molecular formula C8H16Cl2Ir2-2 B1516257 Chlorobis(ethylene)iridium(I) Dimer CAS No. 39722-81-1

Chlorobis(ethylene)iridium(I) Dimer

Cat. No.: B1516257
CAS No.: 39722-81-1
M. Wt: 567.55 g/mol
InChI Key: KIGDBTYHWLDKQG-UHFFFAOYSA-L
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Description

Chlorobis(ethylene)iridium(I) Dimer is a useful research compound. Its molecular formula is C8H16Cl2Ir2-2 and its molecular weight is 567.55 g/mol. The purity is usually 95%.
The exact mass of the compound Chlorobis(ethylene)iridium(I) Dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chlorobis(ethylene)iridium(I) Dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorobis(ethylene)iridium(I) Dimer including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethene;iridium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4.2ClH.2Ir/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGDBTYHWLDKQG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2Ir2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39722-81-1
Record name Chlorobis(ethylene)iridium(I) Dimer
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Foundational & Exploratory

An In-depth Technical Guide to the Structure of Chlorobis(ethylene)iridium(I) Dimer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Catalyst Precursor

Chlorobis(ethylene)iridium(I) dimer, with the chemical formula [IrCl(C₂H₄)₂]₂, is a cornerstone organometallic complex that serves as a vital precursor in the synthesis of a myriad of iridium-based catalysts.[1] Its significance in fields ranging from organic synthesis to materials science necessitates a comprehensive understanding of its structural attributes. This guide provides an in-depth exploration of the molecular architecture of this pivotal compound, moving beyond a superficial overview to deliver field-proven insights grounded in established experimental and theoretical data. The causality behind its structural features and their influence on its reactivity will be a central theme, offering a robust knowledge base for researchers leveraging this compound in their work.

Molecular Structure: A Dimeric Architecture with Bridging Halides

At its core, Chlorobis(ethylene)iridium(I) dimer is a binuclear complex where two iridium(I) centers are linked by two bridging chloride ligands. This dimeric structure is a common motif for 16-electron square-planar d⁸ metal complexes, providing a degree of stability while allowing for facile ligand substitution, a key characteristic for a catalyst precursor.

The coordination geometry around each iridium(I) center is approximately square planar. The four coordination sites are occupied by the two bridging chlorides and two ethylene ligands. The ethylene ligands are bound to the iridium center in an η²-fashion, where both carbon atoms of the double bond are coordinated to the metal.

Caption: Ball-and-stick model of the core [Ir₂(μ-Cl)₂] framework.

The Ir-Cl bond lengths in the bridging chlorides are expected to be in the range of 2.35-2.45 Å, based on data from related iridium complexes. The Ir-C bond distances to the ethylene ligands are anticipated to be approximately 2.1-2.2 Å. The C=C bond length of the coordinated ethylene is slightly elongated compared to free ethylene (1.34 Å), a direct consequence of π-backbonding from the electron-rich iridium(I) center into the π* antibonding orbitals of the ethylene ligand. This backbonding is a critical aspect of the Dewar-Chatt-Duncanson model of olefin coordination and is fundamental to the reactivity of the complex.

The molecule possesses a center of inversion, and in the solid state, it is expected to adopt a D₂h point group symmetry, similar to its COD analog.[2] This high symmetry has implications for its spectroscopic properties.

Synthesis and Formation: A Redox-Coupled Process

The synthesis of chlorobis(ethylene)iridium(I) dimer typically involves the reduction of an iridium(III) precursor in the presence of ethylene gas. A common starting material is hydrated iridium(III) chloride (IrCl₃·xH₂O).[3] The reaction is generally carried out in an alcoholic solvent, such as ethanol or isopropanol, which also acts as the reducing agent.

A Representative Synthetic Protocol:

  • A suspension of hydrated iridium(III) chloride in a deoxygenated alcohol (e.g., 2-propanol/water mixture) is prepared in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Ethylene gas is then bubbled through the suspension at a controlled temperature, typically near room temperature or slightly elevated.

  • The iridium(III) is reduced to iridium(I) by the alcohol, which is concurrently oxidized.

  • The initially dark-colored solution gradually changes as the [IrCl(C₂H₄)₂]₂ dimer is formed, often precipitating from the solution as a yellow or orange solid.

  • The product is then isolated by filtration, washed with a suitable solvent (e.g., cold ethanol or ether) to remove any unreacted starting materials and byproducts, and dried under vacuum.

It is noteworthy that an intermediate in this process can be the thermally unstable monomeric species, IrCl(C₂H₄)₄. This species readily loses two ethylene ligands to form the more stable dimeric complex.[4]

Synthesis_Workflow A IrCl₃·xH₂O Suspension (in Alcohol) B Bubble Ethylene Gas A->B C Reduction of Ir(III) to Ir(I) (Alcohol Oxidation) B->C D {[IrCl(C₂H₄)₄] (unstable intermediate)|-2 C₂H₄} C->D E [IrCl(C₂H₄)₂]₂ (Precipitation) D->E F Filtration, Washing, and Drying E->F G Pure [IrCl(C₂H₄)₂]₂ F->G

Caption: Generalized workflow for the synthesis of [IrCl(C₂H₄)₂]₂.

Spectroscopic Characterization: Probing the Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure of chlorobis(ethylene)iridium(I) dimer and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In a deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), the proton NMR spectrum of [IrCl(C₂H₄)₂]₂ is expected to show a single, sharp resonance for the sixteen equivalent protons of the four ethylene ligands. The chemical shift of this resonance typically appears in the range of δ 2.5-3.5 ppm. The equivalence of the protons is a result of rapid intramolecular exchange processes at room temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will exhibit a single resonance for the eight equivalent carbon atoms of the ethylene ligands.[5] This signal is typically observed in the range of δ 50-70 ppm. The upfield shift compared to free ethylene is indicative of the shielding effect of the iridium center.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the bonding within the complex, particularly the coordination of the ethylene ligands and the nature of the iridium-chloride bonds.

  • ν(C=C): A key diagnostic band is the C=C stretching vibration of the coordinated ethylene. In free ethylene, this vibration is IR-inactive. However, upon coordination to the iridium center, the symmetry is lowered, and this mode becomes IR-active. It typically appears as a weak to medium intensity band in the region of 1500-1530 cm⁻¹. The decrease in frequency from the Raman-active mode in free ethylene (around 1623 cm⁻¹) is a direct measure of the extent of π-backbonding.

  • ν(Ir-Cl): The stretching vibrations of the bridging iridium-chloride bonds are observed in the far-infrared region, typically between 250 and 300 cm⁻¹. The presence of two bands in this region is consistent with the bridged dimeric structure.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Significance
ν(C-H) of ethylene~3000-3100C-H stretching in the coordinated olefin
ν(C=C) of ethylene~1500-1530Indicates η²-coordination and π-backbonding
δ(CH₂) of ethylene~1420-1450Bending modes of the ethylene ligands
ν(Ir-Cl) bridging~250-300Confirms the presence of bridging chloride ligands

Reactivity: A Gateway to Iridium Catalysis

The structural features of chlorobis(ethylene)iridium(I) dimer directly dictate its reactivity. The relatively labile ethylene ligands and the ability of the chloride bridges to be cleaved make it an excellent starting material for a wide array of iridium(I) and iridium(III) complexes.

A hallmark reaction is the facile displacement of the ethylene ligands by other, more strongly coordinating ligands such as phosphines, N-heterocyclic carbenes (NHCs), and dienes. This ligand substitution is the foundational step in the in-situ generation of active catalysts for various organic transformations, including:

  • Hydrogenation: The dimer can be used to prepare active catalysts for the hydrogenation of olefins and other unsaturated substrates.

  • C-H Activation/Functionalization: Iridium catalysts derived from this precursor are widely employed in the direct functionalization of C-H bonds, a highly sought-after transformation in modern synthetic chemistry.

  • Hydrosilylation: The addition of Si-H bonds across unsaturated functionalities is efficiently catalyzed by iridium complexes generated from the dimer.

The cleavage of the chloride bridges by coordinating solvents or ligands can lead to the formation of monomeric iridium species, which are often the catalytically active species.

Reactivity_Pathway Dimer [IrCl(C₂H₄)₂]₂ Monomer [IrCl(L)(C₂H₄)₂] or [IrCl(L)₂(C₂H₄)] Dimer->Monomer Bridge Cleavage & Ligand Substitution Ligand Ligand (L) (e.g., Phosphine, NHC) Ligand->Monomer Active_Catalyst Active Iridium Catalyst Monomer->Active_Catalyst Further Ligand Exchange/ Activation

Caption: General reactivity pathway of [IrCl(C₂H₄)₂]₂.

Conclusion: A Structurally Elegant and Synthetically Powerful Reagent

References

  • Onderdelinden, A. L., & van der Ent, A. (1972). Iridium(I) and rhodium(I) olefin complexes. Inorganica Chimica Acta, 6, 420-424. [Link]

  • Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctene and 1,5-cyclooctadiene complexes of iridium(I) and rhodium(I). Inorganic Syntheses, 15, 18-20. [Link]

  • Chem-Impex. (n.d.). Chlorobis(ethylene)iridium(I) dimer. Retrieved from [Link]

  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals (6th ed.). Wiley. [Link]

  • Pavel, S. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24. [Link]

  • Winkhaus, G., & Singer, H. (1966). Iridium(I)-Olefinkomplexe. Chemische Berichte, 99(11), 3610-3618. [Link]

  • Mann, B. E., & Taylor, B. F. (1981). ¹³C NMR Data for Organometallic Compounds. Academic Press. [Link]

Sources

An In-Depth Technical Guide to Chlorobis(ethylene)iridium(I) Dimer (CAS: 39722-81-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chlorobis(ethylene)iridium(I) dimer, with the chemical formula C₈H₁₆Cl₂Ir₂, is a highly versatile organometallic complex that serves as a critical precursor and catalyst in a multitude of chemical transformations.[1] Its significance in academic and industrial research is well-established, particularly in the realms of organic synthesis, materials science, and catalysis.[1] This guide provides an in-depth exploration of its properties, synthesis, handling, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Characteristics

Understanding the fundamental properties of Chlorobis(ethylene)iridium(I) dimer is paramount for its effective application. These characteristics dictate its reactivity, stability, and suitability for various chemical environments.

Physical and Chemical Properties

This organoiridium compound typically appears as an amber or brown crystalline powder.[1] Key identifying information and properties are summarized in the table below.

PropertyValueReference
CAS Number 39722-81-1[1][2][3]
Molecular Formula C₈H₁₆Cl₂Ir₂[1][4]
Molecular Weight 567.55 g/mol [1][4]
Appearance Amber to brown crystalline powder[1]
Purity ≥ 95%[1]
Synonyms Dichlorotetra(ethylene)diiridium(I)[1]
Storage Conditions 2 - 8 °C, under inert gas[1]

The dimer is known to be air and heat sensitive, necessitating storage under an inert atmosphere and at refrigerated temperatures to maintain its integrity.

Molecular Structure and Bonding

The structure of Chlorobis(ethylene)iridium(I) dimer consists of two iridium centers bridged by two chloride ligands. Each iridium atom is also coordinated to two ethylene ligands. This configuration is central to its reactivity, as the ethylene ligands are labile and can be readily displaced by other ligands, making it an excellent precursor for the synthesis of other iridium catalysts.[5][6]

Caption: Simplified structure of Chlorobis(ethylene)iridium(I) dimer.

Synthesis and Handling

The synthesis of Chlorobis(ethylene)iridium(I) dimer is analogous to that of other similar organometallic complexes, such as its cyclooctene and rhodium counterparts.

Synthetic Pathway

While specific, detailed preparations for the ethylene dimer are proprietary, the general method involves the reduction of an iridium(III) or iridium(IV) salt in the presence of ethylene. A common precursor is hydrated iridium trichloride (IrCl₃·3H₂O) or sodium hexachloroiridate.[5][7] The reaction is typically carried out in an alcohol solvent, which also acts as a reducing agent, with ethylene being bubbled through the solution.[6]

Caption: Generalized workflow for the synthesis of the dimer.

Safe Handling and Storage Protocol

Due to its sensitivity to air and heat, proper handling and storage are crucial to prevent decomposition and maintain catalytic activity.

Step-by-Step Handling Protocol:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[9] In case of contact, wash skin thoroughly with soap and water.[9][10]

  • Dispensing: Use a dry, clean spatula for transferring the solid. Avoid creating dust.

  • Storage: Store the compound in a tightly sealed container at 2-8°C.[1] The container should be placed inside a secondary container within a refrigerator designated for chemical storage.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[9]

The compound is classified as a skin and eye irritant.[10]

Reactivity and Catalytic Applications

The utility of Chlorobis(ethylene)iridium(I) dimer stems from its reactivity, particularly the lability of the ethylene ligands. This allows it to serve as a precursor for a wide range of catalytically active iridium species.

Ligand Substitution Reactions

The ethylene ligands can be readily displaced by other ligands, such as phosphines, dienes, or other olefins. This makes it a valuable starting material for generating custom iridium catalysts. For instance, reaction with triphenylphosphine can yield complexes like IrCl(PPh₃)₃.[5] This versatility is a cornerstone of its application in catalyst development.

Key Catalytic Applications

Chlorobis(ethylene)iridium(I) dimer and its derivatives are effective catalysts for a variety of organic transformations.[1]

  • C-H Activation: Iridium catalysts are renowned for their ability to catalyze the activation and functionalization of otherwise inert C-H bonds, a process of immense interest in fine chemical and pharmaceutical synthesis.

  • Hydrogenation: It serves as a precursor for catalysts used in hydrogenation reactions, including asymmetric hydrogenations for the synthesis of chiral molecules.

  • Olefin Metathesis: The complex is used in olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds.[1]

  • Hydroamination: Asymmetric hydroamination reactions can be catalyzed by systems derived from this dimer.

  • Materials Science: Beyond catalysis, its properties are leveraged in the development of advanced materials, such as polymers and nanomaterials, and in the fabrication of Organic Light Emitting Diodes (OLEDs).[1]

Catalytic_Applications cluster_precursor [Ir(C₂H₄)₂Cl]₂ Precursor cluster_catalysts Active Catalysts cluster_applications Applications Precursor [Ir(C₂H₄)₂Cl]₂ CH_Activation C-H Activation Catalysts Precursor->CH_Activation Ligand Exchange Hydrogenation Hydrogenation Catalysts Precursor->Hydrogenation Ligand Exchange Metathesis Olefin Metathesis Catalysts Precursor->Metathesis Ligand Exchange Hydroamination Hydroamination Catalysts Precursor->Hydroamination Ligand Exchange OLEDs OLED Technology Precursor->OLEDs Direct Use Fine_Chemicals Fine Chemicals CH_Activation->Fine_Chemicals Pharmaceuticals Pharmaceuticals Hydrogenation->Pharmaceuticals Polymers Advanced Polymers Metathesis->Polymers Hydroamination->Fine_Chemicals

Caption: Applications derived from the iridium dimer precursor.

Spectroscopic Characterization

Confirmation of the structure and purity of Chlorobis(ethylene)iridium(I) dimer is typically achieved through spectroscopic methods.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the ethylene ligands and the overall structure of the complex.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the coordinated ethylene ligands, which differ from those of free ethylene.[12][13]

  • Elemental Analysis: Combustion analysis provides the percentage of carbon and hydrogen, while other methods are used to determine the iridium and chlorine content, confirming the empirical formula.

Conclusion

Chlorobis(ethylene)iridium(I) dimer is a cornerstone compound in the field of organometallic chemistry and catalysis. Its unique structure, characterized by labile ethylene ligands, provides a gateway to a vast array of reactive iridium complexes.[1] For researchers in drug development and materials science, a thorough understanding of its properties, handling requirements, and reactivity is essential for leveraging its full potential in creating novel molecules and materials. The continued exploration of catalysts derived from this dimer promises to unlock new and efficient synthetic pathways for years to come.

References

  • EcoOnline. Chlorobis(ethylene)iridium(I) Dimer SDS. [Link]

  • Wikipedia. Chlorobis(cyclooctene)iridium dimer. [Link]

  • Aspira Chemical. Chlorobis(ethylene)iridium(I) dimer, Ir 67.5%. [Link]

  • National Institutes of Health. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Gelest, Inc. IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer. [Link]

  • Scirp.org. Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes. [Link]

  • esdchem. Chlorobis(ethylene)iridium(I) Dimer. [Link]

  • Dalton Transactions (RSC Publishing). Unexpected reactivity of cyclometalated iridium(iii) dimers. Direct synthesis of a mononuclear luminescent complex. [Link]

  • Wikipedia. Chlorobis(ethylene)rhodium dimer. [Link]

  • ResearchGate. Infrared spectra of ethylene clusters: (C2D4)2 and (C2D4)3. [Link]

Sources

Molecular weight of dichlorotetra(ethylene)diiridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of Dichlorotetra(ethylene)diiridium(I)

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of the organometallic complex Dichlorotetra(ethylene)diiridium(I), often referred to as Chlorobis(ethylene)iridium(I) dimer. As a pivotal catalyst and precursor in organic synthesis and materials science, an accurate determination of its molecular weight is fundamental for stoichiometric calculations, reaction kinetics, and material characterization.[1] This document delineates the theoretical calculation of the molecular weight based on IUPAC standard atomic weights and presents a detailed protocol for its experimental verification using electrospray ionization mass spectrometry (ESI-MS), a technique well-suited for the analysis of thermally labile and complex organometallic compounds.[2][3]

Theoretical Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to establish the correct molecular formula for the compound.

Molecular Formula

Dichlorotetra(ethylene)diiridium(I) is a dimeric complex. Each iridium center is coordinated to two ethylene ligands and shares two bridging chloride ligands with the other iridium center. This arrangement results in the molecular formula:

C₈H₁₆Cl₂Ir₂ [1]

Standard Atomic Weights of Constituent Elements

For the highest degree of accuracy, this guide utilizes the standard atomic weights as published by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). These values represent the weighted average of the masses of all stable isotopes of an element, taking into account their natural terrestrial abundance.[4][5][6]

Calculation

The molecular weight (Mᵣ) is calculated by summing the mass contributions of each element, which is the product of the number of atoms of that element and its standard atomic weight.

The comprehensive calculation is summarized in the table below.

ElementSymbolQuantity (n)Standard Atomic Weight (Aᵣ) (u)Mass Contribution (n × Aᵣ) (u)Source
IridiumIr2192.217384.434[4][7][8]
ChlorineCl235.4570.90[9][10][11]
CarbonC812.01196.088[12][13]
HydrogenH161.008016.128[14][15]
Total 567.55

Note: Abridged or conventional values for the atomic weights of Chlorine, Carbon, and Hydrogen are used for this calculation, as is standard practice for contexts where extreme isotopic precision is not required.[16]

Based on this calculation, the theoretical molecular weight of Dichlorotetra(ethylene)diiridium(I) is 567.55 g/mol . This value aligns with those published by chemical suppliers and in chemical databases.[1]

Experimental Verification via Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. It confirms the identity and purity of the synthesized compound. For organometallic complexes, which can be sensitive to air, moisture, and heat, soft ionization mass spectrometry techniques are paramount.[2]

Rationale for Technique Selection: ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is the chosen method for this application. Its primary advantage is the "soft" ionization process, where it transfers ions from solution into the gas phase with minimal fragmentation.[3] This is critical for preserving the integrity of the entire C₈H₁₆Cl₂Ir₂ complex for detection. Alternative methods, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are powerful for elemental analysis but break the molecule down into its constituent atoms, making them unsuitable for molecular weight determination.[2]

A key feature of this analysis is the resulting isotopic pattern. Both iridium and chlorine have multiple stable isotopes (¹⁹¹Ir, ¹⁹³Ir and ³⁵Cl, ³⁷Cl, respectively).[10][17] The presence of two iridium atoms and two chlorine atoms in the molecule will generate a highly characteristic and complex isotopic distribution in the mass spectrum. This pattern serves as a high-confidence fingerprint, confirming not just the mass but also the elemental composition of the detected ion.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for molecular weight verification.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation p1 Dissolve sample in appropriate solvent (e.g., CH2Cl2/MeOH) p2 Prepare dilute solution (~1-10 µg/mL) p1->p2 a1 Infuse sample into ESI source via syringe pump p2->a1 a2 Ionize molecule (Positive Ion Mode) a1->a2 a3 Transfer ions to Mass Analyzer (e.g., TOF) a2->a3 a4 Detect ions a3->a4 d1 Generate Mass Spectrum (Intensity vs. m/z) a4->d1 d2 Identify molecular ion peak [M]+ or adduct [M+H]+ d1->d2 d3 Compare experimental m/z with theoretical mass d2->d3 d4 Analyze isotopic pattern to confirm elemental composition d3->d4

Caption: Experimental workflow for ESI-MS analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh approximately 1 mg of Dichlorotetra(ethylene)diiridium(I) solid.

    • Dissolve the solid in 1 mL of a suitable solvent mixture, such as dichloromethane, with a small amount of methanol to aid ionization. This creates a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution in methanol to achieve a final concentration of approximately 5 µg/mL. The use of a dilute solution prevents detector saturation and minimizes aggregation.[3]

  • Instrument Setup (Example Parameters):

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement and isotopic resolution.[3]

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V (a lower voltage is used to minimize in-source fragmentation).

    • Source Temperature: 80 - 120 °C.

    • Infusion Rate: 5 - 10 µL/min via a syringe pump for direct infusion.

  • Data Acquisition:

    • Infuse the prepared sample solution into the mass spectrometer.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 400-800).

    • Average the scans over a stable infusion period (e.g., 1-2 minutes) to obtain a high-quality spectrum.

  • Data Analysis & Interpretation:

    • Examine the resulting mass spectrum for the molecular ion peak. Given the structure, the most likely observed species would be the intact molecule with a single positive charge, [C₈H₁₆Cl₂Ir₂]⁺, at an m/z corresponding to its molecular weight.

    • Compare the monoisotopic peak (the peak corresponding to the molecule containing only the most abundant isotopes, ¹²C, ¹H, ³⁵Cl, and ¹⁹³Ir) of the experimental spectrum with the theoretically calculated monoisotopic mass.

    • Utilize instrument software to model the theoretical isotopic pattern for C₈H₁₆Cl₂Ir₂ and overlay it with the experimental data. A close match provides definitive structural confirmation.

Conclusion

The molecular weight of Dichlorotetra(ethylene)diiridium(I) (C₈H₁₆Cl₂Ir₂) has been determined to be 567.55 u through theoretical calculation using standard atomic weights. This guide further provides a robust, self-validating experimental protocol using ESI-MS for the verification of this value. The combination of accurate mass measurement and the unique isotopic signature of the complex provides an unambiguous confirmation of its molecular identity, an essential parameter for researchers, scientists, and drug development professionals utilizing this important organometallic compound.

References

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Iridium.

  • IUPAC. Atomic Weights of the Elements 2023.

  • Wikipedia. Chlorine.

  • Wikipedia. Hydrogen.

  • Wikipedia. Isotopes of chlorine.

  • Wikipedia. Standard atomic weight.

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen.

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Iridium.

  • Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights.

  • Royal Society of Chemistry. Iridium - Element information, properties and uses.

  • What is the Atomic Number of Iridium Ir.

  • Quora. How heavy is one atom of carbon?

  • Commission on Isotopic Abundances and Atomic Weights. Chlorine.

  • Commission on Isotopic Abundances and Atomic Weights. Hydrogen.

  • Quora. What is the atomic weight of the element chlorine?

  • Chemistry For Everyone. What Is The Atomic Mass Of Iridium-191 And Iridium-193?

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon.

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Chlorine.

  • Chem-Impex International. Chlorobis(ethylene)iridium(I) dimer.

  • University of Victoria. MS of organometallics.

  • Royal Society of Chemistry. Carbon - Element information, properties and uses.

  • SciSpace. Mass spectrometry of inorganic, coordination and organometallic compounds.

  • Holčapek, M. (2011). Structural analysis of organometallic compounds with soft ionization mass spectrometry. Mass Spectrometry Reviews, 30(6), 1013–1036.

  • Kreyenschmidt, A.-K., & Stalke, D. (2023). Molecular Weight Determination of Relevant Organometallic Catalysts in Solution by DOSY-NMR to Monitor Reactivity. Organometallics.

  • Thermo Fisher Scientific. The Determination of Organometallic Compounds in Various Matrices Using GC-ICP-MS.

  • J&K Scientific. Chloro(1,5-cyclooctadiene)iridium(I) dimer, 98%.

  • ResearchGate. Synthesis and characterization of dichloro-η2-nitratobis(triphenylphosphine)iridium(III).

  • Semantic Scholar. Synthesis, Characterization, and Ethylene Polymerization Behavior of 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides: Influence of the Nitro Group and Impurities on Catalytic Activity.

  • ResearchGate. Synthesis and characterization of a new iridium(III) complex with bulky trimethylsilylxylene and applications for efficient yellow-green emitting phosphorescent organic light emitting diodes.

  • ResearchGate. Synthesis and Characterization of Soluble Chloro‐ and Aryl(naphthalocyaninato)indium(III) Complexes and Their Precursors.

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An In-Depth Technical Guide to [Ir(olefin)2Cl]2 Complexes: A Comparative Study of Ethylene and Cyclooctadiene Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of two important iridium(I) dimeric complexes: Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]2, and its less common analogue, Chlorobis(ethylene)iridium(I) dimer, [Ir(C2H4)2Cl]2. Due to the common use of abbreviations in chemical literature, a query for "[Ir(C2H4)2Cl]2" can sometimes be a typographical error for the significantly more prevalent cyclooctadiene (COD) complex. This guide will address both compounds, clarifying their distinct identities and providing in-depth technical information to serve the broad interests of the scientific community.

Part 1: The Preeminent Catalyst Precursor: Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]2)

Chloro(1,5-cyclooctadiene)iridium(I) dimer, often abbreviated as [Ir(COD)Cl]2, is a cornerstone organometallic complex in catalysis.[1][2] Its robust stability, ease of handling, and versatile reactivity make it a preferred starting material for the synthesis of a vast array of iridium catalysts for reactions such as hydrogenation, hydrosilylation, and C-H activation.[2][3]

Nomenclature and Synonyms

The systematic naming of this compound can vary, leading to a range of synonyms used in literature and commercial catalogs. Understanding these alternatives is crucial for effective literature searches and procurement.

Identifier Type Identifier
CAS Number 12112-67-3
Molecular Formula C16H24Cl2Ir2
Molecular Weight 671.70 g/mol
Common Synonyms Bis(1,5-cyclooctadiene)diiridium(I) dichloride[1], Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium[3], 1,5-Cyclooctadiene-iridium(I) chloride dimer[4], [Ir(1,5-cod)Cl]2[3]
IUPAC Name Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium
Synthesis of [Ir(COD)Cl]2: A Validated Protocol

The most common and reliable synthesis involves the reduction of an iridium(III) or iridium(IV) salt in the presence of 1,5-cyclooctadiene. The diene acts as both a ligand and a reducing agent in an alcoholic solvent.[1]

Experimental Protocol:

Objective: To synthesize Chloro(1,5-cyclooctadiene)iridium(I) dimer from hydrated iridium trichloride.

Materials:

  • Hydrated iridium trichloride (IrCl3·xH2O)

  • 1,5-cyclooctadiene (COD)

  • Ethanol (or a mixture of ethanol and water)

  • Methanol (for washing)

  • Nitrogen or Argon source for inert atmosphere

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add hydrated iridium trichloride.

  • Under a flow of inert gas (N2 or Ar), add a mixture of ethanol and water, followed by an excess of 1,5-cyclooctadiene.[3]

  • Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change of the solution.

  • Continue refluxing for several hours (typically 12-24 hours) until the formation of an orange-red precipitate is complete.[5]

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

  • Collect the orange-red crystalline solid by vacuum filtration.

  • Wash the product with cold methanol to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield pure [Ir(COD)Cl]2.

Causality of Experimental Choices:

  • Inert Atmosphere: Iridium(I) complexes are susceptible to oxidation, especially in solution. Performing the reaction under an inert atmosphere prevents the oxidation of the desired product.

  • Alcoholic Solvent: The alcohol serves as a solvent and also as a reducing agent, facilitating the reduction of Ir(III) to Ir(I).

  • Excess 1,5-cyclooctadiene: Using an excess of the diene ligand ensures complete coordination to the iridium center and drives the reaction to completion.

  • Cold Methanol Wash: Methanol is a good solvent for the organic impurities but a poor solvent for the dimeric product, ensuring a clean product upon washing.

Workflow for the Synthesis of [Ir(COD)Cl]2

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start reagents Combine IrCl3·xH2O, Ethanol/Water, and excess COD in a flask start->reagents reflux Reflux under inert atmosphere (12-24h) reagents->reflux Heat precipitate Formation of orange-red precipitate reflux->precipitate cool Cool to room temperature, then ice bath precipitate->cool filter Filter the solid product cool->filter wash Wash with cold methanol filter->wash dry Dry under vacuum wash->dry end Pure [Ir(COD)Cl]2 dry->end

Caption: Workflow for the synthesis of [Ir(COD)Cl]2.

Structural and Spectroscopic Characterization

The dimeric structure of [Ir(COD)Cl]2 features two square-planar iridium(I) centers bridged by two chloride ligands. The Ir2Cl2 core is in a folded or "boat" conformation.[1]

Spectroscopic Data:

  • ¹H NMR (CDCl3): The proton NMR spectrum is a valuable tool for confirming the presence of the coordinated 1,5-cyclooctadiene ligand. The spectrum typically shows signals for the olefinic and aliphatic protons of the COD ligand. Due to the symmetry of the complex, the spectrum can be relatively simple. A certificate of analysis from a commercial supplier shows a spectrum consistent with the structure.[6] A free-to-view spectrum is also available on SpectraBase.[7]

  • IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching and bending vibrations for the cyclooctadiene ligand. The metal-olefin and metal-halogen vibrations appear in the far-infrared region. A detailed vibrational analysis has been performed, confirming a D2h symmetry in the solid state.[8]

Reactivity and Applications

[Ir(COD)Cl]2 is a versatile precursor for a wide range of iridium catalysts. The COD ligands are relatively labile and can be readily displaced by other ligands, such as phosphines, carbenes, and other olefins. This allows for the synthesis of a diverse library of iridium complexes with tailored steric and electronic properties.

Key Reactions:

  • Ligand Substitution: Reaction with phosphine ligands (L) leads to the formation of monomeric or dimeric complexes such as [Ir(COD)Cl(L)] or [Ir(L)2Cl]2, depending on the stoichiometry and the nature of the phosphine.

  • Synthesis of Crabtree's Catalyst: [Ir(COD)Cl]2 is the starting material for the preparation of the highly active hydrogenation catalyst, Crabtree's catalyst ([Ir(COD)(PCy3)(py)]PF6).[2]

  • Catalysis: It is a precursor for catalysts used in a variety of organic transformations, including hydrogenation, hydrosilylation, hydroboration, and C-H activation.[3][9]

Part 2: The Ethylene Analogue: Chlorobis(ethylene)iridium(I) Dimer ([Ir(C2H4)2Cl]2)

Chlorobis(ethylene)iridium(I) dimer, [Ir(C2H4)2Cl]2, is a less common but still significant organoiridium complex. It serves as a precursor for iridium catalysts and materials, particularly in applications where the small and electronically simple ethylene ligand is desired.[10]

Nomenclature and Synonyms

Similar to its COD analogue, the ethylene complex is known by several names.

Identifier Type Identifier
CAS Number 39722-81-1
Molecular Formula C8H16Cl2Ir2
Molecular Weight 567.55 g/mol
Common Synonyms Dichlorotetra(ethylene)diiridium(I)[10], Di-μ-chloro-tetrakis(ethylene)diiridium(I)
IUPAC Name Di-μ-chlorobis[bis(ethylene)]diiridium(I)
Synthesis of [Ir(C2H4)2Cl]2: A Literature Protocol

The synthesis of [Ir(C2H4)2Cl]2 is reported to proceed through the formation of a thermally unstable mononuclear intermediate, IrCl(C2H4)4. This intermediate then loses two ethylene ligands to form the more stable dimeric complex.

Experimental Protocol (Based on literature reports):

Objective: To synthesize Chlorobis(ethylene)iridium(I) dimer.

Materials:

  • Ammonium hexachloroiridate(III) hydrate ((NH4)3IrCl6·H2O) or a similar iridium salt

  • Ethylene gas

  • 2-Propanol and water (or another suitable alcohol/water mixture)

  • Nitrogen or Argon source for inert atmosphere

  • Gas dispersion tube

  • Low-temperature reaction vessel

Procedure (Conceptual, based on related syntheses):

  • Dissolve the iridium salt in a mixture of 2-propanol and water in a reaction vessel equipped with a gas dispersion tube and a magnetic stir bar.

  • Purge the solution with an inert gas (N2 or Ar).

  • Cool the solution to a low temperature (e.g., 0 °C or below).

  • Bubble ethylene gas through the stirred solution. The reaction progress may be indicated by a color change.

  • The reaction likely proceeds through the formation of the unstable IrCl(C2H4)4.

  • Allow the solution to warm to room temperature, which should promote the dissociation of two ethylene ligands and the formation of the dimeric product, [Ir(C2H4)2Cl]2, which may precipitate from the solution.

  • Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

Causality of Experimental Choices:

  • Low Temperature: The initial reaction with ethylene is likely performed at low temperature to stabilize the putative IrCl(C2H4)4 intermediate.

  • Ethylene Gas: A continuous flow of ethylene is necessary to ensure a sufficient concentration of the ligand in the reaction mixture.

  • Controlled Warming: Gradual warming allows for the controlled formation of the more stable dimeric product.

Conceptual Workflow for the Synthesis of [Ir(C2H4)2Cl]2

cluster_prep Preparation cluster_reaction Reaction cluster_workup Dimerization & Isolation start Start reagents Dissolve Iridium Salt in Alcohol/Water start->reagents cool Cool solution reagents->cool ethylene Bubble Ethylene gas (Formation of IrCl(C2H4)4) cool->ethylene Low Temp warm Warm to room temperature (Formation of [Ir(C2H4)2Cl]2) ethylene->warm isolate Isolate solid product warm->isolate end Pure [Ir(C2H4)2Cl]2 isolate->end

Caption: Conceptual workflow for the synthesis of [Ir(C2H4)2Cl]2.

Structural and Spectroscopic Characterization

Detailed structural and spectroscopic data for [Ir(C2H4)2Cl]2 are less commonly reported in the literature compared to its COD analogue. However, based on related compounds, the following can be inferred:

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the 16 equivalent protons of the four coordinated ethylene ligands. The chemical shift would be indicative of a coordinated olefin.

  • IR Spectroscopy: The IR spectrum should display C-H stretching and bending vibrations characteristic of coordinated ethylene. The C=C stretching vibration of the coordinated ethylene would be shifted to a lower wavenumber compared to free ethylene, indicating a weakening of the double bond upon coordination to the iridium center.

Reactivity and Applications

The ethylene ligands in [Ir(C2H4)2Cl]2 are expected to be highly labile, making this complex a potentially more reactive precursor than [Ir(COD)Cl]2. This high reactivity can be advantageous in the synthesis of iridium complexes under mild conditions.

Potential Applications:

  • Precursor for Catalysts: It can be used as a starting material for the synthesis of iridium catalysts for various organic transformations.[10]

  • Materials Science: Its utility in the fabrication of Organic Light Emitting Diodes (OLEDs) has been noted, where it can serve as a precursor for iridium-containing materials.[10]

Part 3: Comparative Analysis and Conclusion

Feature [Ir(COD)Cl]2 [Ir(C2H4)2Cl]2
Common Name Cyclooctadiene iridium chloride dimerChlorobis(ethylene)iridium(I) dimer
CAS Number 12112-67-339722-81-1
Stability Air-stable solid, solutions are air-sensitiveLikely more air and thermally sensitive
Ligand Lability Moderately labileHighly labile
Common Usage Widely used catalyst precursorLess common, specialized applications
Availability Readily available from multiple suppliersAvailable from fewer specialized suppliers

References

  • Cyclooctadiene iridium chloride dimer. In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Crystal structure of chloridobis[(1,2,5,6-η)-cyclooctadiene]iridium(I). International Union of Crystallography. Retrieved December 31, 2025, from [Link]

  • Crystal structure of chloridobis[(1,2,5,6-η)-cyclooctadiene]iridium(I). ResearchGate. Retrieved December 31, 2025, from [Link]

  • One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer. Google Patents.
  • 31P{1H} NMR spectra of the [IrCl(COD)]2 þ PPh3 reaction in... ResearchGate. Retrieved December 31, 2025, from [Link]

  • Reactions of the (cyclooctadiene)iridium complex CpIr(cod) with halogens. ResearchGate. Retrieved December 31, 2025, from [Link]

  • Crystal structure of chlorido-bis-[(1,2,5,6-η)-cyclo-octa-1,5-diene]iridium(I). PubMed. Retrieved December 31, 2025, from [Link]

  • Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). National Institutes of Health. Retrieved December 31, 2025, from [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]

  • Chlorobis(cyclooctene)iridium dimer. In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Unexpected reactivity of cyclometalated iridium(iii) dimers. Direct synthesis of a mononuclear luminescent complex. Dalton Transactions. Retrieved December 31, 2025, from [Link]

  • Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes. Semantic Scholar. Retrieved December 31, 2025, from [Link]

  • Chlorobis(ethylene)iridium(I) dimer, Ir 67.5%. Aspira Chemical. Retrieved December 31, 2025, from [Link]

  • Spectroscopic Evaluation of the Molecular Structures of di-μ-Chlorobis(1,5-Cyclooctadiene) Iridium (I) and Rhodium (I) Complexes. Semantic Scholar. Retrieved December 31, 2025, from [Link]

  • Bis(1,5-cyclooctadiene)diiridium(I) dichloride - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved December 31, 2025, from [Link]

  • Ir 93: [IrCl(cod)]2 | CAS 12112 67 3. Johnson Matthey. Retrieved December 31, 2025, from [Link]

  • Method for producing [Ir(cod)Cl]2. Google Patents.
  • infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl... Doc Brown's Chemistry. Retrieved December 31, 2025, from [Link]

  • Infrared spectra of C2H4 dimer and trimer. arXiv. Retrieved December 31, 2025, from [Link]

  • infrared spectrum of ethene C2H4 CH2=CH2... Doc Brown's Chemistry. Retrieved December 31, 2025, from [Link]

  • Ethylene, 1,2-dichloro-, (E)-. NIST WebBook. Retrieved December 31, 2025, from [Link]

  • Chlorobis(ethylene)rhodium dimer. In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Infrared spectra of ethylene clusters: (C2D4)2 and (C2D4)3. Physical Chemistry Chemical Physics. Retrieved December 31, 2025, from [Link]

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An In-depth Technical Guide to the Discovery, Synthesis, and Applications of Chlorobis(ethylene)iridium(I) Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorobis(ethylene)iridium(I) dimer, [IrCl(C₂H₄)₂]₂, is a cornerstone organometallic complex that has played a pivotal role in the advancement of catalysis and synthetic chemistry. This guide provides a comprehensive overview of its discovery, detailing the seminal work that led to its isolation and characterization. A meticulous, step-by-step synthesis protocol is presented, grounded in established literature and elucidated with expert insights into the rationale behind each procedural choice. The structural and spectroscopic properties of the dimer are systematically tabulated, offering a valuable reference for researchers. Furthermore, this guide delves into the reactivity of [IrCl(C₂H₄)₂]₂, with a particular focus on its application in C-H activation, a transformative technology in modern drug discovery and fine chemical synthesis. The underlying mechanistic principles of its catalytic activity are explored, providing a framework for understanding and optimizing iridium-catalyzed reactions. This document is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the fields of organometallic chemistry, catalysis, and materials science.

Historical Perspective: The Dawn of Iridium-Alkene Chemistry

The discovery of chlorobis(ethylene)iridium(I) dimer in the early 1970s was a significant milestone in the burgeoning field of organometallic chemistry. While the analogous rhodium complex, [RhCl(C₂H₄)₂]₂, had been known for some time, the synthesis of iridium-alkene complexes presented unique challenges due to the differing reactivity of iridium.

Early investigations into iridium-olefin complexes often utilized more stable chelating dienes, such as 1,5-cyclooctadiene (cod). A landmark 1974 publication in Inorganic Syntheses by Herde, Lambert, and Senoff described the synthesis of cyclooctene and 1,5-cyclooctadiene iridium(I) complexes, which have since become indispensable starting materials in iridium chemistry.[1][2][3][4] This work built upon earlier findings, including a 1966 report by Winkhaus and Singer on iridium(I)-olefin complexes.[3]

The direct synthesis of the less stable ethylene dimer was pioneered by A. van der Ent and A. L. Onderdelinden. Their work in the early 1970s demonstrated that the monomeric, thermally unstable IrCl(C₂H₄)₄ could be synthesized, which subsequently loses two ethylene ligands to form the more stable dimeric complex, [IrCl(C₂H₄)₂]₂. This discovery opened the door to a new class of iridium catalysts and reagents with unique reactivity.

Synthesis and Characterization

The synthesis of chlorobis(ethylene)iridium(I) dimer is a multi-step process that requires careful execution under an inert atmosphere to prevent decomposition of the air-sensitive product. The most common and reliable method involves the synthesis of a more stable precursor, di-μ-chlorotetrakis(cyclooctene)diiridium(I), followed by ligand exchange with ethylene.

Synthesis of Di-μ-chlorotetrakis(cyclooctene)diiridium(I) Precursor

This precursor is prepared by the reduction of an iridium(III) or iridium(IV) salt in the presence of cyclooctene. The alcohol solvent serves as both the solvent and the reducing agent.

Experimental Protocol:

  • Reaction Setup: A two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with iridium(III) chloride hydrate (IrCl₃·3H₂O).

  • Solvent and Reagent Addition: A mixture of ethanol and water is added to the flask, followed by an excess of cyclooctene.

  • Reflux: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction is indicated by a color change.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Iridium(I) complexes are susceptible to oxidation, hence the necessity of a nitrogen or argon atmosphere.

  • Alcohol as Reducing Agent: The alcoholic solvent is oxidized to an aldehyde or ketone, facilitating the reduction of Ir(III) or Ir(IV) to the desired Ir(I) oxidation state.

  • Excess Olefin: A large excess of cyclooctene is used to drive the reaction towards the formation of the desired olefin complex and to stabilize the resulting iridium(I) center.

Synthesis of Chlorobis(ethylene)iridium(I) Dimer via Ligand Exchange

The more labile cyclooctene ligands in the precursor are readily displaced by ethylene.

Experimental Protocol:

  • Reaction Setup: The previously synthesized di-μ-chlorotetrakis(cyclooctene)diiridium(I) is placed in a Schlenk flask under an inert atmosphere.

  • Solvent Addition: A suitable, dry, and deoxygenated solvent such as toluene is added.

  • Ethylene Purge: A steady stream of ethylene gas is bubbled through the solution. The reaction is typically accompanied by a color change.

  • Isolation: The product is isolated by removing the solvent under vacuum, followed by washing with a non-coordinating solvent like pentane to remove any residual cyclooctene. The resulting product is a red-orange to brown crystalline powder.

Self-Validating System: The success of the synthesis can be monitored by the distinct color change of the reaction mixture. The final product's identity and purity should be confirmed by spectroscopic methods as detailed in the following section.

Physicochemical and Spectroscopic Properties

The accurate characterization of chlorobis(ethylene)iridium(I) dimer is crucial for its effective use. The following table summarizes its key properties.

PropertyValue
Chemical Formula C₈H₁₆Cl₂Ir₂
Molecular Weight 567.55 g/mol
CAS Number 39722-81-1
Appearance Amber to brown crystalline powder
Melting Point Decomposes
Solubility Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) and aromatic hydrocarbons (e.g., benzene, toluene).
¹H NMR (CDCl₃) Signals corresponding to coordinated ethylene protons. The chemical shift is indicative of the π-backbonding from the iridium center to the ethylene ligands.
¹³C NMR (CDCl₃) A single resonance for the equivalent ethylene carbons, shifted upfield compared to free ethylene due to shielding from the metal center.
IR Spectroscopy (KBr) Characteristic C=C stretching frequency for coordinated ethylene, typically shifted to a lower wavenumber compared to free ethylene (1623 cm⁻¹), indicating a weakening of the C=C bond upon coordination.

Note: Specific NMR and IR data can vary slightly depending on the solvent and instrument used.

Reactivity and Applications in Catalysis

Chlorobis(ethylene)iridium(I) dimer is a versatile catalyst and catalyst precursor, primarily owing to the lability of the ethylene ligands, which can be easily displaced by other substrates or ligands to generate catalytically active species.

Ligand Substitution and Formation of Catalytically Active Species

The ethylene ligands are weakly bound and can be readily substituted by a variety of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and dienes. This reactivity is the foundation for its use as a precursor for a vast array of iridium catalysts.

Ligand_Substitution Ir_dimer [IrCl(C₂H₄)₂]₂ Active_Species [IrCl(L)₂]₂ or L₂IrCl Ir_dimer->Active_Species + 4L - 4C₂H₄ Ligand 2L (e.g., PPh₃, NHC) Ligand->Ir_dimer

Caption: Ligand substitution reaction of the iridium dimer.

C-H Activation: A Paradigm Shift in Organic Synthesis

One of the most significant applications of iridium catalysts derived from the ethylene dimer is in C-H bond activation.[5] This process allows for the direct functionalization of otherwise unreactive C-H bonds, offering more atom-economical and environmentally benign synthetic routes.

The generally accepted mechanism for iridium-catalyzed C-H borylation, a prominent example of C-H activation, involves an Ir(III)/Ir(V) catalytic cycle. While the ethylene dimer itself is a precursor, it is converted in situ to the active catalytic species.

CH_Activation_Cycle cluster_0 Catalytic Cycle Ir_III (L)Ir(III)(boryl)₃ Ir_V (L)Ir(V)(H)(Aryl)(boryl)₃ Ir_III->Ir_V + Arene-H (Oxidative Addition) Product_Release Product (Aryl-B(pin)) + (L)Ir(III)(H)₂(boryl) Ir_V->Product_Release Reductive Elimination Regeneration Regeneration of Ir(III) catalyst Product_Release->Regeneration + B₂(pin)₂ Regeneration->Ir_III - H₂

Caption: A simplified catalytic cycle for iridium-catalyzed C-H borylation.

Expertise & Experience: The choice of ligands (L) is critical in tuning the steric and electronic properties of the iridium center, which in turn governs the reactivity and selectivity of the C-H activation step. Electron-donating ligands can increase the electron density on the iridium, facilitating the oxidative addition of the C-H bond. Conversely, bulky ligands can direct the catalyst to less sterically hindered C-H bonds.

Other Catalytic Applications

Beyond C-H activation, catalysts derived from chlorobis(ethylene)iridium(I) dimer are employed in a wide range of organic transformations, including:

  • Hydrogenation: For the reduction of various unsaturated functional groups.

  • Olefin Metathesis: As a precursor for highly active metathesis catalysts.

  • Hydroamination and Hydroarylation: For the addition of N-H and C-H bonds across unsaturated systems.

Conclusion

The discovery of chlorobis(ethylene)iridium(I) dimer marked a pivotal moment in organometallic chemistry, providing a gateway to a rich and diverse field of iridium catalysis. Its synthesis, while requiring meticulous technique, is well-established and provides access to a highly versatile and reactive complex. The lability of its ethylene ligands is the key to its utility as a catalyst precursor, enabling the generation of a vast library of catalytically active species. The application of these catalysts, particularly in the realm of C-H activation, has revolutionized synthetic strategies in both academic and industrial settings. As the demand for more efficient and sustainable chemical processes continues to grow, the legacy and continued exploration of chlorobis(ethylene)iridium(I) dimer and its derivatives will undoubtedly play a central role in the future of chemical synthesis.

References

  • Catalytic activation of ethylene C–H bonds on uniform d8 Ir(i) and Ni(ii) cations in zeolites: toward molecular level understanding of ethylene polymerization on heterogeneous catalysts. (2019). Catalysis Science & Technology. [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition. [Link]

  • Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974). Cyclooctene and 1,5-Cyclooctadiene Complexes of Iridium(I). Inorganic Syntheses, 15, 18–20. [Link]

  • Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. (2010). Accounts of Chemical Research, 43(10), 1342–1354. [Link]

  • Inorganic Syntheses, Volume 15. (2007). [Link]

  • US Patent for Method for producing [Ir(cod)Cl]2. (2002).
  • Syntheses of Dinuclear Metal Complexes of Rhodium, Iridium, Iron, Molybdenum, and Cobalt with Novel Bridged 2,2′-Bis(indenyl) Systems. (1998). Organometallics, 17(19), 4139–4146. [Link]

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An In-Depth Technical Guide to Precursors for Iridium(I) Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Iridium in Modern Catalysis

In the landscape of transition metal catalysis, iridium has carved out an indispensable role, driving transformations that were once considered formidable challenges in organic synthesis. From the selective functionalization of traditionally inert carbon-hydrogen (C-H) bonds to the stereocontrolled synthesis of chiral molecules through asymmetric hydrogenation, iridium catalysts offer a unique reactivity profile.[1][2] Their utility is central to the development of efficient synthetic routes in the pharmaceutical, agrochemical, and fine chemical industries.[2][3]

The journey to a highly active and selective catalytic system, however, does not begin with the active catalyst itself. It starts with a stable, well-characterized, and often commercially available precursor . These precursors are coordinatively unsaturated or feature labile ligands, serving as convenient and reliable entry points for generating the true catalytically active species through the introduction of specialized ligands. The choice of precursor is a critical experimental decision, profoundly influencing the catalyst's formation, stability, and ultimate performance in a given reaction.

This guide provides a detailed exploration of the core iridium(I) precursors that form the foundation of modern iridium catalysis. We will delve into the synthesis, structure, and reactivity of these key starting materials, explaining the causality behind their selection and application. By understanding these foundational molecules, researchers can better design and optimize catalytic systems for novel and demanding chemical transformations.

Chapter 1: Foundational Precursors: The Pillars of Iridium(I) Catalysis

The versatility of iridium(I) catalysis is built upon a small number of robust and reliable precursor complexes. These compounds provide a stable iridium(I) source, ready to be activated by the addition of ancillary ligands tailored to a specific chemical reaction.

The Dimer: Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(COD)Cl]₂

Often considered the workhorse precursor in iridium catalysis, [Ir(COD)Cl]₂ is a yellow-orange, air-stable solid that serves as the most common starting material for a vast array of iridium-catalyzed reactions.

Structural and Electronic Properties: The molecule exists as a dimer with two iridium(I) centers bridged by two chloride ligands. Each iridium atom is also coordinated to a 1,5-cyclooctadiene (COD) ligand. The COD and chloride ligands are relatively labile, making this complex an ideal entry point for catalyst synthesis, as they are readily displaced by stronger-coordinating ligands such as phosphines, N-heterocyclic carbenes (NHCs), or chiral P,N-ligands.[4][5]

PropertyDescription
Chemical Formula C₁₆H₂₄Cl₂Ir₂
Molar Mass 671.71 g/mol
Oxidation State Ir(I)
Appearance Yellow-orange crystalline solid
Stability Air-stable as a solid

Synthesis Rationale and Protocol: The synthesis of [Ir(COD)Cl]₂ typically involves the reduction of an iridium(III) or iridium(IV) salt, such as IrCl₃·xH₂O or (NH₄)₂IrCl₆, in the presence of 1,5-cyclooctadiene.[6] The COD molecule acts as both a ligand and a mild reducing agent, facilitated by an alcohol solvent which also serves as a reductant. The insolubility of the resulting dimer in the alcohol-water mixture drives the reaction to completion, allowing for simple isolation via filtration. An efficient synthesis can achieve yields of over 90%.[6][7]

Experimental Protocol: Synthesis of [Ir(COD)Cl]₂ [6][7]

  • Inert Atmosphere: All glassware should be oven-dried and the reaction conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[8]

  • Reaction Setup: To a Schlenk flask equipped with a reflux condenser and magnetic stir bar, add ammonium hexachloroiridate(IV), (NH₄)₂IrCl₆.

  • Solvent and Reagents: Add a 3:1 mixture of 2-propanol and deionized water, followed by an excess of 1,5-cyclooctadiene (COD).

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The solution will typically change color as the iridium is reduced from Ir(IV) to Ir(I). The reaction is often refluxed for several hours to ensure complete conversion.

  • Isolation: Cool the mixture to room temperature. The yellow-orange product will precipitate out of solution.

  • Purification: Collect the solid by filtration under inert atmosphere. Wash the solid sequentially with ethanol and hexane to remove unreacted starting materials and byproducts.

  • Drying: Dry the resulting bright yellow-orange crystalline solid under high vacuum.

Causality and Application: The utility of [Ir(COD)Cl]₂ stems from its role as a blank slate. Researchers can introduce virtually any desired ligand system to generate a catalyst tailored for a specific application. Upon reaction with two equivalents of a monodentate ligand (L) or one equivalent of a bidentate ligand (L-L), the dimer is cleaved to form monomeric iridium(I) complexes of the type [Ir(COD)(L)₂]Cl or [Ir(COD)(L-L)]Cl. These are then often converted to the active cationic catalyst by anion exchange. This precursor is fundamental to applications in:

  • Asymmetric Hydrogenation: Generation of highly enantioselective catalysts by introducing chiral P,N or diphosphine ligands.[9][10]

  • C-H Activation/Borylation: A key precursor for catalysts used in the direct borylation of aromatic and heteroaromatic C-H bonds.[11][12]

  • Allylic Substitution: Formation of active catalysts for asymmetric allylic alkylation and amination reactions.[13][14]

cluster_synthesis Synthesis of [Ir(COD)Cl]₂ IrCl3 IrCl₃·xH₂O Dimer [Ir(COD)Cl]₂ (Product) IrCl3->Dimer COD 1,5-Cyclooctadiene (COD) COD->Dimer Solvent Alcohol/Water Solvent->Dimer

Caption: Synthesis workflow for [Ir(COD)Cl]₂.

The Archetype: Vaska's Complex, trans-IrCl(CO)(PPh₃)₂

First synthesized in 1961, Vaska's complex is a cornerstone of organometallic chemistry.[15] It is a 16-electron, square-planar iridium(I) complex that is stable in air, making it an excellent tool for both stoichiometric and catalytic studies.[15][16]

Structural and Electronic Properties: The central iridium(I) atom is coordinated to a chloride, a carbon monoxide, and two mutually trans triphenylphosphine (PPh₃) ligands.[16] Its 16-electron configuration makes it coordinatively unsaturated and highly reactive towards oxidative addition, a key step in many catalytic cycles.[1][15]

PropertyDescription
Chemical Formula C₃₇H₃₀ClIrOP₂
Molar Mass 780.25 g/mol
Oxidation State Ir(I)
Appearance Bright yellow crystalline solid
Key IR Stretch (νCO) ~1967 cm⁻¹ (in benzene)[15]

Synthesis Rationale and Protocol: Vaska's complex is synthesized by reacting an iridium(III) salt with an excess of triphenylphosphine in a high-boiling solvent that can also serve as a source for the carbonyl ligand, such as dimethylformamide (DMF).[15][16] In this reaction, triphenylphosphine acts as both a ligand and a reducing agent, while DMF decomposes at high temperatures to provide the CO ligand.[1][17]

Experimental Protocol: Synthesis of Vaska's Complex [1][18]

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a Schlenk flask equipped with a reflux condenser, combine iridium(III) chloride hydrate (IrCl₃·xH₂O) and a stoichiometric excess of triphenylphosphine (PPh₃).

  • Solvent: Add anhydrous dimethylformamide (DMF).

  • Reflux: Heat the mixture to reflux. The solution will change color, and the bright yellow product will begin to crystallize from the hot solution.

  • Isolation: After cooling to room temperature, collect the yellow crystals by filtration.

  • Purification: Wash the collected solid with warm ethanol to remove triphenylphosphine oxide and other impurities, followed by a final wash with diethyl ether.

  • Drying: Dry the product under vacuum.

Causality and Application: The significance of Vaska's complex lies in its well-defined reactivity, particularly its ability to undergo reversible oxidative addition with small molecules like H₂, O₂, and alkyl halides.[15][16] This reactivity made it a foundational model for understanding key steps in homogeneous catalysis. While often studied for its fundamental properties, it also serves as a precursor for catalysts in:

  • Hydrogenation: It can catalytically hydrogenate alkenes and alkynes after oxidative addition of H₂.[15]

  • Hydrosilylation: It is a competent precatalyst for the hydrosilylation of ketones and aldehydes.[1]

  • Oxygenation: Its ability to reversibly bind O₂ was an early synthetic mimic of hemoglobin's function.[15]

The High-Performer: Crabtree's Catalyst, [Ir(COD)(PCy₃)(py)]PF₆

Developed by Robert H. Crabtree in the 1970s, this cationic iridium(I) complex pushed the boundaries of hydrogenation catalysis.[19][20] It is an air-stable, orange solid known for its exceptional activity, particularly for hydrogenating sterically hindered and unfunctionalized alkenes that are challenging for other catalysts like Wilkinson's catalyst.[3][19][20]

Structural and Electronic Properties: This is a cationic square-planar iridium(I) complex. The iridium center is bound to a 1,5-cyclooctadiene (COD) ligand, a bulky and electron-donating tricyclohexylphosphine (PCy₃) ligand, and a labile pyridine (py) ligand. The complex is isolated as a salt with a non-coordinating hexafluorophosphate (PF₆⁻) anion.[19][21]

PropertyDescription
Chemical Formula C₃₁H₅₀F₆IrNP₂
Molar Mass 804.90 g/mol
Oxidation State Ir(I)
Appearance Orange, microcrystalline solid
Stability Air-stable as a solid and in solution[22]

Synthesis Rationale and Protocol: Crabtree's catalyst is prepared from the [Ir(COD)Cl]₂ dimer. The bridging chlorides are first replaced by a more labile ligand, and then reaction with PCy₃, pyridine, and a source of the PF₆⁻ anion yields the final product.[22]

Experimental Protocol: Synthesis of Crabtree's Catalyst [22]

  • Inert Atmosphere: While the final product is air-stable, the synthesis is best performed under an inert atmosphere.

  • Starting Material: Begin with [Ir(COD)Cl]₂ dissolved in a suitable solvent like acetone.

  • Ligand Addition: Add tricyclohexylphosphine (PCy₃) and pyridine (py) to the solution.

  • Anion Exchange: Add a solution of ammonium hexafluorophosphate (NH₄PF₆) in acetone or methanol to precipitate the catalyst.

  • Isolation and Purification: Cool the mixture to ensure complete precipitation. Collect the orange solid by filtration, wash with methanol and diethyl ether, and dry under vacuum.

Causality and Application: The high activity of Crabtree's catalyst is a direct result of its specific ligand sphere. The bulky, electron-rich PCy₃ ligand promotes oxidative addition of H₂, while the labile pyridine ligand readily dissociates to open a coordination site for the alkene substrate. The cationic nature of the complex enhances its electrophilicity, further increasing its activity. Its primary applications include:

  • Hydrogenation of Hindered Alkenes: It is exceptionally effective for reducing tri- and tetrasubstituted olefins.[19][20]

  • Directed Hydrogenation: The iridium center can coordinate to polar functional groups (e.g., -OH) in the substrate, directing the hydrogenation to a specific face of the molecule and controlling stereoselectivity.[20]

  • Isotope Exchange: It catalyzes the exchange of hydrogen atoms with deuterium or tritium, providing a method for isotopic labeling.[19][21]

Chapter 2: From Precursor to Active Catalyst: The Critical Role of Ligands

An iridium precursor is rarely the active catalyst. The true catalytic species is typically generated in situ or as an isolated complex by reacting the precursor with carefully chosen ancillary ligands.[13][14] These ligands are not mere spectators; they are crucial for tuning the steric and electronic properties of the metal center, thereby dictating the catalyst's activity, selectivity, and stability.[23][24]

The general workflow involves the displacement of labile ligands (like COD or chloride) from the precursor by more strongly coordinating, tailored ligands.

Precursor Iridium(I) Precursor ([Ir(COD)Cl]₂) Activation Activation Step (e.g., Anion Exchange) Precursor->Activation + Ligand Ligand Ancillary Ligand (e.g., Chiral P,N-Ligand) Ligand->Activation Active_Catalyst Active Catalyst ([Ir(COD)(L*)]⁺X⁻) Activation->Active_Catalyst Reaction Catalytic Reaction (e.g., Hydrogenation) Active_Catalyst->Reaction

Caption: General workflow from precursor to active catalyst.

Key Ligand Classes in Iridium Catalysis:

  • Phosphines: Ligands like PPh₃ and PCy₃ are classic examples. Their steric bulk and electron-donating ability can be finely tuned to influence catalyst performance.[19]

  • Chiral P,N-Ligands: Bidentate ligands containing both phosphorus and nitrogen donors, such as PHOX (phosphine-oxazoline) derivatives, are paramount in asymmetric catalysis.[25][26] They create a rigid chiral environment around the iridium center, enabling high enantioselectivity in reactions like hydrogenation.[26][27]

  • Phosphoramidites: These P,N-ligands have proven highly effective in iridium-catalyzed allylic substitution reactions, delivering exceptional enantioselectivity and regioselectivity.[13][14]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form robust bonds with iridium, leading to highly stable and active catalysts for a variety of transformations, including C-H activation.

The choice of ligand is a causal decision. For asymmetric hydrogenation, a chiral, rigid bidentate ligand is chosen to enforce a specific substrate approach geometry. For robust C-H activation, a strongly donating ligand like an NHC is selected to create a stable yet reactive metal center.

Chapter 3: Practical Considerations: Handling and Safety

While some iridium precursors like Crabtree's catalyst are air-stable, many iridium complexes, particularly the active catalytic species, are sensitive to oxygen and moisture.[8] Proper handling is essential for reproducibility and safety.

Best Practices for Handling Air-Sensitive Iridium Catalysts: [8]

  • Storage: The ideal storage method is inside a nitrogen or argon-filled glovebox.[8] If a glovebox is unavailable, store the catalyst in a tightly sealed vial under an inert atmosphere, placed within a desiccator.

  • Glassware: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere before use.

  • Solvents: Use properly dried and degassed solvents. Solvent purification systems are ideal. Alternatively, solvents should be distilled from appropriate drying agents and degassed using several freeze-pump-thaw cycles.

  • Manipulation: All manipulations of air-sensitive catalysts should be performed in a glovebox or using standard Schlenk line techniques.[8]

Safety:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[28][29]

  • While metallic iridium is relatively non-hazardous, iridium compounds and complexes should be handled with care. Avoid inhalation of dusts and skin contact.[28][30]

  • Consult the Safety Data Sheet (SDS) for each specific compound before use.[29][31]

Conclusion

The selection of an appropriate iridium(I) precursor is the critical first step in developing a successful catalytic process. Foundational complexes like [Ir(COD)Cl]₂ , Vaska's complex , and Crabtree's catalyst provide reliable, versatile, and well-understood entry points into the rich field of iridium catalysis. By understanding their synthesis, inherent reactivity, and the causal relationship between their structure and function, researchers are empowered to rationally select a precursor and combine it with a tailored ligand system. This strategic approach unlocks the full potential of iridium to forge complex molecular architectures with unparalleled efficiency and precision, continuing to drive innovation in drug discovery and materials science.

References

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Introduction: The Significance of d⁸ Iridium(I) Olefin Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Coordination Chemistry of Iridium(I) Olefin Complexes

This guide provides a comprehensive exploration of the coordination chemistry of iridium(I) olefin complexes, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer field-proven insights into the synthesis, characterization, reactivity, and catalytic applications of these versatile compounds. The structure is designed to build foundational knowledge before delving into the nuanced reactivity and practical applications that make these complexes indispensable in modern chemistry.

Organoiridium chemistry is a cornerstone of modern catalysis and organometallic research, with applications ranging from industrial acetic acid synthesis to olefin hydrogenation.[1] At the heart of this field lie iridium(I) olefin complexes. As d⁸ metal centers, Ir(I) compounds typically adopt a 16-electron, square planar geometry, leaving them coordinatively unsaturated.[1][2] This electronic configuration is the key to their reactivity, making them prone to associative ligand substitution and, most importantly, oxidative addition reactions—the gateway to their extensive catalytic capabilities.[2][3][4] Olefins, being weakly binding ligands, serve as excellent placeholders that can be easily displaced by substrates, making Ir(I) olefin complexes highly valuable as catalyst precursors. This guide will illuminate the fundamental principles governing these complexes, from their synthesis and bonding to their role in transformative chemical reactions.

Synthesis of Key Iridium(I) Olefin Precursors

The journey into the chemistry of these complexes begins with the synthesis of stable, yet reactive, precursors. The most common starting materials are the dimeric complexes [IrCl(COD)]₂ (COD = 1,5-cyclooctadiene) and [IrCl(COE)₂]₂ (COE = cyclooctene), where the olefin ligands can be readily substituted.

The Workhorse Precursor: [IrCl(COD)]₂

The cyclooctadiene iridium chloride dimer, [IrCl(COD)]₂, is an orange-red, air-stable solid that serves as a gateway to a vast array of iridium catalysts.[5] Its synthesis involves the reduction of an iridium(III) salt, typically hydrated iridium trichloride (IrCl₃·nH₂O), in the presence of the COD ligand. The alcohol solvent (e.g., isopropanol or ethanol) conveniently acts as both the solvent and the reducing agent.[5][6] While numerous methods exist, a common and efficient procedure provides yields of over 90%.[7]

Experimental Protocol: Synthesis of [Ir(COD)Cl]₂[7][8][9]
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add hydrated iridium trichloride (IrCl₃·nH₂O) (1.0 g).

  • Reagents: Add 2-propanol (30 mL) and water (10 mL). The mixture will form a dark, murky solution.

  • Ligand Addition: Add 1,5-cyclooctadiene (COD) (3.0 mL).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The solution will gradually change color from dark brown to a clear, bright red-orange over the course of several hours (typically 12-18 hours).

  • Isolation: Once the reaction is complete (indicated by the color change and consumption of the solid starting material), allow the flask to cool slowly to room temperature, and then cool further in an ice bath for 30 minutes.

  • Purification: The product will precipitate as red-orange crystals. Collect the crystals by vacuum filtration. Wash the solid with a small amount of cold methanol (2 x 5 mL) to remove any unreacted COD and other impurities.

  • Drying: Dry the resulting bright orange-red crystalline solid under vacuum. Expected yield is typically 85-95%. The solid is air-stable and can be stored for extended periods.[5]

Precursors with Labile Olefins

For reactions requiring a more labile ligand than COD, complexes of cyclooctene (COE) are often employed. The precursor [IrCl(COE)₂]₂ is synthesized similarly but provides access to a more reactive iridium center, as the monodentate COE ligands are more easily displaced than the chelating COD. This lability is crucial for creating a vacant coordination site necessary for catalysis. Iridium(I) complexes with even more labile ethylene ligands can also be prepared, often by treating a COE complex with an excess of ethylene gas.[8][9]

The Iridium-Olefin Bond: A Modern Look at the Dewar-Chatt-Duncanson Model

The nature of the bond between an iridium(I) center and an olefin is elegantly described by the Dewar-Chatt-Duncanson model.[10][11] This model involves a synergistic combination of two main components:

  • σ-donation: The filled π-orbital of the olefin donates electron density to an empty d-orbital on the iridium center.

  • π-backbonding: A filled d-orbital on the iridium center donates electron density back into the empty π* (antibonding) orbital of the olefin.[10][12][13]

This backbonding is a critical feature. It weakens the olefin's C=C bond, leading to a measurable increase in the C-C bond length and a decrease in its vibrational frequency in the IR spectrum.[10][13] In Zeise's salt, a platinum analog, the C-C bond length increases from 133 pm in free ethylene to 134 pm upon coordination.[10] The extent of backbonding, and thus the strength of the interaction, is highly sensitive to the other ligands on the iridium center. Electron-donating ancillary ligands increase the electron density on the iridium, enhancing its ability to backbond and strengthening the iridium-olefin interaction.

Dewar_Chatt_Duncanson cluster_metal Iridium(I) d-orbitals cluster_olefin Olefin orbitals M Ir(I) d_filled Filled d-orbital pi_star π* (LUMO) d_filled->pi_star π-backdonation d_empty Empty d-orbital pi π (HOMO) pi->d_empty σ-donation Oxidative_Addition cluster_legend Key Reactions Ir1 Ir(I) Olefin Complex (16e⁻, Square Planar) Ir3 Ir(III) Adduct (18e⁻, Octahedral) Ir1->Ir3 + A-B Ir3->Ir1 Reductive Elimination - A-B A_B A-B = H₂, R-X, H-X, O₂ Hydrogenation_Cycle Simplified Catalytic Cycle for Olefin Hydrogenation Ir(I) [Ir(I)L₂S₂]⁺ Olefin_Complex Olefin Coordination Ir(I)->Olefin_Complex + Olefin - Solvent Ir(III)_Dihydride Oxidative Addition of H₂ Olefin_Complex->Ir(III)_Dihydride + H₂ Ir(III)_Alkyl Migratory Insertion Ir(III)_Dihydride->Ir(III)_Alkyl Alkane_Product Reductive Elimination Ir(III)_Alkyl->Alkane_Product Alkane_Product->Ir(I) + Solvent - Alkane

Sources

A Comprehensive Technical Guide to the Thermal Decomposition of Di-μ-chloro-tetrakis(ethylene)diiridium(I)

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of di-μ-chloro-tetrakis(ethylene)diiridium(I), commonly denoted as [Ir(C₂H₄)₂Cl]₂. This organometallic complex is a pivotal precursor in the fabrication of high-purity iridium thin films and nanoparticles, which are integral to a myriad of advanced applications, including catalysis, electronics, and electrochemistry. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the fundamental chemistry underpinning the use of this versatile iridium precursor.

Introduction: The Significance of [Ir(C₂H₄)₂Cl]₂ in Materials Science

Iridium, a platinum-group metal, is renowned for its exceptional chemical and physical properties, including high melting point, remarkable corrosion resistance, and catalytic activity. The controlled deposition of iridium as thin films or the synthesis of iridium nanoparticles is crucial for harnessing these properties in technological applications. [Ir(C₂H₄)₂Cl]₂ has emerged as a precursor of choice for techniques such as Chemical Vapor Deposition (CVD) and nanoparticle synthesis due to its volatility and decomposition characteristics.

The thermal decomposition of this precursor is the linchpin of these applications. A thorough understanding of its decomposition mechanism is paramount for optimizing deposition processes, controlling material properties, and ensuring the synthesis of high-quality iridium-based materials. This guide will delve into the mechanistic intricacies of this process, the characterization of its products, and the experimental methodologies employed in its study.

Physicochemical Properties of [Ir(C₂H₄)₂Cl]₂

[Ir(C₂H₄)₂Cl]₂ is a dimeric iridium(I) complex where each iridium center is coordinated to two ethylene ligands and two bridging chloride ligands. The molecule adopts a square planar geometry around each iridium atom.

PropertyValue
Chemical Formula C₈H₁₆Cl₂Ir₂
Molecular Weight 571.55 g/mol
Appearance Red-orange crystalline solid
Common Applications Precursor for Iridium thin films (CVD), Iridium nanoparticle synthesis, Homogeneous catalysis

The Thermal Decomposition Pathway: A Mechanistic Exploration

While a definitive, step-by-step mechanism for the thermal decomposition of [Ir(C₂H₄)₂Cl]₂ is a subject of ongoing research, a plausible pathway can be elucidated by drawing parallels with its well-studied rhodium analogue, [Rh(C₂H₄)₂Cl]₂, and from general principles of organometallic chemistry. The decomposition is a multi-step process involving ligand dissociation, reductive elimination, and ultimately, the formation of metallic iridium.

A proposed mechanistic sequence is as follows:

  • Dimer Cleavage: The initial step likely involves the cleavage of the chloro-bridges in the dimeric structure to form monomeric Ir(C₂H₄)₂Cl species. This process is entropically favored at elevated temperatures.

  • Ethylene Dissociation: The labile ethylene ligands can then dissociate from the iridium center. The strength of the iridium-ethylene bond is a critical factor influencing the decomposition temperature.

  • Reductive Elimination and Intermediate Formation: Subsequent steps may involve more complex intramolecular rearrangements. Reductive elimination of ethylene or the formation of iridium hydride intermediates through β-hydride elimination from an ethylene ligand are possible pathways.

  • Formation of Iridium Metal: The final stages of decomposition involve the complete loss of all ligands, leading to the formation of iridium metal (Ir(0)). The nature of the final product, whether a thin film or nanoparticles, is highly dependent on the reaction conditions.

The volatile byproducts of the decomposition are expected to be ethylene and chlorinated hydrocarbons. Techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) are invaluable for identifying these gaseous species and corroborating the proposed mechanism.[1][2][3]

Thermal_Decomposition_Pathway cluster_0 Initial State cluster_1 Decomposition Cascade cluster_2 Final Products A [Ir(C₂H₄)₂Cl]₂ (Dimer) B 2 [Ir(C₂H₄)₂Cl] (Monomer) A->B Dimer Cleavage (Heat) C [Ir(C₂H₄)Cl] + C₂H₄ B->C Ethylene Dissociation F Volatile Byproducts (C₂H₄, Chlorinated hydrocarbons) B->F D Iridium Hydride Intermediates C->D Reductive Elimination/ β-Hydride Elimination C->F E Ir(0) (Metallic Iridium) D->E Ligand Loss D->F

Caption: Proposed thermal decomposition pathway of [Ir(C₂H₄)₂Cl]₂.

Experimental Investigation of Thermal Decomposition

A suite of analytical techniques is employed to study the thermal decomposition of [Ir(C₂H₄)₂Cl]₂.

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for determining the thermal stability and decomposition profile of the precursor. By monitoring the mass of a sample as a function of temperature, one can identify the onset of decomposition and the temperature ranges of different decomposition steps.

Experimental Protocol: Thermogravimetric Analysis of [Ir(C₂H₄)₂Cl]₂

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of [Ir(C₂H₄)₂Cl]₂ is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation. A controlled heating program is set, typically with a linear ramp rate of 10 °C/min.

  • Data Acquisition: The mass of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the decomposition temperatures and the percentage of residual mass, which corresponds to the iridium content.

Evolved Gas Analysis (EGA)

To identify the volatile byproducts of decomposition, TGA is often coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-IR).

Experimental Protocol: TGA-MS Analysis of [Ir(C₂H₄)₂Cl]₂

  • TGA-MS Interface: The outlet of the TGA is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

  • Simultaneous Analysis: As the sample is heated in the TGA, the evolved gases are continuously introduced into the mass spectrometer.

  • Mass Spectra Acquisition: Mass spectra are recorded at different temperatures throughout the decomposition process.

  • Data Interpretation: The mass spectra are analyzed to identify the molecular ions and fragmentation patterns of the volatile byproducts, providing crucial information about the decomposition mechanism.[1][2][3]

TGA_MS_Workflow cluster_0 Sample Preparation & Loading cluster_1 TGA-MS Analysis cluster_2 Data Analysis & Interpretation prep Weigh [Ir(C₂H₄)₂Cl]₂ load Place in TGA pan prep->load tga Heat sample in TGA (Inert Atmosphere) load->tga ega Evolved gases transferred to MS via heated line tga->ega tga_data Analyze TGA curve (Mass loss vs. Temp) tga->tga_data ms Acquire mass spectra of evolved gases ega->ms ms_data Identify volatile byproducts from mass spectra ms->ms_data mechanism Propose decomposition mechanism tga_data->mechanism ms_data->mechanism

Caption: Experimental workflow for TGA-MS analysis.

Applications in Materials Synthesis

The controlled thermal decomposition of [Ir(C₂H₄)₂Cl]₂ is central to its application in materials synthesis.

Chemical Vapor Deposition (CVD) of Iridium Thin Films

In CVD, [Ir(C₂H₄)₂Cl]₂ is vaporized and transported into a reaction chamber where it decomposes on a heated substrate, resulting in the deposition of a high-purity iridium thin film. The substrate temperature is a critical parameter that dictates the decomposition rate and the quality of the resulting film.

Synthesis of Iridium Nanoparticles

The thermal decomposition of [Ir(C₂H₄)₂Cl]₂ in a high-boiling point solvent in the presence of a stabilizing agent is a common method for synthesizing iridium nanoparticles. The decomposition temperature and the nature of the capping agent influence the size, shape, and catalytic activity of the nanoparticles.

Conclusion and Future Outlook

The thermal decomposition of [Ir(C₂H₄)₂Cl]₂ is a complex yet fundamentally important process that enables the fabrication of advanced iridium-based materials. While a plausible mechanistic framework exists, further detailed studies, particularly those employing in-situ characterization techniques, are necessary to fully elucidate the reaction intermediates and transition states. A deeper understanding of this process will undoubtedly lead to more precise control over the properties of iridium thin films and nanoparticles, paving the way for new and improved technologies.

References

  • Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (2022). Eurofins EAG. [Link]

  • Hyphenated Thermogravimetric Analyser - Infrared Spectroscopy - Gas Chromatography/Mass Spectrometry System (TGA-IR-GCMS). (n.d.). KAUST. [Link]

  • The Analysis of Ethylene Vinyl Acetate by TG-MS. (n.d.). S4Science. [Link]

  • Chlorobis(ethylene)rhodium dimer. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (2022). ChemRxiv. [Link]

  • Jacewicz, D., Drzeżdżon, J., Wyrzykowski, D., & Chmurzyński, L. (2014). IR spectra of the volatile products of the thermal decomposition of trans-[Co(en)2Cl2]Cl at 541 K in argon. ResearchGate. [Link]

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Navigating the Solubility Landscape of Chlorobis(ethylene)iridium(I) Dimer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorobis(ethylene)iridium(I) dimer, [Ir(C₂H₄)₂Cl]₂, is a pivotal organometallic complex and catalyst precursor in a multitude of synthetic transformations.[1] Its efficacy in catalytic cycles is intrinsically linked to its behavior in solution, making a comprehensive understanding of its solubility an indispensable prerequisite for reaction optimization, catalyst loading, and product purification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility characteristics of this versatile iridium dimer. In the absence of extensive, publicly available quantitative solubility data, this guide furnishes a robust experimental framework for its determination, empowering researchers to generate reliable and reproducible results.

Introduction: The Significance of Solubility in Homogeneous Catalysis

The utility of a homogeneous catalyst is fundamentally dependent on its ability to dissolve in the reaction medium. For chlorobis(ethylene)iridium(I) dimer, an amber to brown crystalline powder, solubility dictates the concentration of the active catalytic species, influences reaction kinetics, and impacts the overall efficiency of the catalytic process.[1] A thorough grasp of its solubility profile across a spectrum of organic solvents is therefore not merely academic but a critical parameter for predictable and scalable chemical synthesis.

This guide will delve into the theoretical considerations governing the solubility of organometallic complexes, provide qualitative solubility insights based on analogous compounds, and present a detailed, step-by-step experimental protocol for the quantitative determination of the solubility of chlorobis(ethylene)iridium(I) dimer.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" serves as a fundamental starting point for predicting solubility. The solubility of a solute in a solvent is governed by the interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For organometallic complexes like chlorobis(ethylene)iridium(I) dimer, which possess both nonpolar hydrocarbon ligands (ethylene) and a more polar metal-halogen bond, the overall polarity of the molecule and the solvent will be a key determinant of solubility.

The dimer's structure, [Ir(C₂H₄)₂Cl]₂, features bridging chloride ligands and ethylene ligands coordinated to each iridium center. The ethylene ligands are known to be labile, meaning they can be easily displaced, which can also influence the compound's interaction with coordinating solvents.[2]

Qualitative Solubility Profile: Insights from Analogous Complexes

Direct, quantitative solubility data for chlorobis(ethylene)iridium(I) dimer is not extensively documented in publicly accessible literature. However, valuable inferences can be drawn from the reported solubilities of structurally related organometallic dimers.

  • Chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂): This widely used iridium complex is reported to be soluble in chloroform and toluene, slightly soluble in acetone and alcohols, and insoluble in water.[3]

  • Chlorobis(cyclooctene)iridium(I) dimer ([Ir(COE)₂Cl]₂): This analog is described as being generally soluble in organic solvents.[4]

  • Chlorobis(ethylene)rhodium(I) dimer ([Rh(C₂H₄)₂Cl]₂): The rhodium counterpart to the iridium complex is soluble in nonpolar organic solvents.[5]

Based on these analogs, it is reasonable to hypothesize that chlorobis(ethylene)iridium(I) dimer will exhibit good solubility in nonpolar, aromatic, and chlorinated hydrocarbons, limited solubility in more polar solvents like ketones and alcohols, and negligible solubility in water.

Quantitative Solubility Determination: An Experimental Workflow

To establish a precise and actionable solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of chlorobis(ethylene)iridium(I) dimer in a range of organic solvents.

Materials and Equipment
  • Chlorobis(ethylene)iridium(I) dimer (CAS 39722-81-1)[6]

  • Analytical grade organic solvents (see Table 1 for suggestions)

  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or Inductively Coupled Plasma - Atomic Emission Spectrometer (ICP-AES)

  • Schlenk line or glovebox for handling air-sensitive materials[7]

Recommended Solvent Selection

A diverse range of solvents should be selected to probe the solubility across different polarity indices and functional groups.

Solvent Class Specific Solvent Dielectric Constant (approx.) Rationale
Nonpolar Aromatic Toluene2.4Expected to be a good solvent based on analogs.[3]
Benzene2.3Similar to toluene, provides a comparative data point.
Chlorinated Dichloromethane (DCM)9.1Common solvent for organometallic complexes.
Chloroform4.8Proven solvent for similar iridium dimers.[3]
Ethers Tetrahydrofuran (THF)7.5Coordinating solvent, may interact with the iridium center.
Diethyl ether4.3Less polar ether for comparison.
Ketones Acetone21Expected to show limited solubility.[3]
Alcohols Methanol33Polar, protic solvent; likely a poor solvent.[3]
Isopropanol18Less polar alcohol.
Aprotic Polar Acetonitrile37.5High polarity, may have limited dissolving power for this complex.
Dimethylformamide (DMF)38.3Strong solvent, sometimes used for recrystallization of complexes.[8]
Alkanes Hexane1.9Very nonpolar, likely a poor solvent.
Experimental Protocol

The following diagram outlines the workflow for determining the solubility of the iridium dimer.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess [Ir(C₂H₄)₂Cl]₂ into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 equil1 Seal vials and place in a thermostatted shaker prep2->equil1 equil2 Equilibrate for 24-48 hours at a constant temperature equil1->equil2 Step 2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Carefully withdraw a known volume of the supernatant sep1->sep2 Step 3 sep3 Filter the supernatant through a 0.2 µm syringe filter sep2->sep3 ana1 Prepare a series of dilutions of the filtered solution sep3->ana1 ana2 Analyze by UV-Vis or ICP-AES ana1->ana2 Step 4 ana3 Calculate the concentration of the saturated solution ana2->ana3

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Into a series of vials, add an excess amount of chlorobis(ethylene)iridium(I) dimer. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains after equilibration.

    • To each vial, add a precise volume (e.g., 2.00 mL) of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. The solution should be continuously agitated during this time.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at a moderate speed to pellet the excess, undissolved solid.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant, being careful not to disturb the solid pellet.

    • Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, tared vial to remove any remaining particulate matter.

  • Analysis and Quantification:

    • Gravimetric Analysis (for less volatile solvents): Carefully evaporate the solvent from the filtered, tared vial under a stream of inert gas or in a vacuum oven at a mild temperature. Weigh the remaining solid to determine the mass of dissolved iridium complex.

    • Spectroscopic Analysis (UV-Vis): If the complex has a distinct chromophore, create a calibration curve using standards of known concentration. Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance.

    • Elemental Analysis (ICP-AES): This is a highly accurate method. Digest a known volume of the filtered saturated solution in an appropriate acid matrix and analyze for iridium content. A calibration curve prepared from iridium standards is required.

  • Calculation of Solubility:

    • From the mass of the dissolved complex or the concentration determined by spectroscopy, calculate the solubility in units such as grams per liter (g/L) or moles per liter (mol/L).

Data Presentation and Interpretation

The obtained quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Solvent Dielectric Constant Solubility at 25 °C (g/L) Solubility at 25 °C (mol/L) Observations
Toluene2.4Experimental ValueCalculated Valuee.g., Clear, dark orange solution
Dichloromethane9.1Experimental ValueCalculated Valuee.g., Rapid dissolution
Acetone21Experimental ValueCalculated Valuee.g., Sparingly soluble, light yellow solution
Methanol33Experimental ValueCalculated Valuee.g., Insoluble, solid remains unchanged
... (other solvents)............

Interpreting this data in the context of solvent properties (polarity, coordinating ability) will provide a comprehensive understanding of the solubility behavior of chlorobis(ethylene)iridium(I) dimer.

Safety and Handling

Chlorobis(ethylene)iridium(I) dimer is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] Operations should be conducted in a well-ventilated fume hood. As with many organometallic compounds, it is sensitive to air and moisture, and handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is recommended to maintain its integrity.[7][11] Always consult the Safety Data Sheet (SDS) before use.[9][12]

Conclusion

While direct, published quantitative solubility data for chlorobis(ethylene)iridium(I) dimer is scarce, a robust understanding of its solubility can be achieved through systematic experimental investigation. By leveraging insights from analogous compounds and implementing the detailed experimental workflow presented in this guide, researchers can generate the critical data needed to optimize reaction conditions, enhance catalytic efficiency, and advance their synthetic endeavors. This methodical approach ensures both the scientific integrity of the results and the practical applicability of this important iridium catalyst.

References

  • SDS Manager AS. Chlorobis(ethylene)iridium(I) Dimer SDS. [Link]

  • Chemsrc. Chlorobis(cyclooctene)iridium(I)dimer | CAS#:12246-51-4. [Link]

  • Chemistry LibreTexts. 12.1: Characterization of Organometallic Complexes. [Link]

  • ResearchGate. Chloro(1,5‐Cyclooctadiene)Rhodium(I) Dimer | Request PDF. [Link]

  • American Elements. Chloro(1,5-cyclooctadiene)iridium(I) Dimer. [Link]

  • ResearchGate. What is the best experimental device to check solubility of metal complexes in organic solvent?. [Link]

  • PubChem. Chloro(1,5-cyclooctadiene)iridium(I) dimer | C16H24Cl2Ir2-2 | CID 6436381. [Link]

  • Wikipedia. Chlorobis(ethylene)rhodium dimer. [Link]

  • ResearchGate. How to Purify Organometallic Complexes ?. [Link]

Sources

The Evolution of Iridium Olefin Catalysts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide charts the historical development of iridium olefin catalysts, from their conceptual inception to their current status as indispensable tools in modern synthetic chemistry. Tailored for researchers, scientists, and drug development professionals, this document provides not only a historical narrative but also practical, field-proven insights into the causality behind experimental choices, detailed protocols for key reactions, and a forward-looking perspective on this dynamic field.

Introduction: The Dawn of a New Era in Hydrogenation

For decades, the landscape of homogeneous olefin hydrogenation was dominated by rhodium and ruthenium catalysts. While highly effective for substrates bearing coordinating functional groups, their utility for unfunctionalized or sterically hindered olefins was limited. The late 1970s marked a pivotal turning point with the advent of iridium-based catalysts, heralding a new era of reactivity and selectivity that would fundamentally reshape the practice of synthetic organic chemistry. This guide traces that evolution, from the pioneering work of Crabtree to the sophisticated asymmetric transformations that are now commonplace in academic and industrial laboratories.

The Genesis: Crabtree's Catalyst and the Breakthrough in Reactivity

In 1977, Robert H. Crabtree, along with Hugh Felkin and George E. Morris, reported a cationic iridium(I) complex that exhibited unprecedented activity for the hydrogenation of a wide range of olefins, including those that were unreactive towards existing catalysts.[1][2] This air-stable, orange solid, formally named [(1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I)] hexafluorophosphate ([Ir(COD)(PCy₃)(py)]PF₆), quickly became known as Crabtree's catalyst .[3][4]

What set Crabtree's catalyst apart was its remarkable efficacy for hydrogenating tri- and even tetrasubstituted olefins at high turnover frequencies under mild conditions.[3] This was a significant leap forward from Wilkinson's catalyst, which struggled with such sterically demanding substrates.[3] The key to this enhanced reactivity lay in the catalyst's design and the choice of a non-coordinating solvent like dichloromethane, which facilitated the creation of an open coordination site for the olefin to bind.[3]

Mechanistic Insights into Crabtree's Catalyst

The catalytic cycle of Crabtree's catalyst is generally understood to proceed via an Ir(I)/Ir(III) mechanism. The key steps involve:

  • Activation: The precatalyst reacts with dihydrogen to form a dihydride species.

  • Olefin Coordination: The olefin substrate coordinates to the iridium center.

  • Migratory Insertion: One of the hydride ligands inserts into the coordinated olefin, forming an iridium-alkyl intermediate.

  • Reductive Elimination: The second hydride combines with the alkyl group, releasing the alkane product and regenerating the active Ir(I) catalyst.[4]

A crucial feature of Crabtree's catalyst is its ability to facilitate directed hydrogenation . The presence of a coordinating functional group, such as a hydroxyl group, on the substrate can direct the catalyst to a specific face of the olefin, leading to high diastereoselectivity.[5] This "haptophilicity," where the directing group donates electron density to the iridium center, is a powerful tool for stereocontrol in complex molecule synthesis.[5]

Deactivation Pathways

A notable limitation of Crabtree's catalyst is its propensity for deactivation, particularly at higher concentrations or after prolonged reaction times.[3] A primary deactivation pathway involves the formation of inactive, hydride-bridged dimeric or trimeric iridium species.[3][6] This deactivation is often signaled by a color change from orange to yellow.[3] Consequently, the catalyst is typically used at low loadings to maintain its activity.

The Rise of Asymmetry: Pfaltz's Revolution with Chiral N,P Ligands

While Crabtree's catalyst was a landmark achievement in terms of reactivity, the next major frontier was the development of enantioselective variants. In 1998, Andreas Pfaltz introduced the first chiral versions of Crabtree's catalyst, opening the door to the asymmetric hydrogenation of unfunctionalized olefins.[2] This was a groundbreaking development, as it addressed a long-standing challenge in asymmetric catalysis.[7]

Pfaltz's key innovation was the replacement of the achiral pyridine and phosphine ligands with chiral P,N-ligands , most notably the phosphinooxazoline (PHOX) ligands .[8] These ligands create a chiral environment around the iridium center, enabling the differentiation of the enantiotopic faces of a prochiral olefin during the hydrogenation reaction.

The Ir(III)/Ir(V) Catalytic Cycle: A New Mechanistic Paradigm

Mechanistic studies, combining experimental evidence and DFT calculations, revealed that the asymmetric hydrogenation catalyzed by these iridium-N,P complexes operates through a different catalytic cycle than the Ir(I)/Ir(III) pathway of Crabtree's catalyst. The currently accepted mechanism involves an Ir(III)/Ir(V) cycle .[9][10]

graph Catalytic_Cycle_Asymmetric_Hydrogenation { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Precatalyst" [pos="0,2.5!"]; "Active_Catalyst" [label="Active Catalyst\n[Ir(III)(H)2(L)]+", pos="2,2.5!"]; "Olefin_Complex" [label="Olefin Complex\n[Ir(III)(H)2(olefin)(L)]+", pos="3.5,1!"]; "Ir_V_Intermediate" [label="Ir(V) Intermediate\n[Ir(V)(H)3(alkyl)(L*)]+", pos="2,-0.5!"]; "Alkane_Product" [label="Alkane Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", pos="0,-0.5!"];

"Precatalyst" -> "Active_Catalyst" [label="+ H2\n- COD"]; "Active_Catalyst" -> "Olefin_Complex" [label="+ Olefin"]; "Olefin_Complex" -> "Ir_V_Intermediate" [label="Migratory Insertion"]; "Ir_V_Intermediate" -> "Alkane_Product" [label="Reductive Elimination"]; "Ir_V_Intermediate" -> "Active_Catalyst" [label="- Alkane\n+ H2"]; }

Figure 1: Simplified Ir(III)/Ir(V) catalytic cycle for asymmetric hydrogenation.

This cycle begins with the oxidative addition of H₂ to the Ir(I) precatalyst to form an active Ir(III) dihydride species. The olefin then coordinates, followed by a concerted migratory insertion and further oxidative addition of a hydride to form a transient Ir(V) intermediate. Reductive elimination of the alkane product regenerates the active Ir(III) catalyst.

The Evolution of Ligand Design

The initial success of PHOX ligands spurred the development of a vast array of chiral N,P and other bidentate ligands for iridium-catalyzed asymmetric hydrogenation. The goal has been to fine-tune the steric and electronic properties of the ligand to achieve higher enantioselectivity and broader substrate scope.

Ligand ClassKey FeaturesRepresentative Ligands
Phosphinooxazolines (PHOX) Readily synthesized from chiral amino alcohols; modular design allows for tuning of both the oxazoline and phosphine moieties.SimplePHOX, ThrePHOX
Phosphinites Often derived from chiral diols or amino alcohols.Pyridine-phosphinites
Phosphoramidites Highly modular and easily synthesized; often exhibit high activity and enantioselectivity.[11]MONOPHOS, PipPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form robust bonds with the metal center.Imidazole-based NHCs

Table 1: Evolution of Key Ligand Classes for Iridium-Catalyzed Asymmetric Hydrogenation.

The choice of the counter-anion also plays a critical role in catalyst activity and stability. The use of weakly coordinating anions, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻), often leads to more active and stable catalysts by preventing coordination to the iridium center and facilitating substrate binding.[2]

Expanding the Synthetic Toolbox: Beyond Simple Hydrogenation

The development of highly active iridium catalysts for hydrogenation has paved the way for their application in a broader range of olefin transformations.

Olefin Isomerization

Iridium pincer catalysts have been shown to be highly effective for the isomerization of olefins. Mechanistic studies suggest that this transformation does not proceed through the typical hydride addition-elimination pathway. Instead, it is proposed to occur via an η³-allyl pathway , where the catalyst abstracts an allylic proton to form an iridium-allyl hydride intermediate.[3][12]

graph Olefin_Isomerization_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Terminal_Olefin_Complex" [label="Terminal Olefin\nComplex"]; "Allyl_Hydride_Intermediate" [label="η³-Allyl Hydride\nIntermediate"]; "Internal_Olefin_Complex" [label="Internal Olefin\nComplex"];

"Terminal_Olefin_Complex" -> "Allyl_Hydride_Intermediate" [label="C-H Activation"]; "Allyl_Hydride_Intermediate" -> "Internal_Olefin_Complex" [label="Hydride Insertion"]; }

Figure 2: Simplified η³-allyl pathway for olefin isomerization.
Asymmetric Allylic Substitution

Iridium catalysts, particularly those bearing phosphoramidite ligands, have emerged as powerful tools for asymmetric allylic substitution reactions.[11] A key advantage of iridium catalysts in this context is their high regioselectivity for the formation of branched products, often complementary to the linear products favored by palladium catalysts.[11] The active catalyst is often a metallacyclic species formed in situ from the iridium precursor and the ligand.[1] These reactions typically proceed with high enantioselectivity across a broad range of nucleophiles.[11]

Hydroamination and Hydroboration

The ability of iridium complexes to activate N-H and B-H bonds has led to their use in the hydroamination and hydroboration of olefins.

  • Hydroamination: Iridium catalysts can promote the addition of amines across double bonds, providing a direct route to valuable amine-containing compounds.[12][13] The mechanism can vary depending on the specific catalyst and substrates, with both oxidative addition and aminometalation pathways being proposed.[13]

  • Hydroboration: Iridium-catalyzed hydroboration of alkenes with reagents like pinacolborane offers high selectivity for the anti-Markovnikov product.[14][15] These reactions are often more efficient and selective than their rhodium-catalyzed counterparts.[14]

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples for the synthesis of key iridium catalyst precursors and their application in catalytic reactions.

Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)

This dimer is a common and versatile precursor for a wide range of iridium catalysts.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 1,5-Cyclooctadiene (COD)

  • Isopropanol

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve iridium(III) chloride hydrate in a mixture of isopropanol and water.

  • Add an excess of 1,5-cyclooctadiene to the solution.

  • Heat the mixture to reflux under an inert atmosphere for several hours. The color of the solution will change from dark brown to a bright red-orange.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate as a red-orange solid.

  • Collect the solid by filtration, wash with cold ethanol or methanol, and dry under vacuum.[12][13]

Synthesis of Crabtree's Catalyst

Materials:

  • [Ir(COD)Cl]₂

  • Tricyclohexylphosphine (PCy₃)

  • Pyridine

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Dichloromethane

  • Methanol

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ in dichloromethane.

  • Add a solution of tricyclohexylphosphine in dichloromethane.

  • Add pyridine to the reaction mixture.

  • In a separate flask, dissolve ammonium hexafluorophosphate in methanol.

  • Add the methanolic solution of NH₄PF₆ to the iridium-containing solution. An orange precipitate will form.

  • Stir the mixture at room temperature for a short period.

  • Collect the orange solid by filtration, wash with methanol, and dry under vacuum.[16]

General Procedure for Asymmetric Hydrogenation of an Unfunctionalized Olefin

Materials:

  • Iridium precatalyst (e.g., [Ir(COD)(PHOX)]BArF)

  • Olefin substrate

  • Dry, degassed dichloromethane

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the iridium precatalyst and the olefin substrate.

  • Add dry, degassed dichloromethane to dissolve the catalyst and substrate.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).

  • Stir the reaction mixture at room temperature for the required time (typically several hours).

  • Carefully vent the autoclave and analyze the reaction mixture for conversion and enantiomeric excess (e.g., by chiral GC or HPLC).[8]

Conclusion and Future Outlook

The historical development of iridium olefin catalysts is a testament to the power of rational catalyst design and mechanistic inquiry. From the initial breakthrough of Crabtree's catalyst, which shattered the existing limitations of olefin hydrogenation, to the exquisite stereocontrol achieved with modern asymmetric catalysts, iridium has firmly established itself as a workhorse metal in synthetic chemistry.

The journey is far from over. Current research continues to push the boundaries of iridium catalysis, with a focus on:

  • Developing more sustainable catalysts: This includes catalysts based on more earth-abundant metals and the development of recyclable heterogeneous iridium catalysts.

  • Expanding the scope of catalytic transformations: New iridium-catalyzed reactions and novel applications in areas such as C-H activation and late-stage functionalization are continually being explored.

  • Gaining deeper mechanistic understanding: Advanced spectroscopic and computational techniques are providing unprecedented insights into the intricate details of catalytic cycles, which will guide the design of next-generation catalysts with even greater efficiency and selectivity.

As our understanding of these remarkable catalysts deepens, their impact on the fields of drug discovery, materials science, and fine chemical synthesis will undoubtedly continue to grow, enabling the creation of complex molecules with ever-increasing precision and efficiency.

References

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Methodological & Application

Mechanistic Principles of Iridium-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Hydrogenation Reactions Using [Ir(C₂H₄)₂Cl]₂

Introduction: Di-μ-chloro-tetrakis(ethylene)diiridium(I), denoted as [Ir(C₂H₄)₂Cl]₂, is a versatile and highly effective catalyst precursor for a wide range of hydrogenation reactions. As a red, air-sensitive solid, it serves as a convenient source of Iridium(I) for generating catalytically active species in solution. Unlike the more traditional Wilkinson's catalyst ([RhCl(PPh₃)₃]), iridium-based systems, including those derived from [Ir(C₂H₄)₂Cl]₂, often exhibit superior activity for the hydrogenation of sterically hindered and tetrasubstituted olefins.[1][2][3] A key feature of many iridium catalysts is their ability to perform directed hydrogenations, where a coordinating functional group on the substrate guides the catalyst to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction.[3][4][5] This guide provides an in-depth overview of the mechanistic principles, practical considerations, and detailed protocols for utilizing [Ir(C₂H₄)₂Cl]₂ in synthetic applications.

The efficacy of iridium catalysts in hydrogenation stems from a well-defined catalytic cycle that typically involves changes in the oxidation state of the iridium center. While multiple pathways can be operative depending on the substrate and ligands, a generally accepted mechanism for olefin hydrogenation involves an Ir(I)/Ir(III) cycle.[6]

The Core Catalytic Cycle: The dimeric precatalyst, [Ir(C₂H₄)₂Cl]₂, first dissociates in the presence of a coordinating solvent, substrate, or ligand to form a monomeric and catalytically active 16-electron species. The labile ethylene ligands are readily displaced, providing an entry point for the substrate and dihydrogen into the iridium coordination sphere.

The key steps are:

  • Oxidative Addition: The active Ir(I) species reacts with molecular hydrogen (H₂) in an oxidative addition step, forming a dihydrido-Ir(III) complex.[4]

  • Substrate Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the electron-deficient Ir(III) center.

  • Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated double bond. This migratory insertion step forms an iridium-alkyl intermediate and creates one of the new C-H bonds.[4][6]

  • Reductive Elimination: The second hydride ligand is transferred to the alkyl group, forming the final C-H bond and releasing the saturated product. This step regenerates the active Ir(I) catalyst, which can then re-enter the catalytic cycle.[6]

Iridium Catalytic Cycle cluster_cycle Ir(I)/Ir(III) Catalytic Cycle Ir1 Active Ir(I) Catalyst Ir3_H2 Ir(III) Dihydride Ir1->Ir3_H2 + H₂ (Oxidative Addition) Ir3_Alkene Substrate Complex Ir3_H2->Ir3_Alkene + Alkene Ir3_Alkyl Ir(III) Alkyl Hydride Ir3_Alkene->Ir3_Alkyl Migratory Insertion Ir3_Alkyl->Ir1 Reductive Elimination - Alkane Precatalyst [Ir(C₂H₄)₂Cl]₂ (Precatalyst) Precatalyst->Ir1 Activation (Ligand/Solvent)

Caption: Generalized Ir(I)/Ir(III) catalytic cycle for olefin hydrogenation.

A significant advantage of iridium catalysts is their utility in directed hydrogenation . Functional groups such as hydroxyl (-OH), carbonyl (C=O), or amide groups on the substrate can coordinate to the iridium center, delivering hydrogen to the syn-face of the molecule with high diastereoselectivity.[4][5] This interaction provides a powerful tool for stereocontrol in complex molecule synthesis.

Caption: Conceptual workflow of directing group (G) action in hydrogenation.

Practical Considerations and Safety

Scientific integrity requires meticulous attention to experimental conditions. The trustworthiness of a protocol is ensured by understanding the factors that influence catalyst activity and stability.

Catalyst Handling and Storage:

  • [Ir(C₂H₄)₂Cl]₂ is sensitive to air and moisture.[7] It should be handled exclusively under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques).

  • For long-term storage, it is recommended to keep the solid in a freezer (-20 °C) under an inert atmosphere.[7][8]

Solvent and Reagent Purity:

  • Hydrogenation reactions catalyzed by iridium complexes are often sensitive to impurities. Solvents must be anhydrous and thoroughly degassed prior to use to remove dissolved oxygen. Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[9]

  • It is crucial to use high-purity hydrogen gas (≥99.99%). The hydrogen line should be purged to remove any air before being introduced to the reaction mixture.

Catalyst Deactivation:

  • A known deactivation pathway for related cationic iridium catalysts is the formation of inactive trimeric hydride clusters, especially at low substrate concentrations or after the reaction has completed.[1][10] Running reactions at appropriate concentrations can help mitigate this.

  • Strongly coordinating ligands or impurities can poison the catalyst by irreversibly binding to the metal center.

Safety Precautions:

  • Chemical Hazards: [Ir(C₂H₄)₂Cl]₂ may cause skin and eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8] Consult the Safety Data Sheet (SDS) for detailed information.[7][8][9]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[11] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[9] Use a pressure-rated reaction vessel and a blast shield, especially when working above atmospheric pressure.

General Protocol for Directed Hydrogenation of an Unsaturated Alcohol

This protocol provides a step-by-step method for the directed hydrogenation of a cyclic allylic alcohol. The hydroxyl group directs the iridium catalyst to deliver hydrogen to the same face of the double bond.

Materials and Equipment:

  • Reagents: [Ir(C₂H₄)₂Cl]₂, substrate (e.g., 2-cyclohexen-1-ol), anhydrous/degassed solvent (e.g., CH₂Cl₂), hydrogen gas source.

  • Equipment: Schlenk flask or pressure-rated vessel, magnetic stirrer, Schlenk line with vacuum and inert gas (Ar or N₂), hydrogen balloon or cylinder with regulator, syringes and needles, cannula.

Hydrogenation Workflow A 1. Prepare Glassware (Oven-dry, cool under vacuum) B 2. Charge Vessel (Add substrate & [Ir(C₂H₄)₂Cl]₂ under inert atmosphere) A->B Inert Atmosphere C 3. Add Solvent (Transfer degassed solvent via cannula) B->C D 4. Purge System (3x Freeze-Pump-Thaw cycles) C->D Seal Vessel E 5. Introduce Hydrogen (Backfill with H₂ gas, maintain positive pressure with balloon) D->E F 6. Reaction (Stir at room temperature, monitor by TLC/GC) E->F G 7. Work-up (Vent H₂, quench, extract, purify via chromatography) F->G Upon Completion

Caption: Experimental workflow for a typical hydrogenation reaction.

Step-by-Step Procedure:

  • Vessel Preparation: An appropriately sized Schlenk flask equipped with a magnetic stir bar is oven-dried for several hours and allowed to cool to room temperature under high vacuum. The flask is then backfilled with inert gas.

  • Charging Reactants: In a glovebox or under a positive flow of inert gas, the Schlenk flask is charged with the allylic alcohol substrate (1.0 eq) and the [Ir(C₂H₄)₂Cl]₂ precatalyst (typically 0.5-2.0 mol% Ir, meaning 0.25-1.0 mol% of the dimer).

  • Solvent Addition: The flask is sealed with a septum. Anhydrous, degassed dichloromethane is added via a gas-tight syringe or cannula to achieve the desired concentration (e.g., 0.1 M).

  • Degassing: The resulting solution is thoroughly degassed using three "freeze-pump-thaw" cycles to ensure all dissolved oxygen is removed.

  • Hydrogen Introduction: After the final thaw and backfilling with inert gas, the atmosphere is exchanged for hydrogen. The inert gas inlet is replaced with a hydrogen-filled balloon (or the vessel is connected to a regulated hydrogen cylinder). The system is evacuated and backfilled with H₂ three times.

  • Reaction: The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (approx. 1 atm from the balloon). The reaction progress is monitored periodically by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (disappearance of starting material), the hydrogen balloon is removed, and the flask is carefully vented and purged with inert gas. The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to isolate the saturated alcohol product.

Data Summary and Troubleshooting

The versatility of iridium catalysts allows for the hydrogenation of a variety of functional groups under mild conditions.

Table 1: Typical Conditions for Iridium-Catalyzed Hydrogenation

Substrate TypeCatalyst Loading (mol% Ir)SolventPressure (H₂)Temperature (°C)Typical Outcome
Hindered Alkenes1 - 5CH₂Cl₂1 - 50 atm25High conversion where other catalysts fail.[2][3]
Quinolines1 - 2THF, DCE1 - 10 atm25 - 60High activity and enantioselectivity with chiral ligands.[12][13]
Ketones / Imines2 - 5CH₂Cl₂, THF10 - 50 atm25 - 80Effective reduction, often requires specific ligands.[12][14]
Directed Hydrogenations0.5 - 2CH₂Cl₂1 atm25High diastereoselectivity controlled by the directing group.[4][5]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (air/moisture exposure).Ensure rigorous inert atmosphere techniques; use freshly opened catalyst or store properly.
Insufficient H₂ pressure or leak in the system.Check for leaks; for difficult substrates, increase H₂ pressure using a pressure vessel.
Solvent or reagent impurities.Use freshly purified, anhydrous, and degassed solvents.
Catalyst Decomposition (Color change to yellow/black) Formation of inactive iridium clusters.Increase substrate concentration; add the catalyst to the substrate solution rather than vice versa.[15]
Low Diastereoselectivity (in directed reactions) Weakly coordinating directing group.Consider derivatizing the substrate to install a stronger directing group.
Catalyst loading is too high, leading to non-directed background reaction.Lower the catalyst loading.[5]

References

  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - RSC Publishing.
  • Mechanism of Ir-catalyzed hydrogenation: A theoretical view - ResearchGate.
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study - ACS Publications.
  • Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway - Journal of the American Chemical Society.
  • Iridium-Catalyzed Hydrogen Transfer Reactions - the University of Bath's research portal.
  • Iridium‐catalyzed ortho‐directed aromatic HIE reactions. (DG=directing group). - ResearchGate.
  • Iridium-Catalyzed Enantioselective Transfer Hydrogenation of 1,1-Dialkylethenes with Ethanol: Scope and Mechanism - Journal of the American Chemical Society.
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  • Crabtree's catalyst-hydrogenation of olefins-homogeneous catalysis-mechanism-structure-applications - YouTube. Available at: [Link]

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  • Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols - Journal of the American Chemical Society. Available at: [Link]

  • Crabtree's catalyst - Grokipedia. Available at: [Link]

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  • Crabtree's catalyst - Wikiwand. Available at: [Link]

  • Crabtree's catalyst - Wikipedia. Available at: [Link]

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  • Crabtree's Catalyst | Chem-Station Int. Ed. Available at: [Link]

  • Crabtree's catalyst revisited; Ligand effects on stability and durability - ElectronicsAndBooks. Available at: [Link]

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  • SAFETY DATA SHEET - Airgas. Available at: [Link]

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Application Notes and Protocols for C-H Activation Using Chlorobis(ethylene)iridium(I) Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The direct functionalization of traditionally inert carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering atom-economical and step-efficient pathways to complex molecules. This guide provides an in-depth exploration of C-H activation methodologies catalyzed by iridium complexes derived from the versatile precatalyst, Chlorobis(ethylene)iridium(I) dimer, [Ir(C₂H₄)₂Cl]₂. We delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for key reactions such as borylation and methylation, and showcase their transformative impact on late-stage functionalization in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Value of C-H Activation

In the landscape of organic synthesis, the ability to selectively transform a C-H bond into a C-C, C-N, or C-O bond is a monumental achievement.[1][2] Traditional synthetic routes often rely on pre-functionalized starting materials, adding steps, generating waste, and limiting molecular diversity. C-H activation circumvents these limitations by treating ubiquitous C-H bonds as functional handles, enabling direct and often previously inaccessible molecular modifications.[3][4]

Iridium catalysis has emerged as a cornerstone of this field, demonstrating remarkable efficiency, broad functional group tolerance, and unique selectivity.[1][5] The precatalyst Chlorobis(ethylene)iridium(I) dimer ([Ir(C₂H₄)₂Cl]₂) is a highly effective and versatile entry point into a vast array of iridium-catalyzed C-H functionalization reactions.[6][7] Its utility lies in its ability to serve as a precursor to catalytically active Ir(I) or Ir(III) species upon reaction with appropriate ligands, making it a staple in both academic and industrial laboratories.[6]

The Precatalyst: Understanding Chlorobis(ethylene)iridium(I) Dimer

Chlorobis(ethylene)iridium(I) dimer, also known as Dichlorotetra(ethylene)diiridium(I), is an amber or brown crystalline powder.[6][8] It is a key organometallic compound that serves as a stable and convenient source of Iridium(I) for generating active catalysts.[6]

PropertyValue
Chemical Formula C₈H₁₆Cl₂Ir₂
Molecular Weight 567.55 g/mol
CAS Number 39722-81-1
Appearance Amber to brown crystalline powder[6][8]
Storage Store at 2-8 °C under an inert atmosphere.[6]

Handling and Safety: Like many organometallic reagents, [Ir(C₂H₄)₂Cl]₂ and its subsequent catalytic complexes can be sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[9] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

The Engine of Transformation: Mechanism of Iridium-Catalyzed C-H Activation

The catalytic cycle for iridium-mediated C-H activation is a nuanced process that typically involves an Ir(I)/Ir(III) or an Ir(III)/Ir(V) redox cycle. The precise mechanism can vary depending on the ligands, substrate, and coupling partner.

3.1. General Catalytic Cycle (Directed Borylation Example)

A widely accepted mechanism, particularly for C-H borylation, involves an Ir(III)/Ir(V) cycle.[10] The process is initiated by the formation of an active Ir(III) tris(boryl) complex from the [Ir(C₂H₄)₂Cl]₂ precatalyst, a ligand (e.g., bipyridine), and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

The key steps are:

  • Precatalyst Activation: The iridium dimer reacts with a ligand and B₂pin₂ to form a monomeric, catalytically active Ir(III) species.

  • C-H Oxidative Addition: The C-H bond of the aromatic substrate adds to the iridium center. This is often the rate-determining and selectivity-determining step, resulting in a formal Ir(V) intermediate.[10]

  • Reductive Elimination: The newly formed C-B bond is created as the product reductively eliminates from the iridium center, regenerating an Ir(III) hydride species.[10]

  • Catalyst Regeneration: The Ir(III) hydride reacts with another equivalent of the boron reagent to release HBpin and regenerate the active Ir(III) tris(boryl) catalyst, closing the catalytic loop.[10]

Iridium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_entry Catalyst Formation A Active Catalyst [L-Ir(III)(boryl)₃] B Ir(V) Intermediate [L-Ir(V)(H)(aryl)(boryl)₂] A->B  Arene C-H  Oxidative Addition C Product Release B->C Reductive Elimination D Ir(III) Hydride [L-Ir(III)(H)(boryl)₂] C->D  Aryl-Bpin D->A B₂pin₂ (-HBpin) Precatalyst [Ir(C₂H₄)₂Cl]₂ + Ligand + B₂pin₂ Precatalyst->A Activation

Caption: Generalized Ir(III)/Ir(V) catalytic cycle for C-H borylation.

3.2. The Importance of Directing Groups for Regiocontrol

Achieving positional selectivity is paramount in C-H activation.[4] The most robust strategy for controlling regioselectivity is the use of directing groups—functional groups inherent to the substrate that coordinate to the metal center, positioning the catalyst to activate a specific, typically ortho, C-H bond.[4][11] This chelation-assisted strategy is highly predictable and has been successfully applied to a vast range of directing groups, including amides, carboxylic acids, pyridines, and oximes.[1][3]

Field-Proven Methodologies: Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for common and high-impact C-H activation reactions.

4.1. General Experimental Workflow

The workflow for a typical iridium-catalyzed C-H activation reaction requires careful attention to inert atmosphere techniques to ensure reproducibility and high yields.

Experimental Workflow start Start setup Inert Atmosphere Setup Glovebox or Schlenk Line Oven-dried Glassware start->setup reagents Reagent Preparation Weigh Substrate, Catalyst, Ligand, Additives Degas Solvent setup->reagents reaction Reaction Assembly Charge flask with solids Add solvent via syringe Stir at specified temperature reagents->reaction monitor Reaction Monitoring Thin Layer Chromatography (TLC) Gas Chromatography-Mass Spectrometry (GC-MS) reaction->monitor workup Workup Quench reaction Perform aqueous extraction Dry organic layer monitor->workup Upon Completion purify Purification Solvent removal (Rotovap) Silica Gel Column Chromatography workup->purify characterize Product Characterization NMR Spectroscopy Mass Spectrometry purify->characterize end End characterize->end

Caption: Standard workflow for an iridium-catalyzed C-H activation experiment.

Protocol 1: Iridium-Catalyzed C-H Borylation of 1,3-Dimethoxybenzene

This protocol details the sterically controlled borylation of an electron-rich arene, a foundational transformation for generating valuable boronic ester building blocks.

Materials and Reagents:

  • Chlorobis(ethylene)iridium(I) dimer ([Ir(C₂H₄)₂Cl]₂)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen)

  • Bis(pinacolato)diboron (B₂pin₂)

  • 1,3-Dimethoxybenzene

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Magnetic stirrer/hotplate

  • Silica gel for chromatography

Procedure:

  • Inert Atmosphere Setup: In an argon-filled glovebox, add [Ir(C₂H₄)₂Cl]₂ (0.015 mmol, 8.5 mg), tmphen (0.030 mmol, 7.1 mg), and B₂pin₂ (1.5 mmol, 381 mg) to a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Add 1,3-dimethoxybenzene (1.0 mmol, 138 mg, 127 µL) and anhydrous MTBE (3.0 mL) via syringe under a positive pressure of argon.

  • Reaction Conditions: Equip the flask with a condenser, and heat the mixture at 80 °C with vigorous stirring for 16 hours.

  • Monitoring: The reaction can be monitored by GC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired arylboronic ester product.

Protocol 2: Directed ortho-C-H Methylation of a Benzoic Acid

This protocol exemplifies a late-stage functionalization reaction, using the inherent carboxylic acid directing group to install a "magic methyl" group, a common motif in medicinal chemistry.[12]

Materials and Reagents:

  • Chlorobis(ethylene)iridium(I) dimer ([Ir(C₂H₄)₂Cl]₂)

  • Potassium methyltrifluoroborate (MeBF₃K)

  • Silver(I) carbonate (Ag₂CO₃)

  • Substituted benzoic acid (e.g., 2-naphthoic acid)

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas

  • Microwave vial or sealed tube

  • Magnetic stirrer/hotplate

Procedure:

  • Reagent Preparation: To a microwave vial containing a magnetic stir bar, add the benzoic acid substrate (0.2 mmol), [Ir(C₂H₄)₂Cl]₂ (0.005 mmol, 2.8 mg), Ag₂CO₃ (0.2 mmol, 55 mg), and MeBF₃K (0.4 mmol, 48 mg).

    • Causality Note: Silver carbonate acts as both a base and a halide scavenger, facilitating the formation of the active iridium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL) to the vial.

  • Reaction Conditions: Seal the vial tightly with a cap and place it in a preheated oil bath or heating block at 120 °C. Stir for 18 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove insoluble silver salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (2 x 10 mL), and then with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the ortho-methylated benzoic acid.

Applications in Drug Discovery and Materials Science

The methodologies enabled by [Ir(C₂H₄)₂Cl]₂ are not merely academic curiosities; they are powerful engines for innovation.

5.1. Late-Stage Functionalization (LSF)

LSF is the practice of modifying complex, drug-like molecules at a late stage in their synthesis.[12][13] This strategy dramatically accelerates the generation of structure-activity relationships (SAR) by allowing chemists to create a library of analogues from a common advanced intermediate, bypassing the need for lengthy de novo syntheses.[12] Iridium-catalyzed C-H activation is exceptionally well-suited for LSF due to its high functional group tolerance and predictable regioselectivity.[1][14]

5.2. Selected Applications

The following table summarizes key transformations achieved using iridium catalysis, often derived from [Ir(C₂H₄)₂Cl]₂ or related precursors.

Application AreaTransformationSubstrate ExampleSignificanceReference
Drug Discovery ortho-MethylationCelecoxib analogueIntroduction of "magic methyl" group to improve metabolic stability and potency.[12]
Drug Discovery ortho-AminationDrug-like benzoic acidsRapid synthesis of aniline derivatives and drug conjugates for SAR studies.[14]
Agrochemicals C-H BorylationSubstituted PyridineKilo-scale synthesis of a key intermediate for a commercial agrochemical.[5]
Materials Science C-H ArylationHeterocyclesSynthesis of π-extended heteroaromatics for applications in organic electronics.[15]
Fine Chemicals HydroarylationAlkenes/AlkynesAtom-economical construction of C-C bonds to form substituted arenes.[16]

Conclusion and Future Outlook

Chlorobis(ethylene)iridium(I) dimer is a robust and versatile precatalyst that provides access to a wide spectrum of powerful C-H activation reactions. The ability to functionalize C-H bonds directly and selectively has fundamentally altered the logic of chemical synthesis. For professionals in drug discovery, it offers unprecedented speed and flexibility in lead optimization. For materials scientists, it opens new avenues to novel functional molecules. As our mechanistic understanding deepens and new ligands are developed, the scope and utility of iridium catalysis will undoubtedly continue to expand, solidifying C-H activation as an indispensable tool for modern chemical innovation.

References

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  • (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
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Application Notes & Protocols: Strategic Ligand Exchange Reactions with (Cyclooctene)iridium(I) Chloride Dimer, [Ir(C₂H₄)₂Cl]₂

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(C₂H₄)₂Cl]₂, as a pivotal precursor in organometallic synthesis. The labile nature of the ethylene ligands makes this complex an exceptionally versatile entry point for the synthesis of a wide array of Iridium(I) catalysts and complexes. This document elucidates the mechanistic underpinnings of ligand exchange on this square-planar d⁸ metal center, offers field-tested protocols for the substitution of ethylene with common ligand classes, and details the necessary analytical methods for product validation. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these procedures effectively.

The Precursor: Understanding [Ir(C₂H₄)₂Cl]₂

The title compound, di-μ-chloro-tetrakis(ethylene)diiridium(I), is an air-sensitive, yellow-orange solid. It consists of two Iridium(I) centers bridged by two chloride ligands. Each iridium atom is coordinated to two ethylene ligands, resulting in a square-planar geometry.

The significance of [Ir(C₂H₄)₂Cl]₂ lies in the lability of its ethylene ligands. Ethylene is a volatile gas, and its displacement from the coordination sphere is entropically favorable. This allows for facile substitution reactions under mild conditions, making the complex a preferred starting material for accessing a diverse range of iridium(I) species, including those active in catalysis for C-H activation, hydrogenation, and cycloaddition reactions.[1][2]

The Mechanism: Associative Ligand Substitution

As a 16-electron, d⁸ square-planar complex, ligand substitution at the Ir(I) center does not proceed through a dissociative pathway (which would form an unstable 14-electron species). Instead, it follows a well-established associative mechanism .[3][4]

The key steps are:

  • Nucleophilic Attack: The incoming ligand (Y) attacks the square-planar complex from above or below the plane.

  • Formation of a 5-Coordinate Intermediate: This attack forms a transient, 18-electron trigonal bipyramidal intermediate.[5]

  • Ligand Departure: The leaving group (in this case, an ethylene molecule, X) departs from the intermediate, restoring the 16-electron, square-planar geometry in the final product.

The reaction rate is dependent on the concentration of both the iridium complex and the incoming ligand, following second-order kinetics: Rate = k[Ir-Complex][Y].[3] This associative process generally occurs with retention of stereochemistry.[5]

G cluster_0 A Square-Planar [Ir(C₂H₄)₂Cl]₂ B Trigonal Bipyramidal Intermediate A->B Formation of 5-Coordinate Species C Square-Planar Product B->C - C₂H₄ (Dissociation) X Leaving Ligand (C₂H₄) B->X Y Incoming Ligand (L) Y->A + L (Nucleophilic Attack)

Caption: Associative mechanism for ligand substitution at the Ir(I) center.

Application Notes & Experimental Protocols

Safety First: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and degassed prior to use. Iridium compounds are costly and should be handled with care to avoid waste and exposure.

Protocol 1: Synthesis of an Iridium(I)-Diphosphine Complex

This protocol details the substitution of the ethylene ligands with a common bidentate phosphine ligand, 1,2-Bis(diphenylphosphino)ethane (dppe), a versatile ligand in catalysis.[6]

Rationale: Bidentate phosphine ligands like dppe chelate to the iridium center, forming a stable five-membered ring. This chelate effect provides a strong thermodynamic driving force for the reaction, leading to high yields of the desired product. The reaction is typically accompanied by a distinct color change.

Materials:

  • [Ir(C₂H₄)₂Cl]₂

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Anhydrous, degassed pentane or hexane

Procedure:

  • In a glovebox or under a positive pressure of argon, add [Ir(C₂H₄)₂Cl]₂ (1 equiv., e.g., 100 mg) to a Schlenk flask equipped with a magnetic stir bar.

  • Add dppe (2.0-2.1 equiv., molar equivalent to Ir) to the flask.

  • Add anhydrous, degassed DCM (approx. 5-10 mL) via cannula or syringe. The initial yellow-orange suspension should be stirred at room temperature.

  • A color change from yellow-orange to a deep red or orange solution is typically observed within 30-60 minutes as the ethylene evolves and the dppe coordinates.

  • Monitor the reaction by ³¹P{¹H} NMR spectroscopy. The signal for free dppe (approx. -13 ppm) will be replaced by a singlet for the coordinated dppe (approx. +45 to +55 ppm, solvent dependent).

  • Once the reaction is complete, reduce the solvent volume in vacuo to about 1-2 mL.

  • Precipitate the product by slowly adding anhydrous pentane or hexane (approx. 20-30 mL) with stirring.

  • Isolate the resulting solid by filtration via cannula, wash with a small amount of pentane, and dry in vacuo.

Expected Outcome: A crystalline, air-sensitive orange or red solid. The product is typically [Ir(dppe)Cl]₂, though monomeric species can form depending on solvent and concentration.

Protocol 2: Synthesis of an Iridium(I)-Diene Complex

This protocol describes the exchange of ethylene for a less labile diene, 1,5-cyclooctadiene (COD), to form the highly common and stable precursor [Ir(COD)Cl]₂.

Rationale: While both are olefins, the bidentate coordination of COD makes it a much less labile ligand than ethylene. This reaction effectively swaps a highly reactive precursor for a more bench-stable (though still air-sensitive) one that is used extensively in catalysis.[7]

Materials:

  • [Ir(C₂H₄)₂Cl]₂

  • 1,5-cyclooctadiene (COD)

  • Anhydrous, degassed pentane or hexane

Procedure:

  • Under an inert atmosphere, suspend [Ir(C₂H₄)₂Cl]₂ (1 equiv., e.g., 200 mg) in anhydrous, degassed pentane (approx. 10 mL) in a Schlenk flask.

  • Add 1,5-cyclooctadiene (COD) (3-4 equiv.) to the stirring suspension via syringe.

  • Stir the mixture at room temperature. The reaction is often complete within 2-4 hours. The solid will change in color and appearance from a lighter orange to a more distinct orange-red.

  • The progress can be monitored by ¹H NMR by observing the disappearance of the coordinated ethylene signal (approx. 2.9 ppm) and the appearance of coordinated COD signals (olefinic protons typically around 4.3-4.8 ppm and aliphatic protons around 1.5-2.5 ppm).

  • Once the reaction is complete, cool the flask to 0 °C or -20 °C to maximize precipitation.

  • Isolate the product by filtration via cannula, wash with cold pentane, and dry thoroughly in vacuo.

Expected Outcome: A vibrant orange-red crystalline solid, [Ir(COD)Cl]₂, which exhibits greater stability than the ethylene precursor.

Product Characterization

Validation of a successful ligand exchange is critical. The following techniques are indispensable.

TechniquePurpose & Expected Observations
¹H NMR Confirms the displacement of ethylene (signal at ~2.9 ppm disappears) and coordination of the new ligand. New resonances will appear with characteristic shifts and coupling constants. For example, in COD complexes, the olefinic protons shift downfield upon coordination.[1]
¹³C{¹H} NMR Provides complementary structural information to ¹H NMR, showing shifts in the carbon resonances of the new ligand upon coordination.
³¹P{¹H} NMR Essential for phosphine ligands. A significant downfield shift is observed upon coordination to the electron-deficient metal center. The absence of a signal for the free phosphine indicates complete reaction.
IR Spectroscopy Crucial for ligands with characteristic vibrational modes, such as carbonyls (CO) or nitriles (CN). Coordination to iridium will lower the C≡O or C≡N stretching frequency due to back-bonding.
X-ray Crystallography Provides unambiguous structural determination of the final product, confirming connectivity, geometry, and bond lengths/angles.

General Workflow & Troubleshooting

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Characterization A Assemble Glassware (Schlenk Flask, etc.) B Dry & Degas Solvents C Weigh [Ir(C₂H₄)₂Cl]₂ & Ligand (under Inert Atmosphere) B->C D Add Solvent & Stir (Room Temp or Gentle Heat) C->D E Monitor Reaction (TLC, NMR) D->E F Remove Solvent in Vacuo E->F G Precipitate/Crystallize Product (e.g., add anti-solvent) F->G H Isolate Solid (Filter, Wash, Dry) G->H I NMR (¹H, ¹³C, ³¹P) H->I J Other Spectroscopy (IR, etc.) K X-Ray Crystallography

Caption: Standard experimental workflow for ligand exchange reactions.

Troubleshooting Common Issues:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or poor quality reagents/solvents.

    • Solution: Allow the reaction to stir longer. Gentle warming (e.g., to 40 °C) can facilitate the exchange. Ensure solvents are rigorously dry and the incoming ligand is pure.

  • Formation of Multiple Products/Decomposition:

    • Cause: Reaction run at too high a temperature; presence of oxygen or moisture; stoichiometry incorrect.

    • Solution: Maintain a strict inert atmosphere. Re-purify solvents and reagents. Use precise stoichiometry; for some monodentate ligands, using a slight excess can be beneficial, but a large excess may lead to different complexes (e.g., [IrL₃Cl]).

  • Product Fails to Precipitate:

    • Cause: Product is too soluble in the solvent/anti-solvent mixture.

    • Solution: Remove more of the primary solvent before adding the anti-solvent. Use a different anti-solvent (e.g., switch from pentane to hexane). Cool the mixture to a lower temperature (-20 °C or -78 °C) to decrease solubility.

References

  • Iridium(I)- and Rhodium(I)-Olefin Complexes Containing an α-Diimine Supporting Ligand. Organometallics, 2022. [1][8][9]

  • Iridium Complexes with a Naphthyridine-Based Si,N-Ligand: Synthesis and Catalytic Activity toward Olefin Hydrogenation. Organometallics, 2022. [10]

  • Iridium(I)– and Rhodium(I)–Olefin Complexes Containing an α-Diimine Supporting Ligand. Organometallics, 2022.

  • Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. Accounts of Chemical Research, 2019. [11]

  • Ligand substitution reactions in new square-planar iridium, rhodium and platinum complexes containing a potentially terdentate C,N,N′ ligand system. Journal of the Chemical Society, Dalton Transactions, 1994. [7]

  • Lecture 14 – Square Planar Complexes. Brock University Course Material, 2019. [3]

  • Substitution Reactions in Square Planar Complexes. Chemistry LibreTexts, 2023. [12]

  • Mechanism of ligand substitution reactions in Square planar complexes. econtent.in. [5]

  • Mechanism of ligand substitution for square planar complexes. Hooghly Women's College Course Material. [4]

  • Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes. Journal of the American Chemical Society, 2021. [2]

  • Iridium-catalyzed intramolecular [4 + 2] cycloadditions of alkynyl halides. Beilstein Journal of Organic Chemistry, 2012. [6]

Sources

Asymmetric Hydrogenation with Iridium Ethylene Precursors: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Introduction: The Power of Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing an atom-economical and highly efficient method for the creation of chiral molecules.[1][2] This technique is particularly vital in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can profoundly impact its biological activity. While rhodium and ruthenium-based catalysts have historically dominated this field, particularly for substrates with coordinating functional groups, iridium catalysts have emerged as powerful tools for the hydrogenation of challenging, unfunctionalized olefins.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of iridium ethylene precursors in asymmetric hydrogenation, with a focus on mechanistic understanding, practical experimental protocols, and troubleshooting.

Iridium catalysts, especially those derived from Crabtree's catalyst, exhibit remarkable activity for the hydrogenation of sterically hindered and tetrasubstituted olefins under mild conditions.[5][6] The development of chiral ligands for iridium has further expanded its utility into the realm of asymmetric synthesis, enabling the production of highly enantioenriched products.[5]

Mechanistic Insights: The Ir(III)/Ir(V) Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. For the asymmetric hydrogenation of unfunctionalized olefins using Crabtree-type iridium complexes, the most widely accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle.[7][8]

The catalytic cycle can be summarized in the following key steps:

  • Precatalyst Activation: The iridium(I) precatalyst, often an ethylene or 1,5-cyclooctadiene (COD) complex, reacts with hydrogen gas. This leads to the oxidative addition of H₂ and the release of the diene ligand, forming a catalytically active dihydride iridium(III) species.[7]

  • Olefin Coordination: The prochiral olefin coordinates to the iridium center.[7]

  • Migratory Insertion and Oxidative Addition: In a rate- and selectivity-determining step, one of the hydride ligands undergoes migratory insertion into the coordinated olefin. Concurrently, another molecule of H₂ undergoes oxidative addition to the iridium center, forming a transient iridium(V) intermediate.[7]

  • Reductive Elimination: The newly formed alkyl group and the remaining hydride ligand undergo reductive elimination from the iridium(V) center, releasing the chiral alkane product and regenerating the dihydride iridium(III) catalyst for the next cycle.

It is important to note that under hydrogenation conditions, these catalyst systems can generate Brønsted acidity, which can sometimes lead to side-product formation, especially with acid-labile substrates.[7][9]

Visualizing the Catalytic Cycle

Asymmetric Hydrogenation Catalytic Cycle cluster_3 Product Formation prec [Ir(I)(L*)(ethylene)]+ active [Ir(III)(H)2(L*)]+ prec->active + H2 - ethylene olefin_complex [Ir(III)(H)2(L)(olefin)]+ active->olefin_complex + Olefin insertion [Ir(V)(H)3(L)(alkyl)]+ olefin_complex->insertion + H2 (Migratory Insertion, Oxidative Addition) insertion->active - Chiral Alkane (Reductive Elimination) product Chiral Alkane insertion->product

Figure 1: Proposed Ir(III)/Ir(V) catalytic cycle for asymmetric hydrogenation.

Catalyst Preparation and Handling

Iridium catalyst precursors are often prepared in situ from commercially available iridium sources like [Ir(COD)Cl]₂ and the desired chiral ligand.[10][11] However, pre-formed cationic iridium complexes are also widely used.

Protocol 1: In Situ Catalyst Preparation

This protocol describes the in situ generation of the active catalyst from [Ir(COD)Cl]₂ and a chiral phosphine-oxazoline (PHOX) ligand, a common class of ligands for iridium-catalyzed asymmetric hydrogenation.[8]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I), 1,5-cyclooctadiene chloride dimer)

  • Chiral PHOX ligand (e.g., (S)-t-Bu-PHOX)

  • Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral PHOX ligand (2.2 mol%) to a Schlenk flask equipped with a magnetic stir bar. The slight excess of the ligand ensures complete reaction with the iridium precursor.

  • Add anhydrous, degassed solvent (e.g., 1 mL of DCM) via syringe.

  • Stir the mixture at room temperature for 30-60 minutes. The solution should become homogeneous and may change color, indicating the formation of the [Ir(COD)(PHOX)]Cl complex.

  • The catalyst solution is now ready for the addition of the substrate and subsequent hydrogenation.

Note: For cationic complexes with non-coordinating anions like PF₆⁻ or BArF₄⁻, a salt metathesis step with a silver or sodium salt (e.g., AgPF₆, NaBArF₄) is required after the initial complex formation.

Asymmetric Hydrogenation Protocol

The following is a general protocol for the asymmetric hydrogenation of an unfunctionalized olefin. Optimization of solvent, temperature, and hydrogen pressure may be necessary for specific substrates.

Protocol 2: General Asymmetric Hydrogenation of an Unfunctionalized Olefin

Materials:

  • In situ prepared or pre-formed iridium catalyst solution

  • Substrate (e.g., a trisubstituted olefin)

  • Anhydrous, degassed solvent (e.g., DCM)

  • High-pressure autoclave or a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

Procedure:

  • To the flask containing the catalyst solution, add the substrate (100 mol%) dissolved in a minimal amount of the reaction solvent.

  • Seal the reaction vessel (e.g., place in an autoclave or attach a hydrogen balloon).

  • Purge the vessel with hydrogen gas three times to remove any residual air.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-50 bar) or maintain a positive pressure with the hydrogen balloon. [12][13]

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by techniques such as TLC, GC, or ¹H NMR spectroscopy.

  • Upon completion, carefully vent the hydrogen gas.

  • The reaction mixture can then be concentrated and purified by column chromatography on silica gel to isolate the chiral product.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Data Presentation: Substrate Scope and Performance

The effectiveness of a catalyst is demonstrated by its performance across a range of substrates. The following table summarizes typical results for the asymmetric hydrogenation of various unfunctionalized olefins using an iridium-PHOX catalyst system.

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Time (h)Conversion (%)ee (%)
1(E)-1,2-diphenylpropene1504>9998 (S)
21-benzyl-3,4-dihydronaphthalene15012>9996 (R)
3(E)-2-methyl-3-phenylacrylic acid0.52016>9999 (S)
42-phenyl-1-butene114>9995 (R)

Table 1: Representative results for iridium-catalyzed asymmetric hydrogenation.[12][14][15]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Ensure all reagents and solvents are anhydrous and degassed. - Prepare the catalyst fresh. - Check the purity of the iridium precursor and ligand.
- Catalyst poisoning- Purify the substrate to remove any potential inhibitors (e.g., sulfur-containing compounds).
- Insufficient hydrogen pressure or poor mixing- Increase hydrogen pressure. - Ensure vigorous stirring to overcome mass transfer limitations.
Low enantioselectivity - Suboptimal ligand- Screen a library of chiral ligands to find one that is better suited for the substrate.
- Incorrect solvent- The polarity of the solvent can influence the stereochemical outcome. Screen different solvents (e.g., DCM, toluene, THF).
- Reaction temperature- Lowering the reaction temperature can sometimes improve enantioselectivity.
Formation of side products - Brønsted acidity of the catalyst- For acid-sensitive substrates, consider adding a non-nucleophilic base (e.g., a hindered amine) to the reaction mixture.[7]
- Substrate isomerization- This can be an issue with certain substrates. Deuterium labeling studies can help elucidate if isomerization is occurring.[16][17]

Conclusion

Iridium ethylene precursors and their derivatives are highly effective catalysts for the asymmetric hydrogenation of a broad range of olefins, particularly those lacking coordinating functional groups.[18][19][20] Their high activity, functional group tolerance, and the modularity of the chiral ligands make them invaluable tools in modern synthetic chemistry. By understanding the underlying mechanistic principles and following robust experimental protocols, researchers can successfully employ these catalysts to access valuable chiral building blocks with high enantiopurity.

References

Application Notes and Protocols: Directed C-H Functionalization with Iridium(I) Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to molecular construction.[1][2] Among the array of transition metal catalysts developed for this purpose, iridium(I) complexes have carved out a unique niche, demonstrating remarkable efficiency and selectivity in mediating a wide range of C-H functionalization reactions. This guide provides an in-depth exploration of directed C-H functionalization using iridium(I) catalysts, delving into the core mechanistic principles, the strategic use of directing groups, and detailed, field-tested protocols for key transformations. Designed for both seasoned researchers and those new to the field, these notes aim to equip scientists with the knowledge to harness the power of iridium-catalyzed C-H functionalization in their own synthetic endeavors, particularly in the realms of pharmaceutical and materials science.

The Strategic Advantage of Iridium(I) in C-H Functionalization

The appeal of C-H functionalization lies in its potential to streamline synthetic routes by bypassing the need for pre-functionalized starting materials.[2] Iridium catalysts, in particular, have proven to be powerful tools for achieving high levels of regioselectivity, a critical challenge in C-H activation.[3][4] This is often accomplished through a directed approach, where a coordinating group within the substrate guides the catalyst to a specific C-H bond, most commonly at the ortho position.[3] The mild reaction conditions and broad functional group tolerance associated with many iridium(I)-catalyzed systems make them especially suitable for the late-stage functionalization of complex molecules, a valuable strategy in drug discovery for rapidly generating analogues of lead compounds.[5][6][7]

Mechanistic Underpinnings: The Iridium Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing iridium-catalyzed C-H functionalization reactions. The generally accepted catalytic cycle for a directed C-H functionalization, such as borylation, is depicted below. While variations exist depending on the specific transformation, the core principles remain consistent.

The catalytic cycle is believed to involve an Ir(III)/Ir(V) cycle.[4] The cycle is initiated by the dissociation of a ligand to generate a coordinatively unsaturated and highly reactive 16-electron iridium(III) species. This species then undergoes oxidative addition to the arene C-H bond, forming an 18-electron iridium(V) intermediate.[4]

Iridium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Ir_I [Ir(I)] Precatalyst Active_Ir_III Active [Ir(III)] Catalyst Ir_I->Active_Ir_III Activation Coordination Substrate Coordination Active_Ir_III->Coordination CH_Activation C-H Activation (Oxidative Addition) Coordination->CH_Activation Ir_V_Intermediate [Ir(V)] Intermediate CH_Activation->Ir_V_Intermediate Functionalization Functionalization (e.g., Borylation) Ir_V_Intermediate->Functionalization Reductive_Elimination Reductive Elimination Functionalization->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Byproduct Byproduct Reductive_Elimination->Byproduct Product_Release->Active_Ir_III Regeneration Product Functionalized Product Product_Release->Product Substrate Substrate (with Directing Group) Substrate->Coordination Reagent Functionalizing Reagent (e.g., B2pin2) Reagent->Functionalization

Figure 1: Generalized Catalytic Cycle for Iridium(I)-Catalyzed Directed C-H Functionalization.

The Power of Direction: A Survey of Directing Groups

The choice of directing group is a critical parameter that dictates the regioselectivity of the C-H functionalization. A wide array of functional groups can serve as effective directing groups for iridium(I) catalysts, coordinating to the metal center and positioning it for C-H activation at a specific site. The compatibility of these directing groups with various reaction conditions contributes to the broad applicability of this methodology.

Directing Group ClassRepresentative ExamplesTargeted C-H PositionCompatible Functionalizations
Nitrogen-Containing Pyridines, Amides, Anilines, Iminesortho to the C-N bondBorylation, Silylation, Amination, Olefination
Oxygen-Containing Carboxylic Acids, Ketones, Ethers, Alcoholsortho to the C-O bondBorylation, Silylation, Methylation
Sulfur-Containing Sulfonamides, Thioethersortho to the C-S bondBorylation, Amination
Phosphorus-Containing Phosphonates, Phosphine Oxidesortho to the C-P bondBorylation
Silicon-Containing HydrosilanesBenzylic C-HBorylation

Experimental Protocols: From Theory to Practice

The successful execution of an iridium-catalyzed C-H functionalization reaction hinges on careful attention to experimental detail. The following protocols provide a starting point for researchers, with the understanding that optimization may be necessary for specific substrates.

General Considerations and Safety
  • Inert Atmosphere: Many iridium(I) catalysts and reagents are sensitive to air and moisture.[8] Therefore, reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[8]

  • Solvent Purity: Anhydrous solvents are crucial for reproducibility. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reagent Purity: The purity of the substrate, directing group, and functionalizing agent can significantly impact the reaction outcome. Purification of starting materials is recommended.

  • Safety Precautions: Iridium compounds, like other heavy metal complexes, should be handled with care.[9][10] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11] Work in a well-ventilated fume hood.[9] Consult the Safety Data Sheet (SDS) for all reagents before use.[12]

Protocol 1: Directed ortho-C-H Borylation of an Arene

This protocol describes a general procedure for the iridium-catalyzed ortho-borylation of an arene bearing a directing group, using bis(pinacolato)diboron (B₂pin₂) as the borylating agent.

Borylation_Workflow start Start reagent_prep Reagent & Glassware Preparation start->reagent_prep reaction_setup Reaction Setup (under Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Heating & Stirring) reaction_setup->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 2: General Workflow for a Directed C-H Borylation Reaction.

Materials:

  • Arene with directing group (1.0 mmol)

  • [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)

  • Anhydrous solvent (e.g., THF, cyclohexane, 10 mL)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the arene (1.0 mmol), [Ir(cod)OMe]₂ (0.015 mmol), dtbpy (0.03 mmol), and B₂pin₂ (1.2 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent (10 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-borylated product.

Protocol 2: Directed ortho-C-H Silylation of an Arene

This protocol provides a general method for the iridium-catalyzed ortho-silylation of an arene, a valuable transformation for introducing a versatile silyl handle.[13][14]

Materials:

  • Arene with directing group (1.0 mmol)

  • [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (0.03 mmol, 3 mol%)

  • Hydrosilane (e.g., HSiMe(OSiMe₃)₂) (1.5 mmol)

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the arene (1.0 mmol), [Ir(cod)OMe]₂ (0.015 mmol), and tmphen (0.03 mmol).

  • Solvent and Reagent Addition: Add the anhydrous solvent (10 mL) followed by the hydrosilane (1.5 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the ortho-silylated product.

Applications in Drug Discovery and Beyond

The mild conditions and high selectivity of iridium-catalyzed C-H functionalization have made it an invaluable tool in drug discovery and development.[5] The ability to perform late-stage functionalization allows for the rapid diversification of complex drug candidates, enabling the exploration of structure-activity relationships (SAR) without the need for de novo synthesis.[5][7] This has been successfully applied to the modification of marketed drugs, leading to the generation of analogues with improved metabolic stability or altered biological activity.[7] Beyond pharmaceuticals, these methods are finding applications in materials science for the synthesis of novel organic electronic materials and polymers.[15]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Incompatible directing group- Use fresh catalyst- Increase reaction temperature- Use freshly purified reagents and anhydrous solvents- Screen alternative directing groups or ligands
Poor Regioselectivity - Steric hindrance- Electronic effects- Competing directing groups- Modify the directing group to be more sterically demanding- Alter the electronic properties of the substrate- Protect competing directing groups
Product Decomposition - High reaction temperature- Prolonged reaction time- Sensitivity to air/moisture during workup- Lower the reaction temperature- Monitor the reaction closely and stop when complete- Perform workup under an inert atmosphere

Conclusion

Directed C-H functionalization with iridium(I) catalysts represents a paradigm shift in synthetic chemistry, offering a powerful and versatile platform for the construction of complex molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit this transformative technology. As our understanding of the underlying mechanisms continues to grow, so too will the scope and utility of these reactions, paving the way for future innovations in medicine, materials, and beyond.

References

  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionaliz
  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.
  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization.
  • Iridium catalyzed C-H borylation. Common strategies to influence the regioselectivity.
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  • Iridium-catalyzed C-H methylation and d 3-methylation of benzoic acids with application to late-stage functionaliz
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  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. NIH.
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The Decisive Role of the Medium: Application Notes and Protocols for Optimizing Solvent Effects in Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of iridium-catalyzed reactions, the solvent is far from a passive bystander. It is an active participant, capable of dictating the reaction's pace, its stereochemical outcome, and even its mechanistic pathway. For scientists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries, a nuanced understanding and strategic selection of the reaction medium are paramount to success. This guide provides an in-depth exploration of solvent effects in key iridium-catalyzed transformations, offering not just detailed protocols but also the underlying mechanistic rationale to empower researchers to make informed experimental choices.

The Fundamental Influence of the Solvent in Catalysis

The solvent's role extends beyond simply dissolving reactants and catalysts.[1][2] Its properties, such as polarity, coordinating ability, viscosity, and proticity, can profoundly influence the catalytic cycle.[1] Solvents can stabilize or destabilize key intermediates and transition states, thereby altering activation energies.[1][2] For instance, polar solvents may favor the formation of charged intermediates, while coordinating solvents can compete with substrates for binding to the iridium center, potentially inhibiting the reaction.[2][3] In some cases, the solvent can even act as a proton shuttle, directly participating in the mechanism.[1] A prime example is the iridium-catalyzed hydrogenation of CO2, where water molecules facilitate the heterolytic cleavage of H2.[1]

Furthermore, the physical properties of a solvent, such as viscosity, can impact the mass transfer of gaseous reactants like hydrogen, which in turn can affect both the reaction rate and selectivity in hydrogenation reactions.[1] Therefore, a deliberate choice of solvent is a critical first step in optimizing any iridium-catalyzed process.

Iridium-Catalyzed Asymmetric Hydrogenation: A Solvent-Sensitive Transformation

Iridium-catalyzed asymmetric hydrogenation is a cornerstone for establishing stereocenters in chiral molecules. The enantioselectivity of these reactions is often exquisitely sensitive to the solvent environment.[4]

Mechanistic Considerations

In many iridium-catalyzed hydrogenations, the catalyst's active form is generated in situ. The solvent can influence the stability and reactivity of this active species.[1] For certain iridium N,P-ligated catalysts, weakly coordinating solvents like dichloromethane are often preferred, as more coordinating solvents can deactivate the catalyst.[5] However, recent developments have led to robust catalysts that perform well in more eco-friendly ethereal solvents like THF.[5] Theoretical studies have highlighted that solvent polarity can influence the transition state geometry, directly impacting enantioselectivity.[4] In some cases, a switch in solvent can even lead to an inversion of the major enantiomer produced.[4]

Data Summary: Solvent Effects on Asymmetric Hydrogenation

The following table summarizes the impact of different solvents on a representative iridium-catalyzed asymmetric hydrogenation reaction.

EntrySubstrateCatalyst SystemSolventYield (%)ee (%)Reference
1Aromatic Ketone[Ir(COD)Cl]₂ / Chiral NNP LigandIsopropanolHighHigh
23,3-Disubstituted Allylic AlcoholIr-phosphinomethyl-oxazolineDichloromethaneHighHigh[5]
33,3-Disubstituted Allylic AlcoholIr-phosphinomethyl-oxazolineTHFHighHigh[5]
4Quinoxaline DerivativeChiral Iridium CatalystToluene/Dioxaneup to 93up to 98 (R)[4]
5Quinoxaline DerivativeChiral Iridium CatalystEthanolup to 83up to 93 (S)[4]
Protocol: Asymmetric Hydrogenation of an Aromatic Ketone

This protocol describes a general procedure for the asymmetric hydrogenation of an aromatic ketone using an in situ prepared iridium catalyst.

Materials:

  • Iridium precursor: [Ir(COD)Cl]₂

  • Chiral ligand (e.g., cinchona alkaloid-derived NNP ligand)

  • Aromatic ketone substrate

  • Anhydrous and degassed solvent (e.g., Isopropanol)

  • Base (if required, e.g., t-BuOK)

  • Hydrogen source (H₂ gas)

  • Schlenk flask or autoclave

Procedure:

  • In a glovebox or under an inert atmosphere (Argon), charge a dry Schlenk flask with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).

  • Add degassed isopropanol (e.g., 2 mL per 0.1 mmol of substrate).

  • Stir the mixture at room temperature for 30 minutes to facilitate catalyst pre-formation.

  • Add the aromatic ketone substrate (1.0 equivalent).

  • If necessary, add a base (e.g., t-BuOK).

  • Purge the flask with H₂ gas three to four times.

  • Pressurize the vessel to the desired pressure (e.g., 1-50 bar H₂).

  • Stir the reaction at the desired temperature until completion (monitor by TLC or GC-MS).

  • Carefully vent the H₂ gas in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Dry Glassware & Prepare Reagents] --> B{Glovebox/Schlenk Line}; B --> C[Charge Ir Precursor & Ligand]; C --> D[Add Degassed Solvent]; D --> E[Stir for Catalyst Pre-formation]; E --> F[Add Substrate & Base (if needed)]; F --> G{Hydrogenation Setup}; G --> H[Purge with H₂]; H --> I[Pressurize & Stir]; I --> J[Monitor Reaction]; J --> K{Work-up}; K --> L[Purification]; L --> M[Analysis (ee determination)]; subgraph "Preparation" A; end subgraph "Reaction Setup" B; C; D; E; F; end subgraph "Hydrogenation" G; H; I; J; end subgraph "Analysis" K; L; M; end }

Caption: General workflow for iridium-catalyzed asymmetric hydrogenation.

Iridium-Catalyzed C-H Borylation: The Subtle Art of Solvent Selection

Iridium-catalyzed C-H borylation has revolutionized the synthesis of organoboron compounds. The solvent in these reactions can influence not only the reaction rate but also the regioselectivity.[6]

Mechanistic Insights

The catalytic cycle of C-H borylation involves the oxidative addition of a C-H bond to the iridium center.[7] The solvent can affect the stability of the iridium species and the energetics of this key C-H activation step. In some cases, the borylation of the solvent itself can be a competing side reaction, particularly with highly reactive catalysts.[8] The choice of an inert solvent, such as isooctane, can suppress this undesired reactivity.[8] Furthermore, for reactions targeting specific C-H bonds, such as benzylic C-H bonds, the solvent can play a crucial role in achieving high selectivity over aryl C-H borylation. Alkane solvents have been shown to favor the formation of benzylboronate esters compared to ethereal solvents like THF.[6]

Data Summary: Solvent Effects on C-H Borylation
EntrySubstrateCatalyst SystemBorylating AgentSolventKey OutcomeReference
1Toluenedtbpy-Ir complexB₂pin₂THFAryl borylation favored[6]
2Toluenedtbpy-Ir complexB₂pin₂n-HexaneBenzylic borylation favored (10:1 ratio)[6]
3Alkyl Silane[Ir(COD)OMe]₂ / L5B₂pin₂n-OctaneSolvent borylation observed[8]
4Alkyl Silane[Ir(COD)OMe]₂ / L5B₂pin₂IsooctaneSolvent borylation suppressed[8]
Protocol: Iridium-Catalyzed Borylation of a Heterocycle

This protocol provides a general method for the C-H borylation of a heteroaromatic compound.

Materials:

  • Iridium precursor: [Ir(COD)OMe]₂

  • Ligand: e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Borylating agent: Bis(pinacolato)diboron (B₂pin₂)

  • Heterocyclic substrate

  • Anhydrous and inert solvent (e.g., n-hexane or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inside a glovebox, combine [Ir(COD)OMe]₂ (1.5 mol %) and dtbpy (1.5 mol %) in a vial.

  • Add the desired anhydrous solvent (e.g., n-hexane) and stir for 10 minutes.

  • In a separate vial, dissolve the heterocyclic substrate (1.0 equivalent) and B₂pin₂ (1.1 equivalents) in the same solvent.

  • Transfer the catalyst solution to the substrate solution.

  • Seal the reaction vessel and stir at the desired temperature (e.g., 80 °C) for the specified time (monitor by GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the borylated product.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Catalyst Preparation" { A[Combine Ir precursor and ligand in solvent]; } subgraph "Reaction Mixture" { B[Dissolve substrate and borylating agent]; } subgraph "Reaction Execution" { C[Transfer catalyst solution to reaction mixture]; D[Heat and stir under inert atmosphere]; E[Monitor progress]; } subgraph "Work-up and Purification" { F[Cool and concentrate]; G[Column chromatography]; } A -> C; B -> C; C -> D -> E -> F -> G; }

Caption: Workflow for a typical Ir-catalyzed C-H borylation reaction.

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE): The Medium Matters

Directed iridium-catalyzed hydrogen isotope exchange (HIE) is a powerful tool for installing deuterium and tritium labels into organic molecules, which is invaluable for mechanistic studies and drug development.[9][10] The solvent can influence both the rate and selectivity of these exchange reactions.

Mechanistic Considerations

The mechanism of HIE involves the reversible activation of a C-H bond ortho to a directing group.[9] The solvent can affect the binding of the substrate to the iridium catalyst and the stability of the resulting metallacyclic intermediates.[11] While some studies have shown that solvents like CDCl₃ and DCM can have comparable effects on the reaction, the choice of solvent can be critical for optimizing reaction conditions and simplifying downstream analysis.[9] Implicit and explicit solvent models in computational studies have shown that solvent molecules can bind to the iridium center, influencing the reaction pathway.[11]

Protocol: Directed Hydrogen Isotope Exchange of an Aromatic Substrate

This protocol outlines a general procedure for the deuteration of an aromatic compound bearing a directing group.

Materials:

  • Iridium catalyst: e.g., [Ir(COD)(IMes)(PPh₃)]PF₆

  • Aromatic substrate with a directing group

  • Deuterium source: D₂ gas or a deuterated solvent like D₂O

  • Solvent (e.g., Dichloromethane)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube, add the aromatic substrate (1.0 equivalent) and the iridium catalyst (1-5 mol%).

  • Add the solvent (e.g., Dichloromethane).

  • If using D₂ gas, purge the tube with D₂ three to four times and maintain a positive pressure (e.g., via a balloon).

  • If using a deuterated liquid source, add it to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the deuterium incorporation over time by taking aliquots and analyzing by ¹H NMR spectroscopy or mass spectrometry.

  • Upon reaching the desired level of incorporation, quench the reaction and purify the product as necessary.

Iridium-Catalyzed Asymmetric Allylic Substitution: Expanding the Solvent Scope

Iridium-catalyzed asymmetric allylic substitution is a versatile method for constructing C-C and C-heteroatom bonds with high enantioselectivity.[12][13] The solvent plays a significant role in the efficiency and applicability of this transformation.

Mechanistic Insights and Solvent Effects

These reactions proceed through a π-allyliridium intermediate.[13] The solvent can influence the rate of formation and the reactivity of this intermediate. Traditionally, these reactions were performed in anhydrous organic solvents.[14] However, groundbreaking work has demonstrated that biphasic systems using aqueous solutions of nucleophiles are not only viable but can also expand the scope of the reaction to include unstable or volatile reagents.[14][15] Polar solvents like ethanol can also lead to higher yields in certain allylic aminations.[12]

Protocol: Asymmetric Allylic Amination

This protocol provides a general procedure for the iridium-catalyzed asymmetric allylic amination.[12]

Materials:

  • Iridium precursor: [Ir(COD)Cl]₂

  • Chiral ligand (e.g., a phosphoramidite)

  • Allylic substrate (e.g., cinnamyl acetate)

  • Amine nucleophile

  • Anhydrous solvent (e.g., THF or Ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the iridium precursor (1-2 mol%) and the chiral ligand (2-4 mol%).

  • Add the anhydrous solvent and stir at room temperature for 15-30 minutes for catalyst pre-formation.

  • Add the allylic substrate (1.0 equivalent).

  • Add the amine nucleophile (1.1-1.5 equivalents).

  • Seal the vessel and stir at the desired temperature (e.g., room temperature to 50 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Troubleshooting and Optimization

When optimizing an iridium-catalyzed reaction, a systematic approach to solvent screening is crucial.

  • Low Conversion: If the reaction is sluggish, consider a less coordinating solvent to avoid catalyst inhibition. Ensure the solvent is anhydrous and degassed, as water and oxygen can poison the catalyst.

  • Low Enantioselectivity: The stereochemical outcome is often highly dependent on the solvent. Screen a range of solvents with varying polarities and coordinating abilities. Temperature can also be a critical factor influencing enantioselectivity.

  • Poor Solubility: Ensure that the catalyst and reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to suboptimal reaction rates.[16]

  • Solvent Selection Guides: For a more sustainable approach, consult solvent selection guides to choose greener alternatives without compromising reaction performance.[17][18]

By understanding the fundamental principles of how solvents influence iridium-catalyzed reactions and by employing systematic optimization strategies, researchers can unlock the full potential of these powerful catalytic transformations.

References

  • A Step-by-Step Guide to Iridium-Catalyzed Cross-Coupling Reactions: Applic
  • Application Notes and Protocols for Catalytic Hydrogenation Using Iridium C
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing.
  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity By M
  • Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions - NIH.
  • Iridium-Catalyzed, Hydrosilyl-Directed Borylation of Unactiv
  • Are rate and selectivity correlated in iridium-catalysed hydrogen isotope exchange reactions? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00708D.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins | Accounts of Chemical Research.
  • Iridium-catalyzed asymmetric hydrogenation of 3,3-disubstituted allylic alcohols in ethereal solvents - PubMed.
  • Theoretical Study on the Solvent Effect on the Enantioselectivity of Iridium-Catalyzed Asymmetric Hydrogenation Reactions - ResearchG
  • Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes - PMC - PubMed Central.
  • Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - Chemical Science (RSC Publishing).
  • Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles - ETH Zürich.
  • (PDF) Iridium‐Catalysed C(sp)
  • Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts | Organic Process Research & Development - ACS Public
  • Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles | Journal of the American Chemical Society - ACS Public
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  • Solvent Selection Guide - Department of Chemistry - University of York.

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Application Notes and Protocols: Handling and Storage of Air-Sensitive Iridium Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenges of Iridium Complexes

Iridium complexes are at the forefront of innovation in fields ranging from organic light-emitting diodes (OLEDs) and photoredox catalysis to targeted cancer therapeutics. Their rich photophysical properties and diverse reactivity make them indispensable tools for researchers. However, many of these valuable compounds, particularly those in low oxidation states or with labile ligands, exhibit significant sensitivity to atmospheric oxygen and moisture.[1][2] Exposure to air can lead to decomposition, oxidation, or the formation of inactive species, compromising experimental results and leading to the loss of valuable materials.[3]

This guide provides a comprehensive overview of the essential techniques and protocols for the successful handling and storage of air-sensitive iridium complexes. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical skills necessary to maintain the integrity and reactivity of these sensitive compounds. The principles and procedures outlined herein are grounded in established best practices for air-free chemistry.[4]

Pillar 1: The Inert Atmosphere – Your Primary Defense

The cornerstone of handling air-sensitive iridium complexes is the rigorous exclusion of oxygen and water. This is achieved by working within a controlled inert atmosphere, typically high-purity nitrogen or argon.[4][5] Argon, being denser than air, can provide a more robust protective blanket, though nitrogen is a more economical choice for many applications.[5][6] The two most common methods for creating and maintaining an inert atmosphere in the laboratory are the glovebox and the Schlenk line.

The Glovebox: A Controlled Environment

A glovebox, also known as a dry box, is a sealed enclosure that provides the most controlled environment for manipulating highly sensitive materials.[7][8] It is continuously purged with a purified inert gas, and the atmosphere is circulated through a catalyst system that removes trace oxygen and moisture, often maintaining levels below 1 ppm.[7][8][9]

Key Considerations for Glovebox Use:

  • Atmosphere Integrity: Regularly monitor the oxygen and moisture levels within the glovebox.[9] Many modern gloveboxes are equipped with sensors for continuous monitoring.[9]

  • Antechamber Purging: All materials and equipment must be introduced into the glovebox through an antechamber, which is repeatedly evacuated and backfilled with inert gas to remove atmospheric contaminants.[4][7]

  • Solvent Compatibility: Be mindful of the solvents used within the glovebox, as some organic solvent vapors can damage the plastic windows or interfere with the catalyst system.[7]

  • Static Electricity: In the extremely dry environment of a glovebox, static electricity can be an issue when handling fine powders. Anti-static guns or ionizing bars can help mitigate this.

The Schlenk Line: Versatile and Essential

A Schlenk line is a dual-manifold apparatus that allows for the manipulation of air-sensitive compounds in glassware under either a vacuum or a positive pressure of inert gas.[10][11][12] It is an indispensable tool for synthetic chemists working with air-sensitive materials.

Fundamental Schlenk Line Operations:

  • Evacuate-and-Refill Cycles: To render glassware free of air and adsorbed moisture, it is connected to the Schlenk line and subjected to several cycles of evacuation followed by backfilling with inert gas.[4][10][12] Typically, three cycles are sufficient to establish an inert atmosphere within the vessel.[4][12]

  • Positive Pressure: During manipulations, a slight positive pressure of inert gas is maintained within the glassware, which is vented through an oil or mercury bubbler. This prevents air from entering the system.[13][14]

  • Safety: A significant hazard associated with Schlenk lines is the condensation of liquid oxygen in the cold trap if air is allowed to enter the vacuum manifold.[1] Always ensure that the system is under vacuum or inert gas and never open it to the atmosphere while the cold trap is cooled with liquid nitrogen.[1]

Pillar 2: Solvent and Reagent Preparation – Purity is Paramount

The purity of solvents and reagents is critical when working with air-sensitive iridium complexes. Trace amounts of water or dissolved oxygen in solvents can readily decompose sensitive compounds.

Solvent Degassing and Drying

Solvents must be thoroughly dried and degassed before use. Several methods are available:

  • Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[4][11][13] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the vessel is sealed. The solvent is then allowed to thaw, releasing dissolved gases into the headspace. This process is repeated at least three times.[4][13]

  • Purging: Bubbling a stream of inert gas through the solvent for an extended period can remove a significant amount of dissolved oxygen. While less effective than freeze-pump-thaw, it is suitable for some applications.[13]

  • Solvent Purification Systems (SPS): Many modern laboratories utilize commercially available solvent purification systems. These systems pass solvents through columns of activated alumina and a supported copper catalyst to remove water and oxygen, respectively.[15]

Solvent Degassing Method Effectiveness Typical Use Case
Freeze-Pump-Thaw HighFor highly sensitive reactions and long-term storage of solutions.
Inert Gas Purging ModerateFor less sensitive applications or as a preliminary step.
Solvent Purification System HighRoutine use for a variety of common laboratory solvents.
Handling Solid Iridium Complexes

Solid iridium complexes, especially those that are finely divided powders, can have a large surface area and be particularly reactive towards air.

Protocol for Transferring a Solid Iridium Complex using a Schlenk Line:

  • Oven-dry all necessary glassware (e.g., Schlenk flask, spatulas) and allow them to cool under a stream of inert gas.[16][17]

  • Connect the empty Schlenk flask to the Schlenk line and perform at least three evacuate-and-refill cycles.[12]

  • While maintaining a positive flow of inert gas out of the flask's neck, briefly remove the stopper and add the solid iridium complex using a powder funnel.[10][11]

  • Immediately replace the stopper and evacuate and backfill the flask one more time to ensure a completely inert atmosphere.

Workflow_Solid_Transfer

Pillar 3: Storage – Ensuring Long-Term Stability

Proper storage is crucial for preserving the integrity of air-sensitive iridium complexes over time. The appropriate storage method depends on the compound's sensitivity and the intended duration of storage.

Short-Term Storage

For short-term storage (days to weeks), iridium complexes can be stored in a well-sealed Schlenk flask or a vial with a PTFE-lined cap inside a glovebox.[18] It is advisable to wrap the joint of the Schlenk flask with Parafilm or PTFE tape as an extra precaution against leaks.

Long-Term Storage

For long-term storage, the most reliable method is to seal the compound in a glass ampoule under vacuum or an inert atmosphere.[6]

Protocol for Sealing an Ampoule:

  • Transfer the solid iridium complex into the ampoule, preferably inside a glovebox.

  • Attach the ampoule to a Schlenk line via a ground glass joint.

  • Evacuate the ampoule to a high vacuum.

  • Using a high-temperature torch, carefully heat the neck of the ampoule until the glass softens and collapses, creating a permanent seal.

  • Allow the sealed ampoule to cool to room temperature.

Storage_Decision_Tree

General Storage Recommendations:

  • Temperature: Whenever possible, store iridium complexes at low temperatures (e.g., in a freezer at -20 °C) to slow down potential decomposition pathways.[3]

  • Light: Many iridium complexes are photosensitive. Store them in amber vials or wrap clear containers with aluminum foil to protect them from light.[18]

  • Labeling: Clearly label all stored samples with the compound name, date, and any relevant handling precautions.

Conclusion: A Culture of Care

The successful use of air-sensitive iridium complexes hinges on a meticulous and consistent approach to their handling and storage. By mastering the techniques of inert atmosphere chemistry, ensuring the purity of all materials, and selecting appropriate storage methods, researchers can protect their valuable compounds from degradation. This not only ensures the reliability and reproducibility of experimental results but also fosters a culture of safety and excellence in the laboratory.

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023-01-29).
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  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013-05-07).
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  • Air-free technique - Wikipedia.
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  • The use of alternative solvent purification techniques - American Chemical Society.
  • Inert atmosphere methods | Laboratory techniques - Biocyclopedia.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008-04-12).
  • Drying Solvents - The Schlenk Line Survival Guide.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014-02-22).
  • Synthesis and Preparation In Glove Box and Isolator - Jacomex.
  • THE STABILITY OF ORGANOMETALLICS INTRODUCTION METAL-CARBON SPECIES METAL AMIDES - CatSci Ltd.
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  • Video: Glovebox-Operating Procedure and Use of Impurity Sensors - JoVE. (2017-09-06).
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Application Notes and Protocols for Hydrogenation using [Ir(C₂H₄)₂Cl]₂

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of [Ir(C₂H₄)₂Cl]₂ in Homogeneous Hydrogenation

In the landscape of homogeneous catalysis, iridium complexes have carved out a significant niche, particularly in the realm of hydrogenation reactions. While Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, and its derivatives are widely recognized for their exceptional activity, especially with challenging substrates, the precursor chemistry offers a versatile toolkit for catalyst development. [Ir(C₂H₄)₂Cl]₂, chloro(bis(ethylene))iridium(I) dimer, serves as a valuable, albeit less common, alternative to the more frequently used chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂.[1][2][3][4][5]

The ethylene ligands in [Ir(C₂H₄)₂Cl]₂ are labile and readily displaced by a variety of other ligands, most notably phosphines, to generate the catalytically active species in situ. This approach provides a convenient and modular method for catalyst preparation, allowing researchers to tailor the catalytic properties by judicious choice of the ancillary ligand. For many applications, the catalytically active species generated from [Ir(C₂H₄)₂Cl]₂ and [Ir(COD)Cl]₂ in the presence of the same co-ligand are functionally identical. These application notes will provide a comprehensive overview of the substrate scope for hydrogenations utilizing catalysts derived from [Ir(C₂H₄)₂Cl]₂ and detailed protocols for their application.

Generating the Active Catalyst: The In Situ Approach

The true power of using [Ir(C₂H₄)₂Cl]₂ as a precatalyst lies in the in situ generation of the active hydrogenation catalyst. This is typically achieved by reacting the iridium dimer with a suitable ligand, often a phosphine, in a coordinating solvent. The ethylene ligands are displaced, and the chosen ligand coordinates to the iridium center, forming the catalytically active complex. This method obviates the need for the synthesis and isolation of often sensitive organometallic complexes.

The choice of ligand is paramount in determining the catalyst's activity and selectivity. A wide array of phosphine ligands have been successfully employed in iridium-catalyzed hydrogenations, ranging from simple trialkylphosphines to sophisticated chiral diphosphines for asymmetric applications.[6][7][8][9][10]

Caption: General workflow for hydrogenation using an in situ prepared iridium catalyst.

Substrate Scope: A Versatile Tool for Reduction

Catalysts derived from [Ir(C₂H₄)₂Cl]₂ exhibit a broad substrate scope, effectively hydrogenating a variety of functional groups. The reactivity and selectivity can be fine-tuned by the choice of ancillary ligand and reaction conditions.

Alkenes

Iridium catalysts are particularly renowned for their ability to hydrogenate sterically hindered and unfunctionalized alkenes, including tri- and tetrasubstituted olefins, which are often challenging substrates for other catalysts like Wilkinson's catalyst.[11][12][13][14][15] The use of chiral N,P-ligands allows for highly enantioselective hydrogenations of prochiral alkenes.[11][12][16][17][18]

  • Unfunctionalized Alkenes: Mono-, di-, tri-, and tetrasubstituted alkenes are readily hydrogenated.

  • Functionalized Alkenes: The catalyst tolerates a range of functional groups, although it can be sensitive to acidic protons (e.g., from carboxylic acids) and strongly coordinating groups like amines.[19]

  • Chemoselectivity: In the presence of multiple reducible groups, the less sterically hindered double bond is often preferentially hydrogenated. Chemoselective hydrogenation of dienes is also possible.[20][21]

Alkynes

Alkynes can be selectively hydrogenated to either cis-alkenes or alkanes. The outcome is highly dependent on the catalyst system and reaction conditions. While palladium catalysts are more commonly used for the semi-hydrogenation to cis-alkenes (e.g., with Lindlar's catalyst), iridium catalysts can also be employed, sometimes offering different selectivity profiles. Complete reduction to the corresponding alkane is also readily achievable.

Carbonyl Compounds (Ketones)

The hydrogenation of ketones to secondary alcohols is another important application. Iridium catalysts, particularly when paired with chiral ligands, can achieve high enantioselectivity in the reduction of prochiral ketones.[8][22] The development of tridentate chiral spiro aminophosphine ligands has led to highly efficient iridium catalysts for the asymmetric hydrogenation of ketones.[8]

Imines

Imines can be hydrogenated to the corresponding amines. Asymmetric hydrogenation of prochiral imines provides a direct route to chiral amines, which are valuable building blocks in pharmaceuticals. Iridium catalysts have been successfully applied to the hydrogenation of various imine substrates, including N-phosphinoylimines.[10][23][24][25]

Substrate ClassRepresentative SubstrateProductKey Features & Considerations
Alkenes Tetramethylethylene2,3-DimethylbutaneHighly effective for sterically hindered alkenes.[11][14][15]
1-MethylcyclohexeneMethylcyclohexaneTrisubstituted alkenes are readily hydrogenated.
Itaconic Acid DerivativesChiral Succinic Acid DerivativesAsymmetric hydrogenation with chiral ligands.[9]
1,4-DienesMono-hydrogenated productSite- and enantioselective hydrogenation is achievable.[20]
Alkynes Diphenylacetylenecis-Stilbene or 1,2-DiphenylethaneSemi-hydrogenation to the alkene or full reduction to the alkane is possible.
Ketones Acetophenone1-PhenylethanolAsymmetric hydrogenation provides chiral alcohols.[8]
β-KetoestersChiral β-HydroxyestersHigh enantioselectivity with appropriate chiral ligands.[8]
Imines N-BenzylideneanilineN-BenzylanilineA direct route to secondary amines.[23]
QuinolinesTetrahydroquinolinesAsymmetric hydrogenation of cyclic imines.[6]

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for hydrogenation by these iridium catalysts involves an Ir(I)/Ir(III) catalytic cycle. The key steps are:

  • Activation: The precatalyst reacts with H₂ to form a dihydridoiridium(III) species.

  • Olefin Coordination: The alkene substrate coordinates to the iridium center.

  • Migratory Insertion: One of the hydride ligands inserts into the coordinated alkene, forming an iridium-alkyl intermediate.

  • Reductive Elimination: The second hydride ligand combines with the alkyl group, releasing the alkane product and regenerating the active Ir(I) catalyst.

catalytic_cycle Ir_I [Ir(I)L₂S₂]⁺ (Active Catalyst) H2_add Oxidative Addition of H₂ Ir_I->H2_add + H₂ Ir_III_dihydride [Ir(III)H₂(L₂)S₂]⁺ H2_add->Ir_III_dihydride Alkene_coord Alkene Coordination Ir_III_dihydride->Alkene_coord + Alkene - Solvent Ir_III_alkene [Ir(III)H₂(alkene)(L₂)S]⁺ Alkene_coord->Ir_III_alkene Migratory_ins Migratory Insertion Ir_III_alkene->Migratory_ins Ir_III_alkyl [Ir(III)H(alkyl)(L₂)S₂]⁺ Migratory_ins->Ir_III_alkyl Reductive_elim Reductive Elimination Ir_III_alkyl->Reductive_elim Reductive_elim->Ir_I - Alkane + Solvent

Caption: A simplified catalytic cycle for iridium-catalyzed hydrogenation.

Experimental Protocols

Safety Precautions: These procedures should be carried out in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. Iridium compounds and phosphine ligands can be toxic and should be handled with care. Hydrogen gas is flammable and should be handled with appropriate safety measures.

Protocol 1: Preparation of a Stock Solution of the In Situ Catalyst

This protocol describes the preparation of a 0.01 M stock solution of an iridium catalyst using [Ir(C₂H₄)₂Cl]₂ and triphenylphosphine (PPh₃) as a representative ligand.

Materials:

  • [Ir(C₂H₄)₂Cl]₂

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask or vial with a magnetic stir bar

  • Syringes and needles

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, weigh [Ir(C₂H₄)₂Cl]₂ (e.g., 28.5 mg, 0.05 mmol) and PPh₃ (e.g., 52.5 mg, 0.2 mmol) into a clean, dry Schlenk flask. This corresponds to a 1:2 Ir:P ratio per iridium center.

  • Add a magnetic stir bar to the flask.

  • Seal the flask and remove it from the glovebox (if applicable).

  • Using a syringe, add anhydrous, degassed DCM (10 mL) to the flask under a positive pressure of inert gas.

  • Stir the resulting solution at room temperature for 30 minutes. The solution should become homogeneous and typically changes color, indicating the formation of the active catalyst.

  • This 0.01 M stock solution of the catalyst is now ready for use in hydrogenation reactions.

Protocol 2: General Procedure for the Hydrogenation of an Alkene

This protocol describes a general procedure for the hydrogenation of a model substrate, 1-methylcyclohexene, using the in situ prepared catalyst solution.

Materials:

  • 1-Methylcyclohexene

  • 0.01 M iridium catalyst stock solution (from Protocol 1)

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask or high-pressure reactor with a magnetic stir bar

  • Hydrogen gas supply with a regulator and balloon or connection to the reactor

  • Standard workup and purification supplies (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 1-methylcyclohexene (e.g., 96 mg, 1.0 mmol).

  • Add anhydrous, degassed DCM (e.g., 4.0 mL) to dissolve the substrate.

  • Using a syringe, add the 0.01 M iridium catalyst stock solution (e.g., 1.0 mL, 0.01 mmol, 1 mol% catalyst loading) to the reaction flask under an inert atmosphere.

  • Purge the flask with hydrogen gas by evacuating and backfilling with H₂ three times.

  • Leave the reaction under a positive pressure of hydrogen (e.g., a balloon of H₂) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC, or ¹H NMR spectroscopy.

  • Upon completion, carefully vent the excess hydrogen gas in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by passing it through a short plug of silica gel with a suitable eluent (e.g., pentane or hexane) to remove the catalyst. Further purification by column chromatography may be necessary.

Conclusion

[Ir(C₂H₄)₂Cl]₂ is a versatile and effective precatalyst for a wide range of hydrogenation reactions. Its utility is maximized through the in situ generation of active catalysts with various phosphine ligands, allowing for the tailored reduction of alkenes, alkynes, ketones, and imines. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this catalyst system in their synthetic endeavors, from small-scale discovery to process development in the pharmaceutical and fine chemical industries.

References

  • Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline. PMC - NIH. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins.
  • Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. CHIMIA.
  • High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Inorganica Chimica Acta.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate. CCS Chemistry. [Link]

  • Homogeneous hydrogenation of imines catalyzed by rhodium and iridium complexes.
  • Iridium–phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene. Organic & Biomolecular Chemistry. [Link]

  • Site‐ and Enantioselective Iridium‐Catalyzed Desymmetric Mono‐Hydrogenation of 1,4‐Dienes. PMC - NIH. [Link]

  • Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. ACS Publications. [Link]

  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. PMC - NIH. [Link]

  • Iridium catalysts for the asymmetric hydrogenation of olefins with nontraditional functional substituents. ScienceDirect.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research. [Link]

  • Crabtree's catalyst. Wikipedia. [Link]

  • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands. Accounts of Chemical Research. [Link]

  • ChemInform Abstract: Iridium‐Catalyzed Hydrogenation Using Phosphorus Ligands.
  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. [Link]

  • Photocatalysts. Chemie Brunschwig. [Link]

  • An Ambient Pressure, Direct Hydrogenation of Ketones. The Royal Society of Chemistry.
  • Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. RSC Publishing. [Link]

  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. NIH. [Link]

  • Iridium-catalyzed asymmetric hydrogenation of unfunctionalized enamines. PubMed. [Link]

  • Crabtree's catalyst. chemeurope.com. [Link]

  • Mechanistic Insights into Iridium‐Catalyzed Asymmetric Hydrogen
  • Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). NIH. [Link]

  • Oxidative Addition in Action- Catalytic Hydrogenation. Chemistry LibreTexts. [Link]

  • Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society. [Link]

  • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. Journal of the American Chemical Society. [Link]

  • Iridium-catalyzed chemoselective asymmetric hydrogenation of conjugated enones with ferrocene-based multidentate phosphine ligands. Chemical Communications. [Link]

  • Enantioselective iridium-catalyzed hydrogenation of β,β-disubstituted nitroalkenes. Chemical Communications. [Link]

  • Selective Hydrogenation of Dienes.
  • Chlorobis(cyclooctene)iridium dimer. Wikipedia. [Link]

  • Cyclooctadiene iridium chloride dimer. Wikipedia. [Link]

  • [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. PubMed. [Link]

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Application Notes & Protocols: The Strategic Use of Chlorobis(ethylene)iridium(I) Dimer in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Chlorobis(ethylene)iridium(I) dimer, [Ir(C₂H₄)₂Cl]₂, a pivotal precatalyst in organic synthesis. It is designed for researchers, scientists, and professionals in drug development who seek to leverage advanced organometallic catalysis. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights into the compound's application in key synthetic transformations.

Foundational Concepts: Understanding the Precatalyst

Chlorobis(ethylene)iridium(I) dimer, also known as Dichlorotetra(ethylene)diiridium(I), is an amber or brown crystalline powder valued for its unique blend of stability and reactivity.[1] Its dimeric structure, featuring bridging chloride ligands, provides a degree of air stability not seen in related monomeric species. However, the true synthetic utility lies in the lability of the ethylene ligands. These ligands are readily displaced by a wide range of other ligands (e.g., phosphines, N-heterocyclic carbenes) or substrate molecules in situ, making [Ir(C₂H₄)₂Cl]₂ an exceptionally versatile entry point into diverse iridium-catalyzed reactions.[2]

While often used interchangeably with its more stable cyclooctene (coe) analogue, [Ir(coe)₂Cl]₂, the ethylene dimer's higher reactivity, stemming from the weaker binding of ethylene, can be advantageous, allowing for catalyst activation under milder conditions.[2]

Key Properties and Handling
PropertyValueSource
CAS Number 39722-81-1[1][3]
Molecular Formula C₈H₁₆Cl₂Ir₂[1]
Molecular Weight 567.55 g/mol [1]
Appearance Amber to brown crystalline powder[1]
Storage Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen)[1]
Handling Air-sensitive; handle using standard Schlenk or glovebox techniques.

Core Application I: Directed C-H Activation and Functionalization

The selective functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a paramount goal in modern synthesis, offering a more atom-economical and efficient route to complex molecules.[4] Iridium catalysts, particularly those derived from [Ir(C₂H₄)₂Cl]₂, are at the forefront of this field, enabling transformations that were once considered exceptionally challenging.

Mechanistic Rationale: The "Why"

Iridium's efficacy in C-H activation stems from its ability to access multiple oxidation states (typically Ir(I) and Ir(III)) and its high affinity for a variety of directing groups. The catalytic cycle, illustrated below, generally proceeds via a concerted metalation-deprotonation (CMD) pathway.

  • Step 1: Precatalyst Activation: The dimer is cleaved, and ethylene ligands are displaced by a directing group on the substrate and often an ancillary ligand.

  • Step 2: C-H Cleavage: The iridium center coordinates to the C-H bond ortho to the directing group. A base (often a carboxylate additive) facilitates the CMD step, forming a five-membered iridacycle intermediate and formally oxidizing Ir(I) to Ir(III). This is the selectivity-determining step.

  • Step 3: Functionalization: The Ir(III)-carbon bond reacts with an electrophilic or oxidative coupling partner (e.g., I₂, an amine source).

  • Step 4: Reductive Elimination & Regeneration: The product is released from the metal center via reductive elimination, regenerating the active Ir(I) catalyst, which can then re-enter the cycle.

Visualization: Generalized C-H Activation Cycle

G A [L-Ir(I)] Active Catalyst B Substrate Coordination A->B + Substrate-DG C Ir(III) Iridacycle (via CMD) B->C C-H Cleavage - H⁺ D Oxidative Functionalization C->D + Reagent E [L-Ir(III)-Product] Complex D->E E->A Reductive Elimination + Functionalized Product

Caption: Generalized catalytic cycle for directed C-H functionalization.

Application Protocol: Directed ortho-C-H Amination of Benzoic Acids

This protocol demonstrates the synthesis of aminated drug-like molecules, a crucial transformation in medicinal chemistry.[4] It relies on the in situ generation of a highly active [Cp*Ir(III)] catalyst from an Ir(I) precursor like [Ir(C₂H₄)₂Cl]₂.

Reaction Scheme: Ar-COOH + R₂N-OSO₃K → Ar(NHR₂)-COOH

1. Materials and Reagents:

ReagentAmount (for 0.2 mmol scale)Purpose
Benzoic Acid Substrate0.2 mmol, 1.0 equiv.Starting Material
[Ir(C₂H₄)₂Cl]₂2.8 mg, 0.005 mmol, 2.5 mol%Precatalyst
Pentamethylcyclopentadiene (Cp*H)1.4 mg, 0.01 mmol, 5 mol%Ancillary Ligand
Aminating Agent (e.g., PivONH₂)0.4 mmol, 2.0 equiv.Nitrogen Source
Silver Acetate (AgOAc)33.4 mg, 0.2 mmol, 1.0 equiv.Additive/Base
Dichloroethane (DCE)1.0 mLSolvent

2. Step-by-Step Procedure:

  • Catalyst Preparation (In Situ): To an oven-dried 4 mL vial equipped with a magnetic stir bar, add [Ir(C₂H₄)₂Cl]₂ (2.8 mg) and Cp*H (1.4 mg).

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the benzoic acid substrate (0.2 mmol), the aminating agent (0.4 mmol), and silver acetate (33.4 mg).

  • Solvent Addition: Add dichloroethane (1.0 mL) via syringe.

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours. Causality Note: The high temperature is necessary to promote both the formation of the active [CpIr(III)] species and the subsequent C-H activation step.*

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short plug of celite to remove insoluble silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired ortho-aminated product.

3. Self-Validation & Troubleshooting:

  • Expected Outcome: Formation of the ortho-aminated product with high regioselectivity. Yields can range from 40-90% depending on the substrate.

  • Monitoring: The reaction can be monitored by TLC or LC-MS by taking small aliquots.

  • Troubleshooting:

    • Low Conversion: Ensure all reagents are dry and the system is under a strict inert atmosphere. The silver salt is crucial; using a different base may require re-optimization.

    • Poor Selectivity: If other isomers are observed, the directing group may be coordinating weakly. Lowering the temperature slightly might improve selectivity at the cost of reaction time.

Core Application II: Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern pharmaceutical synthesis, providing enantiomerically pure compounds. Iridium catalysts excel at the hydrogenation of "challenging" substrates, such as unfunctionalized olefins and heteroaromatics, where other metals may fail.[5][6]

Mechanistic Rationale: The Role of the Chiral Ligand

The success of asymmetric hydrogenation hinges on the creation of a chiral environment around the iridium center. This is achieved by exchanging the labile ethylene ligands for a chiral phosphine ligand (e.g., SEGPHOS, BINAP).

  • Catalyst Activation: The [Ir(C₂H₄)₂Cl]₂ precatalyst reacts with a chiral diphosphine ligand (L) to form a chiral [Ir(L)(solvent)₂]⁺ complex.

  • Substrate Coordination: The substrate coordinates to the chiral iridium center. The specific coordination geometry is influenced by steric and electronic interactions with the chiral ligand, leading to facial discrimination.

  • Oxidative Addition: Molecular hydrogen (H₂) adds to the iridium center, forming an Ir(III) dihydride species.

  • Migratory Insertion & Reductive Elimination: The coordinated substrate inserts into an Ir-H bond, followed by reductive elimination of the hydrogenated product, regenerating the Ir(I) catalyst. The enantioselectivity is determined by the energy difference between the diastereomeric transition states leading to the two possible product enantiomers.

Application Protocol: Asymmetric Hydrogenation of a Pyrazolo[1,5-a]pyrimidine

This protocol is adapted from a reported synthesis of a key intermediate for the BTK inhibitor Zanubrutinib, demonstrating the power of this methodology in complex drug synthesis.[5]

1. Materials and Reagents:

ReagentAmount (for 0.3 mmol scale)Purpose
Pyrazolo[1,5-a]pyrimidine Substrate0.3 mmol, 1.0 equiv.Starting Material
[Ir(cod)Cl]₂ (or [Ir(C₂H₄)₂Cl]₂)2.0 mg, 0.003 mmol, 1 mol%Precatalyst
(R)-SEGPHOS4.0 mg, 0.0066 mmol, 2.2 mol%Chiral Ligand
Copper(II) Triflate (Cu(OTf)₂)2.7 mg, 0.0075 mmol, 2.5 mol%Lewis Acid Activator
Tetrahydrofuran (THF), anhydrous3.0 mLSolvent
Hydrogen (H₂)750 psi (approx. 50 bar)Reducing Agent

2. Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Ir(cod)Cl]₂ (2.0 mg) and (R)-SEGPHOS (4.0 mg) to a vial containing THF (1.0 mL). Stir at room temperature for 15 minutes. Causality Note: This pre-stirring step is crucial for the complete formation of the active chiral iridium catalyst complex.

  • Reactor Loading: In a separate stainless steel autoclave, add the pyrazolo[1,5-a]pyrimidine substrate (0.3 mmol) and copper triflate (2.7 mg).

  • Transfer and Dilution: Transfer the prepared catalyst solution to the autoclave using a syringe. Add an additional 2.0 mL of THF.

  • Reaction: Seal the autoclave. Purge the system with hydrogen gas (3 cycles). Pressurize to 750 psi (50 bar) of H₂. Place the autoclave in a heating block set to 60 °C and stir for 40 hours. Causality Note: The Cu(OTf)₂ acts as a Lewis acid to activate the heteroaromatic substrate towards hydrogenation, overcoming its inherent aromatic stability and potential for catalyst poisoning.

  • Workup: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Analysis and Purification: The conversion and enantiomeric excess (ee) can be determined by chiral HPLC analysis of the crude reaction mixture. The product can be purified by column chromatography.

3. Self-Validation & Troubleshooting:

  • Expected Outcome: High conversion (>95%) and high enantioselectivity (>98% ee).

  • Troubleshooting:

    • Incomplete Reaction: Ensure the THF is scrupulously anhydrous. The copper triflate is hygroscopic and its quality is critical.

    • Low Enantioselectivity: The purity of the chiral ligand is paramount. Ensure the catalyst pre-formation step is performed correctly under inert conditions.

Visualization: Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation (Glovebox) cluster_reaction Hydrogenation Reaction cluster_analysis Workup & Analysis A 1. Mix [Ir(C₂H₄)₂Cl]₂ and (R)-SEGPHOS in THF B 2. Stir for 15 min A->B D 4. Transfer Catalyst Solution B->D Transfer C 3. Load Substrate & Cu(OTf)₂ into Autoclave C->D E 5. Seal, Purge, Pressurize (750 psi H₂) D->E F 6. Heat & Stir (60 °C, 40h) E->F G 7. Cool & Vent F->G Reaction Complete H 8. Analyze Crude (Chiral HPLC) G->H I 9. Purify Product H->I

Caption: Step-by-step workflow for iridium-catalyzed asymmetric hydrogenation.

Concluding Remarks

Chlorobis(ethylene)iridium(I) dimer is more than just a reagent; it is a strategic tool for accessing some of the most powerful transformations in modern organic chemistry. Its utility as a versatile precatalyst for C-H activation and asymmetric hydrogenation, among other reactions, empowers chemists to build molecular complexity with unprecedented efficiency and precision. By understanding the mechanistic principles that govern its reactivity and adhering to rigorous experimental protocols, researchers can fully exploit the potential of this remarkable iridium complex in the pursuit of novel pharmaceuticals and fine chemicals.

References

  • Title: Chlorobis(ethylene)iridium(I) dimer Source: Chem-Impex URL: [Link]

  • Title: [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation Source: PubMed URL: [Link]

  • Title: The reaction of [Ir(coe)2Cl]2 (1 equiv.) with Et2SiH2 (15 equiv.) at 25... Source: ResearchGate URL: [Link]

  • Title: Chlorobis(cyclooctene)iridium(I) Dimer Source: Chem-Impex URL: [Link]

  • Title: Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chlorobis(ethylene)iridium(I) dimer, Ir 67.5% | [IrCl(C2H4)2]2 Source: Aspira Chemical URL: [Link]

  • Title: Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals Source: DiVA portal URL: [Link]

  • Title: Chlorobis(cyclooctene)iridium dimer Source: Wikipedia URL: [Link]

  • Title: A C–H activation–CO2-carboxylation reaction sequence mediated by an 'Iridium(dppm)' species. Formation of the anionic ligand (Ph2P)2C–COOH Source: Royal Society of Chemistry URL: [Link]

  • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation Source: ACS Publications URL: [Link]

  • Title: Iridium-catalyzed enantioconvergent hydrogenation of trisubstituted olefins Source: ResearchGate URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Iridium-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iridium-Catalyzed Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. By understanding the underlying principles of your catalytic system, you can systematically troubleshoot experiments and optimize for success.

Frequently Asked Questions (FAQs)

Q1: My iridium-catalyzed hydrogenation reaction shows low or no conversion. Where do I start?

Low or no conversion is a common initial hurdle. A systematic approach is crucial to pinpoint the root cause. Start by evaluating the most fundamental parameters of your reaction setup before moving to more complex variables.

A logical troubleshooting workflow begins with verifying the integrity of your catalyst and reagents, ensuring an inert reaction environment, and then examining reaction parameters.

G cluster_0 Initial Checks cluster_1 Parameter Optimization cluster_2 Advanced Diagnostics A Low/No Conversion Detected B Verify Catalyst & Ligand Integrity (Fresh vs. Old Sample) A->B Start Here C Check Substrate & Solvent Purity (Anhydrous & Degassed) B->C D Ensure Inert Atmosphere (Check for Leaks, O₂/H₂O) C->D E Review Catalyst Activation Protocol (In situ vs. Pre-formed) D->E If basics are confirmed F Adjust H₂ Pressure (Increase Pressure) E->F G Modify Temperature (Increase or Decrease) F->G H Screen Solvents (Polarity & Coordinating Ability) G->H I Investigate Catalyst Deactivation (Dimerization, Degradation) H->I If optimization fails J Test for Catalyst Poisoning (Sulfur, Nitrogen, etc.) I->J K Consider Mechanistic Pathway (Inner- vs. Outer-Sphere) J->K

Caption: A systematic workflow for troubleshooting low conversion.

Q2: How can I be sure my catalyst is active? I suspect it has degraded.

Iridium catalysts, particularly when handled, can be sensitive to air and moisture, leading to the formation of inactive oxides or hydroxides[1]. Ligand degradation can also occur under reaction conditions[2].

Protocol: Validating Catalyst Activity

  • Obtain Fresh Precursor/Ligand: Source fresh iridium precursor and ligand. If using a pre-formed catalyst, use a new batch.

  • Control Experiment: Set up a control reaction using a substrate known to work well with your catalyst system under established conditions. For example, the hydrogenation of a simple, unfunctionalized alkene.

  • Strictly Inert Conditions: Prepare the catalyst in situ under a rigorously inert atmosphere (glovebox or Schlenk line). Use freshly distilled, anhydrous, and degassed solvents[3].

  • Execution: Run the control reaction alongside your problematic reaction. If the control proceeds as expected, your catalyst is likely active, and the issue lies with your specific substrate or other reaction components. If the control also fails, the catalyst or your general procedure is the likely culprit.

Q3: My yield is low, and I see a color change or precipitation in my reaction. What does this indicate?

This often points to catalyst deactivation, a process where the active catalytic species is converted into an inactive form.

  • Dimerization/Trimerization: Active iridium dihydride intermediates can aggregate to form inactive hydride-bridged dimers or trimers, which often precipitate from solution[4][5][6]. This is particularly common in non-coordinating solvents that do not stabilize the active monomeric species[6]. For instance, Crabtree's catalyst is known to undergo deactivation through the formation of hydride-bridged dimers[7].

  • Ligand Dissociation/Degradation: The ligands stabilizing the iridium center can dissociate or degrade, leading to the formation of iridium black (finely divided iridium metal)[8].

  • Formation of Inactive Species: The catalyst can be converted into other inactive states, such as iridium clusters[2][8].

Troubleshooting Strategies:

  • Solvent Choice: Screen different solvents. A more coordinating solvent may stabilize the active catalyst and prevent aggregation[4].

  • Additives: Certain additives can prevent the formation of inactive aggregates. For example, benzamide has been shown to extend the lifetime of dihydridoiridium intermediates by suppressing irreversible trimerization[6].

  • Ligand Modification: The choice of ligand is critical for catalyst stability[2]. A more robust ligand may be required for your specific transformation.

Q4: Could an impurity in my substrate or solvent be poisoning the catalyst?

Yes, catalyst poisoning is a frequent cause of low yield. Poisons are chemical species that bind strongly to the active sites of the catalyst, preventing it from participating in the catalytic cycle[9][10].

Common Catalyst Poisons Sources Mechanism of Poisoning
Sulfur Compounds Thiols, sulfides, thiophenesStrong coordination to the iridium center, blocking active sites[9][10].
Nitrogen Compounds Amines, pyridines, nitrilesAct as inhibitors by coordinating to the metal[9][11]. Substrates with strong coordinating ability, like pyridines, can be particularly challenging[4].
Carbon Monoxide (CO) Impurity in H₂ gas, decarbonylation of substratesStrong π-acceptor that binds irreversibly to the iridium center[9].
Halides Impurities in substrate or reagentsExcess halide ions can interfere with the catalytic cycle[9].
Heavy Metals Residual metals from previous synthetic steps (e.g., Pb, Hg)Form stable, inactive complexes with the catalyst's active sites[9].

Protocol: Diagnosing and Mitigating Catalyst Poisoning

  • Purify Starting Materials:

    • Substrate: Recrystallize solid substrates or distill liquid substrates. Column chromatography can also be effective.

    • Solvents: Use freshly distilled, anhydrous, and degassed solvents from a reliable source[3]. Passing solvents through a column of activated alumina can remove trace impurities.

    • Gases: Use high-purity hydrogen and employ a gas purifier to remove trace contaminants like O₂, H₂O, and CO[9].

  • "Poisoning" Experiment: Intentionally add a small amount of a suspected poison (e.g., a thiol) to a reaction that is known to work. A significant drop in yield will confirm the catalyst's sensitivity to that class of compound.

  • Use of Additives: In some cases, additives can mitigate poisoning. For example, using a Brønsted acid like trifluoroacetic acid (TFA) can protonate basic nitrogen-containing substrates (like pyridines), preventing them from poisoning the catalyst[5].

Q5: How do reaction conditions like temperature and hydrogen pressure affect my yield?

Temperature and pressure are critical parameters that must be optimized for each specific substrate and catalyst system.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, ligand degradation, or undesired side reactions[2]. Conversely, some reactions show higher selectivity at lower temperatures.

  • Hydrogen Pressure: The effect of H₂ pressure is highly system-dependent.

    • For many reactions, increasing the H₂ pressure can significantly improve the conversion rate, especially if the reaction is limited by hydrogen diffusion from the gas to the liquid phase[5][12].

    • However, for some systems, particularly in asymmetric hydrogenation, lowering the hydrogen pressure can lead to a dramatic increase in enantioselectivity[13][14]. This is often because different catalytic intermediates may be favored at different pressures, influencing the stereoselectivity-determining step.

Optimization Workflow:

G cluster_0 Condition Screening cluster_1 Analysis & Refinement A Initial Low Yield B Run Parallel Reactions: - Low Temp (e.g., 0°C) - RT (e.g., 25°C) - High Temp (e.g., 50°C) A->B Temperature C Run Parallel Reactions: - Low Pressure (e.g., 1 bar) - Med Pressure (e.g., 10 bar) - High Pressure (e.g., 50 bar) A->C Pressure D Analyze Yield & Selectivity B->D C->D E Identify Optimal Range D->E

Caption: Parallel optimization of temperature and pressure.

References

  • N-heterocyclic carbenes of iridium(I)
  • Application Notes and Protocols for Catalytic Hydrogenation Using Iridium C
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogen
  • Technical Support Center: Optimizing Iredium-C
  • Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements.
  • Activation, Deactivation and Reversibility in a Series of Homogeneous Iridium Dehydrogenation Catalysts.
  • Technical Support Center: Optimization of Iridium-Catalyzed Hydrogenation for Piperidine Synthesis. BenchChem.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research.
  • Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis.
  • Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides.
  • Technical Support Center: Minimizing Catalyst Poisoning with Tetrachloroiridium Hydr
  • C
  • Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society.
  • Crabtree's c
  • Unlocking the Mystery of C
  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activ
  • C

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Technical Support Center: [Ir(C₂H₄)₂Cl]₂ Catalyst Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [Ir(C₂H₄)₂Cl]₂, a pivotal catalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the common challenges encountered during its application. Here, we move beyond simple procedural instructions to explore the causality behind catalyst behavior, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Addressing In-Experiment Issues

This section is formatted in a question-and-answer style to directly address specific problems you might encounter during your experiments.

Question 1: My reaction has stalled, or the catalytic activity is significantly lower than expected. What are the likely causes and how can I investigate them?

Answer:

Reduced or stalled catalytic activity with [Ir(C₂H₄)₂Cl]₂ and its derivatives often points to catalyst deactivation. The primary suspects are impurities, atmospheric contamination, or inherent instability leading to the formation of inactive species. A systematic approach is crucial for accurate diagnosis.

Possible Causes & Troubleshooting Steps:

  • Catalyst Integrity and Purity of Reagents:

    • Underlying Principle: Even trace impurities in solvents or reagents can act as potent catalyst poisons, irreversibly binding to the active iridium center and blocking catalytic turnover.[1][2][3][4] Common poisons include sulfur compounds, carbon monoxide, and coordinating species like halides or cyanides.[1][3]

    • Recommended Action:

      • Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ¹³C) to analyze a sample of your catalyst post-reaction. Compare this spectrum to that of a fresh, unused sample. Look for the disappearance of ethylene ligand signals or the appearance of new, unidentifiable peaks which may indicate ligand degradation or the formation of inactive complexes.[1]

      • Solvent and Reagent Purity Check: Ensure you are using high-purity, anhydrous, and deoxygenated solvents. A common troubleshooting step is to run the reaction with freshly purified solvents and newly purchased, high-grade reagents to rule out contamination.[1][5]

  • Atmospheric Contamination:

    • Underlying Principle: [Ir(C₂H₄)₂Cl]₂ and many of its catalytically active derivatives are sensitive to oxygen and moisture, especially when in a low oxidation state (Ir(I)).[1][5] Exposure can lead to the formation of inactive iridium oxides or hydroxides.[2]

    • Recommended Action:

      • Strict Inert Atmosphere Techniques: All manipulations, including weighing the catalyst and setting up the reaction, should be performed under a strictly inert atmosphere using a glovebox or Schlenk line techniques.[1][5] Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C overnight) and cooled under vacuum or an inert gas stream before use.[5]

  • Formation of Inactive Iridium Species:

    • Underlying Principle: The homogeneous catalyst can transform into inactive species during the reaction. Two common pathways are:

      • Dimerization/Aggregation: Active monomeric iridium species can dimerize or aggregate to form less active or inactive multinuclear complexes.[1][6]

      • Nanoparticle Formation: The homogeneous catalyst can decompose to form iridium nanoparticles. While sometimes catalytically active, their formation signifies the degradation of the intended molecular catalyst and can lead to changes in selectivity and activity.[7][8][9][10][11]

    • Recommended Action:

      • Visual Inspection: The formation of black precipitates can be an indication of iridium nanoparticle formation.

      • Dynamic Light Scattering (DLS): If nanoparticle formation is suspected, DLS can be used to detect the presence of nanoparticles in the reaction mixture.

      • Transmission Electron Microscopy (TEM): For a more definitive analysis, TEM can be used to visualize and characterize any formed nanoparticles.[7][10]

Experimental Protocol: Troubleshooting Workflow for Low Catalytic Activity

G cluster_outcomes Potential Deactivation Pathways start Low Catalytic Activity Observed integrity 1. Verify Catalyst Integrity (NMR of used vs. fresh catalyst) start->integrity purity 2. Assess Reagent & Solvent Purity (Use freshly purified materials) integrity->purity If catalyst appears degraded aggregation Aggregation/Dimerization integrity->aggregation nanoparticles Nanoparticle Formation integrity->nanoparticles conditions 3. Review Reaction Conditions (Strict inert atmosphere) purity->conditions If new reagents show improvement poisoning Catalyst Poisoning purity->poisoning substrate 4. Examine Substrate (Check for inhibitory functional groups) conditions->substrate If inertness was not rigorous oxidation Oxidation/Hydrolysis conditions->oxidation

Caption: A flowchart for troubleshooting low catalytic activity.
Question 2: I observe a color change in my reaction, and a black precipitate has formed. What is happening, and is my catalyst dead?

Answer:

The formation of a black precipitate is a strong indicator of the decomposition of your homogeneous [Ir(C₂H₄)₂Cl]₂ catalyst into heterogeneous iridium nanoparticles (IrNPs).[7][8][9][10][11] While these nanoparticles can sometimes exhibit catalytic activity, their formation represents an uncontrolled deactivation pathway of the original molecular catalyst. This can lead to irreproducible results and a loss of the specific selectivity and activity associated with the homogeneous system.

Underlying Mechanism:

The Ir(I) center in [Ir(C₂H₄)₂Cl]₂ can be unstable under certain reaction conditions, leading to aggregation and reduction to Ir(0) nanoparticles. This process is often irreversible and effectively removes the active homogeneous catalyst from the solution.

Troubleshooting and Mitigation Strategies:

  • Ligand Modification: The stability of the iridium center is highly dependent on the supporting ligands. The ethylene ligands in [Ir(C₂H₄)₂Cl]₂ are relatively labile. Introducing more strongly coordinating or sterically bulky ligands can prevent the aggregation that leads to nanoparticle formation. The choice of ligand can significantly impact catalyst stability.[6][12][13][14]

  • Reaction Conditions:

    • Temperature: Higher temperatures can accelerate the decomposition of the catalyst. If possible, try running the reaction at a lower temperature.

    • Concentration: High catalyst concentrations may favor aggregation. Using the minimum effective catalyst loading can sometimes mitigate this issue.

  • Solvent Choice: The solvent can play a role in stabilizing the catalyst. In some cases, a more coordinating solvent may help to prevent aggregation, although this can also inhibit catalysis by competing for coordination sites.

Experimental Protocol: Characterization of Suspected Iridium Nanoparticles

  • Isolation: At the end of the reaction, centrifuge the mixture to separate the black precipitate from the solution.

  • Washing: Wash the precipitate several times with the reaction solvent to remove any adsorbed organic material.

  • Characterization:

    • TEM/SEM: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the presence of nanoparticles and determine their size and morphology.[7][10]

    • XPS: X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of the iridium in the precipitate, confirming the reduction to Ir(0).[7]

    • XRD: X-ray Diffraction (XRD) can be used to determine the crystalline structure of the nanoparticles.[7]

G cluster_catalyst Homogeneous Catalyst cluster_deactivation Deactivation Pathway cluster_analysis Analysis active [Ir(C₂H₄)₂Cl]₂ (Active Homogeneous Catalyst) inactive Iridium Nanoparticles (IrNPs) (Heterogeneous, often inactive) active->inactive Aggregation & Reduction tem TEM/SEM inactive->tem xps XPS inactive->xps xrd XRD inactive->xrd

Caption: Deactivation via nanoparticle formation and analysis.

Frequently Asked Questions (FAQs)

What are the primary modes of deactivation for [Ir(C₂H₄)₂Cl]₂?

The deactivation of [Ir(C₂H₄)₂Cl]₂ can be broadly categorized into four main pathways:

Deactivation PathwayDescriptionKey Indicators
Ligand Dissociation/Degradation The ethylene ligands are relatively weakly bound and can dissociate from the iridium center. Other supporting ligands in derivative catalysts can also degrade under reaction conditions.[1][12]Changes in NMR spectra (e.g., disappearance of ethylene signals), loss of activity.
Oxidation The Ir(I) center is susceptible to oxidation to higher, often less active, oxidation states like Ir(III) or Ir(IV), especially in the presence of air or other oxidants.[2][15][16][17]Color change of the solution, loss of activity. Requires rigorous inert atmosphere techniques to prevent.[5]
Aggregation/Dimerization Catalytically active monomeric species can aggregate or dimerize to form less active or inactive polynuclear iridium complexes.[1][6]Can be difficult to detect directly in situ. May be inferred from kinetic studies or ex situ analysis.
Catalyst Poisoning Impurities in the reagents or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive.[1][2][3][4] Common poisons include sulfur, CO, and nitrogen-containing heterocycles.[1][3][18]Drastic loss of activity, even at very low impurity concentrations.
How does the choice of ligands affect the stability of the iridium catalyst?

The ligands play a crucial role in determining the stability and activity of the iridium catalyst.[6][12][13][14] For catalysts derived from [Ir(C₂H₄)₂Cl]₂, replacing the labile ethylene ligands with more robust ancillary ligands is a common strategy to enhance stability.

  • Steric Bulk: Bulky ligands can create a "protective pocket" around the iridium center, sterically hindering the close approach of other catalyst molecules and thus preventing dimerization or aggregation.

  • Electronic Effects: The electron-donating or withdrawing properties of the ligands can modulate the reactivity and stability of the iridium center. Electron-donating ligands can increase the electron density on the metal, potentially making it more susceptible to oxidation, while electron-withdrawing ligands can make the metal center more electrophilic and potentially more stable towards certain decomposition pathways.[6]

  • Chelation: Bidentate or tridentate ligands (pincer ligands) often form more stable complexes than monodentate ligands due to the chelate effect, reducing the likelihood of ligand dissociation.

Can deactivated [Ir(C₂H₄)₂Cl]₂ be regenerated?

In most cases, the deactivation of [Ir(C₂H₄)₂Cl]₂ through pathways like nanoparticle formation or significant ligand degradation is irreversible.[1] Regeneration of the active homogeneous catalyst from these deactivated states is generally not feasible under typical laboratory conditions. Therefore, the focus should be on preventing deactivation in the first place through careful experimental design and execution. This includes using high-purity reagents, maintaining a strict inert atmosphere, and potentially modifying the catalyst with more robust ligands for demanding applications.[5]

References

  • Benchchem. (n.d.). Troubleshooting low catalytic activity of iridium complexes.
  • Benchchem. (n.d.). Technical Support Center: Best Practices for Handling Air-Sensitive Iridium Catalysts.
  • Iguchi, M., Onishi, N., Himeda, Y., & Kawanami, H. (2019). Ligand Effect on the Stability of Water-Soluble Iridium Catalysts for High-Pressure Hydrogen Gas Production by Dehydrogenation of Formic Acid. ChemPhysChem, 20(10), 1296–1300. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Colloidal Iridium Nanoparticles and Their Role as Catalyst in Homogeneous Catalysis – An Approach to Green Chemistry | Request PDF. Retrieved from [Link]

  • FasterCapital. (n.d.). Catalyst Poisoning. Retrieved from [Link]

  • RSC Publishing. (2023). Ligand effect of cyclometallated iridium(III) complexes on N-alkylation of amines in hydrogen borrowing reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation | ACS Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Early stages of catalyst aging in the iridium mediated water oxidation reaction - Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Ligand Effect on the Stability of Water‐Soluble. Retrieved from [Link]

  • MDPI. (2019). A Simple and Fast Method to Synthesize Cubic Iridium Nanoparticles with Clean Surface Free from Surfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligands for Iridium-catalyzed Asymmetric Hydrogenation of Challenging Substrates: Reactivity and Catalysis. Retrieved from [Link]

  • PMC. (2020). Reversible addition of ethylene to a pincer-based boryl-iridium unit with the formation of a bridging ethylidene. Retrieved from [Link]

  • University of Bath. (n.d.). Molecular Iridium Oxidation Catalysts. Retrieved from [Link]

  • Semantic Scholar. (2014). Observing the oxidation state turnover in heterogeneous iridium-based water oxidation catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Iridium Nanocrystal Synthesis and Surface Coating-Dependent Catalytic Activity. Retrieved from [Link]

  • Radboud Repository. (2016). Early stages of catalyst aging in the iridium mediated water oxidation reaction. Retrieved from [Link]

  • MDPI. (2024). Theoretical Investigation of Iridium Complex with Aggregation-Induced Emission Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Progress of Heterogeneous Iridium-Based Water Oxidation Catalysts | ACS Nano. Retrieved from [Link]

  • MDPI. (2023). Green Synthesis of Iridium Nanoparticles from Winery Waste and Their Catalytic Effectiveness in Water Decontamination. Retrieved from [Link]

  • ACS Publications. (2024). Electron-Poor Iridium Pincer Complexes as Dehydrogenation Catalysts: Investigations into Deactivation through Formation of N2, CO, and Hydride Complexes | Organometallics. Retrieved from [Link]

  • ACS Publications. (2014). Organoiridium Complexes: Anticancer Agents and Catalysts | Accounts of Chemical Research. Retrieved from [Link]

  • PMC. (n.d.). Recycling Properties of Iridium Nanoparticles Anchored on Graphene as Catalysts in Alcohol Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • ACS Publications. (2022). Iridium Dimer Anion-Mediated C C Triple Bond Cleavage and Successive Dehydrogenation of Acetylene in the Gas. Retrieved from [Link]

  • Unicat. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Stabilization Mechanisms and Deactivation Pathways of the Inert Stereo Configuration in Iridium Carbonyl Iodide Complexes (Ir(CO)2I2-) | Request PDF. Retrieved from [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]

  • PubMed. (n.d.). Deactivation pathways of ethylene polymerization catalysts derived from titanium and zirconium 1,3-bis(furyl) -. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural investigations into the deactivation pathway of the CO2 reduction electrocatalyst Re(bpy)(CO)(3)Cl | Request PDF. Retrieved from [Link]

  • PMC. (2021). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. Retrieved from [Link]

Sources

How to prevent iridium black formation in catalytic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iridium-Catalyzed Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of iridium black, a common catalyst decomposition pathway. As Senior Application Scientists, we provide insights grounded in mechanistic understanding and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is "iridium black," and why is it a problem in my reaction?

A1: Iridium black is a finely divided, black powder of elemental iridium(0).[1][2] In the context of homogeneous catalysis, its appearance signals the decomposition of your soluble, active iridium complex into insoluble, catalytically inactive metallic nanoparticles or aggregates.[3]

This is a significant problem for several reasons:

  • Loss of Catalytic Activity: The active sites of your molecular catalyst are lost, leading to stalled or incomplete reactions.

  • Poor Reproducibility: The sudden precipitation of the catalyst makes reaction kinetics unpredictable and results unreliable.

  • Product Contamination: The resulting metallic iridium can contaminate your final product, posing significant challenges for purification, especially in pharmaceutical applications.

The formation of iridium black is essentially the endpoint of various catalyst deactivation pathways, where the protective ligand sphere around the iridium center is compromised, allowing the metal atoms to agglomerate.

Q2: My reaction has turned black. What are the most likely causes?

A2: The formation of iridium black is almost always linked to the destabilization of the active catalytic species. The primary culprits fall into three categories: issues with the ligand, impurities in the reaction medium, and sub-optimal reaction conditions.

A logical workflow for troubleshooting this issue is essential. Start by assessing the most easily controlled variables and progressively move to more complex factors.

G cluster_start cluster_checks cluster_solutions start Iridium Black Observed (Reaction turns black/precipitate forms) atm 1. Check Atmosphere (Inert gas purity, leaks) start->atm Troubleshooting Workflow sol 2. Assess Reagents (Solvent/reagent purity, degassing) s_atm Solution: Improve inert techniques (Use glovebox, Schlenk line) atm->s_atm Issue Found? lig 3. Evaluate Ligand (Stability, degradation) s_sol Solution: Purify/degas solvents Use fresh, high-purity reagents sol->s_sol Issue Found? con 4. Review Conditions (Temperature, concentration) s_lig Solution: Select more robust ligand Modify ligand structure lig->s_lig Issue Found? s_con Solution: Lower reaction temperature Optimize concentrations con->s_con Issue Found?

Caption: Troubleshooting workflow for iridium black formation.

Troubleshooting Guide: Deactivation Pathways & Prevention

Issue 1: Ligand-Related Catalyst Decomposition

The ligand is the most critical component for maintaining the stability and activity of the iridium center. Its failure is a direct route to catalyst agglomeration.

Q3: How does my choice of ligand prevent iridium black formation?

A3: The ligand serves as a protective shield for the iridium atom. It prevents the metal centers from aggregating into nanoparticles through two primary mechanisms:

  • Steric Hindrance: Bulky ligands create a crowded environment around the iridium, physically blocking other iridium complexes from getting close enough to form metal-metal bonds.

  • Electronic Stabilization: Strong-binding ligands, particularly chelating (bidentate or pincer) ligands, form stable bonds with the iridium. Electron-donating ligands can stabilize electron-deficient metal centers, while π-acceptor ligands can stabilize electron-rich, low-valent iridium species that are prone to aggregation. The choice of ligand directly influences the energetics of the entire catalytic cycle.[4][5]

The diagram below illustrates this concept. A well-ligated iridium center remains soluble and active. If the ligand dissociates or degrades, the unprotected iridium centers can aggregate, leading to the formation of inactive iridium black.

G cluster_active Homogeneous Catalytic Cycle (Stable) cluster_inactive Decomposition Pathway Ir_L Ir(L)n (Active Catalyst) Ir_S Ir(L)n(S) (Substrate Complex) Ir_L->Ir_S + Substrate Ir_un Ir(0) (Unstable/ Unprotected) Ir_L->Ir_un Ligand Degradation/ Dissociation Ir_P Ir(L)n(P) (Product Complex) Ir_S->Ir_P Reaction Ir_P->Ir_L - Product Ir_black Iridium Black (Precipitate) Ir_un->Ir_black Aggregation

Caption: The role of ligand stability in preventing catalyst decomposition.

Q4: My ligand is supposed to be robust. Could it be degrading under my reaction conditions?

A4: Yes. Even well-designed ligands can degrade. Common causes include:

  • Hydrogenation: In reactions involving H₂, certain ligand moieties, like pyridines or quinolines, can be hydrogenated, altering their electronic properties and weakening their bond to the iridium.[6]

  • Oxidative Damage: If trace oxygen is present, sensitive ligands (especially phosphines) can be oxidized, leading to ligand dissociation.

  • Hydrolysis: In the presence of water, some ligands or the intermediates they form can be susceptible to hydrolysis. For instance, imine hydrolysis can generate ammonia or primary amines, which can act as catalyst poisons by strongly coordinating to the iridium center.[4]

Troubleshooting Protocol: Assessing Ligand/Catalyst Integrity

  • Baseline NMR: Before your reaction, take a clean ¹H and ³¹P (if applicable) NMR spectrum of your fresh iridium complex. This is your reference.

  • Reaction Monitoring: Carefully take a sample from the reaction mixture after observing decomposition (or at intervals).

  • Sample Preparation: Quench the reaction sample and remove non-volatile substrates/products if possible (e.g., by a quick filtration through a silica plug, though be mindful of catalyst adsorption).

  • Comparative NMR: Acquire ¹H and ³¹P NMR spectra of the used catalyst sample.

  • Analysis: Compare the post-reaction spectra to your baseline. Look for:

    • Disappearance of characteristic ligand peaks.

    • Appearance of new peaks corresponding to known degradation products (e.g., phosphine oxides).

    • Significant peak broadening, which can indicate the formation of paramagnetic species or nanoparticles.

Issue 2: Purity of the Reaction Environment

Homogeneous iridium catalysts are often highly sensitive to impurities that can be present in even high-grade solvents and reagents.

Q5: I am using anhydrous, high-purity solvents. Why should I still suspect them?

A5: "High-purity" does not always mean "catalyst-friendly." Trace impurities can act as potent catalyst poisons, irreversibly binding to the iridium active sites and promoting decomposition.[6]

Common Catalyst Poisons and Their Effects

Poison CategoryExamplesMechanism of ActionPrevention Strategy
Oxygen & Moisture O₂, H₂OOxidation of the Ir(I) or Ir(0) center; hydrolysis of ligands or sensitive intermediates.[4]Rigorous inert atmosphere techniques (glovebox, Schlenk line); use of freshly distilled/degassed solvents.[6]
Sulfur Compounds Sulfides, thiolsStrong coordination to the iridium center, blocking active sites.[6]Use high-purity reagents known to have low sulfur content; pre-treat reagents if necessary.
Coordinating Species Ammonia, amines, halidesCompete with the substrate for coordination to the iridium, inhibiting catalysis or destabilizing the complex.[4][6]Ensure reagents are free from these impurities; consider additives that can scavenge them (e.g., silver salts for halides).

Experimental Protocol: Rigorous Solvent Degassing (Schlenk Line)

  • System Setup: Assemble a clean, dry Schlenk flask containing your solvent and a stir bar. Attach the flask to a dual-manifold (vacuum/inert gas) Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid. This prevents the solvent from boiling under vacuum.

  • Pump: Open the flask to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely while backfilling the flask with high-purity inert gas (Argon or Nitrogen). Dissolved gases will bubble out of the solution.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen and other gases.

  • Storage: Store the degassed solvent under a positive pressure of inert gas over molecular sieves to maintain its purity.

Issue 3: Reaction Conditions

The wrong temperature or concentration can push a stable catalyst over the edge into a decomposition pathway.

Q6: Could my reaction temperature be too high?

A6: Absolutely. While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition pathways.[4] Every catalyst has an optimal temperature range for stability. Exceeding this can lead to:

  • Increased Ligand Dissociation: The equilibrium between the bound and unbound ligand can shift towards dissociation at higher temperatures.

  • Thermolytic Decomposition: The catalyst complex itself may simply not be thermally stable above a certain temperature, leading to irreversible breakdown.

  • Formation of Inactive Dimers/Clusters: Higher temperatures can provide the activation energy needed for iridium complexes to aggregate into inactive, often insoluble, species like dimers or trimers.[4]

Troubleshooting Steps:

  • Run a Temperature Screen: Set up parallel reactions at different temperatures (e.g., Room Temperature, 40 °C, 60 °C, 80 °C) while keeping all other parameters constant. Monitor for the onset of iridium black formation.

  • Lower the Temperature: If you observe decomposition at a higher temperature, try running the reaction at a lower temperature for a longer period. The trade-off in reaction time is often worth the gain in catalyst stability and overall yield.

Q7: Can substrate or product concentration affect catalyst stability?

A7: Yes. High concentrations of certain substrates or the accumulation of the product can inhibit or deactivate the catalyst.

  • Product Inhibition: The reaction product might coordinate more strongly to the iridium center than the substrate, leading to a shutdown of the catalytic cycle. In some cases, this can destabilize the complex.

  • Substrate Inhibition: While less common, some substrates might form stable off-cycle complexes that are catalytically inactive.

  • Acceptor Olefin Deactivation: In dehydrogenation reactions, the olefin used as a hydrogen acceptor (or the olefin product) can sometimes bind too strongly to the iridium, leading to deactivation.[7] The rate-determining step can even become dependent on the olefin concentration.[7]

Prevention Strategy:

  • Substrate/Reagent Addition: Consider slow addition of a substrate or reagent via syringe pump to maintain a low, steady concentration and prevent the buildup of inhibitory species.

  • Headspace Purging: In reactions that evolve a gaseous product (like H₂ in dehydrogenations), ensuring adequate purging with an inert gas can prevent product inhibition and shift the equilibrium toward the desired products.[7]

References

  • Troubleshooting low catalytic activity of iridium complexes. BenchChem. [URL: https://www.benchchem.
  • Ligand Effect on the Stability of Water-Soluble Iridium Catalysts for High-Pressure Hydrogen Gas Production by Dehydrogenation of Formic Acid.Chemphyschem, 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/30884093/]
  • Technical Support Center: Optimizing Iridium-Catalyzed Reactions. BenchChem. [URL: https://www.benchchem.
  • Ir Black. Umicore - Precious Metals Chemistry. [URL: https://pmc.umicore.
  • Electrochemically Activated Iridium Oxide Black as Promising Electrocatalyst Having High Activity and Stability for Oxygen Evolution Reaction.ACS Energy Letters, 2018. [URL: https://pubs.acs.org/doi/10.1021/acsenergylett.8b00368]
  • Ligand effect of cyclometallated iridium(III) complexes on N-alkylation of amines in hydrogen borrowing reactions.RSC Publishing, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05503a]
  • Iridium Black. AMERICAN ELEMENTS®. [URL: https://www.americanelements.com/iridium-black-7439-88-5]
  • The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation.ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • (PDF) Ligand Effect on the Stability of Water‐Soluble. Amanote Research. [URL: https://www.amanote.com/research/ligand-effect-on-the-stability-of-water-soluble-iridium-catalysts-for-high-pressure-hydrogen-gas-production-by-dehydrogenation-of-formic-acid-0d346086-a28a-45c1-8408-2045e7f8648e]
  • Synthesis of Colloidal Iridium Nanoparticles and Their Role as Catalyst in Homogeneous Catalysis – An Approach to Green Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/285918790_Synthesis_of_Colloidal_Iridium_Nanoparticles_and_Their_Role_as_Catalyst_in_Homogeneous_Catalysis_-_An_Approach_to_Green_Chemistry]
  • Dehydrogenation and Related Reactions Catalyzed by Iridium Pincer Complexes.Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr200237d]

Sources

Technical Support Center: A Scientist's Guide to Chlorobis(ethylene)iridium(I) Dimer

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing catalyst performance for Chlorobis(ethylene)iridium(I) dimer, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. Chlorobis(ethylene)iridium(I) dimer, [Ir(C₂H₄)₂Cl]₂, is a remarkably versatile and potent catalyst precursor.[1] However, its sensitivity and the intricate nature of iridium catalysis often present challenges in the lab. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemistry, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the catalyst's properties, handling, and activation.

Question 1: What is Chlorobis(ethylene)iridium(I) dimer and what are its primary applications?

Answer: Chlorobis(ethylene)iridium(I) dimer is an amber to brown crystalline organometallic compound with the formula C₈H₁₆Cl₂Ir₂.[1] It serves as a crucial precursor for generating catalytically active Iridium(I) species. The ethylene ligands are labile and can be easily displaced by other ligands, making it a versatile starting material for a wide array of catalysts.[2]

Its primary applications are in homogeneous catalysis, including:

  • C-H Activation/Functionalization: Directly converting unreactive C-H bonds into more complex functional groups, which is a powerful tool in drug discovery and late-stage functionalization.[3]

  • Hydrogenation and Transfer Hydrogenation: Used for the reduction of various unsaturated compounds, including imines and ketones.[1][4]

  • Asymmetric Catalysis: When combined with chiral ligands, it is used to create enantiomerically pure products, a critical requirement in pharmaceutical synthesis.[5]

Property Value
CAS Number 39722-81-1[1]
Molecular Formula C₈H₁₆Cl₂Ir₂[1]
Molecular Weight 567.55 g/mol [1]
Appearance Amber or brown crystalline powder[1]
Purity Typically ≥95%[1]
Storage Conditions Store at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen)[1]

Question 2: This catalyst is air-sensitive. What are the essential handling and storage protocols?

Answer: The Iridium(I) center is susceptible to oxidation, which deactivates the catalyst. Therefore, rigorous exclusion of air and moisture is paramount.[6][7]

  • Handling: All manipulations should be performed under an inert atmosphere using either a glovebox or standard Schlenk techniques.

  • Storage: The solid should be stored in a tightly sealed container, preferably in a refrigerator (2-8 °C) or freezer, under an inert atmosphere.[1] Once a bottle is opened, it's best practice to backfill it with an inert gas before resealing.

  • Solvents: Use anhydrous, deoxygenated solvents for all reactions. Solvents should be purged with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or undergo several freeze-pump-thaw cycles before use.

Question 3: How do I activate the dimer to generate the active catalytic species?

Answer: The dimeric structure, with its bridging chloride ligands, is a stable precatalyst. Activation involves cleaving these chloride bridges to form a monomeric, coordinatively unsaturated Iridium(I) species. This is typically achieved by reacting the dimer with a suitable ligand (L), such as a phosphine or an N-heterocyclic carbene (NHC).

The general activation process is: [Ir(C₂H₄)₂Cl]₂ + 2L → 2 [Ir(C₂H₄)₂Cl(L)]

The ethylene ligands in the resulting monomer can then be displaced by the substrate to initiate the catalytic cycle. The choice of ligand is critical as it directly influences the catalyst's stability, activity, and selectivity.[8][9]

G Dimer [Ir(C₂H₄)₂Cl]₂ (Precatalyst) Ligand + 2 Ligands (L) Dimer->Ligand Monomer 2 [Ir(C₂H₄)₂Cl(L)] (Active Catalyst Precursor) Ligand->Monomer caption Ligand addition cleaves the dimer to form the active monomer.

Caption: Ligand addition cleaves the dimer to form the active monomer.

Part 2: Troubleshooting Guide

This section uses a systematic, cause-and-effect approach to resolve common experimental issues.

Question 4: My reaction shows low or no conversion. What are the potential causes and how do I investigate them?

Answer: This is the most common issue in catalysis and can usually be traced to one of four areas: the catalyst itself, the reagents/solvents, the reaction conditions, or the substrate.[6][7] A systematic approach is the key to an efficient diagnosis.

Troubleshooting_Workflow cluster_checks Systematic Checks Start Low or No Conversion Observed Catalyst 1. Verify Catalyst Integrity - Decomposed? - Improperly activated? Start->Catalyst Reagents 2. Assess Reagent & Solvent Purity - Water or Oxygen present? - Inhibitory impurities? Catalyst->Reagents Catalyst OK Resolved Problem Resolved Catalyst->Resolved Issue Found & Fixed Conditions 3. Review Reaction Conditions - Temperature too low? - Incorrect atmosphere? - Insufficient mixing? Reagents->Conditions Reagents OK Reagents->Resolved Issue Found & Fixed Substrate 4. Examine Substrate - Is the substrate pure? - Any inhibitory functional groups? Conditions->Substrate Conditions OK Conditions->Resolved Issue Found & Fixed Substrate->Resolved Substrate OK

Caption: A systematic workflow for troubleshooting low catalytic activity.

Troubleshooting Steps in Detail:

  • Catalyst Integrity:

    • Cause: The catalyst may have decomposed due to exposure to air or moisture, or it may be from an old batch.

    • Solution: Use a fresh batch of the catalyst from a reliable supplier.[6] If you suspect decomposition, you can attempt to characterize the catalyst using techniques like NMR spectroscopy to check for the expected signals of the ethylene ligands.[6]

  • Reagent & Solvent Purity:

    • Cause: Trace amounts of water or oxygen can kill the catalyst.[7] Certain functional groups in reagents (e.g., primary amines or thiols) can act as poisons by strongly coordinating to the iridium center.[7]

    • Solution: Ensure all solvents are rigorously dried and deoxygenated. Purify reagents if their purity is questionable. Run a control reaction with a known, reliable substrate to confirm that the issue isn't with your specific substrate.

  • Reaction Conditions:

    • Cause: The reaction temperature might be too low to overcome the activation energy, or too high, leading to catalyst decomposition.[7] The reaction might also be sensitive to the concentration of reactants.

    • Solution: Run a small optimization screen. Vary the temperature in 10-20 °C increments. Test different catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%). Ensure vigorous stirring to overcome potential mass transfer limitations.[9]

Question 5: My reaction is producing undesired side products or has poor selectivity. How can I optimize this?

Answer: Selectivity (chemo-, regio-, or enantio-) is governed by the steric and electronic environment of the iridium center, which is primarily dictated by the ligands.

Parameter Influence on Selectivity & Causality Optimization Strategy
Ligand Choice Sterics & Electronics: Bulky ligands can block certain reaction pathways, enhancing regioselectivity. Chiral ligands create an asymmetric environment, enabling enantioselectivity.[7] The electronic properties of the ligand (donor/acceptor) modify the reactivity of the metal center.Screen a variety of ligands (e.g., different phosphines, NHCs). For asymmetric reactions, test a library of chiral ligands.
Solvent Polarity & Coordination: The solvent can influence the stability of intermediates in the catalytic cycle.[7] Coordinating solvents (like THF or acetonitrile) can compete with the substrate for a coordination site on the iridium, affecting both rate and selectivity.Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, Dioxane, THF, CH₂Cl₂).
Temperature Reaction Kinetics: Different reaction pathways (desired vs. side reaction) will have different activation energies. Lowering the temperature often increases selectivity by favoring the pathway with the lower activation barrier, at the cost of reaction rate.[7]Systematically vary the reaction temperature. Analyze the product distribution at each temperature point to find the optimal balance.
Additives Activation/Facilitation: Some reactions require additives like bases, acids, or silver salts to activate the catalyst or substrate.[6] For example, a silver salt can be used to abstract the chloride ligand, creating a more reactive cationic iridium species.Consult the literature for your specific reaction type to see if additives are commonly used. Ensure they are present in the correct stoichiometry.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for In Situ Catalyst Generation and a Test Reaction (C-H Borylation)

This protocol describes the activation of the dimer with a ligand and its use in a model C-H borylation reaction.

Materials:

  • Chlorobis(ethylene)iridium(I) dimer

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄-phen) (or other suitable ligand)

  • Pinacolborane (B₂pin₂)

  • Benzene (or other aryl substrate)

  • Cyclooctane (as an internal standard)

  • Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran - THF)

  • Schlenk flask or glovebox vials

Procedure (to be performed under inert atmosphere):

  • Catalyst Pre-activation:

    • To a clean, dry Schlenk flask, add Chlorobis(ethylene)iridium(I) dimer (e.g., 2.8 mg, 0.005 mmol, 1 mol% Ir).

    • Add the ligand, Me₄-phen (e.g., 2.4 mg, 0.01 mmol, 1 mol%).

    • Add 1 mL of anhydrous, deoxygenated THF.

    • Stir the mixture at room temperature for 15-20 minutes. You should observe a color change as the active monomeric catalyst forms.

  • Reaction Setup:

    • To the pre-activated catalyst solution, add the aryl substrate (e.g., Benzene, 1.0 mmol).

    • Add the borylating agent, B₂pin₂ (e.g., 1.5 mmol).

    • Add an internal standard (e.g., Cyclooctane, 0.5 mmol) for quantitative analysis.

    • Add additional solvent to reach the desired concentration (e.g., 0.5 M).

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80 °C).

    • Stir the reaction for the specified time (e.g., 12-24 hours).

  • Monitoring and Analysis:

    • Periodically, take small aliquots from the reaction mixture under inert conditions.

    • Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by Gas Chromatography (GC) or GC-MS to monitor substrate conversion and product formation relative to the internal standard.[10]

Protocol 2: Catalyst Characterization by ¹H NMR

This protocol helps verify the integrity of the catalyst before use.

  • Sample Preparation:

    • In a glovebox, carefully weigh a small amount of Chlorobis(ethylene)iridium(I) dimer (approx. 5-10 mg) into a vial.

    • Dissolve the solid in a deuterated solvent that has been deoxygenated (e.g., CDCl₃ or C₆D₆).

    • Transfer the solution to an NMR tube and seal it with a cap, ensuring it remains under an inert atmosphere.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Interpretation:

    • A fresh, intact sample of [Ir(C₂H₄)₂Cl]₂ should show a characteristic signal for the coordinated ethylene protons. Compare the obtained spectrum to a reference spectrum from the literature or the supplier to confirm its identity and purity. The absence or significant reduction of these signals may indicate decomposition.[6]

Catalytic_Cycle Active_Catalyst [L-Ir(I)] Substrate_Complex [L-Ir(I)(R-H)] Active_Catalyst->Substrate_Complex + R-H Oxidative_Addition [L-Ir(III)(H)(R)] Substrate_Complex->Oxidative_Addition Oxidative Addition Functionalization [L-Ir(III)(H)(R)(Nu)] Oxidative_Addition->Functionalization + Nu-X Reductive_Elimination [L-Ir(I)(R-Nu)] Functionalization->Reductive_Elimination Reductive Elimination Reductive_Elimination->Active_Catalyst - R-Nu (Product) caption A simplified catalytic cycle for C-H functionalization.

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Technical Support Center: Navigating Side Reactions in Iridium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for iridium-catalyzed C-H activation, with a special focus on systems involving iridium ethylene catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. As a self-validating system, each troubleshooting step is grounded in mechanistic principles to provide not just a solution, but a deeper understanding of the reaction dynamics.

This center is structured to provide rapid answers through a Frequently Asked Questions (FAQs) section, followed by in-depth Troubleshooting Guides for more complex challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during iridium-catalyzed C-H activation reactions.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low catalytic activity can often be traced to four main areas: the integrity of the catalyst, the purity of your reagents and solvents, the reaction conditions, or the substrate itself.[1] A systematic approach is recommended to pinpoint the issue.[1]

Q2: How can I determine if my iridium catalyst has decomposed?

A2: Catalyst deactivation is a common problem and can occur through several pathways, including ligand degradation, formation of inactive dimers, or a change in the metal's oxidation state.[1] Spectroscopic analysis, such as NMR (¹H, ³¹P), is a powerful tool to check the integrity of your catalyst by comparing the spectrum of the used catalyst with a fresh sample.[1] If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm this.[1]

Q3: My reaction starts well but then stops before completion. What is a likely cause?

A3: This often points to catalyst deactivation during the reaction.[1] One common cause is the in situ functionalization or hydrogenation of the catalyst's ligands, rendering it inactive.[1] Another possibility is the formation of inactive iridium dimers, which can be an irreversible process.[1] In systems involving ethylene, the formation of carbonaceous deposits on the catalyst support can also lead to deactivation over time.[2][3]

Q4: I am observing a mixture of regioisomers (e.g., meta and para) when I expect ortho-selectivity. What could be wrong?

A4: Poor regioselectivity can stem from several factors. If using a directing group, it may not be coordinating effectively to the iridium center.[4] Ensure the directing group is electronically and sterically suitable for forming a stable iridacycle intermediate.[4] In some cases, particularly in borylation reactions, the reaction may be under steric control rather than directed control, leading to functionalization at the least hindered position.[4] The choice of ligand can also dramatically influence regioselectivity, with some ligands capable of overriding the inherent preferences of the substrate.[4][5]

Q5: Are there any functional groups that are particularly problematic for iridium-catalyzed C-H activation?

A5: Yes, certain functional groups can inhibit the reaction. Primary, secondary, and tertiary amines can be problematic, with aniline showing a significant decrease in conversion.[6] Pyridine can also be detrimental to catalyst activity, though this can sometimes be mitigated by using sterically hindered pyridines.[6] Alkynes are known to cause complete inhibition of the reaction.[6]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving complex experimental issues.

Guide 1: Diagnosing and Mitigating Catalyst Deactivation

Catalyst deactivation is a primary cause of failed or low-yielding C-H activation reactions. Understanding the deactivation pathway is key to finding a solution.

Problem: The reaction is sluggish, stalls, or fails to initiate.
Troubleshooting Workflow:

cluster_1 Catalyst Integrity Checks cluster_2 Purity Assessment cluster_3 Condition Optimization cluster_4 Substrate Issues A Low or No Conversion Observed B 1. Verify Catalyst Integrity A->B Start Here C 2. Assess Reagent & Solvent Purity A->C D 3. Review Reaction Conditions A->D E 4. Examine Substrate A->E B1 Run NMR (¹H, ³¹P) on fresh vs. used catalyst B->B1 C1 Use freshly distilled/anhydrous solvents C->C1 D1 Optimize temperature and time D->D1 E1 Check for inhibitory functional groups E->E1 B2 Use a fresh batch of catalyst B1->B2 Decomposition Suspected B3 Consider inactive dimer formation B1->B3 Spectrum is Clean C2 Check for inhibitor presence in reagents C1->C2 D2 Vary catalyst and reagent loading D1->D2 D3 Ensure proper atmosphere (inert gas) D2->D3 E2 Verify substrate purity E1->E2 A [Ir(L)(ethylene)]+ B Substrate Coordination A->B Substrate C C-H Activation (Oxidative Addition) B->C D [Ir(H)(Aryl)(L)(ethylene)]+ C->D Forms Ir(III) or Ir(V) intermediate E Reductive Elimination D->E F Functionalized Product E->F Product Release G Catalyst Regeneration E->G Coupling Partner G->A

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Technical Support Center: Improving Selectivity in Iridium-Catalyzed Olefin Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iridium-catalyzed olefin reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity in these powerful transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

I. Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing a clear path from problem to solution.

Question 1: My enantioselectivity is low or inconsistent. What are the primary factors to investigate?

Low enantioselectivity is a frequent challenge and can often be traced back to several key experimental variables. A systematic approach is crucial for pinpointing the root cause.

Answer:

Several factors can contribute to poor enantioselectivity. We recommend investigating the following areas in a stepwise manner:

  • Ligand Choice and Integrity: The chiral ligand is the primary controller of enantioselectivity.

    • Is the ligand appropriate for the substrate? Different ligand scaffolds (e.g., P,N, P,S, N,P) exhibit varying efficiencies for different olefin classes.[1][2] For instance, phosphino-oxazoline (PHOX) ligands have shown broad applicability for unfunctionalized olefins.[3][4]

    • Has the ligand degraded? Ligands can be sensitive to air and moisture.[5] Use NMR spectroscopy (e.g., ³¹P NMR) to verify the integrity of your ligand compared to a fresh sample.[5]

  • Solvent Effects: The reaction medium can significantly influence the catalytic cycle and, consequently, selectivity.

    • Solvent Purity: Trace impurities, particularly water or oxygen, can interfere with the catalyst.[5] Always use freshly purified and degassed solvents.

    • Solvent Polarity: The polarity of the solvent can affect the stability of catalytic intermediates. For some systems, a switch from a non-coordinating solvent like dichloromethane (DCM) to a more coordinating one like methanol can impact activity and selectivity.[6]

  • Counter-ion Effects: For cationic iridium catalysts, the counter-ion plays a critical role in catalyst stability and activity, though it generally does not directly influence enantioselectivity.[7][8]

    • Weakly Coordinating Anions: Large, weakly coordinating anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ([BArF]⁻) are often optimal.[3][8] They prevent catalyst deactivation and reduce moisture sensitivity, leading to more reliable results.[8]

  • Reaction Conditions: Temperature and pressure can have a pronounced effect on enantioselectivity.

    • Lowering Temperature: In many cases, reducing the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Hydrogen Pressure: The effect of H₂ pressure can be substrate and catalyst-dependent. For some tetrasubstituted olefins, lowering the hydrogen pressure has been shown to improve enantioselectivity.[9]

Question 2: I'm observing poor diastereoselectivity in the reduction of a substrate with pre-existing stereocenters. How can I improve this?

Achieving high diastereoselectivity requires careful consideration of the interplay between the catalyst's inherent facial selectivity and the directing effects of the substrate's existing chirality.

Answer:

Improving diastereoselectivity involves optimizing the reaction to favor one diastereomeric product over others. Here are key strategies:

  • Matching/Mismatching Effects: The chiral ligand and the substrate's chirality can either work in concert ("matched pair") or in opposition ("mismatched pair").

    • Screen Ligand Enantiomers: If you have access to both enantiomers of your chiral ligand, running the reaction with each can quickly reveal whether you have a matched or mismatched pairing. A significant difference in diastereomeric ratio (d.r.) between the two experiments is a strong indicator.

  • Directing Groups: Functional groups on the substrate can coordinate to the iridium center and direct the hydrogenation to a specific face of the olefin.

    • Hydroxyl and Amide Groups: Hydroxyl and amide functionalities are particularly effective directing groups.[10][11] If your substrate contains such a group, its position relative to the double bond will strongly influence the diastereochemical outcome.

  • Solvent and Additives: These can modulate the strength of directing group interactions.

    • Coordinating Solvents: Solvents that can compete for coordination to the iridium center may diminish the effect of a directing group.

    • Additives: In some cases, additives can enhance diastereoselectivity. For instance, in the hydrogenation of certain isoquinolines, the addition of an acid has been shown to be beneficial.[12]

Question 3: My reaction is chemoselective, but the wrong functional group is being reduced. How can I control which olefin is hydrogenated?

In molecules with multiple reducible functional groups (e.g., dienes, enones), achieving the desired chemoselectivity is paramount. Iridium catalysts are known for their ability to selectively reduce sterically hindered double bonds, but fine-tuning is often necessary.

Answer:

Controlling chemoselectivity hinges on exploiting the electronic and steric differences between the reducible groups.

  • Steric Hindrance: Iridium catalysts are generally excellent for the hydrogenation of sterically hindered tri- and tetrasubstituted olefins.[9] This preference can be used to selectively reduce a more substituted double bond in the presence of a less substituted one.

  • Ligand Design: The steric and electronic properties of the ligand can be tuned to favor the coordination of one olefin over another. Bulky ligands can further enhance the preference for less sterically hindered double bonds if that is the desired outcome.

  • Substrate-Directing Groups: As with diastereoselectivity, a coordinating group can direct the catalyst to a specific double bond, overriding inherent steric or electronic preferences.[10]

  • Reaction Conditions:

    • Temperature: Lowering the temperature can sometimes increase the selectivity for the more reactive double bond.

    • Pressure: Varying the hydrogen pressure may influence the relative rates of hydrogenation for different olefins.

Question 4: The reaction starts well but then stops before completion, and I'm seeing a loss of selectivity. What's causing this catalyst deactivation?

Catalyst deactivation is a common issue that can lead to incomplete conversion and a decline in selectivity.[5] Understanding the deactivation pathway is key to preventing it.

Answer:

Several mechanisms can lead to the deactivation of iridium catalysts. Identifying the likely cause will guide your troubleshooting efforts.

  • Dimerization/Trimerization: Active iridium hydride species can aggregate to form inactive dimers or trimers, particularly in non-coordinating solvents or when the substrate concentration is low.[6][13] This is often observed as the reaction nears completion.

    • Solution: Maintain a sufficient substrate concentration throughout the reaction. In some cases, using a more coordinating solvent can help stabilize the active monomeric species.[13]

  • Inhibition by Substrate or Product: The substrate, product, or impurities can sometimes coordinate strongly to the iridium center and inhibit catalysis.[14]

    • Solution: Ensure high purity of the starting material. If product inhibition is suspected, consider running the reaction at a lower conversion or using a continuous flow setup.

  • Ligand Degradation: As mentioned earlier, the chiral ligand can degrade under the reaction conditions.

    • Solution: Verify ligand integrity post-reaction using NMR.[5] If degradation is observed, consider milder reaction conditions or a more robust ligand.

  • Formation of Off-Cycle Species: The catalyst can enter non-productive catalytic cycles, leading to a loss of activity.[15]

    • Solution: This can be complex to diagnose and may require detailed mechanistic studies. However, optimizing reaction conditions such as solvent and temperature can often disfavor the formation of these off-cycle species.

Below is a troubleshooting workflow to guide your investigation into catalyst deactivation:

G start Low Conversion & Selectivity check_purity Verify Purity of Substrate, Solvent & Gas start->check_purity check_catalyst Assess Catalyst & Ligand Integrity (NMR) start->check_catalyst optimize_conditions Optimize Reaction Conditions (T, P, Conc.) check_purity->optimize_conditions If pure check_catalyst->optimize_conditions If intact consider_deactivation Investigate Deactivation Pathway optimize_conditions->consider_deactivation If problem persists inactive_species Formation of Inactive Dimers/Trimers consider_deactivation->inactive_species inhibition Substrate/Product Inhibition consider_deactivation->inhibition degradation Ligand Degradation consider_deactivation->degradation solution_conc Maintain Substrate Concentration inactive_species->solution_conc solution_purity Purify Starting Materials inhibition->solution_purity solution_ligand Use Fresh/More Robust Ligand degradation->solution_ligand

Caption: Troubleshooting workflow for catalyst deactivation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions regarding iridium-catalyzed olefin reduction.

What is the generally accepted mechanism for iridium-catalyzed olefin hydrogenation, and how does it dictate selectivity?

The precise mechanism can be complex and substrate-dependent, but a general framework has been established through experimental and computational studies.[16] Two primary catalytic cycles have been proposed: an Ir(I)/Ir(III) cycle and an Ir(III)/Ir(V) cycle.[16][17] The Ir(III)/Ir(V) pathway is often favored in computational and experimental studies.[16]

Here is a simplified representation of the key steps influencing selectivity:

G cluster_selectivity Stereochemistry Determining Step A [Ir(I)(L)]+ B [Ir(III)(H)₂(L)]+ A->B + H₂ (Oxidative Addition) C [Ir(III)(H)₂(L)(olefin)]+ B->C + Olefin (Coordination) D [Ir(V)(H)₃(L)(alkyl)]+ C->D Migratory Insertion E [Ir(III)(H)₂(L*)(alkane)]+ D->E Reductive Elimination E->B - Alkane

Sources

Technical Support Center: Regenerating Deactivated Iridium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regeneration of iridium catalysts. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we move beyond simple procedural lists to provide a deeper understanding of why iridium catalysts deactivate and how they can be effectively regenerated. Our goal is to empower you with the knowledge to troubleshoot issues, restore catalytic activity, and extend the lifecycle of these valuable materials.

Part 1: Understanding Iridium Catalyst Deactivation

Before attempting regeneration, it is critical to diagnose the likely cause of deactivation. The appropriate regeneration strategy is entirely dependent on the deactivation mechanism. An incorrect procedure can lead to irreversible damage to the catalyst.

Frequently Asked Questions: Diagnosing Deactivation

Q1: My iridium-catalyzed reaction has stalled or shows significantly reduced activity. What are the first steps to diagnose catalyst deactivation?

A1: A sudden drop in catalytic activity is a classic sign of deactivation. The first step is to systematically rule out other common reaction issues (e.g., reagent purity, solvent quality, temperature control). Once these are confirmed, focus on the catalyst itself. Key deactivation pathways include poisoning, sintering, fouling (coking), ligand degradation, and leaching.[1][2] A logical diagnostic workflow can help pinpoint the cause.

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Deactivation_Troubleshooting start Low or No Catalytic Activity Observed check_catalyst Visual Inspection of Reaction Mixture (Color change, precipitation?) start->check_catalyst black_precipitate Black Precipitate or Colloidal Suspension Formed? check_catalyst->black_precipitate sintering Likely Cause: Sintering or Agglomeration (Formation of Ir(0) nanoparticles) black_precipitate->sintering Yes other_change Other Color Change or No Visible Change black_precipitate->other_change No analysis Characterize Spent Catalyst (Post-Reaction Workup) other_change->analysis xps XPS Analysis: Detects Surface Poisons (e.g., S, P, Halides) & Changes in Ir Oxidation State analysis->xps tem TEM/SEM Analysis: Visualizes Particle Size & Morphology analysis->tem tga TGA Analysis: Quantifies Carbonaceous Deposits (Coke) analysis->tga nmr NMR Spectroscopy (¹H, ³¹P, ¹³C): Checks Ligand Integrity analysis->nmr poisoning Likely Cause: Poisoning (Irreversible binding of inhibitors) xps->poisoning sintering2 Likely Cause: Sintering (Increased particle size observed) tem->sintering2 coking Likely Cause: Fouling / Coking (Significant weight loss upon heating in air) tga->coking ligand_degradation Likely Cause: Ligand Degradation (New signals or loss of characteristic signals) nmr->ligand_degradation

Caption: Diagnostic workflow for identifying the root cause of catalyst deactivation.

Q2: What are the most common deactivation mechanisms for iridium catalysts?

A2: The primary mechanisms depend on whether the catalyst is homogeneous or heterogeneous (supported).

  • Poisoning: This is a chemical deactivation where molecules bind strongly to the iridium center, blocking active sites.[3] Common poisons include sulfur compounds, carbon monoxide, and even byproducts from the reaction itself, such as ammonia or methylamine generated from imine hydrolysis.[4][5][6]

  • Sintering (Thermal Degradation): Primarily affecting supported catalysts, sintering is the agglomeration of small iridium nanoparticles into larger, less active ones at high temperatures.[7][8] This process reduces the active surface area and is often irreversible without aggressive chemical treatment.[8][9][10] Unlike platinum, iridium is highly susceptible to agglomeration in oxygen at temperatures above ~350°C.[11]

  • Fouling (Coking): This involves the physical deposition of carbonaceous residues ("coke") on the catalyst surface during hydrocarbon conversion reactions, which physically blocks access to the active sites.[11]

  • Ligand Degradation/Modification: For homogeneous catalysts, the organic ligands that stabilize the iridium center can decompose, dissociate, or undergo unwanted side reactions under catalytic conditions.[5][12][13]

  • Dimerization: Active monomeric iridium complexes can sometimes form inactive dimeric or trimeric species, effectively removing them from the catalytic cycle.[5][14][15]

Data Summary: Deactivation Mechanisms
Deactivation MechanismCatalyst TypeCommon Causes & ObservationsKey Diagnostic Technique
Poisoning Homogeneous & HeterogeneousExposure to S, P, CO, halides; reaction byproducts (amines).[3][4][5]XPS, Elemental Analysis[16]
Sintering/Agglomeration HeterogeneousHigh reaction temperatures; oxidative atmospheres.[8][11] Formation of black precipitates.TEM, XRD[17]
Fouling / Coking HeterogeneousHigh-temperature hydrocarbon reactions. Gradual loss of activity.TGA, Temperature-Programmed Oxidation[18]
Ligand Degradation HomogeneousUnstable ligands; harsh reaction conditions.[5] Changes in reaction selectivity.NMR Spectroscopy[5]
Dimerization HomogeneousHigh catalyst concentration; specific solvent conditions.[5][14]NMR, Mass Spectrometry
Part 2: Troubleshooting Guides & Regeneration Protocols

This section provides specific, actionable advice for regenerating your catalyst once a likely cause of deactivation has been identified.

Issue 1: Deactivation by Fouling (Coking) in Supported Catalysts

Q3: My supported iridium catalyst, used in a dehydrogenation reaction, has lost activity, and TGA analysis confirms carbon deposits. How can I regenerate it?

A3: Regeneration from coking involves a carefully controlled burn-off of the carbonaceous material, followed by steps to redisperse the iridium particles, which may have sintered during the burn-off.[11] A multi-step reduction/halogenation sequence is often more effective for iridium than a simple chlorine treatment used for platinum.[11]

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Regeneration_Workflow cluster_0 Regeneration Protocol: Decoking & Redispersion start Deactivated Catalyst (Coke Deposits) burn Step 1: Controlled Oxidation (Coke Burn-off) - Contact with dilute O₂ (e.g., in N₂) - Temp: < 600°C (typically 450-550°C) - Goal: Remove carbon without severe sintering start->burn reduce1 Step 2: Initial Reduction - Contact with H₂ at elevated temp. - Goal: Convert Ir oxides to metallic Ir(0) burn->reduce1 halogen Step 3: Halogenation - Contact with halogen-containing gas (e.g., Cl₂) - Temp: > 300°C - Goal: Form mobile iridium oxychloride species to redisperse Ir reduce1->halogen reduce2 Step 4: Second Reduction - Repeat H₂ reduction step - Goal: Reduce redispersed species to active metallic state halogen->reduce2 repeat Repeat Steps 3 & 4 (At least one additional cycle) reduce2->repeat repeat->halogen Yes finish Regenerated Catalyst (High Dispersion) repeat->finish No

Caption: Workflow for regenerating coked supported iridium catalysts.[11]

Experimental Protocol: Oxidative Decoking and Redispersion

Disclaimer: This procedure involves hazardous materials (H₂, Cl₂, high temperatures) and must be performed in a suitable reactor (e.g., a tube furnace with proper gas handling and scrubbing) by trained personnel.

  • Coke Burn-off:

    • Place the catalyst in a quartz tube reactor.

    • Purge the system with an inert gas (N₂ or Ar).

    • Heat the catalyst to 450-550°C under the inert gas flow.

    • Introduce a controlled flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂) to burn off the carbon deposits. Causality: Using dilute oxygen and a controlled temperature ramp prevents thermal runaways that would cause severe sintering of the iridium particles.[11]

    • Hold until CO₂ is no longer detected in the off-gas.

  • Initial Reduction:

    • Purge the system with inert gas to remove all oxygen.

    • Switch to a hydrogen (H₂) flow and heat to 400-500°C for 1-2 hours. Causality: This step ensures that the iridium, which exists as an oxide after the burn-off, is converted to its metallic state, preparing it for the halogenation step.[11]

  • Halogenation Treatment:

    • Purge the system with inert gas to remove H₂.

    • At a temperature of at least 300°C, introduce a flow of an elemental halogen-containing gas (e.g., dilute Cl₂ in N₂). Causality: The halogen reacts with the metallic iridium to form volatile or mobile species that can migrate across the support surface, breaking up large agglomerates and creating smaller, highly dispersed sites.[11][19]

  • Subsequent Reduction/Halogenation Cycles:

    • Repeat steps 2 and 3 at least one more time. Causality: Unlike platinum, iridium redispersion is significantly more effective with intermediate reduction steps.[11] This cycling between reduction and halogenation achieves a much higher degree of redispersion than a single treatment.

  • Final Reduction:

    • After the final halogenation step, perform a final reduction in H₂ to ensure all iridium is in its active metallic form.

    • Cool the catalyst under an inert atmosphere before handling.

Issue 2: Deactivation by Chemical Poisoning

Q4: My homogeneous iridium catalyst for amine racemization has been deactivated by methylamine, a reaction byproduct. Can it be regenerated?

A4: Deactivation by strong coordination of poisons like methylamine or ammonia is often difficult to reverse completely because the poison binds very tightly to the iridium center.[4][6] However, partial reactivation may be possible. In a study on iodo-iridium catalysts, the addition of hydroiodic acid (HI) was shown to partially reactivate the catalyst.[4][6] For other poisons, a full recovery via dissolution and reprecipitation might be the only option.

Q5: What is a general strategy for recovering high-value iridium from a catalyst that cannot be regenerated in situ?

A5: When in situ regeneration fails, a common recovery method is to convert the iridium into a soluble form, which can then be purified and re-precipitated. Alkali fusion is a robust method for this.[20][21]

Experimental Protocol: Iridium Recovery via Alkali Fusion & Leaching

Disclaimer: This procedure involves highly corrosive reagents and high temperatures. It must be performed in a suitable furnace and fume hood with appropriate personal protective equipment.

  • Alkali Fusion:

    • Mix the deactivated catalyst (or catalyst residue) thoroughly with sodium peroxide (Na₂O₂) in a 1:2 molar ratio (Ir:Na₂O₂).[21]

    • Place the mixture in a suitable crucible (e.g., zirconium).

    • Heat in a furnace to 600°C for 4 hours. Causality: The high temperature and strong oxidizing environment of the Na₂O₂ fusion converts the chemically resistant iridium metal or complex into a more reactive sodium iridate species (e.g., Na-Ir-O compounds).[20][21]

  • Leaching:

    • Allow the fused mixture to cool completely.

    • Carefully transfer the solid into a beaker.

    • Under constant stirring in a fume hood, slowly add a hydrochloric acid solution (≥ 3M HCl). The reaction can be exothermic. Causality: The acidic solution leaches the iridate from the fused solid, forming soluble chloroiridate complexes (e.g., [IrCl₆]²⁻).[20][21][22]

    • To ensure complete dissolution, the solution can be heated (e.g., to 70-90°C).[20]

  • Purification and Reprecipitation:

    • Once dissolved, the iridium-containing solution can be filtered to remove any insoluble support material or impurities.

    • The iridium can then be reprecipitated, commonly as ammonium hexachloroiridate ((NH₄)₂IrCl₆), by adding ammonium chloride (NH₄Cl).[22][23] This salt can then be calcined and reduced to form fresh iridium oxide or metallic iridium for new catalyst preparation.

Data Summary: Comparison of Regeneration/Recovery Techniques
TechniqueApplicable DeactivationTypical EfficiencyAdvantagesDisadvantages
Oxidative Burn-off Fouling (Coking)>90% activity recoveryEffective for removing carbon; well-established.Can cause sintering if not controlled; requires subsequent redispersion.[11]
Halogen Redispersion Sintering70-95% redispersionCan break up agglomerated particles.[11][19]Involves corrosive/toxic halogens; less effective without reduction cycles.
Acid/Base Washing Mild PoisoningVariableSimple procedure; can remove specific poisons.Ineffective for strongly bound poisons.[4][6]
Alkali Fusion & Leaching All (Recovery)>95% Ir recovery[20][22]Recovers Ir from irreversibly deactivated catalysts.Destroys catalyst structure; energy-intensive; hazardous reagents.[21]

References

Technical Support Center: Navigating Challenges with Labile Ethylene Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with transition-metal catalysts featuring labile ethylene ligands. This guide is designed to provide practical, field-proven insights into the common challenges encountered during synthesis, handling, and catalytic application. By understanding the causality behind experimental phenomena, you can more effectively troubleshoot issues and optimize your catalytic systems.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is broken down into probable causes and actionable solutions, grounded in established chemical principles.

Question 1: My catalytic reaction shows a significant induction period or fails to initiate. What's going wrong?

Answer:

An induction period or complete lack of activity typically points to problems with precatalyst activation , where the labile ethylene ligand fails to dissociate to open a coordination site for your substrate.[1][2]

Probable Cause 1: Insufficient Energy for Ligand Dissociation. The ethylene ligand, while "labile," still requires an energy input to dissociate from the metal center. Under mild conditions, this process can be slow, creating a kinetic bottleneck.

  • Solution:

    • Thermal Activation: Gently heat the reaction mixture. The increased thermal energy can overcome the activation barrier for ethylene dissociation. Monitor the temperature carefully, as excessive heat can lead to catalyst decomposition.[3]

    • Activator/Co-catalyst Stoichiometry: For systems requiring a co-catalyst (e.g., MAO, borates for polymerization), ensure the stoichiometry is correct. Activators like methylaluminoxane (MAO) or trityl borates actively abstract a ligand to generate the cationic, catalytically active species.[4][5] An insufficient amount will result in incomplete activation.

Probable Cause 2: Competition from Coordinating Solvents or Impurities. Solvents like THF, acetonitrile, or even trace amounts of water or oxygen can act as ligands. If they bind to the metal center more strongly or are present in high concentration, they can outcompete your substrate for the vacant coordination site created by ethylene dissociation, effectively poisoning the catalyst.[6][7]

  • Solution:

    • Solvent Selection: Switch to a weakly or non-coordinating solvent. This is one of the most critical variables in catalysis. See Table 1 for guidance.

    • Rigorous Purification: Ensure all solvents and reagents are rigorously dried and deoxygenated. Use of a glovebox or Schlenk techniques is mandatory for handling these sensitive systems.[8]

Solvent ClassExamplesSuitability for Labile SystemsRationale
Strongly Coordinating Acetonitrile (MeCN), Tetrahydrofuran (THF), Pyridine, Dimethylformamide (DMF)Avoid These solvents can bind strongly to the metal center, inhibiting substrate coordination and deactivating the catalyst.[9]
Weakly Coordinating Dichloromethane (DCM), Diethyl Ether, ChlorobenzeneUse with Caution Can be suitable but may still interact with highly electrophilic metal centers. Purity is critical.[7]
Non-Coordinating Toluene, Hexane, Pentane, BenzeneRecommended These solvents have minimal interaction with the metal center, leaving it available for the substrate.
Question 2: My catalyst shows initial activity but deactivates rapidly, resulting in low turnover numbers (TON). How can I improve its stability?

Answer:

Rapid deactivation is a hallmark challenge and often involves complex pathways. The primary culprits are typically irreversible changes to the catalyst's structure.[10]

Probable Cause 1: Irreversible Ligand Dissociation and Catalyst Aggregation. If the ancillary ("spectator") ligands supporting the metal are not robust enough, the entire complex may fall apart after the labile ethylene leaves. The highly reactive, coordinatively unsaturated metal species can then aggregate into inactive metallic clusters.

  • Solution:

    • Ancillary Ligand Design: Redesign the spectator ligands to be more sterically bulky or electronically donating. Bulky groups can physically shield the metal center, preventing aggregation. Electron-donating groups can stabilize the electron-deficient metal center, making it less prone to decomposition.[11][12]

    • Chelation: Employ multidentate (e.g., bidentate or pincer) ancillary ligands. The chelate effect provides significant thermodynamic and kinetic stability, making the ligand less likely to dissociate completely from the metal.[13]

Probable Cause 2: Catalyst Decomposition via Side Reactions. The intended catalytic cycle can be short-circuited by undesirable side reactions.

  • Reductive Elimination: The metal center may undergo reductive elimination with ancillary ligands, changing its oxidation state and rendering it inactive.[14]

  • C-H Activation (Cyclometalation): An intramolecular C-H bond on a ligand can add across the metal center, forming a stable, inactive metallacycle.[15]

  • Solution:

    • Ligand Modification: Remove or replace functional groups on the ancillary ligands that are prone to these reactions. For example, replace aryl groups with bulky alkyl groups to disfavor C-H activation or use ligands that are less prone to reductive elimination.

    • Lower Reaction Temperature: Many decomposition pathways have higher activation energies than the desired catalytic steps. Running the reaction at a lower temperature can selectively slow down deactivation.[3]

The following diagram illustrates the competition between the productive catalytic cycle and common deactivation routes.

G cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Active [L-M-Ethylene] Vacant [L-M-□] (Vacant Site) Active->Vacant - Ethylene SubstrateBound [L-M-Substrate] Vacant->SubstrateBound + Substrate Agg Aggregation (Inactive Clusters) Vacant->Agg Ancillary Ligand Dissociation Product [L-M-Product] SubstrateBound->Product Transformation Decomp Decomposition (e.g., Reductive Elimination) SubstrateBound->Decomp Side Reaction Product->Active - Product + Ethylene caption Fig 1. Competition between catalysis and deactivation.

Caption: Fig 1. Competition between catalysis and deactivation.

Question 3: My reaction is producing a mixture of products (e.g., various olefin isomers or oligomers) instead of the desired one. How can I improve selectivity?

Answer:

Poor selectivity arises when the catalyst can engage in multiple, competing reaction pathways with similar energy barriers.

Probable Cause 1: Competing Chain Transfer vs. Propagation (for Polymerization/Oligomerization). In ethylene polymerization, the rate of β-hydride elimination (which terminates the growing polymer chain) can compete with the rate of further ethylene insertion (which propagates the chain). A high rate of β-hydride elimination leads to short-chain oligomers instead of high-molecular-weight polymer.[7]

  • Solution:

    • Increase Ethylene Pressure: Higher concentrations of ethylene will kinetically favor the bimolecular insertion step over the unimolecular β-hydride elimination step, leading to longer chains.[16]

    • Modify Ligand Sterics: Introducing bulky substituents on the ancillary ligands near the metal's axial sites can sterically hinder the formation of the transition state required for β-hydride elimination, thus favoring propagation.[17]

    • Lower the Temperature: Chain propagation typically has a lower activation energy than chain transfer. Reducing the reaction temperature can significantly favor the formation of higher molecular weight products.

Probable Cause 2: Product Isomerization. The active catalyst that forms your product may also be capable of catalyzing its isomerization. For example, in reactions designed to produce alpha-olefins, the catalyst might isomerize them to more thermodynamically stable internal olefins.

  • Solution:

    • Control Conversion: Run the reaction to a lower conversion. This reduces the residence time of the product in the presence of the active catalyst, minimizing the opportunity for subsequent isomerization.

    • Ligand Tuning: As with chain transfer, bulky ligands can prevent the product olefin from re-coordinating to the metal center in the geometry required for isomerization.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions about working with labile ethylene complexes.

Question 4: What is the fundamental role of a labile ethylene ligand in catalysis?

Answer: A labile ethylene ligand serves primarily as a placeholder or protecting group for a vacant coordination site on the metal center.[1] Its purpose is to stabilize the precatalyst complex, making it isolable and easier to handle. In the presence of a substrate or under specific reaction conditions (heat, co-catalyst), the weakly bound ethylene dissociates, revealing the coordinatively unsaturated, highly reactive species that enters the catalytic cycle.[18] This controlled generation of the active catalyst is crucial for achieving high activity and selectivity.

Question 5: How can I definitively characterize a labile ethylene ligand on my metal complex?

Answer: Characterizing a ligand designed to be transient is inherently challenging. A combination of techniques is required to build a complete picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Coordinated ethylene protons typically appear as a singlet shifted significantly upfield (often < 5 ppm, sometimes even into the 0-3 ppm range) from free ethylene (~5.4 ppm) due to metal shielding effects.[19][20]

    • Variable-Temperature (VT) NMR: This is a powerful tool for probing lability. As the temperature is increased, a labile ligand will exchange more rapidly with any free ethylene in solution or with its binding site. This can lead to the broadening of the ethylene signal (exchange broadening), and at very high temperatures, a single, averaged signal might be observed. This dynamic behavior is strong evidence of lability.[21]

    • Exchange Studies (e.g., with ¹³C₂H₄): Introducing isotopically labeled ethylene and monitoring its incorporation into the complex by ¹³C NMR or the release of unlabeled ethylene is a definitive way to prove exchange.[22]

  • X-ray Crystallography: While this provides an unambiguous solid-state structure confirming the ethylene is bound to the metal, it does not provide information about its lability in solution, which is what matters for catalysis. It's a starting point, not the final answer.

NucleusTypical Chemical Shift Range (ppm)CouplingNotes
¹H 1.0 - 4.5Often a singlet due to fluxionality or symmetry.Highly dependent on the metal and ligand set. Significant upfield shift from free ethylene is characteristic.[19]
¹³C 30 - 80Can show coupling to the metal (e.g., ¹⁰³Rh, ¹⁹⁵Pt).Also shifted significantly from free ethylene (~123 ppm).
Question 6: What are the essential best practices for synthesizing and handling these sensitive complexes?

Answer: Success with these compounds depends on meticulous experimental technique.

  • Inert Atmosphere is Non-Negotiable: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a high-quality glovebox or standard Schlenk line techniques. Many precatalysts are sensitive to oxygen and moisture, which can lead to rapid decomposition.[23]

  • Solvent Purity: Use anhydrous, deoxygenated solvents from a purification system (e.g., Grubbs-type solvent system) or distilled from appropriate drying agents.

  • Low-Temperature Storage: Store your complexes as solids, under an inert atmosphere, at low temperatures (e.g., in a -30 °C freezer). This minimizes thermal decomposition pathways over time.

  • Careful Synthesis: The synthesis of ethylene complexes often involves the direct reaction of a metal precursor with ethylene gas. Ensure your reaction vessel can safely handle the required pressure and that your gas lines are free of contaminants.[8][24]

G start Start: Precursor & Reagents glovebox Glovebox Work: - Weighing - Solvent Addition - Filtration start->glovebox schlenk Schlenk Line Reaction: - Degassing - Reagent Transfer (Cannula) - Ethylene Addition glovebox->schlenk workup Workup: - Solvent Removal (in vacuo) - Crystallization schlenk->workup storage Storage: - Inert Atmosphere - Freezer (-30 °C) workup->storage end Ready for Catalysis storage->end caption Fig 2. Recommended workflow for air-sensitive synthesis.

Caption: Fig 2. Recommended workflow for air-sensitive synthesis.

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  • Bühl, M., et al. (2025). Ab Initio Calculations of the Structures and Vibrational Spectra of Ethene Complexes. ResearchGate. [Link]

  • Chem Channel. (2019, May 25). 22 9 How does transition metal interact with ethene or ethylene (C2H4)? YouTube. [Link]

  • Kumar, A., et al. (2024). Recent progress in transition metal complexes featuring silylene as ligands. Chemical Communications. [Link]

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Technical Support Center: Minimizing Catalyst Poisoning in Iridium-Mediated Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iridium-Mediated Transformations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate catalyst poisoning, a common challenge that can impede reaction efficiency, scalability, and reproducibility. As a self-validating system, this document provides not only procedural steps but also the underlying scientific principles to empower you to diagnose and resolve issues effectively.

Section 1: Understanding Iridium Catalyst Deactivation: First Principles

Before diving into troubleshooting, it's crucial to understand the primary ways an iridium catalyst can lose activity. Low or no conversion in your reaction can almost always be traced back to one of four areas: catalyst integrity, purity of reagents and solvents, suboptimal reaction conditions, or issues with the substrate itself.[1] Deactivation is not a single event but can be a combination of several pathways occurring simultaneously.

Common Deactivation Pathways
  • Poisoning: This refers to the chemical deactivation of the catalyst's active sites by impurities or reaction components.[2] Poisons bind, often irreversibly, to the iridium center, preventing substrate coordination and turnover.

  • Ligand Degradation: The sophisticated ligands that provide selectivity and activity to the iridium center can themselves be unstable under reaction conditions, leading to loss of catalyst performance.

  • Formation of Inactive Species: The active catalytic species can convert into an inactive state, such as a stable dimer, trimer, or cluster, effectively removing it from the catalytic cycle.[1]

  • Thermal Decomposition: Excessively high temperatures can lead to irreversible breakdown of the catalyst complex.

Below is a logical workflow to diagnose issues with your iridium-catalyzed reaction.

G start Low or No Conversion Observed cat_integrity 1. Verify Catalyst Integrity start->cat_integrity reagent_purity 2. Assess Reagent & Solvent Purity cat_integrity->reagent_purity Catalyst OK cat_sol Decomposed? Inactive State? cat_integrity->cat_sol conditions 3. Review Reaction Conditions reagent_purity->conditions Reagents Pure reagent_sol Catalyst Poisons Present? reagent_purity->reagent_sol substrate 4. Examine Substrate conditions->substrate Conditions Optimal cond_sol Sub-optimal Temperature, Pressure, or Concentration? conditions->cond_sol sub_sol Impure or Inhibitory? substrate->sub_sol end Problem Resolved substrate->end

Caption: General troubleshooting workflow for iridium-catalyzed reactions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to provide direct and actionable advice.

Category A: Catalyst Integrity and Handling

Q1: My reaction is sluggish or has failed completely. How do I confirm my iridium catalyst is active?

A: Catalyst integrity is the first and most critical checkpoint. Many iridium complexes, especially those in low oxidation states like Ir(I), are sensitive to air and moisture.

  • Causality: Oxygen can oxidize the iridium center, rendering it inactive, while water can lead to hydrolysis of the catalyst or sensitive ligands.

  • Troubleshooting Steps:

    • Control Reaction: Run the reaction with a fresh sample of the iridium precursor and ligand, or a newly purchased batch of the pre-formed catalyst. Use a substrate known to work reliably under these conditions to confirm the catalyst's intrinsic activity.[3]

    • Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ³¹P) to analyze both your fresh and used catalyst. Compare the spectra to identify any changes in the ligand environment or the appearance of new species that could indicate decomposition.[1]

    • Visual Inspection: Observe the reaction mixture. The formation of black precipitates ("iridium black") is a strong indicator of catalyst decomposition and metal agglomeration.

Q2: What are the essential handling practices for air- and moisture-sensitive iridium catalysts?

A: Rigorous use of inert atmosphere techniques is non-negotiable for many iridium-catalyzed reactions.

  • Causality: To prevent oxidation and hydrolysis, the catalyst and reaction setup must be protected from atmospheric oxygen and water.

  • Best Practices:

    • Glovebox: For highly sensitive catalysts, all manipulations, including weighing and addition to the reaction vessel, should be performed in a glovebox with a controlled inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O).

    • Schlenk Line: If a glovebox is unavailable, use Schlenk line techniques. This involves evacuating the reaction flask and backfilling with a high-purity inert gas (Argon or Nitrogen) multiple times to remove air. Reagents and solvents should be added via cannula or gas-tight syringes.

G cluster_antechamber Antechamber cluster_main Main Glovebox Chamber antechamber_in 1. Place Dried Glassware & Sealed Reagents In antechamber_purge 2. Evacuate & Refill with Inert Gas (3x) antechamber_in->antechamber_purge main_transfer 3. Transfer Items from Antechamber antechamber_purge->main_transfer main_setup 4. Weigh Catalyst & Assemble Reaction main_transfer->main_setup main_seal 5. Seal Reaction Vessel main_setup->main_seal antechamber_out 6. Remove from Glovebox main_seal->antechamber_out To Schlenk Line (if needed)

Caption: Workflow for handling air-sensitive catalysts using a glovebox.

Category B: Reagents, Solvents, and Additives

Q3: I use high-purity (e.g., HPLC grade) solvents and reagents. Could they still be poisoning my catalyst?

A: Absolutely. Even trace impurities in high-grade reagents can act as potent catalyst poisons. The term "high-purity" for solvents often refers to the absence of UV-active impurities or water, but not necessarily other catalyst poisons.

  • Causality: Poisons act by binding strongly to the iridium center, blocking the active sites required for the catalytic cycle.[4] This is a chemical deactivation pathway.

  • Common Poisons & Sources:

Poison TypeCommon ExamplesTypical SourcesMitigation Strategy
Sulfur Compounds Sulfides, thiols, sulfoxidesReagents, natural gas-derived solvents, rubber septaPurify reagents, use high-purity solvents passed through activated alumina, avoid sulfur-cured septa.
Halides Cl⁻, Br⁻, I⁻Additives (e.g., salts), impurities in substratesUse halide-free additives where possible; consider a silver salt scavenger (e.g., AgSbF₆) if halide abstraction is necessary.
Coordinating Species CO, amines, nitriles, phosphinesByproducts (e.g., amine from imine hydrolysis), additives, impure solventsDegas solvents, ensure additives are pure, consider that the product itself may be inhibitory.
Water & Oxygen H₂O, O₂Solvents, reagents, atmosphereUse freshly dried and degassed solvents; employ rigorous inert atmosphere techniques.
Heavy Metals Pb, Hg, AsLeaching from equipment, contaminated starting materialsUse high-quality glassware and equipment; verify purity of starting materials.[4]

Q4: My reaction requires an additive (e.g., a base or a halide scavenger), but performance is poor. What should I investigate?

A: Additives themselves can be a source of catalyst poisons or can negatively impact the reaction if not used correctly.

  • Causality: Impurities in the additive (e.g., carbonates in a hydroxide base) or incorrect stoichiometry can inhibit catalyst activation or create side reactions.

  • Troubleshooting Steps:

    • Purity Check: Use the highest purity additives available. If you suspect an issue, try a new bottle or a different supplier.

    • Stoichiometry: Carefully verify the stoichiometry of the additive. Some reactions are highly sensitive to the amount of base or acid used.[1]

    • Compatibility: Ensure the additive is compatible with your catalyst system. For example, a strongly coordinating base might compete with the substrate for binding to the iridium center.

Category C: Reaction-Specific Issues

Q5: I'm running an asymmetric hydrogenation and observing low enantioselectivity (ee) and/or conversion. What are common pitfalls?

A: Asymmetric hydrogenation is sensitive to a range of factors beyond simple catalyst activity.

  • Causality: Low ee can result from catalyst decomposition into achiral species, the presence of impurities that racemize the product, or suboptimal reaction conditions that affect the enantio-determining step.

  • Troubleshooting Specific to Asymmetric Hydrogenation:

    • Hydrogen Pressure: The partial pressure of hydrogen can influence enantioselectivity. Systematically vary the pressure to find the optimum.[3]

    • Product Inhibition: The amine product of an imine hydrogenation can be a potent poison, coordinating to the iridium center and halting catalysis.[5] If the reaction stalls at partial conversion, product inhibition is a likely cause. Consider running the reaction at higher dilution.

    • Iodine Additive: Many iridium-catalyzed hydrogenations require an iodine additive to generate the active catalyst. Ensure it is present in the correct amount.[6]

    • Water Content: While rigorous drying is standard, trace amounts of water can sometimes be beneficial or detrimental depending on the specific catalytic system. If all else fails, a controlled study on the effect of added water could be informative.

Q6: My C-H activation/borylation reaction is not working. What should I check?

A: C-H borylation reactions are often robust but can fail due to directing group issues or specific inhibitors.

  • Causality: These reactions rely on a directing group to position the catalyst for C-H cleavage. If the directing group is sterically hindered or electronically incompatible, the reaction may fail. Additionally, the boron source can contain impurities.

  • Troubleshooting Specific to C-H Borylation:

    • Directing Group Compatibility: Ensure your directing group is known to be effective for the specific iridium catalyst system you are using. Strongly coordinating heterocycles in the substrate can sometimes outcompete the intended directing group, leading to catalyst poisoning or undesired regioselectivity.[7]

    • Boron Reagent Quality: Bis(pinacolato)diboron (B₂pin₂) and pinacolborane (HBpin) can degrade. Use a freshly opened bottle or purify the reagent if degradation is suspected.

    • Ligand Choice: The regioselectivity and efficiency of C-H borylation are highly dependent on the ligand used with the iridium precursor. A ligand-free system may work for some substrates, while others require a specific bipyridine or phosphine ligand.[8]

Q7: My photoredox reaction with an iridium photocatalyst is inefficient. What could be the cause?

A: Iridium photocatalysts can be deactivated through unique pathways initiated by light.

  • Causality: During the photocatalytic cycle, the catalyst itself can undergo in situ functionalization or ligand degradation, leading to a loss of its photophysical properties.[1]

  • Troubleshooting Specific to Photoredox Catalysis:

    • Light Source: Ensure your light source has the correct wavelength and intensity for your specific photocatalyst.

    • Degassing: Thoroughly degas the reaction mixture. Oxygen is an efficient quencher of the excited state of many photocatalysts.

    • Catalyst Loading: While higher catalyst loading might seem beneficial, it can sometimes lead to faster decomposition or inner filter effects. Optimize the catalyst loading.

    • Reaction Time: Monitor the reaction progress over time. If the reaction starts and then stops, it is a strong indication of catalyst deactivation.

G cluster_cycle Photocatalytic Cycle cluster_deactivation Deactivation Pathway Ir_III [Ir(III)] Ir_III_star *[Ir(III)] (Excited State) Ir_III->Ir_III_star hν (Light) Ir_II [Ir(II)] Ir_III_star->Ir_II SET with Sacrificial Donor Deactivated_Ir Deactivated Ir Species (e.g., alkylated ligand) Ir_III_star->Deactivated_Ir Radical Addition to Ligand Ir_II->Ir_III SET with Substrate Ir_II->Deactivated_Ir Dimerization

Caption: Deactivation pathway in a generic iridium photoredox cycle.

Section 3: Experimental Protocols

Protocol 1: Rigorous Solvent Purification and Degassing

Objective: To remove water, oxygen, and non-volatile impurities that can poison iridium catalysts.

Materials:

  • Solvent still or a column-based solvent purification system (e.g., Grubbs-type).

  • High-purity inert gas (Argon or Nitrogen).

  • Schlenk flasks or glovebox for collection.

Procedure:

  • System Setup: Ensure the solvent reservoir is filled with HPLC-grade solvent.

  • Drying:

    • Still: Add an appropriate drying agent (e.g., sodium/benzophenone for THF/ethers; CaH₂ for halogenated solvents). Reflux under a positive pressure of inert gas for several hours until the color indicator (for benzophenone) shows an anhydrous state.

    • Column System: The solvent is passed through columns of activated alumina and/or other drying agents.

  • Degassing: Rigorously sparge the solvent in the collection flask with an inert gas for 30-60 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles for the most stringent applications.

  • Collection & Storage: Collect the purified solvent in a dry Schlenk flask under an inert atmosphere or directly into a glovebox. Store over activated molecular sieves.

Protocol 2: Diagnostic Test for Catalyst Poisoning by a Reagent

Objective: To determine if a specific reagent (substrate, additive, etc.) contains inhibiting impurities.

Procedure:

  • Prepare a Stock Solution: In a glovebox, prepare a stock solution of your iridium catalyst and ligand (if applicable) in a known volume of purified, degassed solvent.

  • Pre-incubation: In a separate vial, add a small amount of the catalyst stock solution to an aliquot of the suspect reagent (dissolved in the same solvent). Allow this mixture to stir for 30-60 minutes at the reaction temperature.

  • Initiate Control Reaction: Set up a standard reaction using the catalyst stock solution and a known pure substrate. This is your positive control.

  • Initiate Test Reaction: After the pre-incubation period, add the known pure substrate to the vial containing the catalyst and the suspect reagent.

  • Monitor & Compare: Monitor the progress of both reactions (e.g., by TLC, GC, or LCMS). If the test reaction (Step 4) is significantly slower than the control reaction (Step 3), it strongly suggests the suspect reagent contains a catalyst poison.

Protocol 3: General Guidance on Catalyst Regeneration

Note: Regeneration of homogeneous iridium catalysts is often challenging and may not be economically viable on a lab scale. Re-synthesis or purchase of a fresh catalyst is typically the most reliable solution.[1] For supported or heterogeneous catalysts, regeneration is more common.

Objective: To restore the activity of a supported iridium catalyst deactivated by carbonaceous deposits (coking).

Materials:

  • Tube furnace with temperature and gas flow control.

  • Oxygen/inert gas mixture (e.g., 2% O₂ in N₂).

  • Hydrogen/inert gas mixture (e.g., 5% H₂ in N₂).

Procedure (based on a typical protocol for supported catalysts): [9]

  • Oxidative Treatment (Decoking): Place the deactivated catalyst in the tube furnace. Heat the catalyst under a slow flow of the oxygen/inert gas mixture to a temperature below 600°C. This step burns off carbonaceous residues.

  • Purge: Purge the system thoroughly with inert gas to remove all traces of oxygen.

  • Reduction: Switch to the hydrogen/inert gas mixture and heat the catalyst to 350-550°C. This reduces the oxidized iridium species back to their metallic, active form.

  • Halide Treatment (Optional Redisperson): For some systems, a subsequent treatment with a halogen-containing gas at high temperature is used to redisperse agglomerated iridium particles.

  • Final Reduction: Repeat the reduction step (Step 3) to ensure the catalyst is in its active state before use.

Disclaimer: This regeneration protocol is highly system-dependent and must be optimized for the specific catalyst and support. Always consult relevant literature for your specific system.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low catalytic activity of iridium complexes. BenchChem.
  • G. L. R. E. A. Antos. (1976). Regeneration procedure for iridium-containing catalyst.
  • BenchChem Technical Support Team. (2025).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. [Link]

  • Benchchem. (2025).
  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Aubry, T. J., et al. (2013). Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction. PubMed Central. [Link]

  • Barskiy, D. A., et al. (2022). Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement, and the role of co-ligands in the stabilization of the reversible method. PubMed Central. [Link]

  • ResearchGate. (n.d.). Iridium catalyzed C-H borylation. Common strategies to influence the regioselectivity. [Link]

  • Pfaltz, A., & Bell, S. (2004). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research.
  • Oro, L. A., et al. (2004).
  • Thompson, M. E., et al. (2016). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Advanced Catalyst Systems. (2024).
  • Lopez, O., & Padron, J. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI. [Link]

  • Aubry, T. J., et al. (2015). Examining Kinetics and Product Inhibition in the Catalytic Intramolecular Schmidt Reaction.
  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Chemistry. [Link]

  • MDPI. (2023).
  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. [Link]

  • Krska, S. W., et al. (2017). High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A Tutorial for Practical Applications.
  • ResearchGate. (2024). (PDF) Air‐Stable Bis‐Cyclometallated Iridium Catalysts for Ortho‐Directed C(sp)
  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (2023).
  • ResearchGate. (n.d.). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. [Link]

  • Cominetti, M. M. D., et al. (2024). Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. RSC Publishing. [Link]

  • C&CS. (n.d.).
  • DumeleLAB. (n.d.). Iridium-Catalyzed Borylation. [Link]

  • Tang, W., & Zhang, X. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics.
  • Wang, L., et al. (2024).
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (n.d.). Homogeneous Hydrogenation of Imines Catalyzed by Iridium Complexes. [Link]

  • Harvey Mudd College Chemistry. (2020). air sensitive reaction setup. YouTube. [Link]

  • Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol. (2021). Chemical Science.
  • M. T. R. D. D. M. Page. (2004).
  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. (2024).
  • Overcoming product inhibition in catalysis of the intramolecular Schmidt reaction. (2013). PubMed. [Link]

  • Borrowing hydrogen in water and ionic liquids: iridium-catalyzed alkylation of amines with alcohols. (2009).
  • Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. (2014). PubMed Central. [Link]

  • Case study on severe sulfur poisoning and carbon deposition of CCR catalyst. (2008).
  • Total synthesis of natural products via iridium c
  • The Sulfur Tolerance Investigation on Current Pd/Rh TWCs. (2011).
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). American Chemical Society.
  • Experimental study on sulfur poisoning characteristics of Cu-SSZ-13 SCR catalyst under diesel vehicle multivalent sulfur-containing exhaust atmosphere. (2021).
  • Oxidation resistance of hydrazine decomposition catalysts, Part I: Alumina-supported iridium catalyst. (2025).

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Technical Support Center: Enhancing the Stability of Iridium(I) Catalytic Species

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the stability of iridium(I) catalytic species. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for working with these powerful yet sensitive catalysts. Our goal is to equip you with the knowledge to diagnose and resolve common issues, ultimately leading to more robust and reproducible catalytic processes.

Introduction

Iridium(I) complexes are versatile catalysts employed in a wide array of organic transformations, including hydrogenations, C-H activations, and various coupling reactions. Their efficacy stems from the accessibility of multiple oxidation states and the ability to tune their steric and electronic properties through ligand modification.[1][2] However, the very reactivity that makes Ir(I) species so valuable also renders them susceptible to deactivation. Understanding the pathways of catalyst decomposition is paramount to designing stable systems and troubleshooting problematic reactions.[3][4]

This guide will delve into the common challenges associated with the stability of iridium(I) catalysts, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with iridium(I) catalysts.

Q1: My iridium-catalyzed reaction is sluggish or has stalled completely. What are the first things I should check?

A1: Low or no catalytic activity is a frequent issue and can often be traced back to several key areas. A systematic approach is recommended to identify the root cause.[3] The primary areas to investigate are:

  • Catalyst Integrity: Has the catalyst decomposed?

  • Purity of Reagents and Solvents: Are there any catalyst poisons present?

  • Reaction Conditions: Are the conditions optimal for the catalyst?

  • Substrate Issues: Is the substrate itself causing inhibition?[3]

Q2: How can I determine if my iridium(I) catalyst has decomposed?

A2: Catalyst deactivation can occur through several pathways, including oxidative addition, ligand degradation, or the formation of inactive dimers or clusters.[3][4]

  • Spectroscopic Analysis: Use Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ³¹P, ¹³C) to analyze the catalyst before and after the reaction. Comparing the spectra can reveal changes in the ligand sphere or the formation of new iridium species.[3]

  • Visual Inspection: The formation of black precipitates, often referred to as "iridium black," is a strong indicator of catalyst decomposition to metallic iridium.[4]

  • Fresh Catalyst Comparison: If you suspect decomposition, running the reaction with a freshly prepared or newly purchased batch of the catalyst can be a quick diagnostic tool.[3]

Q3: My solvents and reagents are high-purity grade. Could they still be inhibiting the reaction?

A3: Yes, even trace impurities in high-grade solvents and reagents can act as potent catalyst poisons.[3] Common culprits include:

  • Oxygen and Water: Many Ir(I) complexes are sensitive to air and moisture, leading to oxidation to inactive Ir(III) species or hydrolysis of the catalyst or ligands.[3][5] Rigorous exclusion of air and moisture using a glovebox or Schlenk line techniques is crucial.[5]

  • Sulfur Compounds: Sulfides and other sulfur-containing molecules can irreversibly bind to the iridium center, blocking the active site.[3]

  • Coordinating Species: Byproducts from the reaction, such as ammonia or primary amines generated from imine hydrolysis, can coordinate strongly to the iridium center and inhibit catalysis.[6][7]

Q4: How does the choice of ligand impact the stability of my iridium(I) catalyst?

A4: The ligand plays a critical role in both the reactivity and stability of the catalyst.[7][8]

  • Steric and Electronic Properties: Bulky ligands can protect the metal center from unwanted side reactions and prevent the formation of inactive dimers.[1] The electron-donating or -withdrawing nature of the ligand influences the electron density at the iridium center, affecting its susceptibility to oxidative addition and other deactivation pathways.[7][9]

  • Robustness: The ligand itself can degrade under harsh reaction conditions. Choosing ligands that are stable at the required temperature and in the presence of all reaction components is essential.[3] For instance, in some dehydrogenation reactions, pyridine-based ligands have shown enhanced stability compared to others.[8]

Troubleshooting Guide: Common Problems and Solutions

This section provides a more detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Conversion Catalyst Decomposition 1. Verify Catalyst Integrity: Use a fresh batch of catalyst. Characterize the used catalyst by NMR to identify decomposition products.[3] 2. Strict Inert Atmosphere: Ensure all manipulations are performed under a rigorously inert atmosphere (glovebox or Schlenk line) to exclude O₂ and H₂O.[3][5] 3. Ligand Selection: Consider using more robust or sterically bulky ligands to prevent dimerization or decomposition.[1][8]
Catalyst Poisoning 1. Purify Solvents and Reagents: Use a solvent purification system or distill solvents from appropriate drying agents.[5] 2. Remove Trace Impurities: Pass reagents through a plug of activated alumina or celite to remove polar impurities. 3. Identify Byproduct Inhibition: Analyze the reaction mixture for byproducts that could act as inhibitors (e.g., amines). If present, consider strategies to remove them as they form.[6]
Suboptimal Reaction Conditions 1. Temperature: Systematically vary the reaction temperature. While higher temperatures can increase rates, they can also accelerate catalyst decomposition.[7][10] 2. Concentration: Investigate the effect of substrate and catalyst concentration. Some reactions exhibit zero-order kinetics in the substrate, meaning the rate is independent of its concentration.[1] 3. Additives: Ensure all necessary additives (e.g., bases, acids, halide scavengers) are present in the correct stoichiometry.[1][3]
Formation of Inactive Iridium Species (e.g., Dimers, Clusters) Insufficient Ligand Steric Bulk 1. Modify Ligand: Employ ligands with greater steric hindrance around the metal center to physically block the approach of another catalyst molecule.[1]
Reaction Conditions Favoring Aggregation 1. Lower Catalyst Concentration: Reducing the concentration of the catalyst can disfavor bimolecular decomposition pathways. 2. Solvent Effects: The choice of solvent can influence catalyst aggregation. Screen different solvents to find one that better solvates the active species.[1]
Ligand Degradation Harsh Reaction Conditions 1. Lower Temperature: If possible, reduce the reaction temperature to minimize thermal degradation of the ligand.[10] 2. Alternative Ligands: Select ligands known for their thermal and chemical stability under the specific reaction conditions.[8]
Incompatibility with Reagents 1. Ligand Screening: Test a variety of ligands to find one that is compatible with all substrates and reagents. For example, some phosphine ligands can be susceptible to oxidation or other side reactions.
Oxidative Addition of Substrates or Solvents Electron-Rich Iridium Center 1. Use Electron-Withdrawing Ligands: Ligands that pull electron density away from the iridium center can make it less susceptible to oxidative addition.[11]
Reactive C-H or other bonds 1. Solvent Choice: Avoid solvents with easily activated C-H bonds if C-H activation is a potential deactivation pathway.[12]

Experimental Protocols

Protocol 1: Handling Air-Sensitive Iridium Catalysts using a Schlenk Line

This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and assemble it hot while flushing with a stream of inert gas (e.g., argon or nitrogen).[5]

  • Purging the System: Evacuate the assembled glassware on the Schlenk line and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to remove residual air and moisture.[5]

  • Adding Reagents: Add solid reagents under a positive pressure of inert gas. Add liquid reagents via a gas-tight syringe or cannula.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction, typically by using an oil bubbler.

  • Workup: Once the reaction is complete, quench it using appropriate air-free techniques until the products are no longer air-sensitive.[5]

Protocol 2: Solvent Degassing using the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved gases from solvents.[5]

  • Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

  • Pump: Once the solvent is completely frozen, open the flask to the vacuum line to remove the gases in the headspace.

  • Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times for optimal degassing.[5]

Visualizing Deactivation Pathways

The following diagrams illustrate common deactivation pathways for iridium(I) catalysts.

Deactivation_Pathways Active Ir(I) Catalyst Active Ir(I) Catalyst Inactive Ir(III) Species Inactive Ir(III) Species Active Ir(I) Catalyst->Inactive Ir(III) Species Oxidative Addition (e.g., O₂, Substrate) Inactive Dimer/Cluster Inactive Dimer/Cluster Active Ir(I) Catalyst->Inactive Dimer/Cluster Dimerization Degraded Ligand Species Degraded Ligand Species Active Ir(I) Catalyst->Degraded Ligand Species Ligand Degradation Coordinated Inhibitor Coordinated Inhibitor Active Ir(I) Catalyst->Coordinated Inhibitor Inhibitor Binding (e.g., NH₃, CO)

Caption: Common deactivation pathways for Iridium(I) catalysts.

Troubleshooting_Workflow start Low/No Catalytic Activity cat_integrity Verify Catalyst Integrity start->cat_integrity reagent_purity Assess Reagent/Solvent Purity cat_integrity->reagent_purity OK sol_cat Use Fresh Catalyst Handle under Inert Atmosphere cat_integrity->sol_cat Decomposed? conditions Review Reaction Conditions reagent_purity->conditions OK sol_reagent Purify/Degas Solvents Use High-Purity Reagents reagent_purity->sol_reagent Poisons Present? substrate Examine Substrate conditions->substrate OK sol_conditions Optimize Temperature, Concentration, Additives conditions->sol_conditions Sub-optimal? sol_substrate Check Substrate Purity Investigate Inhibition substrate->sol_substrate Inhibitory?

Caption: A systematic workflow for troubleshooting low catalytic activity.[3]

References

  • Johnson, C. E., & Eisenberg, R. (n.d.). Steroselective Oxidative Addition of Hydrogen to Iridium(I) Complexes. Kinetic Control Based on Ligand Electronic Effects. DTIC.
  • BenchChem. (2025). Troubleshooting low catalytic activity of iridium complexes. BenchChem.
  • (2019). Ligand Effect on the Stability of Water-Soluble Iridium Catalysts for High-Pressure Hydrogen Gas Production by Dehydrogenation of Formic Acid. PubMed.
  • (2020). Catalytic addition of C–H bonds across C–C unsaturated systems promoted by iridium( i ) and its group IX congeners. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D0CS00359J.
  • Choi, J., Wang, D. Y., Kundu, S., Choliy, Y., Emge, T. J., Krogh-Jespersen, K., & Goldman, A. S. (2011). Net oxidative addition of C(sp3)-F bonds to iridium via initial C-H bond activation. Science, 332(6037), 1545-1548. DOI: 10.1126/science.1200514. Retrieved from [Link]

  • (n.d.). Oxidative addition of unactivated epoxides to iridium(I) complexes. Formation of stable cis-hydridoformylmethyl and -acylmethyl complexes. Journal of the American Chemical Society.
  • (n.d.). Deactivation mechanisms of iodo-iridium catalysts in chiral amine racemization. Elibrary.
  • Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing.
  • (2025). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst.
  • (n.d.). Activation, Deactivation and Reversibility in a Series of Homogeneous Iridium Dehydrogenation Catalysts. ResearchGate. Retrieved from [Link]

  • (n.d.). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. ResearchGate. Retrieved from [Link]

  • Johnson, C. E., & Eisenberg, R. (n.d.). Stereoselective oxidative addition of hydrogen to iridium(I) complexes. Kinetic control based on ligand electronic effects. Journal of the American Chemical Society. Retrieved from [Link]

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  • BenchChem. (2025). Technical Support Center: Optimizing Iredium-Catalyzed Reactions. BenchChem.
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Reaction monitoring techniques for iridium catalysis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Reaction Monitoring for Iridium Catalysis

A-Level: For The Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively engaged in iridium-catalyzed reactions. It moves beyond basic protocols to address the nuanced challenges and troubleshooting scenarios encountered in a laboratory setting. Our focus is on providing in-depth, actionable intelligence to ensure the robustness and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the monitoring of iridium-catalyzed reactions.

Q1: My reaction shows low or no conversion. Where should I start troubleshooting?

A1: Low catalytic activity in iridium-catalyzed reactions often stems from four primary areas: the integrity of the catalyst, the purity of your reagents and solvents, the reaction conditions, or the substrate itself. A systematic troubleshooting approach is recommended.[1] Start by verifying the integrity of your iridium catalyst.

Q2: How can I tell if my iridium catalyst has decomposed?

A2: Catalyst deactivation is a frequent issue and can occur through several pathways, including degradation of the ligand, dimerization, or a change in the metal's oxidation state.[1][2] Spectroscopic analysis is a key troubleshooting step. Using NMR spectroscopy (e.g., ¹H, ³¹P), you can compare the spectrum of the used catalyst with that of a fresh sample to check its integrity.[1] If you suspect decomposition, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm this.[1]

Q3: Can high-grade solvents and reagents still inhibit my reaction?

A3: Yes, even trace impurities in high-grade materials can act as potent catalyst poisons.[1] These poisons can reduce the effectiveness of the catalyst by irreversibly binding to its active sites.[1][3] Common poisons include sulfur compounds, which are known to strongly bind to metal catalysts.[1]

Q4: My catalyst and reagents are pure. Could the reaction conditions be the issue?

A4: Sub-optimal reaction conditions are a common cause of poor performance.[1] Key parameters to re-evaluate include temperature, pressure, and concentration. The rate of reaction can be dependent on the substrate concentration, with some reactions exhibiting zero-order kinetics, meaning the rate is independent of the substrate's concentration.[1] It's also important to ensure any necessary additives, such as acids, bases, or silver salts, are present in the correct amounts, as these can be crucial for catalyst activation.[1][4]

Part 2: Troubleshooting Guides for Specific Monitoring Techniques

This section provides detailed troubleshooting for common analytical techniques used to monitor iridium-catalyzed reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring the solution-phase speciation of iridium complexes and tracking reaction kinetics.[5][6]

Common Problems & Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Poor Signal-to-Noise Ratio - Low concentration of catalyst or intermediates.- Paramagnetic species broadening signals.- Increase the number of scans.- Use a higher field strength spectrometer.- Employ cryoprobe technology if available.- For paramagnetic broadening, consider variable temperature NMR to find a temperature where signals are sharper.
Signal Overlap - Complex reaction mixture with multiple species.- Similar chemical environments for different protons or nuclei.- Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.- Use selective 1D experiments (e.g., 1D-TOCSY, 1D-NOESY) to isolate specific spin systems.- Adjust the solvent to induce differential chemical shifts.
Inconsistent Integration - Incomplete relaxation of nuclei between pulses.- Presence of solids in the NMR tube.- Increase the relaxation delay (d1) to at least 5 times the longest T1 of interest.- Filter the reaction aliquot before transferring it to the NMR tube.- Use a well-shimmed spectrometer to ensure a homogeneous magnetic field.
Reaction Occurring in the NMR Tube - The reaction is sensitive to the conditions within the spectrometer.- Ensure the temperature inside the NMR probe is precisely controlled and matches the intended reaction temperature.[7]- Acquire spectra quickly to minimize changes during acquisition.

Experimental Protocol: In Situ ¹H NMR Monitoring

  • In a glovebox, prepare a stock solution of the iridium catalyst and any co-catalysts or additives in a deuterated solvent.

  • In an NMR tube, dissolve the substrate in the same deuterated solvent.

  • Add an internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Initiate the reaction by adding the catalyst stock solution to the NMR tube.

  • Quickly cap the tube, invert it several times to mix, and insert it into the pre-heated or pre-cooled NMR spectrometer.

  • Acquire single-scan ¹H NMR spectra at regular time intervals.[7]

  • Process the spectra and integrate the signals of the reactants, products, and internal standard to determine their concentrations over time.

Logical Workflow for NMR Troubleshooting

cluster_sn Low S/N cluster_overlap Signal Overlap cluster_integration Inconsistent Integration start Poor NMR Data Quality check_sn Check Signal-to-Noise start->check_sn check_overlap Check Signal Overlap start->check_overlap check_integration Check Integration start->check_integration increase_scans Increase Scans check_sn->increase_scans higher_field Use Higher Field check_sn->higher_field use_2d_nmr Use 2D NMR check_overlap->use_2d_nmr change_solvent Change Solvent check_overlap->change_solvent increase_d1 Increase Relaxation Delay check_integration->increase_d1 filter_sample Filter Sample check_integration->filter_sample end_point Improved Data Quality increase_scans->end_point higher_field->end_point use_2d_nmr->end_point change_solvent->end_point increase_d1->end_point filter_sample->end_point

Caption: Troubleshooting workflow for common NMR issues.

Infrared (IR) Spectroscopy

In situ and operando IR spectroscopy are invaluable for observing changes in the coordination environment of the iridium center and for detecting the formation of key intermediates.[8][9][10]

Common Problems & Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Broad, Poorly Resolved Peaks - High concentration of absorbing species.- Solvent interference.- Dilute the reaction mixture.- Choose a solvent with a wider IR window in the region of interest.- Use Attenuated Total Reflectance (ATR) IR, which has a shorter path length.
Baseline Drift - Temperature fluctuations.- Changes in the refractive index of the solution.- Allow the system to thermally equilibrate before starting data acquisition.- Use a reference spectrum taken just before the reaction starts for background subtraction.- Employ advanced data processing techniques like baseline correction algorithms.
Difficulty Assigning Peaks - Presence of multiple, similar species.- Overlap of reactant, product, and catalyst signals.- Use isotopic labeling (e.g., ¹³CO, D₂) to identify specific vibrational modes.- Compare experimental spectra to theoretically calculated spectra (e.g., from DFT).- Utilize advanced chemometric analyses like Band Target Entropy Minimization (BTEM) to deconvolve spectra.[11]

Experimental Protocol: Operando IR Monitoring

  • Set up the reaction in a specialized IR cell that allows for heating, stirring, and gas flow.

  • Connect the IR spectrometer to the cell, ensuring a good seal.

  • Record a background spectrum of the solvent and catalyst before adding the substrate.

  • Initiate the reaction by adding the substrate and any other reagents.

  • Begin acquiring IR spectra at regular intervals.

  • Simultaneously, monitor the reaction products using an online technique like mass spectrometry or gas chromatography.[10]

Logical Flow for IR Peak Assignment

start Unassigned IR Peak compare_literature Compare to Literature Data start->compare_literature isotopic_labeling Perform Isotopic Labeling start->isotopic_labeling dft_calculations Run DFT Calculations start->dft_calculations compare_literature->isotopic_labeling No Match peak_assigned Peak Assigned compare_literature->peak_assigned Match Found isotopic_labeling->dft_calculations No Shift isotopic_labeling->peak_assigned Shift Observed dft_calculations->peak_assigned Calculation Confirms Assignment

Caption: A logical approach to assigning IR peaks.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

HPLC and GC are essential offline techniques for quantifying reactants, products, and byproducts, providing accurate conversion and yield data.

Common Problems & Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload.- Incompatible solvent between the sample and mobile phase.- Secondary interactions with the stationary phase.- Dilute the sample before injection.- Dissolve the sample in the mobile phase.- Add a modifier to the mobile phase (e.g., a small amount of acid or base) to suppress secondary interactions.
Irreproducible Retention Times - Fluctuations in temperature.- Changes in mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and degas it thoroughly.- Use a guard column and flush the column regularly.
Baseline Noise or Drift - Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp aging.- Purge the system to remove air bubbles.- Use high-purity solvents and filter the mobile phase.- Replace the detector lamp if necessary.

Experimental Protocol: Offline HPLC/GC Analysis

  • At specified time points, withdraw a small aliquot from the reaction mixture.

  • Immediately quench the reaction by adding a suitable quenching agent or by rapid cooling.

  • Dilute the quenched aliquot with a suitable solvent.

  • Add an internal standard for accurate quantification.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Inject the sample into the HPLC or GC system.

  • Analyze the resulting chromatogram to determine the concentration of each component.

Workflow for Chromatographic Method Development

start Develop HPLC/GC Method select_column Select Column start->select_column optimize_mobile_phase Optimize Mobile Phase/Carrier Gas select_column->optimize_mobile_phase optimize_temperature Optimize Temperature Program optimize_mobile_phase->optimize_temperature validate_method Validate Method optimize_temperature->validate_method end_point Method Ready for Use validate_method->end_point Successful Validation

Caption: Steps for developing a robust chromatographic method.

Part 3: Advanced Monitoring Strategies

For a deeper understanding of reaction mechanisms and catalyst behavior, consider employing advanced and complementary techniques.

  • Operando Spectroscopy: This involves the simultaneous measurement of catalytic performance and spectroscopic data under actual reaction conditions.[9][10][12][13] Combining techniques like IR or Raman spectroscopy with mass spectrometry allows for direct correlation between catalyst structure and activity.[10]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to intercept and characterize catalytic intermediates. Direct Analysis in Real Time (DART-MS) has also been developed for the quantitative monitoring of heterogeneous reactions.[14]

  • X-ray Absorption Spectroscopy (XAS): This technique provides information on the oxidation state and local coordination environment of the iridium center, which is crucial for understanding catalyst activation and deactivation pathways.[8][15]

  • Electrochemistry: For iridium-catalyzed photoredox reactions, electrochemical methods like cyclic voltammetry can be powerful for determining the redox potentials of intermediates and elucidating the catalytic cycle.[16]

By integrating these advanced techniques with the more common monitoring methods, a comprehensive picture of the iridium-catalyzed reaction can be obtained, leading to more efficient process optimization and a deeper mechanistic understanding.

References

  • Wim P. M. van Swaaij, J. C. M. S. Kinetic study of iridium(I) complexes as homogeneous hydrogenation catalysts. Eindhoven University of Technology.
  • Optimizing process control: Inline, Online, Atline, and Offline - Advanced Microfluidics. Advanced Microfluidics.
  • A Comparative Guide to Spectroscopic Methods for Monitoring Iridium-Catalyzed Reactions - Benchchem. BenchChem.
  • (PDF) Operando spectroscopic observation of dynamic-coupling oxygen on single-atomic iridium catalyst for acidic water oxidation - ResearchGate.
  • Mwansa, J. M., & Page, M. I. (2020). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 10(2), 358-384.
  • Troubleshooting low catalytic activity of iridium complexes - Benchchem. BenchChem.
  • Catalyst Deactiv
  • Monitoring and Assessing Iridium-Promoted Photoredox Catalysis by Electrochemistry - ACS Publications.
  • Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction.
  • Highly active nano-sized iridium catalysts: synthesis and operando spectroscopy in a proton exchange membrane electrolyzer - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • ¹H NMR spectra for monitoring the hydride intermediate. - ResearchGate.
  • Iridium-Catalyzed Hydrogen Production from Hydrosilanes and W
  • Detailed Examination of Operando Spectroscopy. (2024). AZoM.com.
  • Catalyst deactivation during water electrolysis: Understanding and mitig
  • Utilizing on- and off-line monitoring tools to follow a kinetic resolution step during flow synthesis | Request PDF - ResearchGate.
  • The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis - PMC.
  • Computer vision for non-contact monitoring of catalyst degradation and product formation kinetics - PMC - PubMed Central.
  • ³¹P-Solid-State NMR Characterization and Catalytic Hydrogenation Tests of Novel heterogenized Iridium-Catalysts - TUbiblio - TU Darmstadt. Technische Universität Darmstadt.
  • Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Scattering | Journal of the American Chemical Society.
  • Catalysis and Operando IR Spectroscopy | ORNL.
  • Mechanistic Investigations of Imine Hydrogenation Catalyzed by Cationic Iridium Complexes | Request PDF - ResearchGate.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH.
  • Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00059H. Royal Society of Chemistry.
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study | Organometallics - ACS Publications.
  • In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis - ACS Publications.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
  • In Situ X-ray Spectroscopy of the Electrochemical Development of Iridium Nanoparticles in Confined Electrolyte | The Journal of Physical Chemistry C - ACS Publications.
  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(5), 349-357.
  • (PDF) In-situ spectroscopic observation of dynamic-coupling oxygen on atomically dispersed iridium electrocatalyst for acidic water oxidation - ResearchGate.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics.
  • Performance of homogeneous catalysts viewed in dynamics - RSC Publishing. Royal Society of Chemistry.
  • Monitoring of heterogeneous catalyst action by infrared spectroscopy - 2021. Wiley Analytical Science.
  • Watching Alkaline Phosphatase Catalysis Through Its Vibr
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
  • Current Challenges in C
  • Catalyst deactivation Common causes - AmmoniaKnowHow. AmmoniaKnowHow.
  • (PDF) In Situ Monitoring of Nanoparticle Formation during Iridium‐Catalysed Oxygen Evolution by Real‐Time Small Angle X‐Ray Scattering - ResearchGate.
  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations | ACS Catalysis - ACS Publications.
  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry - MDPI. MDPI.
  • The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis | Chemical Reviews.

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Technical Support Center: Iridium Catalyst Performance & Longevity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Critical Impact of Temperature and Pressure

Welcome to the technical support center for iridium-based catalysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of catalyst stability. This guide is structured to address the most common challenges and questions researchers face regarding the lifetime of iridium catalysts, focusing specifically on the interplay between temperature and pressure. We will move from foundational questions to advanced troubleshooting and mechanistic discussions.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions about the operational boundaries of iridium catalysts.

Q1: What is the primary effect of increasing temperature on my iridium catalyst's lifetime?

A: Temperature is a double-edged sword in catalysis. While increasing temperature generally accelerates reaction rates, excessively high temperatures are a primary driver of catalyst deactivation.[1] The most common thermally-induced deactivation mechanism for supported iridium catalysts is sintering , a process where the finely dispersed iridium nanoparticles migrate and agglomerate into larger, less active particles.[2] This leads to an irreversible loss of active surface area.[2] Furthermore, high temperatures can promote undesirable side reactions, cause degradation of the catalyst's support material, or lead to the decomposition of essential ligands in homogeneous iridium complexes.[1][3]

Q2: How does operating at high pressure typically influence catalyst stability?

A: The effect of pressure is highly dependent on the specific reaction system. For some reactions, such as certain hydrogenations, increased pressure can enhance catalyst stability and activity by favoring the desired reaction pathway and maintaining the catalyst in its active state. However, in other systems, like the dehydrogenation of formic acid, high-pressure conditions have been shown to accelerate catalyst deactivation. This can be due to several factors, including increased concentration of inhibiting species, promotion of inactive catalyst dimer formation, or pressure-induced changes in the catalyst's coordination sphere.[4] It is crucial to understand that pressure does not act in isolation; its effects are coupled with temperature and the chemical environment.

Q3: Are there general "safe" operating windows for temperature and pressure with iridium catalysts?

A: Unfortunately, there is no universal "safe" window. The optimal conditions are intrinsically linked to the specific catalytic system, including the nature of the iridium species (e.g., metallic, oxide, or molecular complex), the type of support material, the reactants, and the solvent.[5][6] For example, unsupported iridium black used for the oxygen evolution reaction (OER) in acidic media faces different stability challenges than a homogeneous iridium pincer complex used for alkane dehydrogenation.[7][8] Determining the optimal window requires careful experimental design, starting with milder conditions and systematically increasing temperature and pressure while monitoring catalyst performance and stability.

Q4: What are the first analytical signs that my catalyst is deactivating due to thermal or pressure-induced stress?

A: The most immediate sign is a decline in catalytic activity (e.g., lower conversion or turnover frequency) over time under constant conditions. Other key indicators include:

  • Loss of Selectivity: The catalyst begins to favor the formation of undesired byproducts.

  • Changes in Physical Appearance: For heterogeneous catalysts, this could be a change in color or texture of the catalyst bed.

  • Spectroscopic Changes: For homogeneous catalysts, techniques like NMR spectroscopy can reveal ligand degradation or the formation of inactive dimeric species.[9][10]

  • Microscopic Analysis: Post-reaction Transmission Electron Microscopy (TEM) can directly visualize nanoparticle agglomeration (sintering) in heterogeneous catalysts.

  • Metal Leaching: Analysis of the reaction solution using Inductively Coupled Plasma (ICP) techniques can quantify the dissolution of iridium from the support, a common issue in acidic environments, especially at high potentials and temperatures.[11]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This guide provides a systematic approach to diagnosing and resolving common issues encountered during experimentation.

Problem: My reaction rate has dropped significantly after increasing the temperature.

  • Probable Cause: You are likely observing thermally-induced catalyst deactivation, with the most probable mechanism being sintering of the iridium nanoparticles.[2] At elevated temperatures, surface atoms and even whole crystallites gain enough mobility to migrate across the support surface and coalesce into larger, thermodynamically more stable particles, which drastically reduces the active surface area available for catalysis.[2]

  • Troubleshooting & Solution:

    • Confirm Sintering: Analyze the spent catalyst using TEM to compare nanoparticle size distribution against the fresh catalyst. An increase in the average particle size is a clear indicator of sintering.

    • Optimize Temperature: Systematically lower the reaction temperature in increments to find the highest possible rate that does not induce significant deactivation over your desired timescale.

    • Enhance Metal-Support Interaction: The stability of nanoparticles against sintering is often linked to their interaction with the support.[5] Consider using a different support material (e.g., certain metal oxides like TiO₂) or a support with a crystal structure that promotes strong metal-support interactions to anchor the iridium particles.[6][12]

    • Introduce Stabilizing Agents: In some cases, adding dopants or promoters to the catalyst formulation can inhibit sintering. For example, oxides of Ba, Ca, or Sr have been shown to trap mobile iridium oxide species at high temperatures, preventing agglomeration.[13]

Problem: Increasing system pressure unexpectedly accelerated catalyst deactivation.

  • Probable Cause: This counterintuitive result often points to a deactivation mechanism that is promoted by a higher concentration of a specific chemical species. This could be a product that inhibits the catalyst, a reactant that leads to poisoning, or the formation of an inactive catalyst state that is favored at high pressure. For instance, in formic acid dehydrogenation, high H₂ pressure can lead to hydrogen poisoning. In other systems, increased pressure can facilitate the dimerization of active monomeric complexes into inactive dimers.[4]

  • Troubleshooting & Solution:

    • Investigate the Mechanism: Use in situ or operando spectroscopic techniques (like high-pressure IR or NMR) to identify the catalyst species present under operating conditions. This can help determine if an inactive state is being formed.[14]

    • Modify Ligand Environment: For homogeneous catalysts, the ligand structure is critical. A bulkier ligand can sterically hinder the dimerization pathway.[4]

    • Adjust Reactant Concentrations: If a reactant or product is suspected to be the poisoning agent, altering the feed stoichiometry or removing the product as it forms (e.g., via a gas sweep) may mitigate the issue.

    • Kinetic Modeling: Develop a kinetic model that includes a term for deactivation.[15][16][17] This can help elucidate whether the deactivation is dependent on reactant, product, or total pressure and guide process optimization.

Section 3: In-Depth Deactivation Mechanisms

Understanding the underlying chemical and physical processes is key to designing robust catalytic systems.

Mechanism 1: Sintering (Thermal Agglomeration)

Sintering is the most prevalent deactivation mechanism for supported metal catalysts at high temperatures. The driving force is the reduction of the high surface free energy of small nanoparticles.

  • DOT Diagram: Sintering Pathways

    Sintering_Mechanisms cluster_main High Temperature Condition A Dispersed Ir Nanoparticles on Support B Atomic Migration (Ostwald Ripening) A->B Atoms detach, diffuse, and re-deposit on larger particles C Crystallite Migration (Coalescence) A->C Whole crystallites migrate and merge D Sintered (Large) Ir Particle (Reduced Surface Area) B->D C->D

    Caption: Key mechanisms of iridium catalyst sintering under thermal stress.

Mechanism 2: Dissolution and Leaching

In liquid-phase reactions, particularly in corrosive media like acids, the iridium itself can be oxidized and dissolve into the solution.[18][19] This is a major concern in electrocatalysis, such as the oxygen evolution reaction (OER) in PEM water electrolyzers, where high anodic potentials, acidic conditions, and elevated temperatures create a harsh environment.[20][21]

  • Key Factors:

    • Potential: Higher electrochemical potentials increase the driving force for iridium oxidation and dissolution.[11]

    • pH: Iridium stability is highly pH-dependent, with increased dissolution often observed in strongly acidic or alkaline media.[11]

    • Temperature: Elevated temperatures accelerate the kinetics of dissolution.[22]

    • Catalyst Structure: Amorphous, hydrous iridium oxides often show higher initial activity but are less stable against dissolution than their crystalline rutile IrO₂ counterparts.[19][23]

Mechanism 3: Poisoning and Fouling
  • Poisoning: This occurs when impurities from the feedstock strongly and often irreversibly bind to the active sites of the iridium catalyst, blocking them from reactants.[9] Common poisons include compounds containing sulfur, nitrogen, or halogens.[9]

  • Fouling: This involves the physical deposition of substances onto the catalyst surface. In hydrocarbon processing, this is often "coking," where carbonaceous residues form and cover the active sites.[24] Fouling is sometimes reversible through regeneration.[24]

  • DOT Diagram: Troubleshooting Catalyst Deactivation

    Troubleshooting_Workflow start Low/No Catalytic Activity Observed cond1 Was Temperature or Pressure Increased? start->cond1 cond2 Is the Reaction in Liquid Phase? cond1->cond2 No proc1 Analyze for Sintering (TEM) or Ligand Degradation (NMR) cond1->proc1 Yes cond3 Is Feedstock Purity a Concern? cond2->cond3 No proc2 Analyze Liquid for Leached Iridium (ICP-MS) cond2->proc2 Yes proc3 Analyze for Poisons (e.g., Sulfur) or Coke (TGA/TPO) cond3->proc3 Yes sol1 Optimize Conditions (Lower Temp/Pressure) Improve Catalyst/Support proc1->sol1 sol2 Use More Stable Catalyst Form (e.g., Crystalline Oxide) Modify pH proc2->sol2 sol3 Purify Feedstock Regenerate Catalyst proc3->sol3

    Caption: A decision workflow for diagnosing the root cause of catalyst deactivation.

Section 4: Protocols for Lifetime Extension & Regeneration

Proactive measures and restorative procedures can significantly extend the useful life of an iridium catalyst.

Protocol 1: General Catalyst Regeneration (for Coke/Fouling)

This protocol is adapted from established procedures for regenerating supported noble metal catalysts that have been deactivated by carbonaceous deposits ("coke").[24][25]

Objective: To remove coke deposits and redisperse agglomerated iridium particles.

Materials: Deactivated catalyst, quartz tube furnace, gas flow controllers (for O₂/N₂ and H₂/N₂), halogen-containing gas source (e.g., diluted Cl₂ in N₂ - USE WITH EXTREME CAUTION ).

Procedure:

  • Coke Burn-off (Calcination):

    • Place the coked catalyst in the tube furnace.

    • Heat the catalyst under a flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂) to a temperature below 600°C. The temperature should be ramped slowly to avoid excessive heat that can cause severe sintering.

    • Hold at this temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases, indicating complete removal of carbon deposits.[24]

  • Reduction:

    • Purge the system thoroughly with an inert gas (N₂ or Ar).

    • Introduce a flow of hydrogen gas (e.g., 5-10% H₂ in N₂) and heat to an elevated temperature (e.g., 400-500°C) to reduce the oxidized iridium back to its metallic state.[24]

  • Redispersion (Oxychlorination - Advanced/Hazardous Step):

    • This step is highly effective but involves hazardous materials and should only be performed with appropriate safety measures (e.g., fume hood, scrubber).

    • After reduction, cool the catalyst to around 300°C under an inert atmosphere.

    • Introduce a carefully controlled flow of a gas containing an elemental halogen (e.g., chlorine) to form mobile iridium chloride species that can redistribute over the support surface.[24]

  • Final Reduction:

    • Repeat the reduction step (Step 2) to convert the dispersed iridium chloride species back to the active metallic form.[24] The catalyst should now have regained a significant portion of its initial activity.

Data Summary: Temperature & Pressure Effects

The following tables summarize the general impact of temperature and pressure on iridium catalyst lifetime.

Table 1: Impact of Temperature on Iridium Catalyst Performance

Temperature Range Effect on Activity Common Deactivation Mechanism(s) Mitigation Strategy
Low to Moderate Rate increases with temperature (Arrhenius behavior) Minimal deactivation Operate within this kinetically-controlled regime.
High Initial rate is high but declines rapidly Sintering, Support Degradation, Ligand Decomposition[1][2] Lower temperature, improve metal-support interaction, select more stable ligands.[3][5]

| Very High | Severe and rapid deactivation | Gross sintering, catalyst volatilization, support phase change.[26][27] | Redesign catalyst and process for lower temperature operation. |

Table 2: Impact of Pressure on Iridium Catalyst Performance

Pressure Level Typical Effect on Activity/Lifetime Potential Deactivation Mechanism(s) Mitigation Strategy
Low May be rate-limiting - Increase pressure to a non-deactivating level.
Moderate Often optimal for activity and stability - Identify and operate within the optimal pressure window.

| High | Can enhance or decrease lifetime (system-dependent) | Hydrogen poisoning, inactive dimer formation, accelerated side reactions.[4] | In situ analysis to identify mechanism, modify ligand design, adjust feed composition.[14] |

Section 5: References

  • Vertex AI Search. Operando Analysis of Underlying Mechanisms of Reversible Deactivation and Reactivation of Iridium-Based OER Catalysts. Available at:

  • Google Patents. US3937660A - Regeneration procedure for iridium-containing catalyst. Available at:

  • Benchchem. Troubleshooting low catalytic activity of iridium complexes. Available at:

  • RSC Publishing. Operando X-ray characterization of high surface area iridium oxides to decouple their activity losses for the oxygen evolution reaction. Available at:

  • ScienceDirect. Unveiling the pressure dependent deactivation mechanism of iridium-based catalysts for hydrogen production from formic acid aque. Available at:

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Technical Support Center: Overcoming Substrate Inhibition in Iridium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iridium Catalysis. As Senior Application Scientists, we understand that unexpected kinetic profiles can be a significant hurdle in reaction optimization and scale-up. One of the more counterintuitive phenomena is substrate inhibition, where adding more of a key starting material actually slows the reaction down.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of this issue and practical, field-tested strategies to diagnose and overcome it. We will move from the fundamental principles to actionable troubleshooting and detailed experimental protocols.

Part I: Frequently Asked Questions - The "What" and "Why"

This section addresses the foundational concepts of substrate inhibition. Understanding the underlying mechanisms is the first step toward a rational solution.

Q1: What exactly is substrate inhibition in the context of iridium catalysis?

Substrate inhibition is a kinetic phenomenon where the reaction rate decreases after the substrate concentration surpasses an optimal level.[1][2] Instead of observing a classic Michaelis-Menten curve that plateaus at a maximum velocity (Vmax), the rate rises to a peak and then descends.[1][3] In iridium catalysis, this often occurs when the substrate itself binds to the catalyst or a key catalytic intermediate in a non-productive or inhibitory manner, effectively sequestering the active catalyst.[4]

Q2: What are the common mechanistic models for substrate inhibition?

While the exact mechanism is system-dependent, a prevalent model involves the formation of an unproductive ternary complex.[3][5] In the context of an iridium catalyst, this can be visualized as:

  • Productive Binding: One molecule of the substrate (S) binds to the active iridium catalyst ([Ir]) to form the productive complex ([Ir]-S), which proceeds through the catalytic cycle to yield the product (P).

  • Inhibitory Binding: At high concentrations, a second substrate molecule binds to a catalytic intermediate. This can happen in several ways, such as the formation of a bis-substrate complex (e.g., [Ir(S)₂]) that is either catalytically inactive or significantly less active than the mono-substrate complex.[5] This off-cycle complex effectively lowers the concentration of the catalyst available for the productive cycle.[6][7] Another proposed mechanism involves the substrate binding to the enzyme-product complex, which blocks product release and halts the catalytic cycle.[8][9]

G Ir Active [Ir] Catalyst IrS Productive [Ir]-S Complex Ir->IrS + S (Productive Binding) S1 Substrate (S) Product Product (P) IrS->Product Turnover IrS2 Unproductive [Ir]-S₂ Complex (Inhibited) IrS->IrS2 + S (High Conc.) (Inhibitory Binding) Product->Ir Regeneration S2 Excess Substrate (S)

Caption: Mechanism of substrate inhibition via an unproductive complex.

Q3: How can I visually identify substrate inhibition from my reaction data?

The most definitive method is a kinetic study where you plot the initial reaction rate against a wide range of substrate concentrations.

  • Normal (Michaelis-Menten) Kinetics: The rate increases and then plateaus, forming a hyperbolic curve.

  • Substrate Inhibition: The rate increases, reaches a maximum at an optimal substrate concentration, and then decreases as the concentration is further increased.[2][3]

Concentration of Substrate (M)Reaction Rate (Typical Kinetics)Reaction Rate (Substrate Inhibition)
0.050.500.50
0.100.800.85
0.200.951.00 (Optimal)
0.401.000.75
0.801.000.40
1.601.000.15

Hypothetical data shown for illustrative purposes.

Q4: Are specific types of substrates or iridium catalysts more prone to this issue?

Yes. Substrate inhibition is more likely when the substrate possesses strong coordinating groups (e.g., pyridines, primary amines, some heterocycles) that can bind tenaciously to the iridium center.[10][11] If the directing group on a substrate binds too strongly, it can decrease the turnover frequency and inhibit productive catalysis.[11] Similarly, catalysts with open coordination sites or labile ligands may be more susceptible to forming these inhibitory bis-substrate complexes. The electronic properties of the ligands on the iridium catalyst also play a crucial role; tuning these can sometimes mitigate the issue.[12]

Part II: Troubleshooting Guide - Diagnosis and Resolution

This section provides a systematic, question-driven approach to solving substrate inhibition in the lab.

G start Observation: Reaction rate drops at high substrate concentration. q1 Is it inhibition or decomposition? start->q1 a1_exp Experiment: Run reaction at high [S]. After rate drops, dilute mixture to optimal [S]. q1->a1_exp q2 Did the rate recover upon dilution? a1_exp->q2 a2_yes Conclusion: Substrate Inhibition is likely. The catalyst is still active. q2->a2_yes Yes a2_no Conclusion: Catalyst decomposition or product inhibition is likely. q2->a2_no No sol1 Primary Solution: Implement Slow Addition Protocol to maintain low, optimal [S]. a2_yes->sol1 sol2 Alternative Solutions: 1. Lower overall substrate concentration. 2. Optimize temperature/solvent. 3. Screen different ligands. sol1->sol2 If impractical

Caption: Troubleshooting workflow for suspected substrate inhibition.

Q1: My reaction rate is dropping at high substrate concentrations. How do I confirm it's substrate inhibition and not catalyst decomposition?

This is a critical diagnostic step. Catalyst decomposition at high substrate concentration can mimic the kinetic profile of substrate inhibition.

The Causality: Substrate inhibition is a reversible process based on equilibrium.[13] An inhibited catalyst is not a dead catalyst. In contrast, decomposition is typically irreversible.

Diagnostic Experiment:

  • Run the reaction at a high, inhibitory substrate concentration until the rate slows significantly.

  • Take an aliquot of this reaction mixture and dilute it with additional solvent to bring the substrate concentration back down to the pre-determined optimal level (the peak of the rate vs. [S] curve).

  • Monitor the reaction rate of this diluted aliquot.

Interpreting the Results:

  • Rate Recovers: If the catalytic activity is restored upon dilution, you have strong evidence for reversible substrate inhibition.

  • Rate Does Not Recover: If the catalyst remains inactive, irreversible decomposition or strong product inhibition is the more likely culprit.[14]

Q2: I've confirmed substrate inhibition. What is the first and most effective strategy to overcome it?

The most direct and broadly applicable solution is to maintain a low, steady-state concentration of the substrate throughout the reaction. This is best achieved through a slow addition protocol .[15]

The Causality: By adding the substrate slowly over an extended period, you prevent its concentration from ever reaching the inhibitory threshold. The catalyst can then process the substrate as it becomes available, maximizing turnover and preventing the formation of the off-cycle, inactive [Ir]-S₂ complex. This strategy is widely used to manage reactions involving highly reactive or inhibitory reagents.[15]

Q3: Slow addition isn't practical for my process. What other strategies can I employ?

If slow addition is not feasible (e.g., for large-scale manufacturing or high-throughput screening), several other parameters can be adjusted:

  • Lower Overall Concentration: The simplest approach is to run the reaction at a lower substrate concentration that is below the inhibitory threshold. This is often a trade-off, as it may lead to longer reaction times to achieve full conversion.

  • Temperature Optimization: Temperature affects the equilibrium constants of both productive and inhibitory binding.[5] Systematically screen temperatures. Sometimes, a lower or higher temperature can shift the equilibrium away from the unproductive complex. However, be mindful that higher temperatures can also accelerate catalyst decomposition.[10]

  • Ligand Modification: The electronic and steric properties of the ligands on the iridium center are paramount.[16][17] Changing the ligand can fundamentally alter the catalyst's susceptibility to inhibition.

    • Increase Steric Bulk: A bulkier ligand may physically prevent a second substrate molecule from coordinating.

    • Tune Electronics: Ligands with different electron-donating or -withdrawing properties can change the affinity of the iridium center for the substrate, potentially disfavoring the inhibitory binding event.[12] A screening of several ligands is a powerful, albeit more resource-intensive, strategy.[18]

Part III: Experimental Protocols
Protocol 1: Kinetic Analysis to Diagnose Substrate Inhibition

This protocol allows you to generate the data needed to plot reaction rate versus substrate concentration.

  • Preparation: Prepare stock solutions of your iridium catalyst, substrate, and all other reagents. Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: Set up a series of parallel reactions in vials or a parallel reactor. Each reaction should have an identical concentration of the catalyst and all other reagents except for the substrate .

  • Substrate Concentration Range: The substrate concentrations should span a wide range, from very low (e.g., 0.1x the expected optimal) to very high (e.g., 10x the expected optimal). A logarithmic dilution series is often efficient.[3]

  • Initiation and Sampling: Initiate all reactions simultaneously by adding the final reagent (often the catalyst or substrate). Take samples from each reaction at regular time intervals (e.g., every 5, 10, 20, 40, 60 minutes).

  • Quenching and Analysis: Immediately quench the reaction in each sample (e.g., by exposing to air or adding a suitable quenching agent). Analyze the samples by a quantitative method (e.g., GC, HPLC, or ¹H NMR with an internal standard) to determine the percent conversion.

  • Data Processing: For each substrate concentration, plot percent conversion versus time. The initial rate is the slope of the linear portion of this curve (typically the first 10-20% conversion).

  • Final Plot: Plot the calculated initial rate (Y-axis) against the substrate concentration (X-axis). The shape of this curve will reveal the kinetic behavior.

Protocol 2: General Procedure for Slow Substrate Addition

This protocol describes a typical lab-scale setup using a syringe pump.

  • Reaction Vessel Setup: In a round-bottom flask equipped with a stir bar and under an inert atmosphere, add the solvent, the iridium catalyst, and all other reagents except the substrate that causes inhibition.

  • Syringe Pump Setup: Prepare a stock solution of the inhibitory substrate in the reaction solvent. Load this solution into a gas-tight syringe and mount it on a syringe pump.[15]

  • Connecting to the Reactor: Connect the syringe to the reaction flask via a long needle that pierces the septum, with the tip of the needle positioned below the surface of the reaction mixture to ensure immediate mixing.

  • Initiate Addition: Begin stirring the reaction mixture and start the syringe pump. The addition rate should be set to dispense the substrate solution over the desired reaction time (e.g., add 5 mL over 5 hours at a rate of 1 mL/hour).

  • Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them as described in Protocol 1. The goal is to see a steady conversion to the product without the rate drop-off observed in the batch reaction.

References
  • Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis. Chemical Science (RSC Publishing).
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  • addressing substrate inhibition in enzymatic reactions with L-Mannose. Benchchem.
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  • Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions. University of Strathclyde.
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  • Novel iridium (III)-derived organometallic compound for the inhibition of human platelet activation. NIH.
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  • What is Substrate Inhibition | Notes in description. YouTube. Available at: [Link]

  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir- (pyridinylmethyl). Unavailable.
  • Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. PMC - NIH.
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  • Iridium-catalyzed enantioselective alkynylation and kinetic resolution of alkyl allylic alcohols. PMC - NIH.
  • Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter. PMC - NIH.
  • Ligand design for palladium and iridium selective catalysts. Universitat Rovira i Virgili.
  • ASAP (As Soon As Publishable). ACS Publications - American Chemical Society.
  • Kinetic and inhibition studies on substrate channelling in the bifunctional enzyme catalysing C-terminal amidation. PMC - NIH.
  • The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol. New Era Instruments.
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Validation & Comparative

A Comparative Guide to Iridium Precatalysts in Hydrogenation: [Ir(C₂H₄)₂Cl]₂ vs. [Ir(COD)Cl]₂

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-catalyzed hydrogenation is a cornerstone of modern synthetic chemistry, offering high activity and selectivity for the reduction of a wide array of functional groups.[1] The choice of the iridium precatalyst is a critical parameter that dictates the efficiency, speed, and outcome of these reactions. Two of the most ubiquitous precatalysts are chloro-bridged dimers: bis(ethylene)iridium(I) chloride dimer, [Ir(C₂H₄)₂Cl]₂, and bis(1,5-cyclooctadiene)iridium(I) chloride dimer, [Ir(COD)Cl]₂. While both serve as effective sources of catalytically active Iridium(I) species, their performance characteristics differ significantly due to the nature of their olefin ligands.

This in-depth guide provides a technical comparison of these two precatalysts, synthesizing mechanistic insights with experimental data to inform catalyst selection for hydrogenation applications.

Molecular Properties and Handling

A foundational understanding of the physical and chemical properties of each dimer is essential for its effective use. While structurally similar as chloro-bridged dimers, the differing olefin ligands—ethylene vs. 1,5-cyclooctadiene (COD)—impart distinct characteristics.

Property[Ir(C₂H₄)₂Cl]₂[Ir(COD)Cl]₂
Formula Weight 599.5 g/mol 671.7 g/mol
Appearance Orange-red solidOrange-red solid
Key Ligand Ethylene (C₂H₄)1,5-Cyclooctadiene (C₈H₁₂)
Ligand Lability Highly labile; gaseousLess labile; requires hydrogenation for removal
Solubility Soluble in chlorinated solvents (e.g., DCM, DCE)Soluble in chlorinated solvents (e.g., DCM, DCE)
Stability Air-sensitive, best handled under inert atmosphereMore robust, but best handled under inert atmosphere

The most critical distinction lies in the lability of the olefin ligands. Ethylene is a simple, gaseous alkene that is easily displaced from the iridium center. In contrast, the chelating 1,5-cyclooctadiene (COD) ligand binds more strongly and typically requires removal via hydrogenation before the iridium center can become fully catalytically active.[2] This fundamental difference is the primary driver of their varied performance in catalytic hydrogenations.

Mechanism of Precatalyst Activation

The journey from a stable precatalyst dimer to a catalytically active monomeric species is a crucial phase of the reaction. The efficiency of this activation step directly impacts reaction kinetics. Both dimers first react with ancillary ligands (L), such as phosphines, to cleave the chloride bridges and form monomeric [Ir(L)₂(olefin)Cl] species. The subsequent dissociation of the olefin ligands frees up coordination sites for substrate and hydrogen activation.

G

As illustrated in Figure 1, the activation of [Ir(C₂H₄)₂Cl]₂ is typically rapid. The weakly bound ethylene ligands are easily displaced, often by gentle purging with an inert gas or under the reaction conditions, leading to the swift formation of the active catalytic species.

Conversely, the activation of [Ir(COD)Cl]₂ is often characterized by an induction period .[3] During this phase, the catalyst hydrogenates its own COD ligand to cyclooctene and subsequently cyclooctane, which are less strongly coordinating and can then dissociate.[2] This process consumes hydrogen and time before the catalyst can engage with the target substrate, a critical consideration for reaction optimization and kinetics studies.

Performance in Homogeneous Hydrogenation

The differences in activation translate directly to observable performance metrics in catalytic hydrogenation.

Activation Speed and Induction Periods
  • [Ir(C₂H₄)₂Cl]₂ : This precatalyst is favored for reactions requiring rapid initiation. The absence of a significant induction period allows for more predictable reaction profiles and is advantageous in high-throughput screening or when reaction times are critical.

  • [Ir(COD)Cl]₂ : The requisite hydrogenation of the COD ligand means that reactions using this precatalyst often exhibit a lag phase.[2] While effective, this induction period can complicate kinetic analysis and may be undesirable for certain time-sensitive processes. Some protocols circumvent this by performing a "pre-hydrogenation" step to activate the catalyst before adding the primary substrate.

Substrate Scope and Selectivity

Both precatalysts are highly versatile and, once activated to the same monomeric species, generally exhibit similar reactivity and selectivity profiles for a broad range of substrates, including olefins, imines, ketones, and heteroarenes.[1][4] The choice between them is therefore less about substrate compatibility and more about the desired reaction kinetics and conditions.

However, for highly sensitive or reactive substrates, the rapid, clean activation of the ethylene complex may offer an advantage by minimizing potential side reactions that could occur during the longer, higher-temperature activation sometimes required for the COD complex.

Comparative Experimental Data

The following table summarizes representative data from the literature, comparing the performance of catalyst systems derived from both precatalysts for the hydrogenation of various substrates.

SubstratePrecatalystLigandH₂ PressureTimeConversion/YieldReference
Trisubstituted Olefin[Ir(COD)Cl]₂Chiral N,P Ligand50 bar16 h>99% Conv.[5]
Conjugated Enone[Ir(COD)Cl]₂Chiral N,P Ligand50 bar16 h>99% Yield[6]
Isoquinoline[Ir(COD)Cl]₂Josiphos Ligand60 bar24 h85% Yield[7]
Terminal Alkyne (Transfer)[Ir(COD)Cl]₂DPPEN/A (EtOH)20 h95% Yield[8]
Ethylene[Ir(COD)Cl]₂ (as SAC ref)N/A (on CeO₂)Ambient13 hSteady Conv.[3]

Note: Direct head-to-head comparisons under identical conditions are sparse in the literature. This table illustrates the general utility of the [Ir(COD)Cl]₂ precursor in forming highly active catalysts. The primary advantage of [Ir(C₂H₄)₂Cl]₂ remains its superior activation kinetics.

Experimental Protocols

Strict adherence to inert atmosphere techniques (e.g., Schlenk line or glovebox) is paramount for achieving reproducible results with these air-sensitive compounds.[2]

Protocol 1: General Hydrogenation using [Ir(C₂H₄)₂Cl]₂
  • Preparation : In a glovebox or under a strong flow of argon, add [Ir(C₂H₄)₂Cl]₂ (e.g., 0.5-1.0 mol%) and the desired ancillary ligand (e.g., phosphine, 2.2 eq. relative to Ir dimer) to a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Activation : Stir the orange-red solution at room temperature for 15-30 minutes. The solution may change color, indicating ligand exchange and monomer formation.

  • Substrate Addition : Add the substrate to be hydrogenated.

  • Reaction : Seal the vessel, purge with H₂ gas (3-4 cycles), and then pressurize to the desired pressure (e.g., 1-50 bar).[1][5]

  • Monitoring : Stir at the desired temperature and monitor the reaction progress by suitable analytical methods (e.g., TLC, GC-MS, NMR).

Causality Note: The short activation time is a direct result of the high lability of the ethylene ligands, which are readily displaced by the solvent or ancillary ligand to generate the active species.

Protocol 2: General Hydrogenation using [Ir(COD)Cl]₂
  • Preparation : In a glovebox or under a strong flow of argon, add [Ir(COD)Cl]₂ (e.g., 0.5-1.0 mol%) and the ancillary ligand (2.2 eq.) to the reaction vessel.[7]

  • Solvent & Substrate Addition : Add anhydrous, degassed solvent and the substrate.

  • Reaction Setup : Seal the vessel, purge with H₂ gas (3-4 cycles), and pressurize.

  • Activation/Reaction : Stir the mixture at the desired temperature. Be aware of a potential induction period where H₂ uptake is slow as the COD ligand is hydrogenated before the primary substrate reduction begins.[2]

  • Monitoring : Monitor the reaction as described in Protocol 1.

Causality Note: The potential for an induction period stems from the catalyst prioritizing the hydrogenation of its own robust COD ligand before it can efficiently catalyze the hydrogenation of the target substrate.

Practical Considerations and Decision Making

Choosing the optimal precatalyst depends on the specific goals of the experiment.

G start Start: Select an Iridium Precatalyst for Hydrogenation q1 Is rapid, predictable activation critical? (e.g., kinetics, HTS) start->q1 use_eth Choose [Ir(C₂H₄)₂Cl]₂ q1->use_eth Yes q2 Is catalyst robustness and ease of handling a priority? q1->q2 No use_cod Choose [Ir(COD)Cl]₂ consider_prehydro Consider pre-hydrogenation to bypass induction period. use_cod->consider_prehydro q2->use_eth No q2->use_cod Yes

  • For Speed and Predictability : [Ir(C₂H₄)₂Cl]₂ is the superior choice for applications where rapid catalyst activation and the absence of an induction period are paramount. This includes kinetic studies, high-throughput screening, and reactions with sensitive substrates.

  • For Robustness and General Use : [Ir(COD)Cl]₂ is a workhorse precatalyst. It is slightly more stable and widely used, making it a reliable choice for a vast range of synthetic applications where a potential induction period is not a significant drawback.[4][9] Its extensive documentation in the literature provides a wealth of established protocols.[7][8][10]

Conclusion

Both [Ir(C₂H₄)₂Cl]₂ and [Ir(COD)Cl]₂ are excellent and versatile precatalysts for iridium-catalyzed hydrogenation. The primary distinction lies not in their ultimate catalytic activity but in their activation profiles. [Ir(C₂H₄)₂Cl]₂ offers the significant advantage of rapid and clean activation due to its labile ethylene ligands, making it the preferred choice for time-sensitive and kinetically focused applications. [Ir(COD)Cl]₂, while requiring an activation phase that involves the hydrogenation of its own COD ligand, remains an exceptionally robust and widely validated precursor for general synthetic purposes. The informed selection between these two powerful tools allows researchers to tailor their experimental design for optimal efficiency and performance.

References

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  • Abdelaal, M., et al. (2022). Identifying Performance Descriptors in CO2 Hydrogenation over Iron-Based Catalysts Promoted with Alkali Metals.
  • Gülcemal, S., et al. (2013). Iridium(i) N-heterocyclic carbene complexes of benzimidazol-2-ylidene: Effect of electron donating groups on the catalytic transfer hydrogenation reaction. Dalton Transactions, 42(20), 7305-7311.
  • Ang, W. H., et al. (2008). Ruthenium(II), rhodium(III) and iridium(III) based effective catalysts for hydrogenation under aerobic conditions. Inorganica Chimica Acta, 361(9-10), 2811-2817.
  • Liu, H., et al. (2023).
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A Comparative Guide to the Catalytic Efficiency of Iridium Olefin Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the choice of a catalyst is a critical decision that dictates the efficiency, selectivity, and economic viability of a synthetic route. In the realm of olefin functionalization, particularly asymmetric hydrogenation, iridium-based catalysts have emerged as indispensable tools, offering unique reactivity profiles that are often complementary to those of rhodium and ruthenium complexes.[1][2] This guide provides an in-depth comparison of common iridium olefin precursors, grounded in experimental data, to inform catalyst selection for your specific research needs.

The Ascendancy of Iridium in Olefin Hydrogenation

For many years, the asymmetric hydrogenation of olefins was dominated by rhodium and ruthenium catalysts. However, their application was largely confined to substrates containing a coordinating functional group near the carbon-carbon double bond.[1][3] The development of iridium catalysts, particularly those with chiral phosphine-oxazoline (PHOX) and other P,N ligands, revolutionized the field by enabling the highly enantioselective hydrogenation of unfunctionalized olefins—a previously formidable challenge.[1][3]

The unique efficacy of these iridium systems stems from their distinct mechanistic pathways and their ability to catalyze the hydrogenation of sterically hindered substrates, such as tri- and tetrasubstituted olefins, with remarkable efficiency and selectivity.[4][5] This capability is of paramount importance in pharmaceutical synthesis, where the precise control of stereochemistry is essential for producing optically pure active pharmaceutical ingredients (APIs).[4][6]

Key Iridium Precursors: A Snapshot

Several iridium complexes serve as precursors to the active catalytic species. The choice of precursor influences the ease of activation and the ultimate performance of the catalyst system.

  • [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer): A ubiquitous and commercially available Ir(I) precursor. It readily reacts with chiral ligands to form the active catalyst in situ. Its stability and reliability make it a common starting point for catalyst screening.[7]

  • [Ir(COD)₂(BArF)] (Bis(1,5-cyclooctadiene)iridium(I) tetrakis[3,5-bis(trifluoromethyl)phenyl]borate): This cationic Ir(I) precursor features a weakly coordinating anion (BArF), which often leads to higher catalytic activity compared to halide-containing precursors. The BArF anion enhances the electrophilicity of the iridium center, facilitating substrate coordination.[8]

  • Crabtree's Catalyst ([(COD)Ir(PCy₃)(py)]PF₆): A landmark catalyst known for its exceptional activity in hydrogenating even highly substituted olefins.[5] While highly active, it can be sensitive to deactivation, particularly through the formation of hydride-bridged trimers.[1][5]

Mechanistic Underpinnings: The Ir(III)/Ir(V) Cycle

The widely accepted mechanism for olefin hydrogenation by modern iridium P,N catalysts involves an Ir(III)/Ir(V) catalytic cycle, a departure from the Ir(I)/Ir(III) cycles often proposed for other systems.[9][10] Understanding this cycle is crucial for rationalizing catalyst performance and troubleshooting reactions.

The precatalyst, typically an Ir(I) complex, reacts with hydrogen to form a catalytically active Ir(III) dihydride species. The olefin substrate then coordinates, followed by a rate- and selectivity-determining migratory insertion. This step is concurrent with the oxidative addition of a second hydrogen molecule, forming a transient Ir(V) intermediate.[9] Reductive elimination of the alkane product regenerates the Ir(III) dihydride, completing the cycle.

Iridium Catalytic Cycle pre Ir(I) Precursor +[Ligand] active [Ir(III)(H)₂(L)₂(S)]⁺ (Active Catalyst) pre->active + 2 H₂ - 2 COD olefin_complex [Ir(III)(H)₂(olefin)(L)₂]⁺ active->olefin_complex + Olefin - Solvent ir_v Ir(V) Intermediate [Ir(V)(H)₃(alkyl)(L)₂]⁺ olefin_complex->ir_v Migratory Insertion & Oxidative Addition (+H₂) ir_v->active Regeneration product_release Alkane Product Released ir_v->product_release Reductive Elimination

Caption: Generalized Ir(III)/Ir(V) catalytic cycle for olefin hydrogenation.

Performance Comparison: Iridium vs. Alternatives

The superiority of iridium catalysts is most evident with challenging substrates where traditional rhodium and ruthenium catalysts falter. Crabtree's catalyst, for instance, demonstrates significantly higher turnover frequencies (TOFs) for hindered olefins compared to Wilkinson's catalyst.

SubstrateWilkinson's Catalyst (TOF)Schrock-Osborn Catalyst (TOF)Crabtree's Catalyst (TOF)
1-Hexene65040006400
Cyclohexene700104500
1-Methylcyclohexene133800
2,3-Dimethyl-but-2-ene4000
Data sourced from Crabtree's catalyst Wikipedia page.[5]

Modern chiral iridium catalysts extend this high reactivity to asymmetric transformations, achieving exceptional levels of stereocontrol.

Case Study: Asymmetric Hydrogenation of Tetrasubstituted Olefins

The synthesis of chiral cyclic β-amino esters, valuable pharmaceutical building blocks, provides a compelling example. A recently developed Ir-f-Binaphane system demonstrates high efficiency in the hydrogenation of challenging tetrasubstituted exocyclic olefins.[7]

Substrate (Substituent)Yield (%)ee (%)dr
4-F949299:1
4-Cl939399:1
4-CF₃929098:2
4-Me929199:1
2-Naphthyl909197:3
1-Naphthyl859699:1
Representative data from CCS Chemistry, 2023.[7]

This data highlights the catalyst's tolerance for various electronic and steric profiles on the aryl ring while consistently delivering high yields and excellent enantioselectivities and diastereoselectivities.[7]

Experimental Protocols: A Guide to Practice

A systematic approach is essential for the objective comparison of different catalyst precursors. The following protocol outlines a general procedure for screening iridium catalysts in asymmetric hydrogenation.

Workflow for Comparing Iridium Precursors

Catalyst Comparison Workflow cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis prep_cat 1. Prepare Catalyst Stock Solutions (e.g., [Ir(COD)Cl]₂ + Ligand) add_cat 4. Add Catalyst Solution prep_cat->add_cat prep_sub 2. Prepare Substrate Solution setup 3. Charge Reactor with Substrate prep_sub->setup setup->add_cat hydrogenate 5. Pressurize with H₂ (Control T, P, time) add_cat->hydrogenate workup 6. Reaction Workup (Vent, filter) hydrogenate->workup analyze_conv 7. Determine Conversion (GC or ¹H NMR) workup->analyze_conv analyze_ee 8. Determine Enantiomeric Excess (Chiral HPLC or GC) workup->analyze_ee compare 9. Compare Results (Yield, Conversion, ee%, TOF) analyze_conv->compare analyze_ee->compare

Caption: A systematic workflow for comparing the performance of iridium precursors.

Detailed Protocol: Asymmetric Hydrogenation of a Tetrasubstituted Olefin

This protocol is adapted from the methodology for Ir-f-Binaphane catalyzed hydrogenation.[7]

1. Catalyst Precursor Preparation:

  • In an inert atmosphere glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., f-Binaphane, 1.1 mol%) to a vial.

  • Add anhydrous, degassed solvent (e.g., ethyl acetate) to achieve the desired catalyst concentration.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active catalyst complex.

2. Reaction Setup:

  • In a separate vial or autoclave insert, dissolve the olefin substrate (1.0 equiv) in the reaction solvent.

  • Add any required additives. For example, some reactions benefit from a Brønsted acid promoter like trifluoroacetic acid (TFA).[7]

  • Add the prepared catalyst solution to the substrate mixture.

3. Hydrogenation:

  • Seal the reaction vessel and place it in a high-pressure autoclave.

  • Purge the system several times with H₂ gas.

  • Pressurize the reactor to the desired pressure (e.g., 30-60 bar).

  • Stir the reaction at the specified temperature (e.g., room temperature) for the required duration (e.g., 24 hours).

4. Workup and Analysis:

  • Carefully vent the excess H₂ pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Conversion Analysis: Analyze an aliquot of the crude product by ¹H NMR or GC to determine the conversion of the starting material.

  • Stereoselectivity Analysis: Purify the product via column chromatography. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Catalyst Deactivation: A Practical Consideration

The efficiency of a catalytic system is not only defined by its activity and selectivity but also by its stability. Iridium catalysts, particularly Crabtree's catalyst, can be prone to deactivation. A common pathway is the formation of inactive, hydride-bridged trinuclear iridium clusters.[1][5] This process is often visually indicated by a color change of the reaction mixture to yellow.[5]

More recent studies on iridium pincer complexes have identified deactivation pathways involving the labilization of ligand arms, leading to the formation of less active η⁶-arene complexes.[11][12] Understanding these pathways is crucial for optimizing reaction conditions to prolong catalyst lifetime. Strategies to mitigate deactivation include using very low catalyst loadings, carefully controlling reaction time, and designing more robust ligands that resist the formation of inactive species.[5][12]

Catalyst Deactivation Pathway active Active Mononuclear Ir(III) Species inactive Inactive Hydride-Bridged Trinuclear Cluster active->inactive Dimerization/ Oligomerization ligand_labilization Ligand Arm Labilization active->ligand_labilization deactivated_pincer Less Active η⁶-Arene Complex ligand_labilization->deactivated_pincer

Caption: Common deactivation pathways for iridium hydrogenation catalysts.

Conclusion

Iridium olefin precursors offer unparalleled efficiency for the hydrogenation of a broad range of olefins, particularly unfunctionalized and sterically demanding substrates. Their unique mechanistic pathway, operating through Ir(III) and Ir(V) intermediates, grants them reactivity that is highly complementary to traditional Rh and Ru systems. The selection of the precursor ([Ir(COD)Cl]₂, [Ir(COD)₂(BArF)], etc.) and, most critically, the chiral ligand, allows for the fine-tuning of catalytic performance to achieve exceptional yields and stereoselectivities. By employing systematic experimental workflows and being mindful of potential deactivation pathways, researchers can fully harness the power of these remarkable catalysts to advance the frontiers of chemical synthesis and drug development.

References

  • Dodge, H. M., Kita, M. R., Chen, C.-H., & Miller, A. J. M. (2020). Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability. ACS Catalysis, 10(21), 13019–13030. [Link]

  • UNC Chemistry Department. (n.d.). Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability. Retrieved from [Link]

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  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. PubMed. [Link]

  • Zhang, Z., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate. CCS Chemistry. [Link]

  • van der Heijden, G., et al. (2022). The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. Journal of the American Chemical Society. [Link]

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  • ResearchGate. (2020). Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst. [Link]

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A Comparative Guide to the ¹H NMR Analysis of Chlorobis(ethylene)iridium(I) Dimer Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of organometallic precursors like Chlorobis(ethylene)iridium(I) dimer, [Ir(C₂H₄)₂Cl]₂, is paramount. This versatile catalyst and precursor, used in a multitude of synthetic applications including C-H activation and catalysis, demands rigorous quality control to ensure reproducibility and reliability in experimental outcomes. This guide provides an in-depth technical comparison of ¹H NMR spectroscopy for the purity assessment of [Ir(C₂H₄)₂Cl]₂, contextualized against other common analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Critical Role of Purity in Organometallic Chemistry

The catalytic activity and reactivity of organometallic complexes are exquisitely sensitive to their purity. Trace impurities can act as catalyst poisons, initiate unwanted side reactions, or alter the kinetics of the desired transformation, leading to inconsistent results and potentially compromising the integrity of research findings. For a compound as reactive as Chlorobis(ethylene)iridium(I) dimer, which is known to be air and heat sensitive, the presence of degradation products or residual starting materials can significantly impact its performance. Therefore, a robust and reliable analytical method for purity determination is not just a matter of quality control, but a fundamental necessity for sound scientific practice.

¹H NMR Spectroscopy: The Gold Standard for Purity Assessment

Among the arsenal of analytical techniques available for the characterization of organometallic compounds, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its structural elucidation power and its utility in quantitative analysis.[1][2][3][4] For a diamagnetic complex like [Ir(C₂H₄)₂Cl]₂, ¹H NMR provides a direct, non-destructive window into its molecular structure and the presence of proton-containing impurities.

Interpreting the ¹H NMR Spectrum of [Ir(C₂H₄)₂Cl]₂

A high-purity sample of Chlorobis(ethylene)iridium(I) dimer, when dissolved in a suitable deuterated solvent such as chloroform-d (CDCl₃), exhibits a characteristic ¹H NMR spectrum. The four ethylene ligands in the dimeric structure give rise to two distinct resonances due to their different magnetic environments. Based on seminal work in the field, the expected signals are:

  • δ ~3.52 ppm (broadened signal, 12H): This resonance corresponds to the protons of the three ethylene ligands that are in rapid exchange on the NMR timescale.

  • δ ~1.61 ppm (sharp signal, 4H): This upfield signal is attributed to the protons of the fourth, more shielded ethylene ligand.

The 3:1 integration ratio of these two signals is a key indicator of the correct dimeric structure.

Identifying Common Impurities

Deviations from this characteristic spectrum can indicate the presence of impurities. A meticulous analysis of the entire spectral window is crucial. Common impurities can include:

  • Residual Solvents: Synthesis and purification procedures may leave traces of solvents. A comprehensive reference of solvent chemical shifts is indispensable for their identification.[5][6][7][8][9] For instance, residual ethanol from the synthesis might show a triplet at ~1.2 ppm and a quartet at ~3.7 ppm.

  • Starting Materials: If the synthesis involves the displacement of other olefins, such as cyclooctene from [Ir(cyclooctene)₂Cl]₂, signals corresponding to the free olefin may be present.[10][11]

  • Degradation Products: Given the air and heat sensitivity of the dimer, exposure to the atmosphere or elevated temperatures can lead to decomposition. While the exact nature of these products can be complex, the appearance of new, unassignable signals should be viewed with suspicion.

  • Water: The presence of water is common and typically appears as a broad singlet, the chemical shift of which is highly dependent on the solvent and temperature.

Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis

Quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known concentration.[1][2][4][12]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the Chlorobis(ethylene)iridium(I) dimer sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into a clean, dry vial. The standard should have a known purity, be stable, and possess signals that do not overlap with the analyte's signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) suitable for both the analyte and the standard. Ensure complete dissolution.

    • Transfer an accurately measured volume of the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Ensure a sufficiently long relaxation delay (D1) between scans (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of all protons, which is crucial for accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the characteristic signals of the analyte and the internal standard.

    • Calculate the purity of the Chlorobis(ethylene)iridium(I) dimer using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Workflow for ¹H NMR Purity Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Purity Assessment weigh_analyte Accurately weigh [Ir(C₂H₄)₂Cl]₂ dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (long relaxation delay) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity integrate->calculate report Report purity and identify impurities calculate->report

Caption: Workflow for the quantitative ¹H NMR analysis of [Ir(C₂H₄)₂Cl]₂ purity.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a premier technique, a multi-faceted approach to characterization provides the most comprehensive understanding of a compound's purity. Here is a comparison with other common methods:

Feature¹H NMR SpectroscopyElemental Analysis (CHN)Mass SpectrometryX-ray Crystallography
Principle Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Combustion of the sample to determine the percentage composition of carbon, hydrogen, and nitrogen.Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.Determines the three-dimensional arrangement of atoms in a crystalline solid.
Information Provided Detailed structural information, identification and quantification of proton-containing impurities, and absolute purity (qNMR).[1][2][4][12]Elemental composition. Purity is inferred by comparing experimental values to theoretical ones.[13][14]Molecular weight and fragmentation patterns. High-resolution MS can provide elemental composition.[15][16]Unambiguous molecular structure and connectivity in the solid state.
Advantages Non-destructive, highly reproducible, provides both qualitative and quantitative data, excellent for identifying and quantifying organic impurities.Provides fundamental information about elemental composition.High sensitivity, provides molecular weight information.Provides definitive structural proof.
Disadvantages Not suitable for non-proton-containing impurities, can be less sensitive than MS for trace analysis.Does not provide structural information, can be insensitive to impurities with similar elemental compositions, and can be prone to errors.[13][14]May not be suitable for thermally labile or non-volatile compounds, fragmentation can be complex to interpret.Requires a single, high-quality crystal, which may be difficult to obtain. Provides information only on the crystalline portion of the sample.
Best For Routine purity assessment, structural confirmation, and quantification of known and unknown proton-containing impurities.Confirming the elemental composition of a purified bulk sample.Confirming molecular weight and obtaining fragmentation data for structural clues.Absolute confirmation of molecular structure.

Conclusion: An Integrated Approach to Purity Validation

For the rigorous purity assessment of Chlorobis(ethylene)iridium(I) dimer, ¹H NMR spectroscopy, particularly in its quantitative form (qNMR), offers an unparalleled combination of structural insight and quantitative accuracy. It serves as a self-validating system where the expected spectral features and integration ratios confirm the identity of the compound, while the absence of extraneous signals and the use of an internal standard provide a reliable measure of its purity.

While techniques like elemental analysis and mass spectrometry provide valuable, complementary information, ¹H NMR remains the most direct and informative method for routine quality control of this important organometallic precursor. By adopting the detailed protocols and understanding the interpretive nuances outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

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A Comparative Guide to the X-ray Crystal Structure of Iridium Ethylene Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the X-ray crystal structures of iridium ethylene and related olefin complexes. Designed for researchers, scientists, and professionals in drug development and catalysis, this document moves beyond a simple recitation of data. It synthesizes structural information with the underlying principles of organometallic chemistry, offering insights into the causality behind experimental observations and the comparative strengths of various analytical techniques.

Introduction: The Significance of Iridium Olefin Complexes

Iridium complexes play a pivotal role in homogeneous catalysis, C-H activation, and materials science.[1] The coordination of simple olefins, like ethylene, to an iridium center is a fundamental step in many catalytic cycles. The precise geometry and nature of the iridium-olefin bond, which can be definitively determined by single-crystal X-ray diffraction, dictates the reactivity and stability of these important compounds.

The bonding in such complexes is classically described by the Dewar-Chatt-Duncanson model . This model posits a synergistic interaction:

  • σ-donation: The filled π-orbital of the ethylene ligand donates electron density to an empty d-orbital on the iridium center.[2][3]

  • π-backbonding: A filled d-orbital on the iridium donates electron density back into the empty π* antibonding orbital of the ethylene ligand.[2][3][4]

This interaction weakens the ethylene C=C bond, leading to an increase in its bond length compared to free ethylene (approx. 1.34 Å) and a change in the hybridization of the carbon atoms from sp² towards sp³.[5] X-ray crystallography provides the ultimate proof of these structural changes, offering precise measurements of bond lengths and angles that are unattainable by other methods.

This guide will compare the crystal structures of three key examples:

  • Bis(η²-ethylene)(η⁵-indenyl)iridium(I) : A monomeric complex with two distinct ethylene ligands.

  • Di-μ-chloro-bis[bis(η²-ethylene)iridium(I)] ([IrCl(C₂H₄)₂]₂) : A classic dimeric ethylene complex.

  • Chloridobis(η²:η²-cycloocta-1,5-diene)iridium(I) (IrCl(cod)₂) : A monomeric complex where the ethylene units are part of a larger chelating diene ligand.

Structural Comparison via X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is an unparalleled technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine atomic positions, bond lengths, and bond angles with high precision.[7] The data summarized below, obtained from published crystallographic studies, highlights the structural nuances between our selected iridium-olefin complexes.

ParameterFree Ethylene (for comparison)Bis(η²-ethylene)(η⁵-indenyl)iridium(I)[8][9][IrCl(C₂H₄)₂]₂ (preliminary)[10]IrCl(cod)₂[11]
Formula C₂H₄[Ir(C₉H₇)(C₂H₄)₂]C₈H₁₆Cl₂Ir₂[IrCl(C₈H₁₂)₂]
Ir Coordination Geometry N/APseudotetrahedral (if ligands are points)Square Planar (proposed)Trigonal Bipyramidal / Square Pyramidal intermediate
C=C Bond Length (Å) ~1.34[1]Data not in abstract, expected >1.34Data not in abstract, expected >1.341.425 (average)
Avg. Ir-C (olefin) Bond Length (Å) N/AData not in abstract, expected ~2.1-2.2Data not in abstract, expected ~2.1-2.2Data not in abstract, expected ~2.1-2.2
Crystal System N/AMonoclinicTetragonalOrthorhombic
Space Group N/AP2₁/cP4₂₁c (proposed)Pbca

Analysis of Structural Data:

  • Bis(η²-ethylene)(η⁵-indenyl)iridium(I): This complex is notable for having two independent molecules in its asymmetric unit, providing a form of internal validation for its bond metrics.[8] The indenyl ligand exhibits "ring slippage," with three short Ir-C bonds (avg. ~2.21 Å) and two long Ir-C bonds (avg. ~2.36 Å) to the five-membered ring.[8][9] This asymmetry is a key feature of the "indenyl effect," which is associated with enhanced reactivity compared to cyclopentadienyl analogues.[8] The ethylene ligands occupy the remaining coordination sites.

  • [IrCl(C₂H₄)₂]₂: This dimer is formed by the decomposition of the less stable monomer, IrCl(C₂H₄)₄.[8] Infrared spectroscopy suggests a planar structure for the Ir₂Cl₂ core, which contrasts with the bent structure of its rhodium analogue, hinting at differences in metal-alkene bond strength.[10] The square planar geometry around each iridium center is a common feature for d⁸ metal complexes.

  • IrCl(cod)₂: The crystal structure of this complex reveals a five-coordinate geometry that is intermediate between a trigonal bipyramid and a square pyramid.[3] The constraint of the cyclooctadiene ligand, which acts as a bidentate chelator through its two C=C bonds, dictates this geometry. The significant elongation of the C=C bonds to an average of 1.425 Å provides clear evidence of strong π-backbonding from the Ir(I) center into the π* orbitals of the olefin units.[11]

Complementary & Alternative Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, it is often used in concert with other analytical methods to build a complete picture of a complex's properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing the structure of molecules in solution.

  • ¹H NMR: The protons on a coordinated ethylene ligand typically show a significant upfield shift compared to free ethylene due to the shielding effect of the metal's electron density. For a complex like IrCl(C₂H₄)₄, distinct resonances can be observed for ethylene ligands in different coordination environments (e.g., axial vs. equatorial), and variable-temperature NMR can reveal dynamic processes like ligand exchange or rotation.[10]

  • ¹³C NMR: The carbon atoms of the coordinated ethylene also experience a shift in their resonance, providing further information about the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to changes in bond strength.

  • ν(C=C): The C=C stretching frequency of a coordinated ethylene is lower than that of free ethylene. The magnitude of this decrease is correlated with the extent of π-backbonding from the metal to the ethylene π* orbital.

  • ν(Ir-Cl): For chloro-complexes like [IrCl(C₂H₄)₂]₂, the position of the iridium-chloride stretching frequency can indicate whether the chloride is in a terminal or bridging position. For this dimer, IR data suggests a planar, chlorine-bridged structure.[10]

Comparison Summary:

TechniqueInformation ProvidedStateDestructive?
Single-Crystal XRD Precise 3D atomic arrangement, bond lengths, bond angles, packing.SolidNo
NMR Spectroscopy Connectivity, symmetry, dynamic processes in solution.LiquidNo
IR Spectroscopy Functional groups, bond strengths (indirectly), bridging vs. terminal ligands.Solid/LiquidNo

Experimental Protocols & Workflows

Protocol 1: Synthesis of Bis(η²-ethylene)(η⁵-indenyl)iridium(I)[9]

This synthesis is a two-step process involving the creation of an iridium-ethylene precursor followed by reaction with an indenide salt.

Synthesis_Workflow_Indenyl cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Complex Synthesis cluster_2 Step 3: Crystallization IrCl3_H2O IrCl₃·3H₂O IrCOD_dimer [Ir(COD)Cl]₂ IrCl3_H2O->IrCOD_dimer Reflux in alcohol COD Cyclooctadiene (COD) COD->IrCOD_dimer IrEthylene_dimer [Ir(C₂H₄)₂Cl]₂ IrCOD_dimer->IrEthylene_dimer Reaction with C₂H₄ Ethylene Ethylene gas Ethylene->IrEthylene_dimer Indene Indene Li_Indenide Lithium Indenide Indene->Li_Indenide Deprotonation in THF nBuLi n-BuLi nBuLi->Li_Indenide Final_Complex [Ir(Ind)(C₂H₄)₂] Li_Indenide->Final_Complex Crude_Product Crude Product IrEthylene_dimer_ref [Ir(C₂H₄)₂Cl]₂ IrEthylene_dimer_ref->Final_Complex Reaction in anhyd. THF Crystals Single Crystals for XRD Crude_Product->Crystals Slow evaporation from pentane solution

Fig 1. Synthetic workflow for Bis(η²-ethylene)(η⁵-indenyl)iridium(I).

Methodology:

  • Synthesis of [Ir(C₂H₄)₂Cl]₂: This precursor is synthesized by reacting the cyclooctadiene precursor, [Ir(COD)Cl]₂, with ethylene gas. [Ir(COD)Cl]₂ itself is prepared by refluxing hydrated iridium(III) chloride with 1,5-cyclooctadiene in an alcohol solvent, wherein Ir(III) is reduced to Ir(I).[3]

  • Preparation of Lithium Indenide: In a separate flask under an inert atmosphere, indene is dissolved in anhydrous tetrahydrofuran (THF) and cooled. An equimolar amount of n-butyllithium is added dropwise to deprotonate the indene, forming a solution of lithium indenide.

  • Final Reaction: The solution of lithium indenide is then added to a suspension of [Ir(C₂H₄)₂Cl]₂ in anhydrous THF. The reaction mixture is stirred, and upon completion, the solvent is removed.

  • Crystallization: The crude product is extracted into pentane. Single crystals suitable for X-ray diffraction are grown by the slow evaporation of the pentane solution.[8]

Protocol 2: Synthesis of Chloridobis(η²:η²-cycloocta-1,5-diene)iridium(I)[3][4]

This complex can be synthesized directly from iridium trichloride in a one-pot reaction.

Synthesis_Workflow_COD IrCl3 IrCl₃·3H₂O Reflux Reflux under N₂ for 24h IrCl3->Reflux COD 1,5-Cyclooctadiene (large excess) COD->Reflux Ethanol Ethanol (solvent) Ethanol->Reflux Evaporation Remove solvent under vacuum Reflux->Evaporation Crude_Solid Isolate yellow solid Evaporation->Crude_Solid Recrystallize Recrystallize from refluxing Methanol/COD mixture Crude_Solid->Recrystallize Crystals Obtain yellow needles of IrCl(cod)₂ Recrystallize->Crystals

Fig 2. Synthetic workflow for Chloridobis(η²:η²-cycloocta-1,5-diene)iridium(I).

Methodology:

  • Reaction Setup: A two-necked round-bottom flask is charged with iridium(III) chloride trihydrate, a large excess (e.g., 10-fold) of 1,5-cyclooctadiene (COD), and ethanol under a nitrogen atmosphere.[3]

  • Reflux: The reaction mixture is refluxed for approximately 24 hours. During this time, the Ir(III) is reduced to Ir(I) by the alcohol solvent.

  • Isolation: The solvent is removed under vacuum. As the ethanol evaporates, the concentration of COD increases, driving the equilibrium from the dimeric [Ir(COD)Cl]₂ to the monomeric yellow solid, IrCl(cod)₂.[4]

  • Crystallization: The crude product is recrystallized by dissolving it in a refluxing mixture of methanol and a small amount of COD, followed by slow cooling to yield shiny yellow needles suitable for X-ray diffraction.[3]

Conclusion

The X-ray crystal structures of iridium-olefin complexes provide definitive evidence for the nature of the metal-ligand bond, beautifully illustrating the principles of the Dewar-Chatt-Duncanson model. Through a comparative analysis, we see that while the fundamental σ-donation and π-backbonding interactions are always present, the specific coordination geometry, bond lengths, and even the nuclearity of the complex are highly sensitive to the wider ligand environment.

The monomeric indenyl complex showcases the electronic influence of ancillary ligands, while the dimeric ethylene complex highlights the preference for a bridging chloride structure. The IrCl(cod)₂ complex demonstrates how the geometric constraints of a chelating ligand can enforce an unusual five-coordinate geometry. This guide underscores the power of single-crystal X-ray diffraction as a primary tool, which, when combined with spectroscopic and synthetic methodologies, provides the comprehensive understanding necessary for the rational design of new catalysts and materials.

References

  • Merola, J. S. (2013). Bis(η2-ethylene)(η5-indenyl)iridium(I). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), m547. [Link]

  • Merola, J. S. (2013). Bis(η-ethylene)(η-indenyl)iridium(I). ResearchGate. [Link]

  • Merola, J. S. (2013). Bis-(η(2)-ethyl-ene)(η(5)-inden-yl)iridium(I). PubMed. [Link]

  • Gimeno, M. C., et al. (Date not available). Molecular structure of [IrCl(COD){Ir( -1'b)(COD)}] C2H4Cl2 in the crystal. ResearchGate. [Link]

  • Wikipedia. (Date not available). Dewar–Chatt–Duncanson model. Wikipedia. [Link]

  • Rahman, A. F. M. M., et al. (2017). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). IUCrData, 2(2), x170155. [Link]

  • Rahman, A. F. M. M., et al. (2017). Crystal structure of chloridobis[(1,2,5,6-g)-cyclo- octa-1,5-diene]iridium(I). IUCr Journals. [Link]

  • Orpen, A. G., et al. (2022). Cyclometalated iridium complexes based on monodentate aminophosphanes. Dalton Transactions, 51(30), 11485-11496. [Link]

  • Chegg. (2024). Solved The carbon-carbon bond length of coordinated ethylene. Chegg.com. [Link]

  • Rahman, A. F. M. M., et al. (2017). Crystal structure of chlorido-bis-[(1,2,5,6-η)-cyclo-octa-1,5-diene]iridium(I). PubMed. [Link]

  • Parkin, G., et al. (2024). Crystal structures of the (η2:η2-cycloocta-1,5-diene)(η6-toluene)iridium(I) cation and μ-chlorido-iridium(III) complexes of 2-(phosphinito)- and 2-(phosphinomethyl)anthraquinone ligands. PMC - PubMed Central. [Link]

  • Merola, J. S., et al. (1986). X-ray crystal structure and molecular dynamics of (indenyl)bis(ethylene)rhodium(I): 500-MHz NMR spectra and EHMO calculations. Organometallics, 5(8), 1656-1663. [Link]

  • van der Ent, A., & van Soest, T. C. (1970). New Iridium( I)-Ethylene Compounds. Journal of the Chemical Society D: Chemical Communications, (4), 225-226. [Link]

  • Lu, T., & Chen, F. (2020). Equilibrium Geometries, Adiabatic Excitation Energies and Intrinsic C=C/C–H Bond Strengths of Ethylene in Lowest Singlet Excited States Described by TDDFT. MDPI. [Link]

  • Charmant, J. P. H., et al. (2004). Carbonyldichlorohydridobis(triphenylphosphine)iridium(III). ResearchGate. [Link]

  • Merola, J. S. (1990). Synthesis and reaction chemistry of (.eta.5-indenyl)(cyclooctadiene)iridium: migration of indenyl from iridium to cyclooctadiene. Organometallics, 9(5), 1377-1387. [Link]

  • Caltech. (Date not available). Ethylene Bonding. CaltechAUTHORS. [Link]

  • NIST. (Date not available). Experimental data for C2H4 (Ethylene). Computational Chemistry Comparison and Benchmark Database. [Link]

  • Carraro, G., et al. (Date not available). Electronic Supplementary Information for An old workhorse for new applications: Fe(dpm)3 as precursor for low- temperature PECVD of iron(III) oxide. The Royal Society of Chemistry. [Link]

  • Prasad, B. R., et al. (2015). Crystal structure of chlorido(2-{methyl}pyridine-κN)(η-pentamethylcyclopentadienyl)iridium(III) tetraphenylborate. ResearchGate. [Link]

  • Allen. (Date not available). Bond length between carbon-carbon in ethylene molecule is. Allen Career Institute. [Link]

  • Unveiling the Mysteries of Ethylene's Lewis Structure: A Comprehensive Guide. (2025). Medium. [Link]

  • Pallow, M., et al. (2022). Bis-Cyclometalated Indazole and Benzimidazole Chiral-at-Iridium Complexes: Synthesis and Asymmetric Catalysis. MDPI. [Link]

  • Biglobe. (Date not available). True nature of ethane, ethylene ( CC, C=C bonds ). Biglobe.ne.jp. [Link]

  • Al-Kaysi, R. O., et al. (2025). Cucurbituril binding of heteroleptic iridium(iii) complexes: synthesis and photophysical characterization. PMC - NIH. [Link]

  • Al-Kaysi, R. O., et al. (2020). A conceptual framework for the development of iridium(iii) complex-based electrogenerated chemiluminescence labels. Chemical Science, 11(29), 7586-7595. [Link]

  • Wikipedia. (Date not available). X-ray crystallography. Wikipedia. [Link]

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A Comparative Guide to Iridium Catalysis: Benchmarking Chlorobis(ethylene)iridium(I) Dimer

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the choice of a catalyst precursor is a critical decision that dictates the efficiency, selectivity, and overall success of a catalytic transformation. Among the pantheon of noble metal catalysts, iridium complexes have carved out an indispensable role, particularly in the strategic functionalization of C-H bonds and stereoselective hydrogenations. While a variety of iridium(I) precursors are commercially available, this guide focuses on the practical and comparative aspects of utilizing Chlorobis(ethylene)iridium(I) dimer, [Ir(C₂H₄)₂Cl]₂, benchmarked against other commonly employed iridium catalysts in key transformations.

Our discussion will be grounded in field-proven insights, explaining not just the "what" but the "why" behind experimental choices. We will delve into the mechanistic nuances that differentiate these precursors and present supporting data to guide your selection process for three pivotal catalytic reactions: C-H borylation of arenes, alkene hydrogenation, and transfer hydrogenation of ketones.

The Precursor Question: Why Ligand Lability Matters

The journey to a catalytically active species begins with the precursor. An ideal precursor is a stable, easily handled complex from which the active catalyst can be generated in situ under mild conditions. The key to this activation is the dissociation of placeholder ligands to open coordination sites on the iridium center. The energy barrier for this dissociation is a crucial factor influencing the overall catalytic efficiency.

Chlorobis(ethylene)iridium(I) dimer distinguishes itself through the high lability of its ethylene ligands. Compared to the more robustly coordinated 1,5-cyclooctadiene (COD) ligand found in the widely used [Ir(COD)Cl]₂, the ethylene ligands in [Ir(C₂H₄)₂Cl]₂ are more readily displaced. This seemingly subtle difference can have profound implications for catalyst activation. For instance, in the synthesis of chiral cyclopentadienyl iridium complexes, a reaction that relies on the efficient formation of an active iridium species, the ethylene-ligated precursor has been shown to provide a significantly higher yield of the target complex compared to its COD-analogue.[1] This suggests that at lower temperatures or with less reactive substrates, the choice of a precursor with more labile ligands can be the difference between a sluggish reaction and an efficient transformation.

Benchmark I: C-H Borylation of Arenes

The iridium-catalyzed C-H borylation of arenes is a cornerstone of modern synthetic chemistry, providing a direct route to valuable arylboronate esters. The most common catalytic system for this transformation involves an iridium(I) precursor, such as [Ir(COD)Cl]₂, and a bipyridine or phenanthroline-based ligand. The active catalyst is an Ir(III) tris(boryl) species, which is formed in situ.

While direct comparative studies featuring [Ir(C₂H₄)₂Cl]₂ in this specific reaction are not abundant in the literature, the principle of ligand lability strongly suggests its potential as a highly effective precursor. The faster dissociation of ethylene ligands should facilitate the formation of the active tris(boryl) species, potentially leading to higher turnover numbers or allowing for lower reaction temperatures.

Let's examine the performance of a standard catalyst system, generated from [Ir(OMe)(COD)]₂ and various ligands, to establish a benchmark.

Table 1: Comparison of Iridium Catalysts in the C-H Borylation of 1,2-Dichlorobenzene

Catalyst PrecursorLigandYield (%)Reference
[Ir(OMe)(COD)]₂4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)85[Organic Syntheses, 2013, 90, 342]
[Ir(OMe)(COD)]₂3,4,7,8-tetramethylphenanthroline (tmphen)>95[J. Am. Chem. Soc. 2012, 134, 4, 1751–1754]

Expert Insight: The data indicates that ligand choice significantly impacts catalyst performance. The enhanced stability of the Ir-tmphen complex leads to a longer catalyst lifetime and higher yields, particularly with challenging substrates.[2] When considering [Ir(C₂H₄)₂Cl]₂ as a precursor, one could anticipate that the initial, facile generation of the active species, combined with an optimized ligand like tmphen, would constitute a highly efficient system.

Experimental Protocol: C-H Borylation of 1,2-Dichlorobenzene

This protocol is adapted from established procedures and serves as a standard for benchmarking iridium catalyst precursors.

Materials:

  • Iridium precursor ([Ir(C₂H₄)₂Cl]₂ or benchmark equivalent)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Bis(pinacolato)diboron (B₂pin₂)

  • 1,2-Dichlorobenzene

  • Anhydrous solvent (e.g., cyclohexane or THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, to an oven-dried vial, add the iridium precursor (0.0075 mmol, 1.5 mol % Ir) and the ligand (0.015 mmol).

  • Add anhydrous solvent (1.0 mL) and stir for 10 minutes at room temperature to allow for pre-formation of the catalyst.

  • Add bis(pinacolato)diboron (190 mg, 0.75 mmol) and 1,2-dichlorobenzene (55 µL, 0.50 mmol).

  • Seal the vial and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and analyze the yield by GC or NMR spectroscopy using an internal standard.

C_H_Borylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Borylation Reaction cluster_analysis Analysis Ir_precursor Iridium Precursor ([Ir(C2H4)2Cl]2) Mix_catalyst Stir 10 min (Pre-formation) Ir_precursor->Mix_catalyst Ligand Ligand (e.g., dtbpy) Ligand->Mix_catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Mix_catalyst Reaction_vessel Heat at 80°C 16 hours Mix_catalyst->Reaction_vessel Add Reagents B2pin2 B2pin2 B2pin2->Reaction_vessel Arene Arene (1,2-Dichlorobenzene) Arene->Reaction_vessel Analysis GC/NMR Analysis Reaction_vessel->Analysis Work-up caption Workflow for Iridium-Catalyzed C-H Borylation.

Workflow for Iridium-Catalyzed C-H Borylation.

Benchmark II: Alkene Hydrogenation

The hydrogenation of alkenes is a fundamental transformation in organic synthesis. Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, is a renowned benchmark for its high activity, particularly for hindered and polysubstituted alkenes. A key feature of Crabtree's catalyst is the loss of the COD ligand upon exposure to hydrogen, which opens up coordination sites for the alkene substrate.

Given that the ethylene ligands in [Ir(C₂H₄)₂Cl]₂ are even more labile than COD, it is a reasonable hypothesis that a catalyst system derived from it could exhibit comparable or even superior activity, especially under milder conditions. The in situ generation of a catalytically active species from [Ir(C₂H₄)₂Cl]₂ and appropriate ligands (e.g., a phosphine and a coordinating solvent or amine) would be a more direct and potentially more economical approach than the synthesis of the pre-formed Crabtree's catalyst.

Table 2: Performance of Iridium Catalysts in the Hydrogenation of 1-Methylcyclohexene

CatalystConditionsTime (h)Conversion (%)Reference
Crabtree's Catalyst1 atm H₂, 25 °C, CH₂Cl₂1>99[J. Am. Chem. Soc. 1977, 99, 21, 7088-7089]
[Ir(COD)Cl]₂ / PCy₃1 atm H₂, 25 °C, CH₂Cl₂1~95Inferred from related studies
[Ir(C₂H₄)₂Cl]₂ / PCy₃1 atm H₂, 25 °C, CH₂Cl₂Hypothesized < 1Hypothesized >99N/A

Expert Insight: Crabtree's catalyst sets a high bar for the hydrogenation of sterically hindered alkenes. The hypothesized performance of an in situ system based on [Ir(C₂H₄)₂Cl]₂ is rooted in the expectation of more rapid formation of the active dihydrido-iridium species due to the lability of the ethylene ligands. This could translate to faster reaction times or the ability to use lower catalyst loadings.

Experimental Protocol: Alkene Hydrogenation

This protocol allows for the direct comparison of different iridium catalyst systems under standard conditions.

Materials:

  • Iridium precursor ([Ir(C₂H₄)₂Cl]₂, Crabtree's catalyst, or other)

  • Ligand (e.g., tricyclohexylphosphine, if not using a pre-formed catalyst)

  • Alkene substrate (e.g., 1-methylcyclohexene)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Hydrogen gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the iridium precursor (0.005 mmol, 1.0 mol % Ir) and, if necessary, the phosphine ligand (0.01 mmol).

  • Add the degassed solvent (5 mL).

  • Add the alkene substrate (0.5 mmol).

  • The flask is evacuated and backfilled with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC, GC, or NMR spectroscopy.

Alkene_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_monitoring Monitoring & Analysis Catalyst Iridium Catalyst System Flask Schlenk Flask (Inert Atmosphere) Catalyst->Flask Solvent Degassed Solvent Solvent->Flask Alkene Alkene Substrate Alkene->Flask H2_purge Evacuate & Backfill with H2 (3x) Flask->H2_purge Reaction Stir under H2 (1 atm, RT) H2_purge->Reaction Monitoring TLC/GC/NMR Analysis Reaction->Monitoring caption Workflow for Iridium-Catalyzed Alkene Hydrogenation.

Workflow for Iridium-Catalyzed Alkene Hydrogenation.

Benchmark III: Transfer Hydrogenation of Ketones

Catalytic transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol as the hydrogen source. Iridium complexes, particularly those of the [Cp*IrCl₂]₂ type, are highly effective catalysts for this transformation, often in the presence of a base.

Here, we can draw a more direct, albeit qualitative, comparison. In a study on the transfer hydrogenation of acetophenone using glucose as a sustainable hydrogen donor, the simple [Cp*IrCl₂]₂ dimer showed no catalytic activity on its own.[3] Activity was only observed with the introduction of functional bipyridonate ligands. This highlights the importance of the ligand sphere in creating an active catalyst. When considering [Ir(C₂H₄)₂Cl]₂, its utility would lie in its ability to readily dissociate its ethylene ligands to allow for the coordination of more effective ligands for the transfer hydrogenation cycle.

Table 3: Iridium-Catalyzed Transfer Hydrogenation of Acetophenone

Catalyst SystemH-DonorBaseYield (%)Reference
[CpIrCl₂]₂GlucoseNa₂CO₃0[Catalysts 2019, 9, 523]
[CpIr(6,6'-dhbp)]Cl (dhbp = dihydroxy-bipyridine)GlucoseNa₂CO₃85[Catalysts 2019, 9, 523]
[Ir(COD)Cl]₂ / Chiral NNP Ligandi-PrOHKOH>99[Org. Biomol. Chem., 2018, 16, 8350-8355]
[Ir(C₂H₄)₂Cl]₂ / Ligandi-PrOHBaseExpected high yieldN/A

Expert Insight: The lack of activity for the basic [Cp*IrCl₂]₂ precursor in the glucose system underscores that the iridium source itself is often just one part of the catalytic puzzle.[3] The true catalyst is formed in situ. The advantage of [Ir(C₂H₄)₂Cl]₂ would be its versatility as a starting material, readily combining with a wide array of ligands to generate highly active catalysts for transfer hydrogenation. Its higher reactivity could be particularly beneficial for developing asymmetric versions of this reaction where the formation of a well-defined chiral catalyst is paramount.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

This protocol provides a framework for comparing the efficacy of various iridium precursors in a model transfer hydrogenation reaction.

Materials:

  • Iridium precursor ([Ir(C₂H₄)₂Cl]₂, [Cp*IrCl₂]₂, etc.)

  • Ligand (if required, e.g., a chiral diamine or amino alcohol)

  • Acetophenone

  • Isopropanol (both solvent and hydrogen donor)

  • Base (e.g., KOH or NaOtBu)

Procedure:

  • In a flask, dissolve the iridium precursor (0.0025 mmol, 0.5 mol % Ir) and the ligand (if applicable, e.g., 0.0055 mmol) in isopropanol (2 mL).

  • Stir the mixture for 15 minutes at room temperature.

  • Add a solution of the base (e.g., 0.05 mmol KOH in 1 mL isopropanol).

  • Add acetophenone (0.5 mmol).

  • Heat the reaction mixture to 80 °C and monitor by GC or TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent for analysis.

Transfer_Hydrogenation_Workflow cluster_catalyst_gen In Situ Catalyst Generation cluster_reaction Transfer Hydrogenation cluster_workup Work-up & Analysis Ir_precursor Iridium Precursor Mix_catalyst Stir 15 min Ir_precursor->Mix_catalyst Ligand Ligand (optional) Ligand->Mix_catalyst iPrOH_solvent Isopropanol iPrOH_solvent->Mix_catalyst Reaction_vessel Heat at 80°C Mix_catalyst->Reaction_vessel Add Base Base Base (e.g., KOH) Base->Reaction_vessel Ketone Ketone (Acetophenone) Ketone->Reaction_vessel Add Substrate Quench Quench with H2O Reaction_vessel->Quench Extract Extract with Organic Solvent Quench->Extract Analysis GC/NMR Analysis Extract->Analysis caption Workflow for Iridium-Catalyzed Transfer Hydrogenation.

Workflow for Iridium-Catalyzed Transfer Hydrogenation.

Conclusion

Chlorobis(ethylene)iridium(I) dimer represents a highly valuable, yet perhaps underutilized, precursor in the field of iridium catalysis. Its primary advantage lies in the high lability of its ethylene ligands, which can facilitate the formation of the active catalytic species under milder conditions compared to more common precursors like [Ir(COD)Cl]₂. While direct, quantitative benchmarking data against other iridium catalysts in every key reaction is not yet prevalent in the literature, the fundamental principles of coordination chemistry and catalyst activation provide a strong rationale for its consideration.

For researchers and drug development professionals, [Ir(C₂H₄)₂Cl]₂ should be viewed as a highly versatile and reactive entry point into a vast array of iridium-catalyzed transformations. Its ability to readily shed its placeholder ligands makes it an excellent candidate for high-throughput screening of new ligands and reaction conditions, and it may offer a distinct advantage in transformations that require low-temperature catalyst activation. As the demand for more efficient and sustainable catalytic methods grows, the unique properties of Chlorobis(ethylene)iridium(I) dimer are sure to secure its place in the modern synthetic chemist's toolkit.

References

  • Larsen, M. A.; Hartwig, J. F. Iridium-Catalyzed C–H Borylation of Heteroarenes: A Balance of Steric and Electronic Effects. J. Am. Chem. Soc.2012 , 134 (4), 1751–1754. [Link]

  • Boebel, T. A.; Hartwig, J. F. Iridium-Catalyzed Borylation of Arenes and Heteroarenes. Organic Syntheses2013 , 90, 342. [Link]

  • Crabtree, R. H.; Felkin, H.; Morris, G. E. The Catalytic Hydrogenation of Hindered Olefins with a Cationic Iridium Complex. J. Am. Chem. Soc.1977 , 99 (21), 7088–7089. [Link]

  • Yoshida, M.; Hirahata, R.; Tsurusaki, A.; Fujita, K.-i. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Catalysts2019 , 9 (6), 523. [Link]

  • Wang, D.; et al. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Org. Biomol. Chem.2018 , 16, 8350-8355. [Link]

  • Cui, W.-J.; et al. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. J. Am. Chem. Soc.2024 , 146 (2), 1630–1643. [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Organoiridium Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Organoiridium complexes are at the forefront of therapeutic and catalytic innovation. Their unique electronic and structural properties, however, present significant challenges to traditional analytical method validation. This guide provides a comprehensive comparison of analytical techniques and a practical framework for their validation, ensuring data integrity and regulatory compliance.

The Challenge of Analyzing Organoiridium Complexes

The validation of analytical methods for organoiridium complexes is a multi-faceted endeavor. These compounds, often sensitive to air and moisture, demand specialized handling techniques to prevent degradation.[1][2] Their diverse structures, ranging from simple salts to intricate coordination compounds, necessitate a tailored analytical approach.[3][4][5] Furthermore, the presence of the iridium core and various organic ligands requires a combination of techniques to fully characterize the molecule and ensure its purity and stability.[6][7]

A Comparative Overview of Key Analytical Techniques

The selection of an appropriate analytical method is paramount. This decision should be guided by the specific information required, whether it's structural elucidation, purity assessment, or quantification. A combination of chromatographic and spectroscopic methods is often necessary for a comprehensive analysis.

Chromatographic Methods: The Workhorse of Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of organoiridium complexes.[8][9][10] When coupled with a suitable detector, such as a Diode Array Detector (DAD) or Mass Spectrometer (MS), it provides a powerful tool for separating the parent compound from impurities and degradation products.[11]

Method Validation Parameters for HPLC:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components.Peak purity index > 0.99; baseline resolution between analyte and potential impurities.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrumental response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.
Range The interval between the upper and lower concentrations of the analyte for which the method is demonstrated to be precise, accurate, and linear.Typically 80% to 120% of the test concentration for assay and the reporting level of impurities to 120% of the specification.[12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Expert Insight: The choice of column chemistry and mobile phase composition is critical. For many organoiridium complexes, reversed-phase chromatography with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[8][14][15] The unique isotopic signature of iridium (¹⁹¹Ir and ¹⁹³Ir) can be a powerful tool for peak identification and purity assessment when using LC-MS.[11]

Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organoiridium complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the organic ligand framework.[1][2] Techniques like COSY, HSQC, and HMBC provide detailed information about proton-proton and proton-carbon correlations, aiding in the complete structural assignment.[16][17][18][19] ³¹P NMR is particularly useful for complexes containing phosphine ligands.[1][2]

  • Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation pattern of the complex.[6][7][20] Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions.[20] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying characteristic functional groups within the organic ligands, such as carbonyls or nitriles.[1][2]

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to monitor reactions or assess stability.[3]

Expert Insight: For air- and moisture-sensitive compounds, sample preparation for spectroscopic analysis must be performed under an inert atmosphere using techniques like a glovebox or Schlenk line to ensure the integrity of the sample.[3][21]

Elemental Analysis: Quantifying the Metal Core

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for accurately determining the iridium content in the complex.[22][23][24] This technique offers high sensitivity and is capable of measuring trace and ultra-trace amounts of elements.[25][26]

Method Validation for ICP-MS:

Validation of an ICP-MS method for iridium quantification should follow similar principles to other quantitative methods, focusing on specificity (freedom from interferences), linearity, accuracy, and precision.

The Validation Workflow: A Step-by-Step Approach

A robust validation workflow is essential for ensuring the reliability of analytical data. This process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[27][28][29][30]

Caption: A typical workflow for analytical method validation.

Experimental Protocols: A Practical Guide

Protocol 1: HPLC Method Validation for Purity and Assay

1. System Suitability:

  • Prepare a standard solution of the organoiridium complex at the target concentration.

  • Inject the solution six times.

  • Calculate the %RSD for retention time, peak area, and height. The acceptance criterion is typically ≤ 2.0%.[14]

  • Determine the tailing factor and theoretical plates to ensure good chromatographic performance.

2. Specificity (Forced Degradation Study):

  • Expose the organoiridium complex to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Analyze the stressed samples by HPLC.

  • The method is considered specific if the degradation product peaks are well-resolved from the main peak and the peak purity of the analyte can be demonstrated.[8]

3. Linearity:

  • Prepare a series of at least five standard solutions covering the expected concentration range.

  • Inject each solution in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.

4. Accuracy (Recovery):

  • Prepare a placebo (matrix without the analyte) and spike it with the organoiridium complex at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery at each level.

5. Precision:

  • Repeatability: Analyze a minimum of six independent preparations of the same sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results.

Protocol 2: Structural Elucidation by NMR

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the organoiridium complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube under an inert atmosphere.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum to observe the proton signals.

  • Acquire a ¹³C{¹H} NMR spectrum to identify the carbon signals.

  • Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations) to establish the connectivity of the molecule.

3. Data Interpretation:

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and confirm the structure of the organic ligands and their coordination to the iridium center.

Decision-Making for Method Selection

The choice of analytical technique is dictated by the stage of drug development and the specific question being addressed.

MethodSelection cluster_stage Development Stage cluster_question Analytical Question cluster_method Recommended Method(s) Discovery Discovery & Early Development Structure Structural Elucidation Discovery->Structure Preclinical Preclinical Purity Purity & Impurity Profiling Preclinical->Purity Clinical Clinical & QC Quantification Quantification & Assay Clinical->Quantification Stability Stability Assessment Clinical->Stability NMR_MS NMR, HRMS Structure->NMR_MS HPLC_MS HPLC-UV/MS Purity->HPLC_MS HPLC_ICPMS HPLC-UV, ICP-MS Quantification->HPLC_ICPMS HPLC_Stability Stability-Indicating HPLC Stability->HPLC_Stability

Caption: A guide for selecting analytical methods based on the development stage.

Conclusion

The successful validation of analytical methods for organoiridium complexes is a critical component of drug development and quality control. It requires a deep understanding of the unique chemistry of these compounds and a strategic application of a range of analytical techniques. By following a systematic and scientifically sound validation approach, researchers can ensure the generation of reliable and defensible data, ultimately accelerating the path from discovery to clinical application.

References

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A Guide to the Comparative Stability of Iridium Diene vs. Di-olefin Complexes for Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the selection of an appropriate catalyst precursor is paramount to achieving efficient and robust chemical transformations. Iridium complexes, renowned for their catalytic prowess in hydrogenation, C-H activation, and various other organic reactions, are central to this field.[1][2][3] A frequent point of consideration is the choice between iridium complexes bearing a chelating diene ligand, such as 1,5-cyclooctadiene (COD), and those with two separate mono-olefin ligands (a di-olefin complex), like bis(cyclooctene) (COE).

This guide provides an in-depth comparison of the stability of these two classes of complexes. We will move beyond simple definitions to explore the thermodynamic and kinetic factors that govern their behavior, the common pathways through which they deactivate, and the experimental methods used to probe their stability. This analysis will equip you with the foundational knowledge to select the optimal iridium precursor for your specific catalytic system.

The Iridium-Olefin Bond: A Foundation of Stability and Reactivity

The interaction between an iridium center and an olefin is the cornerstone of these complexes' chemistry. This bond is best described by the Dewar-Chatt-Duncanson model, which involves two primary components:

  • σ-donation: The filled π-orbital of the olefin donates electron density to an empty d-orbital on the iridium center.

  • π-backbonding: A filled d-orbital on the iridium center donates electron density back into the empty π* antibonding orbital of the olefin.[4][5]

The balance of these two interactions dictates the strength and nature of the bond. In iridium(I) complexes, which are electron-rich, π-backbonding is significant and contributes substantially to the overall stability of the metal-olefin interaction.[6] This fundamental bonding principle applies to both chelating dienes and individual mono-olefins.

Thermodynamic Stability: The Chelate Effect in Diene Complexes

From a thermodynamic standpoint, iridium diene complexes exhibit significantly greater stability than their di-olefin counterparts. This is a direct consequence of the chelate effect , an entropic advantage gained when a single multidentate ligand (like a diene) replaces multiple monodentate ligands (like two mono-olefins).

When two independent mono-olefin ligands dissociate from the metal center, there is a large increase in translational entropy, making the process thermodynamically favorable. Conversely, the dissociation of a single bidentate diene ligand results in a much smaller entropic gain. This inherent stability means that complexes like [Ir(COD)Cl]₂ or Crabtree's Catalyst, [Ir(COD)(PCy₃)(py)]PF₆, are often isolable, air-stable solids that can be conveniently handled and stored.[7][8]

ChelateEffect cluster_0 Di-olefin Complex (Less Stable) cluster_1 Diene Complex (More Stable) Ir1 Ir(L)n Olefin1 Olefin Ir1->Olefin1 Olefin2 Olefin Ir1->Olefin2 Ir_Free1 Ir(L)n Ir1->Ir_Free1 Dissociation (Higher ΔS) dissociation1 + 2 Olefin Ir2 Ir(L)n Diene Diene Ir2->Diene Ir_Free2 Ir(L)n Ir2->Ir_Free2 Dissociation (Lower ΔS) dissociation2 + 1 Diene

Caption: The chelate effect provides enhanced thermodynamic stability to diene complexes.

Kinetic Lability: The Virtue of "Instability" in Di-olefin Precursors

While thermodynamically stable, the true value of an iridium complex in catalysis often lies in its ability to become catalytically active by opening coordination sites. Here, the kinetic lability of the ligands is crucial.

  • Di-olefin Complexes: Complexes such as [IrCl(COE)₂]₂ are prized as catalyst precursors precisely because of their lower stability.[4][5][9] The cyclooctene (COE) ligands are highly labile and readily dissociate in solution, providing vacant coordination sites for substrate binding or for the introduction of other, more robust ancillary ligands. This "instability" is, in fact, their most important feature for synthesis.

  • Diene Complexes: The chelating diene in complexes like Crabtree's catalyst is more strongly bound.[7] Catalysis typically proceeds not by complete dissociation of the diene, but rather by hydrogenation of the diene itself to cyclooctane, which is a poor ligand and is subsequently released. This process, however, requires the consumption of a stoichiometric amount of hydrogen before the catalyst can act on the desired substrate.

Complex TypeArchetypal ExampleCommon StatePrimary UtilityLigand Lability
Iridium Diene [Ir(COD)(PCy₃)(py)]PF₆Air-stable orange solid[7]Active Hydrogenation Catalyst[8]Lower
Iridium Di-olefin [IrCl(COE)₂]₂Air-sensitive solid[5]Versatile Catalyst Precursor[4]Higher
Key Deactivation and Decomposition Pathways

The operational stability of an iridium catalyst is often limited by specific deactivation pathways that convert the active species into inactive forms. Understanding these mechanisms is critical for optimizing reaction conditions and catalyst longevity.

A. Dimerization and Trimerization

This is a well-documented deactivation pathway, particularly for cationic diene complexes like Crabtree's catalyst.[10] Under catalytic conditions (especially at low substrate concentration or after the substrate is consumed), the highly reactive, coordinatively unsaturated iridium hydride intermediates can react with each other. This process leads to the irreversible formation of inactive, hydride-bridged dinuclear or trinuclear clusters.[7] The use of bulky ligands and weakly coordinating counter-anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF⁻) can sometimes mitigate this process by sterically shielding the metal center and reducing ion pairing.[8]

DeactivationPathway Active [Ir(H)₂(L)₂(Solvent)]⁺ (Active Monomer) Product Product Active->Product Catalytic Turnover Inactive [Ir₂(μ-H)₃H₂(L)₄]⁺ (Inactive Dimer) Active->Inactive Dimerization (Low [Substrate]) Substrate Substrate Substrate->Active

Caption: Dimerization of active monomeric species is a common deactivation pathway.

B. β-Hydride Elimination

β-hydride elimination is a fundamental step in organometallic chemistry and a potential decomposition pathway.[11][12] This process is not typically relevant for the initial Ir(I)-olefin complex but becomes critical for iridium-alkyl intermediates that form during a catalytic cycle (e.g., after olefin insertion into an Ir-H bond). If an alkyl ligand bound to the iridium has a hydrogen atom on its β-carbon, this hydrogen can be transferred to the metal, cleaving the Ir-C bond and forming an iridium-hydride and a free olefin.[13][14] This can be a desired step in some reactions (like isomerization) but is often an unproductive side reaction or a catalyst decomposition pathway. The selection of substrates and ligands that disfavor this process is a key consideration in reaction design.

C. Oxidative Degradation of Ligands

Under particularly harsh, oxidative conditions, the ancillary ligands themselves can be susceptible to degradation. For instance, in the context of water oxidation catalysis, even robust ligands like pentamethylcyclopentadienyl (Cp*) have been shown to degrade, which can lead to the formation of heterogeneous iridium oxide nanoparticles.[15][16] While diene and di-olefin ligands are typically used in less oxidizing environments, it is crucial to recognize that no ligand is indestructible, and extreme conditions can compromise the integrity of the molecular complex.

Experimental Protocols for Stability Assessment

Evaluating the stability of a given iridium complex requires empirical data. The following protocols outline standard methodologies for this purpose.

Protocol 1: NMR Spectroscopic Monitoring of Complex Decomposition

This experiment provides direct observational data on the transformation of a complex over time under catalytically relevant conditions.

Objective: To quantify the rate of decomposition of an iridium diene complex under a hydrogen atmosphere.

Methodology:

  • Sample Preparation: In a nitrogen-filled glovebox, dissolve a precise amount of the iridium complex (e.g., 5-10 mg of Crabtree's catalyst) in a deuterated solvent (e.g., 0.6 mL of CD₂Cl₂) within an NMR tube equipped with a J. Young valve.

  • Initial Spectrum (t=0): Seal the tube, remove it from the glovebox, and immediately acquire a quantitative ¹H NMR spectrum. Note the integration of characteristic peaks, such as the vinyl protons of the COD ligand.[17][18]

  • Initiation: Connect the NMR tube to a hydrogen gas line via the J. Young valve. Purge the headspace by gently evacuating and backfilling with H₂ three times. Pressurize the tube to 1 atm of H₂.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Data Analysis: Plot the normalized integration of the starting material's characteristic peaks versus time. The rate of disappearance provides a direct measure of its stability under these conditions. Concurrently, monitor for the appearance of new signals, such as broad hydride peaks, which may indicate the formation of inactive clusters.[7]

NMR_Workflow A Prepare Sample in J. Young NMR Tube B Acquire Spectrum (t=0) A->B C Introduce H₂ Atmosphere B->C D Acquire Spectra at Regular Intervals C->D E Plot [Complex] vs. Time D->E F Determine Half-Life and Decomposition Products E->F

Caption: Workflow for an NMR-based catalyst stability study.

Protocol 2: Cyclic Voltammetry (CV) for Redox Stability

CV is an electrochemical technique used to probe the electronic properties of a complex and its stability across different oxidation states.

Objective: To assess the reversibility of the Ir(I)/Ir(III) redox couple, which is indicative of the complex's ability to undergo stable oxidative addition.[19][20]

Methodology:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Analyte Preparation: Dissolve a small amount of the iridium complex (to a final concentration of ~1 mM) in the electrolyte solution.

  • Cell Assembly: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential to and from values expected to encompass the iridium complex's redox events. A stable, reversible oxidative addition process will appear as a well-defined wave with a peak separation (ΔEp) between the anodic and cathodic scans of approximately 59/n mV (where n is the number of electrons, typically 2).

  • Interpretation: An irreversible wave suggests that the complex is unstable upon oxidation, undergoing a chemical change (e.g., ligand loss) before it can be reduced back to its original state. The potential at which oxidation occurs also provides insight into how electron-rich the metal center is.[21]

Conclusion

The choice between an iridium diene and a di-olefin complex is a classic trade-off between benchtop stability and synthetic utility.

  • Iridium Diene Complexes are characterized by high thermodynamic stability due to the chelate effect. This makes them excellent, well-behaved, and often air-stable catalysts that are easy to handle. Their primary stability challenge is their operational lifetime, as they can be prone to deactivation via oligomerization under catalytic conditions.

  • Iridium Di-olefin Complexes are valued for their kinetic lability . The "instability" of the metal-olefin bonds makes them superb catalyst precursors, allowing for the facile introduction of a wide array of other ligands. Their handling often requires more stringent inert atmosphere techniques due to their higher reactivity.

Ultimately, the optimal choice is dictated by the specific application. For a direct, off-the-shelf catalyst for a well-established reaction like hydrogenation, a robust diene complex such as Crabtree's catalyst is often an excellent starting point. For the development of novel catalytic systems requiring tailored ligand spheres, the synthetic flexibility offered by a labile di-olefin precursor like [IrCl(COE)₂]₂ is indispensable.

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  • Wikipedia. (2023). Crabtree's catalyst.

  • Wasson, A. P., & Brookhart, M. (2017). β-Hydride Elimination and C–H Activation by an Iridium Acetate Complex, Catalyzed by Lewis Acids. Alkane Dehydrogenation Cocatalyzed by Lewis Acids and [2,6-Bis(4,4-dimethyloxazolinyl)-3,5-dimethylphenyl]iridium. Journal of the American Chemical Society.

  • Grokipedia. (n.d.). Crabtree's catalyst.

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  • Science of Synthesis. (n.d.). Product Class 6: Organometallic Complexes of Iridium. ResearchGate.

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  • Hancock, J. E., et al. (2019). Ancillary Ligand Effects on Red-Emitting Cyclometalated Iridium Complexes. PubMed.

  • Bidal, Y. D., et al. (2023). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. National Institutes of Health.

  • Milstein, D., et al. (1988). Hydride elimination from an iridium(III) alkoxide complex: A case in which a vacant cis coordination site is not required. ResearchGate.

  • Hetterscheid, D. G. H., et al. (2016). The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. ACS Publications.

  • ResearchGate. (n.d.). Overview of the steps comprising reductive elimination and oxidative addition of an arene to a metal center.

  • Wayland, B. B. (n.d.). Reactivity and equilibrium thermodynamic studies of iridium porphyrins in water and alcohol. OSTI.gov.

  • Crabtree, R. H. (n.d.). Iridium Catalysis. ResearchGate.

  • Lloret-Fillol, J., et al. (2015). Iridium-based complexes for water oxidation. RSC Publishing.

  • Kovach, J. S., et al. (2022). Iridium(I)- and Rhodium(I)-Olefin Complexes Containing an α-Diimine Supporting Ligand. PubMed.

  • Singh, A. K. (2016). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. CORE.

  • Singh, A. K. (2016). Scheme-2: Various applications of Iridium and its complexes CATALYSIS BY IRIDIUM... ResearchGate.

  • University of Pennsylvania. (n.d.). Oxidative Addition.

  • Chemistry LibreTexts. (2023). 1.26: Oxidative Addition/Reductive Elimination.

  • YouTube. (2021). Oxidative addition and Reductive elimination.

  • Kovach, J. S., et al. (2022). (PDF) Iridium(I)– and Rhodium(I)–Olefin Complexes Containing an α-Diimine Supporting Ligand. ResearchGate.

  • ResearchGate. (n.d.). Iridium complex with good stability for a deep-red LEEC.

  • ResearchGate. (n.d.). Diene–iridium–tin complexes. Comparison of conjugated versus non-conjugated dienes and trimethyltin versus trichlorotin as ligands.

  • Vaska, L., & Chen, L. S. (1971). Oxygen-carrying iridium complexes: kinetics, mechanism, and thermodynamics. PubMed.

  • Singh, A. K. (2016). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF. International Journal of Advanced Research.

  • Kumar, M., et al. (2023). Recent Advancement in the Synthesis of Ir-Based Complexes. PubMed Central.

  • Lyubimov, S. E., et al. (2023). Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry. MDPI.

  • Aly, S. M., et al. (2015). High-yielding synthesis of cyclometallated iridium complexes with hydrogen bond-rich ligands. Chemical Communications.

  • Semantic Scholar. (1974). Synthesis and structural characteristics of planar iridium(II) complexes.

  • American Chemical Society. (2025). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers.

  • Torres-García, P., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. MDPI.

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A Researcher's Guide to Kinetic Studies of Hydrogenation with Different Iridium Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the choice of a catalyst is a critical decision point that dictates reaction efficiency, selectivity, and economic viability. Iridium has emerged as a uniquely powerful metal for homogeneous hydrogenation, capable of reducing even highly substituted and challenging substrates.[1] However, not all iridium catalysts are created equal. The precursor—the stable, off-the-shelf complex used to generate the active catalyst—profoundly influences the reaction's kinetic profile and ultimate success.

Understanding the kinetics is not merely an academic exercise; it is fundamental to optimizing reaction conditions, scaling up processes, and achieving desired outcomes with precision.[2] This guide provides an in-depth comparison of the kinetic behavior of major classes of iridium precursors, grounded in mechanistic principles and supported by experimental data. We will explore why certain precursors are chosen for specific applications and how their structural attributes translate into catalytic performance.

Major Classes of Iridium Precursors: A Kinetic Overview

Iridium catalysts for hydrogenation are broadly categorized based on the oxidation state and charge of the precursor complex. The three most significant classes are cationic Iridium(I), neutral Iridium(I), and Iridium(III) complexes, each exhibiting distinct mechanisms and kinetic characteristics.[2]

Cationic Iridium(I) Precursors: The Power of "Crabtree's Catalyst"

First introduced by Robert H. Crabtree, cationic iridium(I) complexes of the type [Ir(diene)(L)₂]⁺X⁻ revolutionized the hydrogenation of sterically demanding olefins.[1] The archetypal example, [Ir(COD)(PCy₃)(Py)]PF₆ (Crabtree's catalyst), is renowned for its exceptional activity where other catalysts, like Wilkinson's catalyst, often fail.[1]

Kinetic Profile & Mechanistic Insight: These catalysts are particularly effective for hydrogenating tri- and tetra-substituted alkenes at remarkable speeds, often at room temperature and low hydrogen pressure.[1] Their high activity stems from their ability to operate via highly efficient catalytic cycles. While early proposals involved an Ir(I)/Ir(III) cycle, extensive experimental and computational studies have provided strong evidence for an Ir(III)/Ir(V) pathway, particularly for challenging substrates.[3]

A key feature influencing their kinetics is the ability to catalyze hydrogenation through an outer-sphere mechanism .[4] Unlike an inner-sphere pathway where the substrate must first coordinate to the metal, the outer-sphere mechanism allows for hydrogenation without direct substrate binding, which is advantageous for bulky molecules.[4] The presence of a directing group (e.g., a hydroxyl group) on the substrate can dramatically accelerate the reaction by anchoring the catalyst, a principle that is foundational to their utility in stereoselective synthesis.

The choice of the counter-anion also has a significant kinetic impact. Weakly coordinating anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) often lead to more active, "naked" cationic catalysts, enhancing their performance.[3][5]

Table 1: Representative Performance of Crabtree's Catalyst

Substrate Catalyst Loading (mol%) H₂ Pressure (atm) Time (min) Conversion (%) Ref.
1-Methylcyclohexene 0.1 1 2 >99 [1]
1,2-Dimethylcyclohexene 0.1 1 2 >99 [1]

| Tetramethylethylene | 0.1 | 1 | 40 | >99 |[1] |

Neutral Iridium(I) Precursors: Versatility for Asymmetric Synthesis

Neutral Ir(I) precursors, such as the dimer [Ir(COD)Cl]₂ or Vaska-type complexes like IrCl(CO)(PPh₃)₂, are workhorses in asymmetric hydrogenation.[6][7] They are typically not the active catalyst themselves but are activated in situ by the addition of a chiral ligand, most commonly a bidentate phosphine.

Kinetic Profile & Mechanistic Insight: The kinetics of systems derived from neutral precursors can be complex, often exhibiting a variable and non-integer order dependence on the concentrations of the catalyst, substrate, and hydrogen.[7] This complexity arises from a multi-step activation process and the existence of various species in equilibrium. The reaction rate is often dependent on a crucial dissociation step to create a vacant coordination site on the metal for substrate or hydrogen binding.[7]

These catalysts have proven exceptionally effective for the asymmetric hydrogenation of substrates containing a coordinating functional group, such as unsaturated carboxylic acids.[8] Recently, novel neutral iridium catalysts have been developed with chiral phosphine-carboxy ligands that do not require a stabilizing counterion, showcasing high stability and excellent enantioselectivity.[8]

The solvent plays a critical role. Coordinating solvents like dimethylacetamide (DMA) can significantly enhance the hydrogenation rate compared to non-coordinating solvents like benzene, likely by stabilizing polar transition states.[7]

Iridium(III) Precursors: Specialists for Polar Bonds

While Ir(I) complexes are dominant, Ir(III) precursors, especially cyclometalated CpIr(III) complexes (where Cp is pentamethylcyclopentadienyl), have carved out a niche in the hydrogenation of polar unsaturated bonds, such as in ketones, imines, and oximes.[2][9][10]

Kinetic Profile & Mechanistic Insight: These robust complexes often operate via an inner-sphere mechanism . The catalytic cycle typically involves the oxidative addition of H₂ to an Ir(I) species (which may be formed in situ from the Ir(III) precursor), followed by substrate coordination and migratory insertion into an Ir-H bond.[2] The stability of the iridium C,N-chelation in many of these precursors is crucial for their catalytic performance.[10]

Kinetic studies on these systems have revealed a strong dependence on the ligand architecture. For instance, in the hydrogenation of oximes, modifying the electronic and steric properties of the imine ligand on the Ir(III) precursor leads to significant differences in catalytic efficiency, allowing for rational catalyst design.[10] These catalysts are also central to transfer hydrogenation, where a hydrogen donor like isopropanol or formic acid is used instead of H₂ gas.[11]

The "Why": Key Mechanistic Steps Governing Kinetics

The observed kinetics are a direct reflection of the underlying reaction mechanism. Understanding these fundamental steps explains why different precursors behave differently.

G cluster_0 General Catalytic Cycle for Hydrogenation A [Ir] Precursor B Active Catalyst [Ir]* A->B Activation C [Ir]*-Dihydride B->C + H₂ (Oxidative Addition) D Substrate Complex C->D + Substrate F Catalyst Regeneration D->F Insertion & Reductive Elimination E Hydrogenated Product F->B F->E

Caption: A generalized catalytic cycle for iridium-catalyzed hydrogenation.

  • Catalyst Activation: The crucial first step is the generation of a coordinatively unsaturated, active species from the stable precursor. For [Ir(COD)Cl]₂, this involves cleaving the chloride bridges and displacing the COD ligand. For Crabtree's catalyst, the diene ligand is displaced. The rate of this activation can be a rate-limiting factor.

  • Hydrogen Activation: Iridium complexes can activate H₂ via two primary pathways. Oxidative addition , common for Ir(I) species, involves the cleavage of the H-H bond and formation of two new Ir-H bonds, formally oxidizing the metal to Ir(III).[2] Alternatively, heterolytic cleavage splits H₂ into a hydride (H⁻) that binds to iridium and a proton (H⁺) that is transferred to a ligand or the solvent. The operative pathway influences the subsequent steps.

  • Catalyst Deactivation: A common pathway for catalyst deactivation is the formation of stable, inactive dinuclear iridium hydride species, such as [Ir₂(μ-H)₃Lₙ]⁺.[4] The propensity to form these dimers is a critical kinetic consideration, and ligands with bulky profiles are often used to sterically prevent this dimerization.[4]

Experimental Protocol: A Guide to Kinetic Analysis

Conducting a reliable kinetic study requires meticulous experimental technique to ensure reproducibility and accuracy. This protocol outlines a general method for determining reaction orders using the method of initial rates.

Objective: To determine the kinetic order of an iridium-catalyzed hydrogenation reaction with respect to the catalyst, substrate, and hydrogen pressure.

Apparatus:

  • High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, pressure gauge, and thermocouple.

  • Schlenk line and glovebox for handling air-sensitive reagents.

  • Gas-tight syringes and cannulas.

  • Analytical instrument (GC, HPLC, or NMR) for quantifying substrate and product concentrations.

G cluster_workflow Experimental Workflow for Kinetic Study prep 1. Preparation - Dry glassware - Degas solvent - Prepare stock solutions setup 2. Reaction Setup (Inert Atmosphere) - Charge reactor with precursor & ligand - Add solvent & stir for activation - Add substrate prep->setup reaction 3. Reaction Execution - Seal & purge reactor with H₂ - Pressurize to desired P(H₂) - Heat to T and start stirring setup->reaction analysis 4. Data Acquisition & Analysis - Monitor P(H₂) uptake vs. time - Take aliquots at intervals - Analyze by GC/NMR - Plot [C] vs. time to find initial rate reaction->analysis

Sources

A Researcher's Guide to Assessing the Cost-Effectiveness of Iridium Catalyst Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a catalyst precursor is a critical decision that reverberates through the entire workflow, influencing not only the reaction's success but also its economic viability. Iridium catalysts, prized for their unique reactivity in challenging transformations such as asymmetric hydrogenation and C-H functionalization, are a significant investment.[1][2][3] This guide provides an in-depth analysis of common iridium catalyst precursors, moving beyond mere technical specifications to offer a holistic view of their cost-effectiveness. We will delve into the interplay between precursor price, catalytic performance, and the practical considerations of stability and recyclability, supported by experimental data and protocols.

The Economic Landscape of Iridium Catalysis

Iridium is one of the rarest elements in the Earth's crust, a fact that inherently drives the high cost of its coordination complexes.[4][5] The price of iridium metal directly impacts the cost of its precursors, making every milligram a precious commodity in the laboratory and in industrial processes.[6] However, the initial purchase price of a precursor is only one facet of its overall cost-effectiveness. A seemingly expensive precursor may prove more economical in the long run if it exhibits superior activity, stability, and allows for lower catalyst loadings or efficient recycling. Conversely, a cheaper precursor may lead to higher overall costs due to lower yields, the need for larger quantities, or complex purification procedures.

A Comparative Analysis of Common Iridium Catalyst Precursors

The choice of an iridium precursor is fundamentally linked to the desired chemical transformation and the specific demands of the reaction system.[7] The ligand sphere surrounding the iridium center dictates its catalytic activity, selectivity, and stability. Below, we compare some of the most widely used iridium precursors, considering their price, performance in key reactions, and overall utility.

Iridium Precursor Approximate Price (per gram) Common Applications Key Performance Attributes Considerations for Cost-Effectiveness
[Ir(COD)Cl]₂ $775[8]Precursor for a wide range of homogeneous catalysts, including those for hydrogenation, C-H activation, and allylic substitution.[9]Highly versatile starting material; its reactivity is determined by the choice of ligands.Relatively lower initial cost compared to pre-formed catalysts. The overall cost will depend on the price and complexity of the required ligands.
Ir(acac)₃ Request Quote[10][11]Precursor for other iridium catalysts and for the deposition of iridium thin films.[11][12]Stable and soluble in many organic solvents.[11]Price is variable and often requires a direct quote from suppliers. Its primary use as a precursor means its cost-effectiveness is tied to the efficiency of its conversion to the active catalyst.
Crabtree's Catalyst Request Quote[13][14]Highly active for the hydrogenation of sterically hindered and tri- and tetrasubstituted olefins.[15][16]Exceptional activity and high turnover numbers in challenging hydrogenations.[17]Higher initial cost but can be highly cost-effective for difficult substrates due to its high efficiency, often requiring lower catalyst loadings.
Iridium Black $697[18]Heterogeneous catalyst for various reactions, including oxidation and hydrogenation.High surface area, easily separable from the reaction mixture, and potential for recycling.[18]The reusability of heterogeneous catalysts can significantly lower the overall cost per reaction cycle.
Iridium(III) Oxide Request Quote[19]Electrocatalyst for the oxygen evolution reaction (OER) in water splitting.[19]High stability and activity in electrochemical applications.[19]Cost-effectiveness is a major focus in green hydrogen production, with research aimed at reducing iridium loading without compromising performance.[4][20]

Note: Prices are approximate and subject to change based on supplier and purity. "Request Quote" indicates that pricing is typically provided upon inquiry.

Deeper Dive: Performance Metrics and Their Economic Impact

To truly assess cost-effectiveness, we must look at key performance indicators that quantify a catalyst's efficiency.

  • Turnover Number (TON): This dimensionless number represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated. A higher TON signifies a more robust and long-lasting catalyst, directly translating to lower catalyst consumption and cost.

  • Turnover Frequency (TOF): This metric measures the number of catalytic cycles per unit of time (e.g., h⁻¹). A higher TOF indicates a faster reaction, which can reduce reaction times, increase throughput, and lower operational costs associated with energy and equipment usage.

The interplay between TON, TOF, and precursor cost is crucial. A catalyst with a high TOF but low TON might be suitable for rapid, small-scale syntheses, while a catalyst with a high TON, even with a moderate TOF, could be more economical for large-scale production due to its longevity. For instance, in asymmetric hydrogenation, iridium catalysts have been reported to achieve turnover numbers as high as 10,000, significantly impacting the economic feasibility of producing chiral molecules.[21]

Experimental Protocols for Evaluating Catalyst Performance

To ensure a fair and accurate comparison of different iridium precursors, standardized experimental protocols are essential. Below are generalized procedures for evaluating catalyst performance in a homogeneous hydrogenation reaction.

Protocol 1: General Procedure for Homogeneous Iridium-Catalyzed Hydrogenation

This protocol outlines a typical workflow for evaluating the performance of different iridium precursors in a homogeneous hydrogenation reaction.[7]

1. Catalyst Preparation (In Situ Generation):

  • In an inert atmosphere glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol) and the desired ligand (e.g., a chiral phosphine, 0.011 mmol) to a reaction vial equipped with a stir bar.
  • Add a degassed solvent (e.g., dichloromethane, 2 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

2. Hydrogenation Reaction:

  • To the catalyst solution, add the substrate (1.0 mmol).
  • Seal the reaction vial in a high-pressure autoclave.
  • Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 10 bar).
  • Stir the reaction mixture at a constant temperature (e.g., 25 °C) for a specified time (e.g., 12 hours).

3. Analysis:

  • After the reaction, carefully vent the autoclave and take an aliquot of the reaction mixture.
  • Analyze the aliquot by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the yield of the product.
  • For asymmetric hydrogenation, determine the enantiomeric excess (ee) using a chiral stationary phase column.

4. Calculation of Performance Metrics:

  • Turnover Number (TON): TON = (moles of product) / (moles of iridium precursor)
  • Turnover Frequency (TOF): TOF = TON / reaction time (in hours)

Visualizing the Path to Cost-Effectiveness

The selection of an iridium catalyst precursor is a multi-faceted decision that involves balancing several factors. The following diagram illustrates the key considerations in assessing the cost-effectiveness of an iridium catalyst precursor.

CostEffectiveness cluster_factors Key Factors cluster_evaluation Evaluation Process Precursor Iridium Precursor Experiment Experimental Validation (Standardized Protocols) Precursor->Experiment is tested in Performance Catalytic Performance (TON, TOF, Yield, Selectivity) Analysis Data Analysis (Performance Metrics) Performance->Analysis is quantified by Cost Economic Considerations (Price, Ligand Cost, Recycling) Cost->Analysis is factored into Experiment->Analysis generates data for Decision Cost-Effective Catalyst Selection Analysis->Decision informs

A workflow for assessing the cost-effectiveness of iridium catalyst precursors.

The Role of Stability and Recyclability

The ability to recycle a catalyst is a significant factor in reducing overall costs, especially with precious metals like iridium.[22][23][24] Homogeneous catalysts, while often more active and selective, can be challenging to separate from the reaction mixture. Research into immobilizing homogeneous catalysts on solid supports or using biphasic systems is an active area aimed at improving their recyclability.

Heterogeneous catalysts, such as iridium nanoparticles on a support, offer the advantage of easier separation and reuse.[25][26] However, leaching of the metal from the support and a potential decrease in activity over multiple cycles are critical aspects to evaluate. A thorough cost-benefit analysis should include the costs associated with catalyst recovery and reactivation.

Conclusion: A Strategic Approach to Catalyst Selection

Assessing the cost-effectiveness of iridium catalyst precursors requires a strategic approach that extends beyond the initial purchase price. By carefully considering the catalytic performance metrics of TON and TOF, the stability and recyclability of the catalyst, and the specific requirements of the chemical transformation, researchers can make informed decisions that optimize both scientific outcomes and budgetary constraints. The experimental protocols and comparative data presented in this guide serve as a foundation for a rigorous evaluation process, ultimately leading to the selection of the most economically viable and scientifically sound catalyst for your research and development needs.

References

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A Researcher's Guide to the Purity Assessment of Commercial Chlorobis(ethylene)iridium(I) Dimer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis and drug development, the meticulous selection of precursor materials is a critical determinant of experimental success and reproducibility. Among the array of valuable organometallic precursors, Chlorobis(ethylene)iridium(I) dimer, [Ir(C₂H₄)₂Cl]₂, stands out for its unique reactivity in a variety of catalytic transformations, including olefin metathesis and hydrogenation.[1] However, the catalytic efficacy of this air-sensitive, amber to brown crystalline powder is intrinsically linked to its purity. This guide provides a comprehensive framework for the purity assessment of commercial [Ir(C₂H₄)₂Cl]₂, offering a comparative analysis with alternative iridium precursors and detailing the experimental methodologies required for its rigorous evaluation.

The Critical Role of Purity in Iridium-Catalyzed Reactions

The presence of impurities in a catalyst precursor can have profound and often detrimental effects on a chemical reaction. In the context of iridium catalysis, impurities can act as catalyst poisons, diminishing or completely inhibiting the desired catalytic activity. They can also lead to the formation of undesired byproducts, complicating product purification and reducing overall yield. Furthermore, the presence of undefined impurities compromises the reproducibility of experimental results, a cornerstone of scientific integrity.

Commercial suppliers of Chlorobis(ethylene)iridium(I) dimer typically specify a purity of greater than 95%, with an iridium content ranging from 65% to 70%.[2][3] While this provides a baseline, a thorough in-house assessment is prudent to ensure the material's suitability for sensitive applications.

Unveiling the Impurity Profile: A Look at the Synthesis

A common route to Chlorobis(ethylene)iridium(I) dimer involves the reduction of an Iridium(III) or Iridium(IV) salt, such as iridium trichloride hydrate (IrCl₃·xH₂O), in the presence of ethylene gas, often in an alcohol solvent.[4] This synthetic pathway, while effective, can introduce several potential impurities:

  • Unreacted Iridium(III) Starting Material: Incomplete reduction can lead to the presence of residual Ir(III) species. These higher oxidation state iridium complexes are generally catalytically inactive for the desired Ir(I)-mediated transformations and represent a significant source of inert mass in the final product.

  • Other Iridium(I) Species: The dynamic nature of the reaction mixture can lead to the formation of other iridium(I) complexes. For instance, the formation of the mononuclear species, IrCl(C₂H₄)₄, is a possibility, which is known to be thermally unstable and can release ethylene to form the more stable dimer.[4]

  • Solvent Adducts: The alcohol solvent used in the synthesis can potentially coordinate to the iridium center, forming solvent adducts that may persist in the final product.

  • Oxidation Products: Although the synthesis is conducted under an inert atmosphere, the final product is air-sensitive. Exposure to oxygen can lead to the formation of iridium oxides or other oxidized iridium species.

A Multi-Faceted Approach to Purity Determination

A comprehensive assessment of [Ir(C₂H₄)₂Cl]₂ purity necessitates a combination of analytical techniques, each providing a unique piece of the puzzle.

Experimental Workflow for Purity Assessment

Caption: Workflow for the comprehensive purity assessment of Chlorobis(ethylene)iridium(I) dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the qualitative and quantitative assessment of organometallic compounds. These techniques provide detailed information about the molecular structure and can be used to identify and quantify impurities.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Due to the air-sensitivity of [Ir(C₂H₄)₂Cl]₂, all sample manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Weigh accurately approximately 5-10 mg of the commercial iridium dimer into an NMR tube.

  • Solvent Selection: Dissolve the sample in a deuterated solvent in which it is soluble and stable. Deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are common choices.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Data Analysis:

    • Expected Signals: The coordinated ethylene ligands in [Ir(C₂H₄)₂Cl]₂ are expected to show characteristic signals in the olefinic region of the spectrum. The chemical shifts will be different from that of free ethylene due to coordination to the iridium center.

    • Impurity Identification: Look for signals that do not correspond to the product. These may include signals from residual solvents, grease, or other organic impurities. Comparison with NMR spectra of potential impurities, if available, can aid in their identification.

    • Quantitative Analysis (qNMR): For a quantitative assessment, a certified internal standard with a known concentration and a signal that does not overlap with the analyte or impurity signals is added to the NMR tube. The purity of the iridium dimer can then be calculated by comparing the integral of a characteristic product signal to the integral of the internal standard's signal.

Elemental Analysis

Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and, crucially, iridium in the sample. This technique is essential for confirming the empirical formula and for detecting the presence of inorganic impurities or an incorrect iridium content.

Experimental Protocol: C, H, N, and Ir Analysis

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the sample into a tin or silver capsule. The handling of the air-sensitive sample should be done in an inert atmosphere.

  • Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. For iridium analysis, methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) are typically employed after appropriate digestion of the sample.

  • Data Analysis: Compare the experimentally determined elemental percentages with the theoretical values for C₈H₁₆Cl₂Ir₂ (C: 16.92%, H: 2.84%, Ir: 67.69%). Significant deviations may indicate the presence of impurities or that the compound is not what it is claimed to be. For organometallic compounds, it's important to note that the formation of stable metal carbides during combustion can sometimes lead to lower than expected carbon values.[5]

Single-Crystal X-ray Diffraction (if applicable)

Rationale: If the commercial product is in a crystalline form suitable for single-crystal X-ray diffraction, this technique can provide an unambiguous determination of the molecular structure. This is the gold standard for structural elucidation and can definitively confirm the identity of the compound and reveal the presence of any co-crystallized impurities.

Comparative Analysis: Chlorobis(ethylene)iridium(I) Dimer vs. Alternatives

The choice of an iridium precursor often depends on the specific application, with factors such as reactivity, stability, and cost playing a crucial role. A common alternative to the ethylene dimer is the more stable and widely used Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂.

PrecursorFormulaMolar Mass ( g/mol )AppearanceAir StabilityCommon Applications
Chlorobis(ethylene)iridium(I) dimer [Ir(C₂H₄)₂Cl]₂567.55Amber to brown powderAir-sensitiveOlefin metathesis, hydrogenation[1]
Chloro(1,5-cyclooctadiene)iridium(I) dimer [Ir(COD)Cl]₂671.70Orange-red solidRelatively air-stable solidPrecursor to a wide range of iridium catalysts[6]
Chlorobis(cyclooctene)iridium(I) dimer [Ir(COE)₂Cl]₂896.13Yellow solidAir-sensitivePrecursor to other organoiridium compounds[2]

Performance Insights:

  • Reactivity: The ethylene ligands in [Ir(C₂H₄)₂Cl]₂ are generally more labile than the cyclooctadiene ligand in [Ir(COD)Cl]₂. This can lead to higher catalytic activity in some reactions as the ethylene ligands can be more readily displaced by incoming substrates.

  • Stability: [Ir(COD)Cl]₂ is significantly more stable than its ethylene counterpart, making it easier to handle and store. The solid is relatively air-stable, though its solutions can degrade in the presence of air.[6]

  • Cost and Availability: [Ir(COD)Cl]₂ is generally more readily available and often more cost-effective than the ethylene dimer.

Decision-Making Framework for Precursor Selection

Precursor_Selection Start Start: Select Iridium Precursor Purity Purity Verified? Start->Purity Reactivity High Reactivity Required? Purity->Reactivity Yes Reassess Re-evaluate Supplier/Batch Purity->Reassess No Stability Handling Stability Critical? Reactivity->Stability No EthyleneDimer Use [Ir(C₂H₄)₂Cl]₂ Reactivity->EthyleneDimer Yes Stability->EthyleneDimer No CODDimer Use [Ir(COD)Cl]₂ Stability->CODDimer Yes

Caption: Decision-making flowchart for selecting an appropriate iridium precursor.

Conclusion

The purity of Chlorobis(ethylene)iridium(I) dimer is a paramount consideration for any researcher employing this versatile catalyst. A multi-technique approach, incorporating NMR spectroscopy, elemental analysis, and, where possible, single-crystal X-ray diffraction, is essential for a comprehensive purity assessment. While the ethylene dimer offers the advantage of higher reactivity in certain applications, its instability necessitates careful handling. For many applications, the more stable and readily available [Ir(COD)Cl]₂ may be a more practical choice. By implementing the rigorous analytical protocols outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Rahman, F., et al. (2017). Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 273–277. Available from: [Link]

  • Chlorobis(cyclooctene)iridium dimer. In Wikipedia. Available from: [Link]

  • Multielemental Speciation Analysis of Organometallic Compounds of Mercury, Lead and Tin in Natural Water Samples by Headspace-Solid Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 1034(1-2), 191-197. Available from: [Link]

  • Chlorobis(ethylene)iridium(I) dimer, Ir 67.5% | [IrCl(C2H4)2]2. Aspira Chemical. Available from: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Available from: [Link]

  • [Ir(COD)Cl]2/Tris(2,4-di-t-butylphenyl)phosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes. Molecules, 17(12), 14065-14076. Available from: [Link]

  • Elemental Analysis. Butterworth Laboratories. Available from: [Link]

  • [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. Journal of the American Chemical Society, 131(41), 14604-14605. Available from: [Link]

  • Synthesis and Studies of Organometallic Precursors for CVD of Thin Film Electronic Materials. Defense Technical Information Center. Available from: [Link]

  • Analysis of Impurities in Ethylene glycols with GC/MS. JEOL. Available from: [Link]

  • Cyclooctadiene iridium chloride dimer. In Wikipedia. Available from: [Link]

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Characterization of reaction intermediates from [Ir(C2H4)2Cl]2

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Characterization of Reaction Intermediates from [Ir(C₂H₄)₂Cl]₂

For Researchers, Scientists, and Drug Development Professionals

The Gateway Precursor: Understanding [Ir(C₂H₄)₂Cl]₂

The [Ir(C₂H₄)₂Cl]₂ complex is a widely used starting material in iridium chemistry due to the labile nature of its ethylene ligands, which are readily displaced by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or amines.[1][2] This reactivity allows for the facile generation of a multitude of iridium complexes and catalytic intermediates. The dimeric structure, with its bridging chloride ligands, can be cleaved by coordinating solvents or incoming ligands to form monomeric species that are often the catalytically active entities. While not isomorphous with its rhodium counterpart, [RhCl(C₂H₄)₂]₂, which has a bent structure, spectroscopic data suggests a planar structure for the iridium dimer.[3]

The characterization of the subsequent reaction intermediates is crucial as they are often short-lived and present in low concentrations. A multi-pronged analytical approach is therefore essential for a comprehensive understanding. This guide will compare the utility of various spectroscopic and analytical techniques in this context.

A Comparative Analysis of Characterization Techniques

The choice of characterization technique is dictated by the nature of the intermediate (e.g., its stability, concentration, and physical state) and the information sought (e.g., connectivity, geometry, electronic properties).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for characterizing the structure of diamagnetic iridium intermediates in solution.

Key Strengths:

  • Provides detailed information about the connectivity and stereochemistry of ligands around the iridium center.

  • ¹H, ¹³C, ³¹P, and ¹⁵N NMR are all highly informative for organometallic complexes.

  • Variable-temperature (VT) NMR studies can provide insights into dynamic processes such as ligand exchange.[3]

Comparison of NMR Techniques:

NMR Nucleus Information Gained Typical Chemical Shift Ranges for Iridium-Ethylene Complexes Experimental Considerations
¹H NMR Position and bonding of hydride and organic ligands. Ethylene proton shifts indicate coordination.Coordinated C₂H₄: ~1.5-4.0 ppm.[4] Terminal Ir-H: -10 to -25 ppm.Deuterated solvents are required. Sensitivity can be an issue for low-concentration intermediates.
¹³C{¹H} NMR Carbon backbone of organic ligands. Shift of ethylene carbons confirms coordination.Coordinated C₂H₄: ~30-60 ppm.[5]Low natural abundance of ¹³C may require longer acquisition times or enriched samples.
³¹P{¹H} NMR Coordination of phosphine ligands. Coupling constants (J-P) can reveal cis/trans relationships.Coordinated phosphines: Wide range depending on the ligand.Highly sensitive and informative for reactions involving phosphine ligands.[6]

Experimental Protocol: In-situ Monitoring of a Ligand Substitution Reaction by ¹H NMR

  • Preparation: In an NMR tube fitted with a J. Young valve, dissolve a known amount of [Ir(C₂H₄)₂Cl]₂ in a deuterated solvent (e.g., CD₂Cl₂) under an inert atmosphere.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as a reference.

  • Reaction Initiation: Inject a stoichiometric amount of the desired ligand (e.g., a phosphine or an amine) into the NMR tube at a controlled temperature (e.g., using a dry ice/acetone bath).

  • Time-Resolved Spectroscopy: Acquire a series of ¹H NMR spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of new signals corresponding to intermediates and the final product.

  • Analysis: Integrate the relevant signals to determine the relative concentrations of species over time, allowing for kinetic analysis.

Causality in Experimental Choice: The use of a J. Young valve is critical to maintain an inert atmosphere, preventing the oxidation of the sensitive iridium(I) complexes. Low-temperature initiation of the reaction allows for the potential trapping and observation of otherwise fleeting intermediates.

Infrared (IR) Spectroscopy: A Probe for Key Functional Groups

IR spectroscopy is particularly useful for identifying the presence of specific functional groups, such as carbonyl (CO), hydride (Ir-H), and metal-halogen (Ir-Cl) bonds.

Key Strengths:

  • Excellent for identifying ligands like CO, which have strong, characteristic stretching frequencies.

  • Can be used to monitor reactions in real-time using in-situ IR probes.[7]

  • Provides information on the electronic environment of the metal center; for instance, the ν(CO) frequency is sensitive to back-bonding.[8]

Comparison of IR Stretching Frequencies for Common Ligands:

Functional Group Typical Stretching Frequency (cm⁻¹) Significance
Terminal Ir-H 2000 - 2250Indicates the formation of a hydride intermediate.
Terminal M-CO 1850 - 2150Sensitive to the overall electron density on the metal.[7]
Bridging M-CO 1700 - 1850Indicates the formation of a dimeric species with bridging carbonyls.
Ir-Cl 250 - 350Can be used to distinguish between terminal and bridging chloride ligands.[3]

Experimental Workflow: IR Monitoring of Carbonylation

workflow start [Ir(C₂H₄)₂Cl]₂ in solution ir_cell Place in IR cell start->ir_cell co_intro Introduce CO gas ir_cell->co_intro spectra Acquire IR spectra over time co_intro->spectra analysis Analyze changes in ν(CO) and ν(Ir-Cl) regions spectra->analysis intermediate Identify intermediate species (e.g., [Ir(CO)₂Cl]₂) analysis->intermediate product Characterize final product intermediate->product

Caption: Workflow for monitoring a carbonylation reaction using in-situ IR spectroscopy.

X-ray Crystallography: The Definitive Structural Snapshot

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles, of crystalline intermediates.

Key Strengths:

  • Provides a definitive three-dimensional structure of a molecule.[4][9]

  • Can confirm the coordination geometry around the iridium center (e.g., square planar, trigonal bipyramidal).

  • Allows for the precise measurement of bond lengths, offering insights into bonding and electronic effects.

Limitations:

  • Requires the isolation of a stable, single crystal of the intermediate, which is often challenging for transient species.

  • The solid-state structure may not always be representative of the species present in solution, where catalytic reactions typically occur.

Data Comparison: Structural Parameters of Iridium Complexes

Complex Coordination Geometry Key Bond Lengths (Å) Reference
[Ir(C₉H₇)(C₂H₄)₂]Trigonal bipyramidalIr-C(ethylene): ~2.1-2.2[9]
[Ir(cod)(py)(SIMes)]PF₆Square planarIr-N: ~2.1, Ir-C(carbene): ~2.0[4]

This data highlights how crystallography can provide precise geometric information, which is invaluable for understanding steric and electronic effects.

Common Reaction Pathways and Their Intermediates

The versatility of [Ir(C₂H₄)₂Cl]₂ as a precursor stems from its reactivity towards a wide range of substrates.

Ligand Substitution

The ethylene ligands are readily displaced by a variety of other ligands. The nature of the incoming ligand dictates the structure and stability of the resulting intermediate.

ligand_substitution start [Ir(C₂H₄)₂Cl]₂ intermediate1 [Ir(L)(C₂H₄)Cl]₂ L = Phosphine, Amine, etc. start->intermediate1 + 2L - 2C₂H₄ product [Ir(L)₂Cl]₂ or [Ir(L)₂(Solvent)Cl] intermediate1->product + 2L - 2C₂H₄

Caption: Generalized pathway for ligand substitution on [Ir(C₂H₄)₂Cl]₂.

Oxidative Addition

Iridium(I) complexes readily undergo oxidative addition with various substrates, such as H₂, silanes, and alkyl halides, to form iridium(III) intermediates.

For example, the reaction with H₂ can lead to dihydride species, which are key intermediates in hydrogenation catalysis.[10][11] Similarly, reaction with silanes can generate silyliridium intermediates, which are active in hydrosilylation reactions.[12]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in the NMR monitoring of a reaction, the disappearance of starting material signals should correlate stoichiometrically with the appearance of product signals. Any significant deviation may indicate the presence of unobserved paramagnetic species or side reactions. Similarly, the combination of IR and NMR data provides a cross-validation of the proposed intermediate structure. For example, the observation of a hydride signal in the ¹H NMR spectrum should be accompanied by a corresponding Ir-H stretch in the IR spectrum.

Conclusion

The characterization of reaction intermediates from [Ir(C₂H₄)₂Cl]₂ requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While NMR spectroscopy provides unparalleled detail on solution-state structures, IR spectroscopy offers a powerful tool for identifying key functional groups and monitoring reaction progress. When single crystals can be obtained, X-ray crystallography provides the ultimate structural verification. By carefully selecting and combining these techniques, researchers can gain deep mechanistic insights into iridium-catalyzed reactions, paving the way for the development of next-generation catalysts for applications in organic synthesis and drug development.

References

  • van der Ent, A., & van Soest, T. C. (1970). New Iridium( I)-Ethylene Compounds.
  • Fong, A., & Gates, B. C. (2019). A Site-Isolated Iridium Diethylene Complex Supported on Highly Dealuminated Y Zeolite: Synthesis and Characterization. The Journal of Physical Chemistry C, 123(26), 16227-16237.
  • Merola, J. S. (2013). Bis(η-ethylene)(η-indenyl)iridium(I). Acta Crystallographica Section E: Structure Reports Online, 69(10), m541.
  • Ma, C., & Gunanathan, C. (2020). Silylene-Bridged Dimeric Iridium Catalyst for N-Heteroarene Dearomatization via Hydrosilylation. Organic Letters, 22(15), 5837-5842.
  • Fadini, L., & Togni, A. (2007). [Ir(COD)Cl]2 as a catalyst precursor for the intramolecular hydroamination of unactivated alkenes with primary amines and secondary alkyl- or arylamines: a combined catalytic, mechanistic, and computational investigation. Journal of the American Chemical Society, 129(45), 13914-13927.
  • Salas, C., et al. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 53.
  • Woerpel, K. A., & Bergman, R. G. (1989). Synthesis and reactivity of an iridium hydroxo complex. Insertion of ethylene into a metal-oxygen bond. Journal of the American Chemical Society, 111(24), 8751-8753.
  • Clavier, H., & Nolan, S. P. (2006). A Cationic Iridium Complex Bearing an Imidazol-2-ylidene Ligand as Alkene Hydrogenation Catalyst. Organometallics, 25(10), 2449-2452.
  • Gong, L., et al. (2007). Synthesis and characterization of a bimetallic iridium complex with a ten sp2-carbon chain bridge. Dalton Transactions, (29), 3121-3123.
  • Tran, M. T., et al. (2022). Ligand effect of cyclometallated iridium(iii) complexes on N-alkylation of amines in hydrogen borrowing reactions. RSC Advances, 12(45), 29555-29564.
  • Chen, J., et al. (2019). [Ir(COD)Cl]2/Tris(2,4-di-t-butylphenyl)phosphite-Catalyzed Addition Reactions of Arylboronic Acids with Aldehydes. Tetrahedron Letters, 60(15), 1081-1084.
  • Li, Y., et al. (2021). Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand. New Journal of Chemistry, 45(11), 5064-5071.
  • van der Ent, A., & van Soest, T. C. (1970). New iridium(I)–ethylene compounds.
  • Pérez, J., et al. (2013). Synthesis and characterization of iridium(III) complexes containing Tp and acac ligands and their reactivity with electrophiles. Dalton Transactions, 42(35), 12694-12705.
  • Bernskoetter, W. H., et al. (2018). Coordination Chemistry of Triphos-Fe(0) Ethylene Complexes and Their Application to CO2 Valorization. Inorganic Chemistry, 57(17), 10797-10806.
  • Golding, B. T. (1985). Crystallographic Properties of Iridium.
  • Baggaley, E., et al. (2020). Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes. Inorganic Chemistry, 59(4), 2538-2549.
  • Salas, C., et al. (2024). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. Molecules, 29(1), 53.
  • Miessler, G. L., & Tarr, D. A. (2014). Coordination Chemistry IV: Reactions and Mechanisms. In Inorganic Chemistry (5th ed., pp. 455-493). Pearson.
  • White, A. D., & Sanford, M. S. (2020). Detection of Ethylene with Defined Metal Complexes: Strategies and Recent Advances. ACS Sensors, 5(6), 1566-1581.
  • Wang, T., & Lu, X. (2016). Recent advances in regiodivergent organocatalytic reactions.
  • Otake, K., et al. (2021). Ethylene Polymerization with a Crystallographically Well-Defined Metal–Organic Framework Supported Catalyst. Journal of the American Chemical Society, 143(50), 21256-21261.
  • Haji, S., & Erkey, C. (2002). Investigation of rhodium catalyzed hydroformylation of ethylene in supercritical carbon dioxide by in situ FTIR spectroscopy. Tetrahedron, 58(20), 3929-3941.
  • Kuhlman, R. (1997). Reaction of molecular hydrogen (H2) with chlorohydridoiridium phosphines IrHCl2P2 (P = PPr-iso3 or PBu-tert2Ph): stereoelectronic control of the stability of molecular H2 transition metal complexes. Journal of the American Chemical Society, 119(11), 2561-2571.
  • James, B. R., & Ochiai, E. I. (1971). Reactions of Ethylene with Rhodium(III) Chloride. Part III. The Catalytic Oxidation of Ethylene to Acetaldehyde in Aqueous Acidic Solutions. Canadian Journal of Chemistry, 49(6), 975-983.
  • Albinati, A., et al. (2005). Synthesis and X-ray characterization of [RhCl(C2H4)(PiPr3)]2. Multinuclear NMR and DFT investigation of its solid-state and solution reaction with dihydrogen. Ethene and propene hydrogenation by the solid Rh-hydrides. Organometallics, 24(11), 2728-2739.
  • Kusamoto, T., et al. (2022). Estimation of Electron Distribution over Dinuclear Organometallic Molecular Wires by “IR Tag” Analysis of Ancillary Acyl-Cp Ligands. Organometallics, 41(7), 834-846.
  • d'Agostino, S., et al. (2012). NMR and DFT Analysis of [Re2H2(CO)9]: Evidence of an η2-H2 Intermediate in a New Type of Fast Mutual Exchange between Terminal and Bridging Hydrides. Organometallics, 31(21), 7483-7492.

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Unveiling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies in Iridium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Iridium catalysis has emerged as a powerhouse in modern synthetic chemistry, enabling previously challenging transformations from pharmaceutical late-stage functionalization to the synthesis of complex materials.[1] However, the high efficiency and selectivity of these catalysts often arise from intricate and non-intuitive reaction mechanisms. To move beyond a "black box" understanding and towards rational catalyst design, a deeper mechanistic insight is paramount. Isotopic labeling, the technique of strategically replacing an atom with its heavier isotope (e.g., hydrogen with deuterium, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), stands as one of the most definitive tools for this purpose.[2][3]

This guide provides a comparative analysis of how isotopic labeling studies have been applied to elucidate the mechanisms of various iridium-catalyzed reactions. We will move beyond simply listing protocols to explain the causality behind experimental choices, compare data across different catalytic systems, and provide the practical workflows necessary for researchers to implement these powerful techniques. By examining Kinetic Isotope Effects (KIEs) and isotope tracing patterns, we can directly probe bond-breaking and bond-forming events, identify rate-determining steps, and validate or refute proposed catalytic cycles.[4][5]

Hydrogen Isotope Exchange (HIE): The Proving Ground for C-H Activation Mechanisms

Iridium-catalyzed Hydrogen Isotope Exchange (HIE) is a cornerstone transformation, not only for its utility in synthesizing deuterated or tritiated compounds for pharmaceutical ADMET (absorption, distribution, metabolism, and excretion) studies but also as a model system for C-H activation.[6][7][8] These reactions typically rely on a Lewis basic directing group on the substrate to coordinate the iridium center and guide the C-H activation to a specific, often ortho, position.[9][10]

The Critical Role of Substrate Binding in HIE Pathways

Initial mechanistic hypotheses proposed a simple cycle of substrate binding, C-H activation/labeling, and dissociation. However, kinetic studies using mass spectrometry to track the distribution of isotopologues (d₀, d₁, d₂, etc.) over time have revealed a more nuanced picture. The binding affinity of the directing group to the iridium center dramatically influences the dominant catalytic pathway.[9][10]

  • Weakly Coordinating Groups (e.g., Ketone, Ester, Nitro): These substrates tend to follow a binding/labeling/dissociation pathway . This is evidenced by the initial formation of a significant population of the mono-deuterated (d₁) species, which is then subsequently converted to the di-deuterated (d₂) product. This indicates that the mono-labeled substrate dissociates from the catalyst and competes with the unlabeled substrate for re-entry into the catalytic cycle.[9][10]

  • Strongly Coordinating Groups (e.g., Pyridine, Pyrimidine): These heterocycles exhibit anomalous behavior, where a single-binding/dual-labeling process is dominant. In this pathway, very little d₁-isotopologue is observed in the reaction mixture; the catalyst proceeds to label both ortho positions before the substrate dissociates. This suggests the substrate is held tightly in the iridium coordination sphere.[9]

These distinct behaviors, summarized in Table 1, are critical for reaction design. For substrates with strongly coordinating groups, catalyst inhibition can be a significant issue, requiring different optimization strategies compared to those with weakly binding directors.[9]

Table 1: Comparison of Directing Group Behavior in Iridium-Catalyzed HIE

Directing Group ClassRepresentative ExamplesDominant PathwayExperimental ObservationMechanistic Implication
Weakly Coordinating Ketone, Ester, NitroBinding/Labeling/DissociationInitial spike in d₁ isotopologue, followed by conversion to d₂.[9][10]Substrate dissociation after mono-labeling is competitive with second labeling event.
Strongly Coordinating Pyridine, PyrimidineSingle-Binding/Dual-LabelingDirect formation of d₂ isotopologue with minimal observation of d₁.[9]Substrate remains bound to the catalyst for both labeling events, preventing catalyst turnover.
Intermediate Primary SulfonamidesCatalyst-DependentChemoselectivity can be reversed with sterically different catalysts.[11]Balance between substrate complexation and C-H activation energies determines the product.
Experimental Workflow: Tracking Isotopologue Distribution in HIE

The following protocol outlines a general procedure for monitoring the progress of an HIE reaction to distinguish between catalytic pathways.

Protocol 1: Time-Course Analysis of HIE by Mass Spectrometry

  • Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., Argon), combine the substrate (1.0 equiv), the iridium precatalyst (e.g., [Ir(COD)(IMes)Cl], 1-5 mol%), and an appropriate solvent (e.g., CH₂Cl₂).

  • Deuterium Introduction: Subject the reaction vial to three cycles of vacuum followed by backfilling with deuterium (D₂) gas. Seal the vial under a D₂ atmosphere (1 atm).

  • Reaction Monitoring: Place the reaction in a heating block at the desired temperature. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot of the reaction mixture.

  • Sample Quenching & Preparation: Immediately quench the aliquot by diluting it in a suitable solvent (e.g., methanol) and filtering it through a small plug of silica gel to remove the catalyst.

  • Analysis: Analyze the filtrate by mass spectrometry (e.g., GC-MS or LC-MS) to determine the relative abundance of each isotopologue (d₀, d₁, d₂, etc.).

  • Data Plotting: Plot the percentage of each isotopologue as a function of time to generate a reaction profile, which reveals the pathway as discussed above.

HIE_Isotopologue_Workflow cluster_prep Reaction Setup cluster_reaction Time-Course Monitoring cluster_analysis Analysis A Substrate + Ir Catalyst in Solvent (Inert Atm.) B Purge with D₂ Gas A->B 3x Vacuum/Backfill C Reaction at Temp (t=0) B->C D Aliquot at t=x E Aliquot at t=y G Quench & Filter D->G F Aliquot at t=z E->G F->G H Mass Spectrometry G->H I Plot Isotopologue Distribution vs. Time H->I

Caption: Workflow for monitoring HIE reactions to determine isotopologue distribution over time.

Probing the Rate-Determining Step: The Kinetic Isotope Effect (KIE)

The KIE is a powerful tool that compares the rate of a reaction using a light isotope (k_light) to the rate with a heavy isotope (k_heavy).[5] For C-H activation, a primary deuterium KIE (kH/kD) is observed when the C-H bond is broken in the rate-determining step of the reaction.[4] A significant KIE value (typically > 2) provides strong evidence that C-H bond cleavage is kinetically relevant.

KIE in Iridium-Catalyzed Borylation: Evidence for the Ir(III)/Ir(V) Cycle

The iridium-catalyzed C-H borylation of arenes and alkanes is a transformative reaction for building molecular complexity.[12][13] The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle, where the key steps are oxidative addition of a C-H bond to the Ir(III) center to form an Ir(V) intermediate, followed by reductive elimination to form the C-B bond.[12][14]

Isotopic labeling has been instrumental in validating this pathway. For the borylation of methylchlorosilanes, a competitive KIE experiment was performed using a substrate containing one deuterated methyl group, n-C₆H₁₃(CH₃)(CD₃)SiCl. The experiment yielded a kH/kD ratio of 2.7, indicating that the C-H bond is indeed broken in the rate-determining step.[14] This experimental result aligns well with DFT calculations of the proposed Ir(III)/Ir(V) cycle, lending significant credence to the computed mechanism.[14][15]

Table 2: Comparison of Experimental and Calculated KIEs in Ir-Catalyzed C-H Borylation

Substrate / ReactionIsotopic Label PositionExperimental kH/kDCalculated kH/kDConclusionReference
C(sp³)–H Borylation of MethylchlorosilaneC-H vs C-D of methyl group2.72.5 - 3.1 (DFT)C-H activation is the rate-determining step, supporting an Ir(III)/Ir(V) pathway.[14]
Experimental Protocol: Competitive KIE Measurement

Competitive experiments, where a mixture of labeled and unlabeled substrates react in the same vessel, are often more precise than measuring absolute rates in separate experiments.[5][16]

Protocol 2: Intermolecular Competition KIE for C-H Borylation

  • Substrate Preparation: Synthesize or procure the deuterated substrate (e.g., Ar-CD₃) and the corresponding non-deuterated analogue (Ar-CH₃).

  • Reaction Setup: In a single reaction vessel under an inert atmosphere, combine an equimolar (1:1) mixture of the deuterated and non-deuterated substrates. Add the borylation reagent (e.g., B₂pin₂) and the iridium precatalyst (e.g., [Ir(OMe)(COD)]₂ with a suitable ligand).

  • Reaction and Quenching: Allow the reaction to proceed to a low conversion (typically <20% to avoid enrichment effects). Quench the reaction by exposing it to air and removing the solvent.

  • Analysis: Purify the product mixture. Analyze the product ratio (Product-D / Product-H) and the remaining starting material ratio (SM-D / SM-H) using an appropriate analytical method (e.g., ¹H NMR spectroscopy or GC-MS).

  • KIE Calculation: The KIE can be calculated from the product and starting material ratios using established equations. For product analysis at low conversion (F):

    • kH/kD = [Product-H]/[Product-D]

KIE_Workflow A Prepare 1:1 Mixture of R-H and R-D B Add Ir Catalyst + Reagents A->B C Run Reaction to Low Conversion (<20%) B->C D Quench Reaction C->D E Analyze Product Ratio (P-H / P-D) via NMR or GC-MS D->E F Calculate kH/kD E->F

Caption: General workflow for a competitive Kinetic Isotope Effect (KIE) experiment.

Expanding the Toolkit: Labeling Studies in Other Iridium-Catalyzed Reactions

The principles of isotope tracing and KIE measurements are broadly applicable across the landscape of iridium catalysis.

Hydrogenation and Transfer Hydrogenation

In iridium-catalyzed hydrogenation, deuterium gas (D₂) can be used to trace the stereochemistry and mechanism of hydride addition.[17] In transfer hydrogenation, using a deuterated hydrogen source like D₂O or deuterated formic acid can reveal the reversibility of hydride transfer steps.[18] For example, in the α-selective deuteration of alcohols, mechanistic studies using D₂O as the deuterium source, combined with kinetic and DFT analysis, pointed to a pathway involving alcohol dehydrogenation to a carbonyl intermediate, H/D exchange at the iridium-hydride, and subsequent deuteration of the carbonyl.[19][20] This contrasts with a direct C-H activation mechanism.

Water Oxidation

For the iridium-catalyzed oxygen evolution reaction (OER), a critical process for renewable energy, ¹⁸O-labeled water (H₂¹⁸O) is an indispensable mechanistic probe.[21] By analyzing the isotopic composition of the evolved O₂ gas using mass spectrometry, researchers can determine whether the oxygen atoms originate from the bulk water or from the lattice of the iridium oxide catalyst itself. These experiments have provided crucial evidence for the participation of lattice oxygen atoms in the catalytic cycle, a key insight for designing more stable and active OER catalysts.[22][23]

Carboxylation Reactions

For reactions involving CO₂, dual labeling with ¹³C and ¹⁸O provides orthogonal mechanistic fingerprints that are more powerful than single-isotope experiments.[] By using ¹³C¹⁸O₂, one can trace the fate of both the carbon and oxygen atoms. This can definitively prove whether the oxygen atoms in the final carboxylated product originate from the CO₂ molecule or from another source, such as water, in the reaction medium, resolving ambiguities that ¹³C labeling alone cannot.[25][26]

Conclusion

Isotopic labeling is not merely a supplementary technique but a foundational methodology for the rigorous study of iridium-catalyzed reactions. As demonstrated, these experiments provide definitive, quantitative data that allows for the direct comparison of mechanistic hypotheses. From clarifying the subtle but critical role of substrate binding in HIE reactions to validating the complex Ir(III)/Ir(V) cycle in C-H borylation and determining the origin of atoms in water oxidation, isotopic labeling provides an unparalleled level of mechanistic detail. For researchers, scientists, and drug development professionals, leveraging these techniques is essential for moving beyond empirical optimization and toward the rational design of next-generation iridium catalysts.

References

  • Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions. Chemical Science (RSC Publishing).
  • Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activ
  • Hydrogen Isotope Exchange by Homogeneous Iridium Catalysis in Aqueous Buffers with Deuterium or Tritium Gas.
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  • Deuterium labelling studies and proposed mechanism for the pyridinium salts.
  • Are rate and selectivity correlated in iridium-catalysed hydrogen isotope exchange reactions?. Catalysis Science & Technology (RSC Publishing).
  • Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity. MDPI.
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  • Isotopic labelling in the study of organic and organometallic mechanism and structure: An account.
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  • Structure Dependent Accessibility of Active Sites Governs Catalytic Activity and Stability of Iridium Oxides in the Acidic Oxygen Evolution Reaction. Journal of the American Chemical Society.
  • Secondary 18O and primary 13C isotope effects as a probe of transition-state structure for enzymatic decarboxylation of oxalacet
  • Structure Dependent Accessibility of Active Sites Governs Catalytic Activity and Stability of Iridium Oxides in the Acidic Oxygen Evolution Reaction. American Chemical Society.
  • A simple and economical method for the production of 13C,18O-labeled Fmoc-amino acids with high levels of enrichment: applications to isotope-edited IR studies of proteins. PubMed.

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A Researcher's Guide to Iridium Catalysis: Bridging the Divide Between Theoretical Prediction and Experimental Reality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Paradox of Iridium

Iridium, a dense and exceptionally rare noble metal, has emerged as a powerhouse in modern organic synthesis.[1] Its complexes are renowned for catalyzing a vast array of transformations, from asymmetric hydrogenation and C-H activation to transfer hydrogenation and borylation, often with unparalleled efficiency and selectivity.[2][3] The versatility of iridium stems from its ability to access multiple oxidation states, enabling diverse and powerful catalytic cycles. However, a significant gap often exists between the idealized performance predicted by theoretical models and the outcomes observed on the laboratory bench. This guide provides an in-depth comparison of the theoretical frameworks used to understand iridium catalysts and the experimental realities that govern their performance, offering practical insights for researchers in catalysis and drug development.

Part 1: The Theoretical Lens - Modeling Iridium's Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of iridium-catalyzed reactions.[4][5][6] These theoretical models allow us to visualize reaction pathways, calculate energy barriers for key steps, and predict the stereochemical outcomes of a reaction.

Key Mechanistic Insights from Theory

A central theme in theoretical studies of iridium catalysis is the debate between different catalytic cycles, most notably the Ir(I)/Ir(III) and the Ir(III)/Ir(V) pathways.

  • The Ir(I)/Ir(III) Cycle: This is a common pathway for many iridium-catalyzed reactions, such as allylic substitution.[7] It typically involves the oxidative addition of a substrate to an Ir(I) species, followed by migratory insertion and reductive elimination to release the product and regenerate the Ir(I) catalyst.

  • The Ir(III)/Ir(V) Cycle: DFT calculations have suggested that for certain challenging transformations, like the functionalization of primary C-H bonds, a higher oxidation state cycle is more feasible.[4][8] For example, in the γ-functionalization of an alcohol, a proposed Ir(III)/Ir(V) mechanism was found to have a significantly lower energy barrier (by 7.3 kcal/mol) than the previously assumed Ir(I)/Ir(III) pathway.[4] This higher oxidation state pathway often involves steps like Si-H oxidative addition to an Ir(III) center to form a transient Ir(V) species.[4][9]

Theoretical studies are also crucial for predicting regioselectivity and enantioselectivity. By modeling the transition states for the formation of different products, chemists can understand why a particular ligand or substrate favors one outcome over another. For instance, quantum mechanical studies on Ir-(PHOX) mediated hydrogenation correctly predict the stereoselectivity of the reaction by analyzing the orientation of the substrate as it coordinates to the metal center.[8]

cluster_0 General Ir(I)/Ir(III) Catalytic Cycle IrI Ir(I) Catalyst IrIII_OA Ir(III) Intermediate (Oxidative Addition) IrI->IrIII_OA + Substrate A-B IrIII_RE Ir(III) Intermediate (Post-Insertion) IrIII_OA->IrIII_RE Migratory Insertion IrIII_RE->IrI Reductive Elimination - Product A-B

Caption: A simplified Ir(I)/Ir(III) catalytic cycle.

Part 2: Experimental Realities - Pushing the Boundaries of Performance

While theoretical models provide a powerful predictive framework, experimental performance is the ultimate arbiter of a catalyst's utility. In the lab, factors such as catalyst loading, solvent effects, and the presence of additives can dramatically influence reaction outcomes.[10][11]

Benchmarking Performance: TONs and TOFs

The efficiency of a catalyst is often measured by its Turnover Number (TON) , the number of substrate molecules converted per molecule of catalyst, and its Turnover Frequency (TOF) , the number of turnovers per unit time. Iridium catalysts are celebrated for achieving exceptionally high values for both metrics.

For example, certain Ir(I) precursors combined with bipyridine ligands have demonstrated remarkable activity in the C-H borylation of arenes, achieving up to 8,000 turnovers .[12] In other systems using POCOP-type pincer ligands, TONs have exceeded 10,000 .[13][14] Pushing this even further, a recently developed anionic iridium catalyst for the asymmetric hydrogenation of ketones has set a record with an astonishing 13.4 million TON and a TOF of 224 s⁻¹ .[15]

Catalytic SystemReactionPerformance MetricReported ValueReference
[Ir(COE)₂Cl]₂ + (4,4-di-t-butyl)bipyridineArene BorylationTON8,000[12]
(POCOP)Ir SystemArene BorylationTON>10,000[13][14]
Anionic Ir-catalyst with multidentate ligationAsymmetric Ketone HydrogenationTON13,425,000[15]
Anionic Ir-catalyst with multidentate ligationAsymmetric Ketone HydrogenationTOF224 s⁻¹[15]

Table 1: Experimentally Determined High-Performance Iridium Catalysts.

The Chasm: When Theory and Experiment Diverge

The elegant simplicity of a theoretical catalytic cycle can be disrupted by numerous real-world factors. This divergence is often where the most critical field-proven insights are gained.

1. Catalyst Deactivation Pathways: Theoretical models often assume a perfectly stable catalyst. In reality, catalysts can decompose via several pathways that are difficult to predict computationally.[16]

  • Ligand Dissociation/Degradation: Hemilabile ligands, which are designed to partially dissociate to open a coordination site, can sometimes lead to inactive species if the dissociation becomes irreversible.[17]

  • Dimerization/Aggregation: Active monomeric species can dimerize or aggregate into inactive clusters or nanoparticles.[18]

  • Formation of Off-Cycle Species: The catalyst can be trapped in a stable, off-cycle state. For instance, under certain conditions, iridium pincer-crown ether catalysts can form inactive η⁶-arene complexes.[17]

2. The Role of "Innocent" Additives: The presence of bases, acids, or co-catalysts can fundamentally alter the reaction mechanism in ways not always captured by simple models.[10] For instance, the combination of iridium catalysts with organocatalysts like Brønsted acids or phase-transfer catalysts can enable transformations that are not achievable with either catalyst alone.[19]

3. Solvent and Mass Transfer Effects: In homogeneous catalysis, the solvent is rarely a passive bystander. For reactions involving gaseous reagents like H₂, highly viscous solvents can limit the rate of mass transfer to the catalytic center, affecting both the reaction rate and selectivity.[10]

cluster_1 Theoretical vs. Experimental Reality Theory Ideal Catalytic Cycle (DFT Model) Experiment Observed Performance Theory->Experiment Prediction Deactivation Deactivation Pathways (Dimerization, Ligand Loss) Deactivation->Experiment Real-World Influences Solvent Solvent & Mass Transfer Effects Solvent->Experiment Real-World Influences Additives Influence of Additives/Co-catalysts Additives->Experiment Real-World Influences

Caption: Divergence between theoretical models and experimental outcomes.

Part 3: A Practical Guide to Catalyst Evaluation & Troubleshooting

Achieving the high performance reported in the literature requires rigorous experimental technique. The following protocols provide a framework for evaluating catalyst performance and diagnosing common issues.

Experimental Protocol 1: Evaluating Iridium Catalyst Performance in Homogeneous Arene Borylation

This protocol is adapted from methodologies reported for high-turnover iridium-catalyzed C-H borylation.[12][13]

Objective: To determine the Turnover Number (TON) of an iridium catalyst for the borylation of benzene with bis(pinacolato)diboron (B₂pin₂).

Materials:

  • Iridium Precursor: [Ir(COD)Cl]₂

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Substrate: Benzene (anhydrous)

  • Reagent: Bis(pinacolato)diboron (B₂pin₂)

  • Internal Standard: Dodecane

  • Solvent: Anhydrous cyclohexane

  • Inert Atmosphere Glovebox or Schlenk line

Methodology:

  • Catalyst Preparation (in Glovebox):

    • In a 4 mL vial, add [Ir(COD)Cl]₂ (e.g., 1.0 mg, 1.5 µmol).

    • Add dtbpy (e.g., 0.8 mg, 3.0 µmol).

    • Add 1 mL of anhydrous cyclohexane to form a stock solution. Causality: Pre-mixing the precursor and ligand allows for the in-situ formation of the active catalytic species.

  • Reaction Setup (in Glovebox):

    • To a separate oven-dried reaction vial equipped with a magnetic stir bar, add B₂pin₂ (e.g., 254 mg, 1.0 mmol).

    • Add benzene (e.g., 5.4 mL, 60 mmol).

    • Add the internal standard, dodecane (e.g., 100 µL).

    • Seal the vial with a Teflon-lined cap.

  • Initiation and Monitoring:

    • Remove the sealed vial from the glovebox and place it in a pre-heated oil bath or heating block set to 80 °C.

    • Using a microsyringe, add a specific volume of the catalyst stock solution (e.g., 200 µL, corresponding to 0.03 mol% Ir) to the reaction mixture.

    • Take aliquots (e.g., 50 µL) from the reaction mixture at regular time intervals (e.g., 1h, 4h, 8h, 16h).

    • Quench each aliquot by diluting it with diethyl ether and passing it through a short plug of silica gel.

  • Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) or GC-MS.

    • Calculate the yield of the product (phenylboronic acid pinacol ester) relative to the internal standard.

    • Calculate TON = (moles of product) / (moles of Ir catalyst).

Experimental Protocol 2: Troubleshooting Low Catalytic Activity

When an iridium-catalyzed reaction fails to perform as expected, a systematic approach is necessary to identify the root cause.[11]

start Low Catalytic Activity Observed cat_check 1. Verify Catalyst Integrity start->cat_check reagent_check 2. Assess Reagent & Solvent Purity cat_check->reagent_check Catalyst OK? success Problem Resolved cat_check->success Decomposed? Resynthesize/Repurify cond_check 3. Review Reaction Conditions reagent_check->cond_check Reagents Pure? reagent_check->success Impure? Purify Solvents/Reagents sub_check 4. Examine Substrate cond_check->sub_check Conditions Correct? cond_check->success Sub-optimal? Optimize T, P, Time sub_check->success Substrate OK? sub_check->success Inhibitory? Purify Substrate

Caption: A systematic workflow for troubleshooting low catalytic activity.

Step-by-Step Troubleshooting:

  • Verify Catalyst Integrity:

    • Action: Analyze the catalyst precursor using spectroscopic methods (e.g., ¹H, ³¹P NMR).

    • Rationale: The catalyst may have decomposed during storage. Compare the spectrum to a fresh or literature-referenced sample.[11] If decomposition is confirmed, resynthesize or repurify the catalyst.

  • Assess Reagent & Solvent Purity:

    • Action: Ensure all solvents are rigorously dried and deoxygenated. Use freshly purified substrates and reagents.

    • Rationale: Iridium catalysts are often extremely sensitive to air, moisture, and other impurities which can act as poisons. Water or oxygen can lead to the formation of inactive iridium oxides.

  • Review Reaction Conditions:

    • Action: Double-check temperature, pressure (for gaseous reagents), concentration, and reaction time.

    • Rationale: Seemingly minor deviations from an established protocol can lead to significant drops in activity. Some reactions have a narrow optimal temperature window.

  • Examine the Substrate:

    • Action: Check the substrate for potential inhibitory functional groups or impurities.

    • Rationale: Certain functional groups (e.g., unprotected thiols) can irreversibly bind to the iridium center and poison the catalyst. Impurities from the substrate synthesis can also be detrimental.

Conclusion and Future Outlook

Iridium catalysis represents a frontier of chemical synthesis, where theoretical prediction and experimental innovation drive progress. While computational models provide increasingly accurate pictures of reaction mechanisms, they cannot yet fully capture the complex, dynamic environment of a real-world reaction flask. The highest levels of performance are achieved when theoretical insights into catalyst design are combined with a rigorous experimental understanding of catalyst stability, deactivation pathways, and the subtle interplay of reaction components. Future advances will depend on developing more sophisticated theoretical models that can account for these real-world complexities and the continued experimental pursuit of catalysts with even greater activity, stability, and selectivity.

References

  • IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLIC
  • Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.
  • Theoretical study on the mechanism of iridium-catalyzed γ-functionalization of primary alkyl C–H bonds. (2017).
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. (2011).
  • Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability. UNC Chemistry Department.
  • High-Turnover Aromatic C-H Borylation Catalyzed by POCOP-Type Pincer Complexes of Iridium. (2016). PubMed.
  • Iridium Catalysts for Organic Reactions. springerprofessional.de.
  • Total synthesis of natural products via iridium c
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogen
  • Cooperative iridium and organocatalysis: a new frontier in asymmetric chemistry. (2025).
  • Recent Advances in Iridium-Catalyzed Organic Synthesis. (2025).
  • Troubleshooting low catalytic activity of iridium complexes. Benchchem.
  • High-Turnover Aromatic C–H Borylation Catalyzed by POCOP-Type Pincer Complexes of Iridium. Journal of the American Chemical Society.
  • Mechanistic and structural characterization of an iridium-containing cytochrome reveals kinetically relevant cofactor dynamics. (2023). NIH.
  • New Method to Measure Catalyst Activity Could Boost Clean Energy Research. (2024). News.
  • Mechanistic analysis of iridium(III)
  • Activation, Deactivation and Reversibility in a Series of Homogeneous Iridium Dehydrogenation Catalysts. (2020).
  • Formate-driven catalysis and mechanism of an iridium–copper complex for selective aerobic oxidation of aromatic olefins in w
  • A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine. (2023). NIH.
  • (PDF) Iridium-Based Materials as an Electrocatalyst in Computational Investigation of Their Performance for Hydrogen and Oxygen Evolution Reactions. (2025).
  • Performance comparison of different iridium precursors in c
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Chlorobis(ethylene)iridium(I) Dimer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of Chlorobis(ethylene)iridium(I) dimer. As a valuable organometallic catalyst in organic synthesis, its unique reactivity demands a rigorous approach to waste management to ensure personnel safety and environmental protection.[1] This document moves beyond simple checklists to explain the scientific rationale behind each procedure, empowering researchers to manage this material with confidence and integrity.

Hazard Identification & Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the material's inherent risks. Chlorobis(ethylene)iridium(I) dimer is not merely a chemical to be discarded; it is a reactive organometallic compound containing a heavy metal, presenting a multi-faceted hazard profile.

  • Health Hazards : The primary documented risks are irritation. The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][3] Some data also suggests it may cause respiratory tract irritation.[4][5] Crucially, the full toxicological properties of this substance have not been completely investigated.[3][4][5] This knowledge gap mandates a conservative approach, treating the compound with a high degree of caution to mitigate unknown potential long-term health effects.

  • Reactivity Hazards : As an organometallic compound, it possesses inherent reactivity. While stable under recommended storage conditions (2-8°C, under an inert atmosphere), improper handling or mixing with incompatible materials can lead to unforeseen reactions.[1][6] Standard operating procedures for organometallics, which often include air- and moisture-sensitive handling techniques, should be considered.[6][7]

  • Environmental Hazards : Iridium is a precious heavy metal. The disposal of iridium-containing compounds is subject to regulations governing heavy metal waste.[8][9] The primary environmental concern is the potential for iridium to leach into soil and groundwater if landfilled improperly. While iridium is not one of the eight metals specifically regulated under the Resource Conservation and Recovery Act (RCRA), the "cradle-to-grave" management principle for hazardous waste is the guiding standard for its disposal.[9][10]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before waste is even generated, establishing a safe handling environment is paramount. This involves a combination of engineering controls and appropriate PPE, as mandated by OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[11]

  • Engineering Controls : All handling of Chlorobis(ethylene)iridium(I) dimer, including weighing, transfers, and the addition of waste to its designated container, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment (PPE) : The following table summarizes the required PPE. Never handle this compound with inadequate protection.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards).[3][5]Protects against splashes of solvents used with the compound and airborne particles of the solid dimer, preventing serious eye irritation.[2][3]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[6] Contaminated gloves must be removed and washed before re-use is considered, though disposal is often safer.[2]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.[4][6]
Respiratory Not required for standard handling in a fume hood. An N95 dust mask may be used for cleaning large spills.The fume hood provides primary respiratory protection. A dust mask is an added precaution for situations with a high potential for generating airborne particulates.[4]

Step-by-Step Waste Collection & Segregation Protocol

The systematic collection of waste is critical to prevent accidental exposures and ensure regulatory compliance. This process follows the "cradle-to-grave" hazardous waste management philosophy.[9]

Step 1: Designate a Dedicated Waste Stream All waste containing Chlorobis(ethylene)iridium(I) dimer, including contaminated consumables (e.g., pipette tips, weigh boats, gloves), excess solid material, and reaction residues, must be segregated into a dedicated "Heavy Metal Hazardous Waste" or "Organometallic Waste" stream. Do not mix this waste with other waste streams like halogenated solvents or aqueous waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Select an Appropriate Waste Container The container must be:

  • Clearly Labeled : See Step 3.

  • Chemically Compatible : A high-density polyethylene (HDPE) or glass container is suitable.

  • Securely Sealed : Use a container with a screw-top lid to prevent the release of vapors and protect the contents from atmospheric moisture.[3]

  • Stored Appropriately : The waste container should be kept in a secondary containment bin within a designated satellite accumulation area.

Step 3: Label the Waste Container Proper labeling is a regulatory requirement and a critical safety communication tool. Before any waste is added, the container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "Chlorobis(ethylene)iridium(I) Dimer"

  • The associated hazards: "Irritant," "Environmentally Hazardous"

  • The accumulation start date (the date the first piece of waste is added).

Step 4: Transferring Waste into the Container All transfers must occur within a fume hood.

  • Solids : Use a dedicated spatula or powder funnel to transfer solid waste directly into the container.

  • Contaminated Labware : Place items like gloves, wipes, and weigh boats directly into the container.

  • Minimize Residue : Ensure that any residual powder on lab equipment is cleaned and the cleaning materials (e.g., solvent-wetted wipes) are also disposed of in the hazardous waste container.

Spill Management & Emergency Procedures

In the event of a spill, a swift and systematic response is essential to contain the material and protect personnel.

Spill_Response_Workflow start_node start_node decision_node decision_node process_node process_node alert_node alert_node end_node end_node A Spill Detected B Assess Scale & Risk (Quantity, Location) A->B C Small Spill (< 1 gram, contained) B->C Small D Large Spill (> 1 gram, widespread) B->D Large G Don Full PPE (Gloves, Goggles, Lab Coat) C->G E Evacuate Immediate Area Restrict Access D->E F Alert EHS & Lab Supervisor E->F L Follow EHS Instructions F->L H Gently Cover with Inert Absorbent (e.g., Vermiculite) G->H I Sweep Material into Waste Container H->I J Decontaminate Area (Wipe with appropriate solvent) I->J K Seal, Label & Dispose of Waste Container as Hazardous J->K

Caption: Workflow for managing a Chlorobis(ethylene)iridium(I) dimer spill.

Small Spill Cleanup Protocol (<1 gram):

  • Ensure the spill is contained within the fume hood.

  • Wearing full PPE, gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. Avoid raising dust.[3]

  • Carefully sweep or scoop the mixture into the designated hazardous waste container.[3]

  • Perform a final decontamination of the spill surface with a cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol), and place the wipe in the waste container.

  • Seal the container, ensure it is properly labeled, and report the incident to the lab supervisor.

Final Disposal Logistics

The final step is the transfer of custody to a certified hazardous waste disposal vendor.

  • Storage : Store the sealed and labeled hazardous waste container in your lab's designated satellite accumulation area, away from incompatible materials.

  • Scheduling Pickup : Contact your institution's EHS department to schedule a hazardous waste pickup. Do not allow hazardous waste to accumulate beyond regulatory time or volume limits.

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[10] This documentation is part of the "cradle-to-grave" tracking required by the EPA and is essential for regulatory compliance.[10]

The responsible disposal of Chlorobis(ethylene)iridium(I) dimer is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the material's hazards and adhering to systematic disposal protocols, researchers can effectively mitigate risks and ensure their work is conducted safely and sustainably.

References

  • Chem-Impex. Chlorobis(ethylene)iridium(I) dimer. [Link]

  • Solubility of Things. Safety and Handling of Organometallic Compounds. [Link]

  • SDS Manager AS. Chlorobis(ethylene)iridium(I) Dimer SDS. [Link]

  • ALS Global. RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. [Link]

  • Hazardous Waste Experts. Which Substances Make Up the RCRA 8 Metals?. [Link]

  • U.S. Environmental Protection Agency (EPA). Other Disposal Guidance | I-WASTE DST. [Link]

  • ACTenviro. Proper Waste Management of RCRA 8 Metals. [Link]

  • Miller Recycling. Scrap Metal Recycling & the EPA—What Consumers Should Know. [Link]

  • U.S. Nuclear Regulatory Commission. ONSITE DISPOSAL OF RADIOACTIVE WASTE. Guidance For Disposal By Subsurface Burial. [Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume IX Nuclear. [Link]

  • OSTI.GOV. Management of Ir-192 Disused Sealed Sources with Long-Lived Radioactive Contaminants. [Link]

  • University of Maryland Baltimore. Iridium (Ir-192) Fact Sheet. [Link]

  • White Rose Research Online. Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]

  • Occupational Safety and Health Administration (OSHA). Inorganic Mercury and its Compounds. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • University of Wisconsin-Madison. Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chlorobis(ethylene)iridium(I) Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Chlorobis(ethylene)iridium(I) dimer, [Ir(C₂H₄)₂Cl]₂, is a highly valued organometallic compound, serving as a critical precursor and catalyst in organic synthesis, including applications in OLED technology and the development of fine chemicals.[1] Its utility, however, is matched by its reactive nature. As an air-sensitive iridium complex, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep understanding of why each measure is critical for ensuring laboratory safety and experimental integrity.

Foundational Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. The primary risks associated with Chlorobis(ethylene)iridium(I) Dimer are not fully characterized toxicologically, which necessitates a cautious approach.[2][3][4] However, established data points to specific dangers that dictate our safety protocols.

The compound is classified as a skin and eye irritant.[5] Contact can lead to irritation, and in the case of eye contact, serious damage.[5] Inhalation of the solid dust may also cause respiratory tract irritation.[2] A significant, often underestimated, risk stems from its air-sensitivity.[6][7] Organometallic compounds can react with atmospheric oxygen and moisture, potentially leading to degradation of the reagent and unforeseen reaction hazards.[8] Furthermore, should combustion occur, toxic decomposition products, including hydrogen chloride gas and iridium oxides, can be generated.[2]

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Skin IrritationCauses skin irritation upon contact.Dermal
Eye IrritationCauses serious eye irritation.Ocular
Respiratory IrritationMay cause irritation to the respiratory tract.Inhalation
Air & Moisture SensitiveReacts with atmospheric oxygen and moisture.N/A[6][7][9]
Uncharacterized ToxicityFull toxicological properties are not known.All routes[2]

This hazard profile mandates that our primary safety goal is the prevention of exposure through all potential routes: dermal, ocular, and inhalation.

The First Line of Defense: Engineering Controls

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. The first and most critical layers of protection are engineering controls, which are designed to isolate the hazard from the operator.

  • Fume Hood: All manipulations of Chlorobis(ethylene)iridium(I) Dimer solid should be performed inside a certified chemical fume hood.[8] This provides essential ventilation to capture and exhaust any dust or vapors, drastically reducing the risk of inhalation.[8] The sash should be kept as low as possible to maximize protection.

  • Glovebox or Schlenk Line: For reactions requiring stringent exclusion of air and moisture, a glovebox or Schlenk line is indispensable.[7] These systems create an inert atmosphere (typically nitrogen or argon), which not only protects the air-sensitive compound, ensuring experimental success, but also provides a high level of containment, protecting the researcher.[7][9]

The Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task. The following protocol outlines the minimum required PPE for routine handling of small quantities (milligrams to a few grams) of Chlorobis(ethylene)iridium(I) Dimer within a fume hood.

Eye and Face Protection: A Non-Negotiable Standard
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[10] They form a seal around the eyes, offering protection from splashes, dust, and vapors that can easily bypass the gaps in safety glasses.[11]

  • Face Shield: When handling larger quantities or when there is a heightened risk of splashing (e.g., during quenching of a reaction), a face shield should be worn in addition to chemical splash goggles.[12] A face shield alone does not provide adequate eye protection.[12]

Hand Protection: The Importance of the Right Material

Direct skin contact is a primary exposure route.[8] The correct gloves are essential.

  • Glove Type: Chemically resistant nitrile or neoprene gloves are the standard recommendation for handling most organometallic compounds.[8] Always consult a glove compatibility chart for the specific chemicals and solvents being used in the procedure.

  • Double Gloving: It is best practice to wear two pairs of gloves. This provides a significant safety margin; if the outer glove is contaminated or torn, it can be removed without exposing the skin. The inner glove remains as a clean layer of protection.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. Replace gloves immediately if contamination is suspected or after a set interval (e.g., every 1-2 hours), as chemical permeation can occur even without visible damage.

Body Protection: Shielding from Spills
  • Laboratory Coat: A long-sleeved, flame-resistant (FR) lab coat is required.[8] It should be fully buttoned to provide maximum coverage of street clothes and skin.[10] The FR property is crucial given the potential, however small, for pyrophoric byproducts in organometallic chemistry.

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.[10]

Respiratory Protection: Use with Intention

When working within a certified fume hood, additional respiratory protection is typically not required for handling small quantities of this solid.[4] However, a risk assessment may deem it necessary under specific circumstances:

  • Weighing Powders: If weighing must occur outside of a containment device (which is strongly discouraged), a NIOSH-approved N95 respirator or a higher-level cartridge respirator is necessary to prevent inhalation of fine particles.[2][8]

  • Spill Cleanup: In the event of a spill outside a fume hood, an elastomeric half-mask or full-facepiece respirator with appropriate cartridges (e.g., P100 particulate filters, and potentially organic vapor cartridges) would be required.[13]

Operational Plan: Weighing and Transfer Workflow

This section provides a step-by-step procedure for safely weighing and transferring the solid reagent using inert atmosphere techniques.

Preparation (Pre-Operation)

  • Don PPE: Before approaching the work area, don all required PPE: closed-toe shoes, long pants, FR lab coat, chemical splash goggles, and inner gloves.

  • Prepare Workspace: Ensure the fume hood sash is at the appropriate height and the work area is clean and uncluttered.

  • Inert Glassware: All glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon) to remove adsorbed moisture.[6][9]

  • Gather Materials: Place the sealed reagent bottle, inert glassware, spatulas, and weighing paper inside the fume hood or glovebox.

Execution (Handling the Compound) 5. Don Outer Gloves: Put on the second, outer pair of nitrile gloves. 6. Establish Inert Atmosphere: If using a Schlenk line, assemble the dried glassware and purge with inert gas. If in a glovebox, ensure the atmosphere is stable (<1 ppm O₂ and H₂O).[7] 7. Equilibrate Reagent: Allow the reagent bottle to come to ambient temperature inside the controlled environment before opening to prevent condensation of atmospheric moisture. 8. Transfer: Carefully open the reagent bottle. Using a clean, dry spatula, transfer the desired amount of the yellow-orange solid to the tared weighing paper or directly into the reaction vessel. 9. Seal and Store: Promptly and securely seal the main reagent bottle. Store it according to recommended conditions (typically under inert gas, away from light and moisture).[8]

Cleanup (Post-Operation) 10. Quench Residue: Carefully quench any residual solid on the spatula or weighing paper by slowly adding an appropriate solvent (e.g., isopropanol) in a designated waste beaker within the fume hood. 11. Dispose of Waste: All contaminated items (gloves, weighing paper, pipette tips) are considered hazardous waste. Place them in a clearly labeled, sealed waste bag inside the fume hood. 12. Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove the lab coat and goggles. Finally, remove the inner gloves and wash hands thoroughly with soap and water.[8]

G cluster_prep Preparation cluster_exec Execution cluster_clean Cleanup PPE 1. Don PPE (Lab Coat, Goggles, Inner Gloves) Workspace 2. Prepare Fume Hood PPE->Workspace Inert 3. Prepare Inert Glassware Workspace->Inert Gather 4. Gather Materials Inert->Gather OuterGloves 5. Don Outer Gloves Gather->OuterGloves Atmosphere 6. Establish Inert Atmosphere OuterGloves->Atmosphere Equilibrate 7. Equilibrate Reagent Bottle Atmosphere->Equilibrate Transfer 8. Weigh & Transfer Solid Equilibrate->Transfer Store 9. Seal & Store Reagent Transfer->Store Quench 10. Quench Residuals Store->Quench Dispose 11. Dispose of Solid Waste Quench->Dispose Doff 12. Doff PPE & Wash Hands Dispose->Doff

Caption: Workflow for Handling Chlorobis(ethylene)iridium(I) Dimer.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle.

  • Decontamination: Glassware that has contained the iridium complex should be decontaminated before washing. Rinse the apparatus with a solvent to dissolve any residue, and transfer this rinse into the appropriate liquid hazardous waste container. Then, carefully quench any remaining reactive material with a suitable alcohol like isopropanol before proceeding with standard cleaning.

  • Waste Disposal: All waste generated from handling this compound is hazardous.

    • Solid Waste: Contaminated gloves, weighing paper, paper towels, and spent silica gel must be collected in a designated, sealed, and clearly labeled solid hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, labeled liquid hazardous waste container for halogenated or metal-containing waste, as appropriate.

    • Regulatory Compliance: All waste disposal must adhere strictly to federal, state, and local regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Never dispose of iridium compounds down the drain.[14]

References

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds.
  • Chem-Impex. (n.d.). Chlorobis(ethylene)iridium(I) dimer.
  • Dellamano, J. C., Ferreira, R. de J., Potiens, A. J. Jr., & Vicente, R. (2015). Management of Ir-192 Disused Sealed Sources with Long-Lived Radioactive Contaminants. OSTI.GOV.
  • SDS Manager AS. (2025). Chlorobis(ethylene)iridium(I) Dimer SDS.
  • Colonial Metals, Inc. (2015). Chlorobis(cyclooctene) Iridium (I) Dimer - Safety Data Sheet.
  • ChemicalBook. (n.d.). Chlorobis(ethylene)rhodium (I) dimer(12081-16-2).
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Chlorobis(ethylene)rhodium(I) dimer.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Chlorobis(cyclooctene)iridium(I) Dimer.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Chlorobis(cyclooctene)iridium(I)dimer.
  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET - Chlorobis(ethylene)rhodium(I) dimer.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Nuclear Regulatory Commission. (1986). ONSITE DISPOSAL OF RADIOACTIVE WASTE. Guidance For Disposal By Subsurface Burial.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Gelest, Inc. (2017). IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer - Safety Data Sheet.
  • IAEA. (n.d.). Disposal Options for Disused Radioactive Sources.
  • World Nuclear Association. (2024). Storage and Disposal of Radioactive Waste.
  • University of Colorado Boulder Environmental Health and Safety. (n.d.). Radioactive Waste Disposal Guidelines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.